(R)-alpha-Propargylalanine
Description
BenchChem offers high-quality (R)-alpha-Propargylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-alpha-Propargylalanine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-methylpent-4-ynoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-3-4-6(2,7)5(8)9/h1H,4,7H2,2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBNDYYRTZBHAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#C)(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20665918 | |
| Record name | 2-Amino-2-methylpent-4-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20665918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403519-98-2 | |
| Record name | 2-Amino-2-methylpent-4-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20665918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of (R)-α-Propargylalanine: A Comprehensive Technical Guide
Executive Summary
(R)-α-Propargylalanine (IUPAC: (2R)-2-amino-2-methylpent-4-ynoic acid; CAS: 403519-98-2) is a highly specialized, α,α-disubstituted non-canonical amino acid. The incorporation of an α-methyl group restricts the molecule's conformational space—favoring the stabilization of α-helices and 3_10-helices in synthetic peptides—while simultaneously conferring absolute resistance to endogenous proteolytic degradation. Concurrently, the propargyl side chain provides a terminal alkyne, serving as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and cross-coupling reactions.
This technical whitepaper provides a rigorous, self-validating methodology for the asymmetric synthesis and multidimensional characterization of (R)-α-Propargylalanine, designed for senior researchers in peptide chemistry and drug development.
Mechanistic Causality: The Belokon Ni(II) Auxiliary System
To achieve the requisite enantiomeric excess (ee > 99%) for pharmaceutical-grade (R)-α-Propargylalanine, standard Strecker synthesis is insufficient. Instead, the most robust mechanistic approach relies on the chiral Ni(II) complex of a Schiff base derived from an (R)-N-benzylprolylaminobenzophenone ((R)-BPB) auxiliary and alanine .
The Causality of the Molecular Design:
-
Thermodynamic Templating: The Ni(II) ion acts as a thermodynamic sink. It coordinates the Schiff base and the amino acid into a highly rigid, planar square geometry. This prevents the spontaneous racemization of the α-carbon during enolization.
-
Facial Shielding: The bulky N-benzyl group of the (R)-BPB auxiliary effectively blocks the Si face of the enolate. Consequently, when the enolate is formed, the electrophile (propargyl bromide) is sterically forced to approach exclusively from the exposed Re face. This trajectory dictates the strict (R)-absolute configuration at the newly formed quaternary stereocenter .
Fig 1. Stereoselective synthesis workflow of (R)-alpha-Propargylalanine via Ni(II) complexation.
Self-Validating Experimental Protocol
A protocol is only as reliable as its internal controls. This workflow incorporates visual cues and parallel control reactions to ensure the system is self-validating at every phase .
Phase 1: Complexation
-
Reagent Assembly: Suspend the (R)-BPB auxiliary (1.0 equiv), L- or D-Alanine (2.0 equiv), and Ni(NO3)2·6H2O (2.0 equiv) in methanol.
-
Reaction: Add KOH (7.0 equiv) dissolved in methanol dropwise at 40°C.
-
Validation Checkpoint: The solution will transition to a deep, brilliant red. This color change is a self-validating indicator that the square-planar Ni(II) Schiff base complex has successfully formed. Quench with water, extract with dichloromethane (DCM), and concentrate.
Phase 2: Asymmetric Propargylation
-
Enolization: Dissolve the red Ni(II)-alanine complex in anhydrous THF under an argon atmosphere. Cool to -78°C. Add NaHMDS (1.1 equiv) dropwise.
-
Causality: NaHMDS is chosen over aqueous NaOH here to ensure a tight ion pair and prevent premature hydrolysis of the complex, maximizing the stereoselectivity of the quaternary center.
-
-
Alkylation: Add propargyl bromide (1.5 equiv, 80% in toluene) slowly. Stir for 2 hours, allowing the reaction to warm to room temperature.
-
Validation Checkpoint: TLC (SiO2, EtOAc/Hexane) should show the complete disappearance of the starting complex and the emergence of a slightly less polar red/orange spot.
Phase 3: Disassembly and Isolation
-
Hydrolysis: Dissolve the alkylated complex in a mixture of methanol and 3M aqueous HCl (1:1 v/v). Heat to 70°C for 4 hours.
-
Causality: The acidic environment protonates the Schiff base nitrogen, disrupting the thermodynamic stability of the complex. The red color will dissipate, turning green/colorless, signaling complete disassembly.
-
-
Auxiliary Recovery: Extract the aqueous layer with chloroform to recover the (R)-BPB auxiliary (which can be reused).
-
Ion Exchange: Pass the aqueous phase through a Dowex 50WX8 cation-exchange resin. Wash with water to remove Ni(II) salts, then elute the pure (R)-α-Propargylalanine with 5% aqueous ammonia. Lyophilize to yield a white powder.
Quantitative Characterization & Quality Control
To guarantee the structural and stereochemical integrity of the synthesized non-canonical amino acid, a multi-dimensional analytical approach must be employed .
Fig 2. Multi-dimensional quality control logic for validating (R)-alpha-Propargylalanine.
Structural Identity Data
Table 1: Quantitative Characterization Data for (R)-α-Propargylalanine
| Parameter | Expected Value / Range | Diagnostic Significance |
| Exact Mass (HRMS) | [M+H]⁺ m/z 128.0706 | Confirms the molecular formula (C₆H₉NO₂) and absence of heavy metal adducts. |
| ¹H NMR (D₂O, 400 MHz) | δ 1.55 (s, 3H), 2.40 (t, 1H), 2.75 (dd, 2H) | The 3H singlet confirms the α-methyl group; the triplet and doublet confirm the propargyl moiety. |
| ¹³C NMR (D₂O, 100 MHz) | δ 22.5, 28.0, 60.5, 74.0, 79.5, 175.2 | The signal at ~60.5 ppm validates the formation of the highly shielded quaternary α-carbon. |
| Optical Rotation[α]D²⁰ | Positive rotation (e.g., +14.5°, c 0.1, H₂O) | Confirms enantiomeric enrichment relative to literature standards. |
Stereochemical Validation (Chiral HPLC)
A critical failure point in asymmetric synthesis is assuming enantiomeric purity without a proper baseline. Self-Validating Rule: You must synthesize a micro-scale racemic standard using an achiral auxiliary (e.g., PBA) to establish the exact retention times for both the (R) and (S) enantiomers.
Table 2: Chiral HPLC Validation Parameters
| Variable | Specification | Causality / Rationale |
| Column | Chiralpak ZWIX(+) or Crownpak CR(+) | Zwitterionic stationary phases are strictly required to resolve underivatized α-amino acids. |
| Mobile Phase | Methanol / 50mM Formic Acid / Water | Ensures proper ionization of the carboxylate and amine, preventing peak tailing. |
| Racemic Standard | Co-injection required | Proves that a single peak in the main batch is due to true enantiomeric purity, not poor column resolution. |
| Detection | UV at 210 nm or ELSD | The terminal alkyne lacks a strong chromophore above 220 nm; Evaporative Light Scattering Detection (ELSD) is preferred. |
References
-
Title: Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Source: Molecules (via PubMed Central) URL: [Link]
-
Title: A Stereoselective Entry to Enantiopure (S)-2-Amino-2-methyl-5-arylpent-4-ynoic Acids and Evaluation of Their Inhibitory Activity against Bacterial Collagenase G. (Note: Details the exact propargylation methodology utilized for the enantiomeric pairs) Source: MDPI URL: [Link]
-
Title: Synthesis of α-Amino Acids via Asymmetric Phase Transfer-Catalyzed Alkylation of Achiral Nickel(II) Complexes of Glycine-Derived Schiff Bases. Source: Journal of the American Chemical Society (JACS) URL: [Link]
-
Title: d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen. Source: ACS Chemical Biology (via PubMed Central) URL: [Link]
Discovery and history of alpha-propargyl-amino acids
The Discovery and History of α -Propargyl-Amino Acids: From Natural Toxins to Bioorthogonal Powerhouses
As the landscape of chemical biology and drug development evolves, the demand for highly functionalized, non-proteinogenic amino acids has surged. Among these, α -propargyl-amino acids—most notably L-propargylglycine (L-Pra)—stand out as transformative molecular tools. Characterized by a terminal alkyne moiety at the α -carbon, these compounds bridge the gap between natural product enzymology and modern bioorthogonal chemistry. This whitepaper dissects the historical discovery, mechanistic enzymology, and synthetic evolution of α -propargyl-amino acids, providing a definitive guide for researchers leveraging these molecules in drug discovery and bioconjugation.
Historical Discovery: From Synthetic Curiosities to Natural Products
The timeline of α -propargyl-amino acids is highly unusual: they were chemically synthesized decades before they were discovered in nature.
In 1949, Gershon and colleagues executed the first racemic synthesis of propargylglycine using the acetamidomalonic ester method, initially exploring it as a synthetic curiosity [1]. It was not until decades later that L-propargylglycine was isolated as a potent natural toxin from the mushrooms Amanita abrupta and Amanita pseudoporphyria, where it was found to severely disrupt glycogenolysis and deplete intracellular glutathione in hepatocytes [2].
Simultaneously, microbiologists isolated the compound from the fermentation broth of the soil bacterium Streptomyces cattleya[3]. The exact biosynthetic origin of this terminal alkyne remained a mystery until 2019, when the Chang laboratory at UC Berkeley fully elucidated the pathway [4]. They discovered that S. cattleya utilizes a unique enzymatic cascade to convert canonical L-lysine into L-propargylglycine.
Biosynthetic pathway of L-propargylglycine in Streptomyces cattleya.
Mechanistic Enzymology: The Power of Suicide Inhibition
The biological significance of L-propargylglycine stems from its ability to act as a mechanism-based irreversible inhibitor (suicide inhibitor) for specific critical metabolic enzymes. Because the alkyne is relatively inert under physiological conditions, it acts as a "Trojan Horse," only becoming reactive upon enzymatic catalysis.
Inactivation of Cystathionine γ -Lyase (CSE)
CSE is a pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for the endogenous production of hydrogen sulfide ( H2S ), a critical gasotransmitter. Abeles and Walsh demonstrated that L-Pra enters the CSE active site and forms a Schiff base with the PLP cofactor [5]. The enzyme abstracts the α -proton, triggering an electronic rearrangement that converts the alkyne into a highly electrophilic conjugated allene. An active-site nucleophile (typically a tyrosine or cysteine residue) then attacks this allene, forming a dead-end covalent adduct that permanently destroys the enzyme's catalytic machinery.
Inactivation of Proline Dehydrogenase (PRODH)
L-Pra is also a potent suicide inhibitor of PRODH, a mitochondrial flavoenzyme implicated in cancer cell survival under stress. Structural studies by Tanner's group revealed that L-Pra is oxidized by PRODH into an α,β -unsaturated iminium intermediate [6]. This electrophilic species undergoes a 1,4-addition reaction with the N5 atom of the reduced flavin (FADH2) cofactor, followed by Schiff base formation with an active-site lysine (Lys99), permanently tethering the enzyme to its cofactor.
Mechanism of irreversible suicide inhibition by L-propargylglycine.
Chemical Synthesis: Engineering Asymmetric Autonomy
To utilize α -propargyl-amino acids in peptide synthesis and drug discovery, researchers require highly enantiopure materials. While enzymatic resolution is possible, modern chemical biology relies on asymmetric synthesis. The most robust method utilizes the chiral square-planar Ni(II) complex of a Schiff base derived from glycine and a chiral auxiliary, such as (S)-BPB (Benzylprolylbenzophenone) [7].
Experimental Protocol: Asymmetric Synthesis of (S)-Propargylglycine via Ni(II)-BPB Complex
This protocol is designed as a self-validating system, ensuring that intermediate quality control dictates the progression of the synthesis.
Step 1: Assembly of the Ni(II) Schiff Base Complex
-
Procedure : React the chiral auxiliary (S)-BPB with glycine and Ni(NO3)2⋅6H2O in methanol, utilizing KOH as a base. Reflux for 2 hours.
-
Causality : The Ni(II) ion acts as a thermodynamic template, driving the formation of a rigid, square-planar Schiff base complex. This rigidity is strictly required to lock the α -carbon of glycine into a defined spatial orientation.
-
Validation Checkpoint : The reaction mixture must transition to a deep, vibrant red/purple color. Isolate via crystallization. Analyze by UV-Vis; a distinct absorption band at ~430 nm confirms the square-planar geometry.
Step 2: Diastereoselective Alkylation
-
Procedure : Dissolve the purified Ni(II)-glycine complex in strictly anhydrous DMF under an argon atmosphere. Add finely powdered NaOH to generate the enolate. Cool to 0°C and add propargyl bromide dropwise.
-
Causality : The bulky benzyl group of the (S)-BPB auxiliary creates severe steric hindrance, completely shielding the Si face of the enolate. Consequently, the propargyl electrophile is forced to attack exclusively from the Re face, guaranteeing high diastereoselectivity. Anhydrous conditions prevent premature enolate protonation.
-
Validation Checkpoint : Monitor via TLC (Hexane/EtOAc 3:1). The starting red spot must completely convert to a new, slightly less polar red spot. Diastereomeric excess (de) should be >95% by 1H -NMR (monitoring the α -proton shift).
Step 3: Hydrolysis and Complex Disassembly
-
Procedure : Suspend the alkylated complex in a mixture of methanol and 3N HCl. Reflux for 4 hours.
-
Causality : The acidic environment hydrolyzes the imine bond, disassembling the complex to liberate the free (S)-propargylglycine, the recovered (S)-BPB auxiliary, and free Ni2+ ions.
-
Validation Checkpoint : The solution color must shift from red to a pale green/blue, visually confirming the release of solvated Ni2+ ions and the destruction of the Schiff base.
Step 4: Purification and Isolation
-
Procedure : Extract the aqueous layer with chloroform to recover the chiral auxiliary (which can be recycled). Pass the aqueous phase through a Dowex 50W-X8 strong cation-exchange resin. Wash with water until neutral, then elute the amino acid with 5% aqueous ammonia. Lyophilize to yield the final product.
-
Validation Checkpoint : Perform Chiral HPLC (e.g., using a Phenomenex Chirex 3126 column) to verify enantiomeric excess (ee > 99%). A positive Ninhydrin stain confirms the presence of the free α -amino group.
Quantitative Profiling and Bioorthogonal Applications
Today, α -propargyl-amino acids are heavily utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry. Because the terminal alkyne is biologically inert and exceptionally small, L-Pra can be incorporated into proteins via solid-phase peptide synthesis (SPPS) or metabolic engineering without disrupting protein folding.
Table 1: Pharmacological and Chemical Profiling of L-Propargylglycine
| Parameter | Value / Description | Target / Application |
| IUPAC Nomenclature | (2S)-2-Aminopent-4-ynoic acid | Chemical Identity |
| Enzymatic Target 1 | Cystathionine γ -lyase (CSE) | H2S biosynthesis depletion |
| Enzymatic Target 2 | Proline Dehydrogenase (PRODH) | Anticancer & Mitohormesis |
| Inhibition Mechanism | Irreversible Suicide Inhibition | Covalent PLP/Flavin Adduct |
| Bioorthogonal Reactivity | CuAAC (Click Chemistry) | Peptide stapling, ADC conjugation |
| Natural Origin | Streptomyces cattleya, Amanita spp. | Natural Product Biosynthesis |
By understanding the causality of their enzymatic inhibition and mastering their asymmetric synthesis, drug development professionals can leverage α -propargyl-amino acids to map complex signaling pathways, engineer targeted therapeutics, and push the boundaries of synthetic biology.
References
-
Berkheij, M. (2008). Synthesis of 1,3-Diene-Containing alpha-Amino Acids and Peptides via N-Acyliminium Ions. UvA-DARE (Digital Academic Repository), University of Amsterdam. Available at:[Link]
-
Kawaji, A., et al. (1992). In vitro toxicity test of poisonous mushroom extracts with isolated rat hepatocytes. Journal of Pharmacobio-Dynamics. Available at:[Link]
-
Wikipedia Contributors. (2023). Streptomyces cattleya. Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Marchand, J. A., et al. (2019). Discovery of a pathway for terminal-alkyne amino acid biosynthesis. Nature, 567(7748), 420-424. Available at:[Link]
-
Abeles, R. H., & Walsh, C. T. (1977). Acetylenic enzyme inactivators. Inactivation of gamma-cystathionase, in vitro and in vivo by propargylglycine. Journal of the American Chemical Society, 99(14), 4846-4848. Available at:[Link]
-
White, T. A., et al. (2008). Structural Basis for the Inactivation of Thermus thermophilus Proline Dehydrogenase by N-Propargylglycine. Biochemistry, 47(21), 5573-5580. Available at:[Link]
-
Hayriyan, L., et al. (2023). A3-Mannich coupling reaction via chiral propargylglycine Ni(II) complex: an approach for synthesizing enantiomerically enriched unnatural α-amino acids. RSC Advances, 13, 10518-10525. Available at:[Link]
Sources
- 1. pure.uva.nl [pure.uva.nl]
- 2. In vitro toxicity test of poisonous mushroom extracts with isolated rat hepatocytes [pubmed.ncbi.nlm.nih.gov]
- 3. Streptomyces cattleya - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A3-Mannich coupling reaction via chiral propargylglycine Ni(ii) complex: an approach for synthesizing enantiomerically enriched unnatural α-amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (R)-alpha-Propargylalanine
Executive Summary
In the rapidly evolving landscape of peptidomimetic drug design and bioorthogonal chemistry, the strategic incorporation of unnatural amino acids is paramount for overcoming the pharmacokinetic limitations of native peptides. (R)-alpha-Propargylalanine represents a highly specialized, sterically constrained building block that bridges two critical modalities: structural rigidification and site-specific bioconjugation.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic specifications. We will dissect the causality behind its physicochemical properties, explore the mechanistic logic of its integration into Solid-Phase Peptide Synthesis (SPPS), and outline self-validating protocols for its use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Physicochemical Profiling & Structural Rationalization
To effectively utilize (R)-alpha-Propargylalanine in synthetic workflows, one must first understand its fundamental properties and the structural implications of its α,α -disubstituted backbone.
Quantitative Specifications
The core chemical identifiers and molecular parameters are summarized below for precise reagent sourcing and mass spectrometry validation[1],[2].
| Parameter | Specification |
| Chemical Name | (R)-alpha-Propargylalanine |
| IUPAC Nomenclature | (2R)-2-amino-2-methylpent-4-ynoic acid |
| CAS Number | 403519-98-2 |
| Molecular Weight | 127.14 g/mol |
| Molecular Formula | C 6 H 9 NO 2 |
| SMILES String | C#CC(C(=O)O)N |
| Key Application | Bioorthogonal click chemistry, S-adenosylhomocysteine hydrolase inhibition |
Mechanistic Causality: The Power of the Alpha-Methyl Group
Standard L-propargylglycine is frequently used for click chemistry; however, it possesses an α -proton that is susceptible to base-catalyzed abstraction. During the iterative Fmoc deprotection cycles of SPPS (which utilize 20% piperidine), this abstraction can lead to enolate formation and subsequent racemization.
(R)-alpha-Propargylalanine solves this through the substitution of the α -proton with a methyl group[3]. This structural modification yields two profound field-proven advantages:
-
Absolute Stereochemical Fidelity: The tetrasubstituted α -carbon physically cannot form an enolate, driving the racemization risk to absolute zero during extended SPPS workflows.
-
Conformational Rigidification (Thorpe-Ingold Effect): The steric bulk of the α -methyl group restricts the allowable ϕ and ψ dihedral angles of the peptide backbone. This steric compression strongly induces local helical conformations (e.g., 310 -helices), which shields the peptide bonds from exopeptidase and endopeptidase active sites, vastly improving the proteolytic stability of the resulting therapeutic.
Solid-Phase Peptide Synthesis (SPPS) Integration
While the α -methyl group provides structural benefits, it introduces significant steric hindrance, drastically reducing the nucleophilicity of the amine and the electrophilicity of the activated carboxylate. Standard coupling protocols will fail, resulting in truncated sequences.
Workflow Logic
To overcome this, the coupling environment must be highly optimized using potent activators and elevated energy inputs.
Caption: Workflow logic for incorporating sterically hindered (R)-alpha-Propargylalanine via Fmoc-SPPS.
Self-Validating Protocol 1: Optimized Fmoc-SPPS Incorporation
Note: This protocol is designed as a self-validating system to prevent downstream synthesis failure.
-
Resin Preparation: Swell Rink Amide AM resin in DMF for 30 minutes to maximize pore accessibility.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.
-
Activation (Critical Step): Pre-activate 3.0 equivalents of Fmoc-(R)-alpha-Propargylalanine-OH with 3.0 eq N,N'-Diisopropylcarbodiimide (DIC) and 3.0 eq Oxyma Pure in DMF for 3 minutes.
-
Expertise Insight: Avoid using uronium salts (like HATU) as the sole activator for this residue. The sterically hindered amine of the subsequent amino acid can react with HATU to form a dead-end guanidinium byproduct.
-
-
Coupling: Add the activated complex to the resin. React for 2-4 hours at room temperature, or utilize microwave-assisted SPPS at 75°C for 15 minutes.
-
Self-Validation (Micro-cleavage): Withdraw a 5 mg resin aliquot. Cleave with TFA/TIPS/H 2 O (95:2.5:2.5) for 1 hour and analyze via LC-MS.
-
Expertise Insight:Do not rely on the Kaiser (ninhydrin) test. α,α -disubstituted amines routinely yield false negatives. The presence of the target mass (+109 Da mass shift, accounting for the loss of water) on the LC-MS trace is the only definitive validation of successful coupling.
-
-
Capping: Treat with Acetic Anhydride/DIPEA/DMF (10:5:85) for 10 minutes to permanently truncate any unreacted sequences, preventing complex deletion impurities.
Bioorthogonal Bioconjugation via CuAAC
The terminal alkyne of (R)-alpha-Propargylalanine serves as a bioorthogonal handle. Because it is separated from the backbone by a methylene spacer and shielded by the α -methyl group, it remains highly stable in biological media while retaining perfect reactivity for CuAAC.
Mechanistic Pathway
The click chemistry reaction relies on the formation of a copper-acetylide intermediate, which subsequently undergoes cycloaddition with an azide.
Caption: Mechanistic pathway of CuAAC bioconjugation utilizing the terminal alkyne of the modified peptide.
Self-Validating Protocol 2: Site-Specific CuAAC Bioconjugation
-
Catalyst Preparation: Prepare a fresh stock of CuSO 4 (1 mM) and THPTA ligand (5 mM) in degassed aqueous buffer. Pre-mix for 15 minutes to form the Cu-THPTA complex.
-
Expertise Insight: Pre-complexation prevents Cu(II) from inducing non-specific peptide oxidation or aggregation.
-
-
Reduction: Add Sodium Ascorbate (10 mM) to the complex to reduce Cu(II) to the catalytically active Cu(I) species.
-
Cycloaddition: Add the alkyne-containing peptide (0.1 mM) and the azide-functionalized payload/fluorophore (0.15 mM) to the reaction mixture. Incubate at room temperature for 2 hours under an inert argon atmosphere.
-
Self-Validation (Reaction Monitoring): Monitor the reaction via RP-HPLC at 30-minute intervals. The stoichiometric conversion is validated by the complete disappearance of the starting alkyne-peptide peak and the emergence of a single product peak with a higher retention time and the combined molecular weight.
-
Purification: Quench the reaction with 5 mM EDTA to chelate the copper catalyst, followed by preparative HPLC purification.
Comparative Analysis: Propargylglycine vs. (R)-alpha-Propargylalanine
To justify the higher cost and synthetic difficulty of (R)-alpha-Propargylalanine, we must contrast it directly with standard L-Propargylglycine.
| Feature | L-Propargylglycine | (R)-alpha-Propargylalanine | Causality / Mechanism |
| Alpha-Carbon Substitution | Monosubstituted (H) | Disubstituted (Methyl) | Introduction of steric bulk at the α -carbon. |
| Racemization Risk (SPPS) | Moderate to High | Zero | Absence of an α -proton prevents base-catalyzed enolate formation. |
| Conformational Rigidity | Flexible | Highly Constrained | Thorpe-Ingold effect restricts ϕ / ψ dihedral angles, inducing helicity. |
| Proteolytic Stability | Low | High | Steric shielding physically prevents protease active site docking. |
| Coupling Efficiency | High | Low (Requires optimization) | Steric hindrance reduces the nucleophilicity of the primary amine. |
References
-
Santa Cruz Biotechnology (SCBT) . (R)-alpha-Propargylalanine | CAS 403519-98-2. Retrieved for molecular weight (127.14 g/mol ) and CAS verification.[1]
-
ChemScene . 403519-98-2 | (R)-2-amino-2-methylpent-4-ynoic acid. Retrieved for SMILES string data and structural nomenclature.[2]
-
Chem-Impex . α -Methyl-D-propargylglycine. Retrieved for biochemical application data, including S-adenosylhomocysteine hydrolase inhibition.[3]
Sources
The Biochemical Utility of (R)-α-Propargylalanine: From Bioorthogonal Handles to Enzyme Inhibition
Executive Summary
(R)-α-Propargylalanine—also known systematically as (R)-2-amino-2-methyl-4-pentynoic acid or α-Methyl-D-propargylglycine (CAS 403519-98-2)—is a highly specialized unnatural amino acid that has become indispensable in modern biochemistry and drug development. Unlike standard amino acids, it features two critical structural modifications: a terminal alkyne group and an α-methyl substitution.
As a Senior Application Scientist, I have structured this technical whitepaper to dissect the dual nature of this compound. We will explore its role as a conformationally rigid building block for bioorthogonal click chemistry and its potent function as an inhibitor of S-adenosylhomocysteine (SAH) hydrolase. By understanding the causality behind its structural design, researchers can leverage (R)-α-Propargylalanine to engineer stapled peptides, map protein-protein interactions, and modulate epigenetic methylation pathways.
Molecular Architecture and Conformational Rigidity
The biochemical power of (R)-α-Propargylalanine lies in its stereocenter. Standard L-propargylglycine (Pra) is highly flexible, which introduces a significant entropic penalty when a peptide must fold into a defined secondary structure. By introducing a methyl group at the alpha carbon, (R)-α-Propargylalanine mimics the steric restrictions of α-aminoisobutyric acid (Aib).
This α-methylation restricts the Ramachandran dihedral angles ( ϕ and ψ ) to regions that strongly favor α -helical or 310 -helical conformations. When designing macrocyclic or "stapled" peptides targeting flat protein-protein interfaces (such as the p53-MDM2 interaction), this pre-organization is critical for binding affinity and proteolytic stability[1].
Quantitative Structural Comparison
The following table summarizes the divergent properties of standard propargylglycine versus its α-methylated counterpart, highlighting why the latter is chosen for advanced peptidomimetic design.
| Property | L-Propargylglycine (Pra) | (R)-α-Propargylalanine |
| CAS Number | 23089-26-1 | 403519-98-2 |
| Alpha-Carbon Substitution | Hydrogen | Methyl group |
| Conformational Flexibility | High (Unrestricted backbone) | Low (Restricted, Aib-like) |
| Helical Propensity | Low | High ( α -helix / 310 -helix) |
| Primary Enzyme Target | Cystathionine γ -lyase (CSE) | S-adenosylhomocysteine (SAH) hydrolase |
| Application Focus | General bioconjugation, H2S signaling | Stapled peptides, Methylation modulation |
Bioorthogonal Conjugation via CuAAC
The terminal alkyne of (R)-α-Propargylalanine is a prime candidate for Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). Because the alkyne is biologically inert (bioorthogonal), it allows researchers to selectively attach fluorophores, affinity tags, or cross-linkers to a peptide without interfering with native nucleophilic residues like lysine or cysteine.
Workflow of CuAAC bioconjugation using (R)-α-Propargylalanine.
Self-Validating Protocol: CuAAC Peptide Labeling
To ensure high yields and prevent peptide degradation, the following protocol utilizes a ligand-accelerated approach.
Reagents:
-
(R)-α-Propargylalanine-containing peptide (1 mM final)
-
Azide-functionalized payload (1.2 mM final)
-
CuSO4·5H2O (100 µM)
-
THPTA ligand (500 µM)
-
Sodium Ascorbate (1 mM)
-
Solvent: Degassed 1:1 tert-butanol/Water
Step-by-Step Methodology:
-
Solvent Degassing: Sparge the 1:1 t-BuOH/Water mixture with argon for 15 minutes.
-
Causality: Dissolved oxygen rapidly oxidizes the active Cu(I) catalyst back to Cu(II), halting the reaction and promoting the generation of reactive oxygen species (ROS) that degrade susceptible amino acids (e.g., Met, Trp).
-
-
Catalyst Pre-complexation: In a separate tube, mix CuSO4 and THPTA ligand in a 1:5 molar ratio. Incubate for 5 minutes at room temperature.
-
Causality: Pre-forming the Cu(II)-THPTA complex prevents free copper ions from non-specifically binding to the peptide backbone, which causes aggregation and side reactions.
-
-
Reagent Assembly: Dissolve the peptide and the azide payload in the degassed solvent.
-
Initiation: Add the pre-complexed CuSO4/THPTA mixture to the peptide/azide solution. Finally, add the sodium ascorbate solution.
-
Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ. It must be added last to initiate the catalytic cycle only when the stabilizing ligand is fully engaged.
-
-
Incubation & Quenching: React for 1-2 hours at room temperature under argon. Quench by adding 5 mM EDTA.
-
Causality: EDTA strips copper from the THPTA ligand and the peptide, terminating the reaction and preventing copper-induced line broadening during downstream MS/NMR analysis.
-
-
Self-Validation Check (LC-MS): Before preparative purification, analyze a 5 µL aliquot via LC-MS. The complete disappearance of the starting peptide mass and the appearance of the exact product mass ( Mpeptide+Mazide ) confirms successful cycloaddition. The absence of +63 Da adducts verifies that the EDTA quench successfully stripped all residual copper.
Biochemical Inhibition of SAH Hydrolase
Beyond its structural utility, (R)-α-Propargylalanine acts as a potent and selective inhibitor of S-adenosylhomocysteine (SAH) hydrolase [2]. This enzyme is a critical node in cellular metabolism, responsible for the reversible hydrolysis of SAH into adenosine and homocysteine.
The Mechanism of Action
In the cellular methylation cycle, S-adenosylmethionine (SAM) donates a methyl group to DNA, RNA, or proteins via methyltransferases, generating SAH as a byproduct. SAH is a potent, competitive product-inhibitor of almost all SAM-dependent methyltransferases.
By inhibiting SAH hydrolase, (R)-α-Propargylalanine causes an intracellular bottleneck. SAH rapidly accumulates, binds to the active sites of methyltransferases with higher affinity than SAM, and effectively shuts down cellular methylation. This mechanism is highly sought after in neuroscience and oncology research for modulating epigenetic states and exploring neuroprotective pathways [2].
Mechanism of SAH Hydrolase inhibition and its effect on cellular methylation.
Applications in Drug Development
The dual functionality of (R)-α-Propargylalanine makes it a cornerstone in modern therapeutics:
-
Epigenetic Modulators: Because of its SAH hydrolase inhibition profile, it is used as a biochemical probe to study conditions where altered metabolism and hypermethylation are key factors, such as in specific cardiovascular diseases and cancers [2].
-
Stapled Peptidomimetics: The compound is frequently incorporated into synthetic peptide libraries. By placing (R)-α-Propargylalanine at the i position and an azide-bearing unnatural amino acid at the i+4 position, researchers can use CuAAC to create a triazole "staple". The resulting macrocycle is locked into an α -helix, making it highly resistant to proteases and capable of penetrating cell membranes to drug intracellular targets [1] [3].
References
- Triazole-crosslinked and thioether-crosslinked peptidomimetic macrocycles. Patent WO2013123267A1.
(R)-alpha-Propargylalanine: A Comprehensive Technical Guide for its Application in Research and Drug Development
Abstract
Non-proteinogenic amino acids (NPAAs) represent a significant and expanding frontier in chemical biology and pharmaceutical sciences, offering novel functionalities and therapeutic potential.[] Among these, (R)-alpha-Propargylalanine, a chiral amino acid bearing a terminal alkyne, has emerged as a powerful tool for researchers, scientists, and drug development professionals. Its unique propargyl group serves as a versatile chemical handle for bioorthogonal "click" chemistry, enabling the precise modification, labeling, and tracking of peptides and proteins. This in-depth technical guide provides a comprehensive overview of (R)-alpha-Propargylalanine, from its enantioselective synthesis to its practical application in peptide synthesis and bio-conjugation, supported by detailed protocols and characterization data.
Introduction: The Significance of Non-Proteinogenic Amino Acids and the Rise of (R)-alpha-Propargylalanine
The 20 canonical amino acids form the fundamental building blocks of proteins, dictating their structure and function. However, nature's repertoire extends far beyond this set, with hundreds of non-proteinogenic amino acids found in various organisms.[] In the realm of drug discovery, NPAAs are invaluable for their ability to enhance the pharmacological properties of peptide-based therapeutics, such as improving stability, potency, and bioavailability.[][2]
(R)-alpha-Propargylalanine distinguishes itself through the incorporation of a propargyl group, a terminal alkyne that is largely inert within biological systems. This feature makes it an ideal substrate for bioorthogonal chemistry, a class of reactions that occur in living systems without interfering with native biochemical processes.[3] The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click" reaction known for its high efficiency, specificity, and mild reaction conditions.[4][5] The ability to selectively introduce an alkyne into a peptide sequence via (R)-alpha-Propargylalanine opens up a vast array of possibilities for creating novel bioconjugates, from fluorescently labeled peptides for imaging to peptide-drug conjugates for targeted therapy.[]
This guide will delve into the critical technical aspects of working with (R)-alpha-Propargylalanine, providing the necessary knowledge to harness its full potential in a research and development setting.
Enantioselective Synthesis of (R)-alpha-Propargylalanine
The stereochemistry of amino acids is paramount to their biological function. Consequently, the enantioselective synthesis of (R)-alpha-Propargylalanine is crucial for its application in biologically relevant systems. While numerous methods exist for the asymmetric synthesis of α-amino acids, this section will focus on a conceptual chemoenzymatic approach, which combines the selectivity of enzymes with the versatility of chemical synthesis.
Conceptual Framework: Chemoenzymatic Dynamic Kinetic Resolution (DKR)
A powerful strategy for obtaining a single enantiomer from a racemic mixture is Dynamic Kinetic Resolution (DKR). This process involves the selective reaction of one enantiomer while the other is continuously racemized, theoretically allowing for a 100% yield of the desired stereoisomer.[6][7] For the synthesis of (R)-alpha-Propargylalanine, a hypothetical DKR process can be envisioned as follows:
Figure 1. Conceptual workflow for the Dynamic Kinetic Resolution of DL-alpha-Propargylalanine.
Causality behind the experimental choices:
-
Enzyme Selection: A lipase, such as Candida antarctica Lipase B (CAL-B), is a common choice for the kinetic resolution of amines and amino acids due to its broad substrate specificity and high enantioselectivity.[6] In this hypothetical process, the lipase would selectively acylate the (S)-enantiomer.
-
Racemization Catalyst: A transition metal catalyst, such as a ruthenium complex, is often employed to facilitate the racemization of the unreacted enantiomer.[8] This is the "dynamic" aspect of the resolution, ensuring a continuous supply of the reactive enantiomer.
-
Reaction Conditions: The reaction would typically be carried out in a non-aqueous solvent to favor the acylation reaction and maintain enzyme activity. The choice of acyl donor (e.g., an activated ester) would be optimized for reaction efficiency and compatibility with the enzyme.
Protocol: Enzymatic Kinetic Resolution of Racemic α-Propargylalanine (Conceptual)
The following is a generalized, conceptual protocol for the enzymatic kinetic resolution of racemic α-propargylalanine. Note: This protocol is illustrative and would require optimization for specific enzymes and catalysts.
-
Preparation of Racemic Starting Material: Synthesize racemic DL-α-propargylalanine using standard methods, such as the Strecker synthesis from the corresponding aldehyde.
-
Enzymatic Acylation:
-
In a suitable organic solvent (e.g., toluene), dissolve the racemic DL-α-propargylalanine.
-
Add an acyl donor (e.g., ethyl acetate) and the chosen lipase (e.g., immobilized CAL-B).
-
Allow the reaction to proceed at a controlled temperature (e.g., 40°C) while monitoring the conversion by a suitable analytical method (e.g., chiral HPLC). The lipase will selectively acylate one enantiomer (e.g., the S-enantiomer).
-
-
Separation:
-
After reaching approximately 50% conversion (for a standard kinetic resolution), stop the reaction.
-
Separate the N-acylated amino acid from the unreacted (R)-α-propargylalanine using extraction or chromatography.
-
-
Deprotection:
-
Hydrolyze the N-acyl group from the separated enantiomer to yield the pure (S)-α-propargylalanine, which can be racemized and recycled if a DKR is not employed.
-
-
Purification: Purify the desired (R)-α-propargylalanine by recrystallization or chromatography.
Physicochemical Properties and Characterization
Accurate characterization of (R)-alpha-Propargylalanine is essential for its effective use. The following table summarizes its key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₅H₇NO₂ | N/A |
| Molecular Weight | 113.11 g/mol | N/A |
| CAS Number (Fmoc-(R)-propargyl-Ala-OH) | 1198791-65-9 | [9] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water and polar organic solvents | N/A |
Spectroscopic Data
The following provides expected spectroscopic data for the characterization of (R)-alpha-Propargylalanine.
¹H NMR (Proton Nuclear Magnetic Resonance): [10][11]
-
The spectrum would exhibit characteristic signals for the propargyl group, including a terminal alkyne proton (C≡C-H) typically resonating around 2.0-3.0 ppm as a triplet.
-
The α-proton (CH-NH₂) would appear as a multiplet, with its chemical shift influenced by the solvent and pH.
-
The methylene protons (-CH₂-) of the propargyl group would show a characteristic coupling to the alkyne proton and the α-proton.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): [10][12]
-
The spectrum would show distinct signals for the five carbon atoms.
-
The two sp-hybridized carbons of the alkyne would resonate in the region of 70-90 ppm.
-
The α-carbon would appear around 50-60 ppm.
-
The methylene carbon would be observed in the aliphatic region.
-
The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically above 170 ppm.
Mass Spectrometry (MS): [13][14]
-
Electron ionization (EI) or electrospray ionization (ESI) would reveal the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) at an m/z corresponding to the molecular weight of the compound (113.11).
-
Characteristic fragmentation patterns would include the loss of the carboxylic acid group and fragments related to the propargyl side chain.
Optical Rotation: [15]
-
The specific rotation, [α]D, is a critical parameter for confirming the enantiomeric purity of (R)-alpha-Propargylalanine. The value would be measured at a specific wavelength (usually the sodium D-line, 589 nm), temperature, and concentration in a defined solvent. The sign of the rotation (dextrorotatory (+) or levorotatory (-)) is a key identifier of the enantiomer.
Applications in Peptide Synthesis and Bioorthogonal Chemistry
The primary utility of (R)-alpha-Propargylalanine lies in its seamless integration into solid-phase peptide synthesis (SPPS) and its subsequent use in bioorthogonal ligation reactions.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
(R)-alpha-Propargylalanine, typically as its Fmoc-protected derivative (Fmoc-(R)-propargyl-Ala-OH), can be incorporated into a growing peptide chain using standard SPPS protocols.[16]
Figure 2. General workflow for incorporating Fmoc-(R)-alpha-Propargylalanine in SPPS.
Protocol: Incorporation of Fmoc-(R)-propargyl-Ala-OH into a Peptide Sequence
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide) with the initial amino acid attached and the N-terminal Fmoc group removed.
-
Amino Acid Activation: In a separate vessel, pre-activate Fmoc-(R)-propargyl-Ala-OH (typically 3-5 equivalents relative to the resin loading) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like DIPEA in DMF.
-
Coupling: Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride can be performed.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group from the newly added (R)-alpha-propargylalanine, preparing it for the next coupling cycle.
-
Confirmation: The success of the coupling can be monitored using a qualitative test such as the Kaiser test.
Bioorthogonal Ligation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Once incorporated into a peptide, the propargyl group of (R)-alpha-Propargylalanine is ready for the CuAAC reaction with an azide-functionalized molecule. This reaction is highly efficient and forms a stable triazole linkage.[4][5]
Figure 3. Schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol: CuAAC of a Propargylalanine-Containing Peptide
-
Peptide Preparation: Synthesize and purify the peptide containing (R)-alpha-propargylalanine.
-
Reagent Preparation:
-
Dissolve the peptide in a suitable solvent system, often a mixture of water and an organic co-solvent like DMSO or t-butanol.
-
Prepare stock solutions of the azide-functionalized molecule, a copper(II) sulfate (CuSO₄) solution, and a freshly prepared solution of a reducing agent such as sodium ascorbate. A copper-ligating agent (e.g., THPTA) can be included to stabilize the Cu(I) and improve reaction efficiency.
-
-
Reaction Setup:
-
To the peptide solution, add the azide-functionalized molecule (typically a slight excess).
-
Add the copper(II) sulfate solution, followed by the reducing agent to generate the active Cu(I) catalyst in situ.
-
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. The progress can be monitored by LC-MS, observing the disappearance of the starting materials and the appearance of the triazole product.
-
Purification: Once the reaction is complete, the desired bioconjugate can be purified by reverse-phase HPLC.
Biological Activity and Future Perspectives
While the primary application of (R)-alpha-propargylalanine is as a chemical tool for bioconjugation, the introduction of an alkyne-containing non-proteinogenic amino acid can also influence the biological activity of a peptide. The propargyl group can introduce conformational constraints and alter the binding affinity of the peptide to its target.[17]
The related compound, propargylglycine, is known to be an inhibitor of certain enzymes, such as cystathionine γ-lyase.[18] Although specific inhibitory activities for (R)-alpha-propargylalanine have not been extensively reported, its structural similarity suggests that it could potentially interact with various enzymes. Further research into the specific biological effects of (R)-alpha-propargylalanine is warranted.
The continued development of new bioorthogonal reactions and the exploration of the unique biological properties of alkyne-containing amino acids will undoubtedly expand the utility of (R)-alpha-propargylalanine in drug discovery and chemical biology. Its ability to bridge the worlds of synthetic chemistry and biology makes it an indispensable tool for the modern researcher.
References
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Biological activity of alpha-alkyl-amino acids. (n.d.). PubMed. Retrieved March 13, 2026, from [Link]
-
Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics. (2017, November 15). Beilstein Journal of Organic Chemistry. Retrieved March 13, 2026, from [Link]
-
Enantioselective One-Pot Three-Component Synthesis of Propargylamines. (2006, May 6). Organic Letters. Retrieved March 13, 2026, from [Link]
-
Catalytic asymmetric alkynylation of alpha-imino ester: a versatile approach to optically active unnatural alpha-amino acid derivatives. (2005, August 9). PubMed. Retrieved March 13, 2026, from [Link]
-
Catalytic asymmetric alkynylation of α-imino ester: A versatile approach to optically active unnatural α-amino acid derivatives. (2005, August 9). PNAS. Retrieved March 13, 2026, from [Link]
-
Enantiodivergent Chemoenzymatic Dynamic Kinetic Resolution: Conversion of Racemic Propargyl Alcohols into Both Enantiomers. (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]
-
An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. (2025, April 1). PMC. Retrieved March 13, 2026, from [Link]
-
Specific rotation. (n.d.). Wikipedia. Retrieved March 13, 2026, from [Link]
-
Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. (2021, October 11). BMC Biotechnology. Retrieved March 13, 2026, from [Link]
-
Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. (n.d.). PMC. Retrieved March 13, 2026, from [Link]
-
D-Alanine, N-propargyloxycarbonyl-, propargyl ester. (n.d.). NIST WebBook. Retrieved March 13, 2026, from [Link]
-
Synthesis of propargyl-fmoc (1) and its conjugates with 2-azidocyclohexanol (2), benzyl azide (3) and AZT (4). (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]
-
Enantiodivergent Chemoenzymatic Dynamic Kinetic Resolution: Conversion of Racemic Propargyl Alcohols into Both Enantiomers. (2022, October 26). PubMed. Retrieved March 13, 2026, from [Link]
-
Synthesis and Reactivity of Propargylamines in Organic Chemistry. (2017, November 22). Chemical Reviews. Retrieved March 13, 2026, from [Link]
-
Specific Rotation. (n.d.). Retrieved March 13, 2026, from [Link]
-
Bioorthogonal chemistry. (n.d.). Wikipedia. Retrieved March 13, 2026, from [Link]
-
Solvent-free synthesis of propargylamines: an overview. (2021, May 30). RSC Publishing. Retrieved March 13, 2026, from [Link]
-
Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. (n.d.). DiVA portal. Retrieved March 13, 2026, from [Link]
-
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, December 6). MDPI. Retrieved March 13, 2026, from [Link]
-
15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. (2017, July 19). PMC. Retrieved March 13, 2026, from [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved March 13, 2026, from [Link]
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Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. (2025, June 17). ACS Publications. Retrieved March 13, 2026, from [Link]
-
Specific rotation explanation what is the correct answer? (2022, June 28). Reddit. Retrieved March 13, 2026, from [Link]
-
Fmoc-peptide acid chlorides :Prepara- tion, characterization and utility in peptide synthesis. (n.d.). Retrieved March 13, 2026, from [Link]
-
A general method to predict optical rotations of chiral molecules from their structures. (n.d.). PMC. Retrieved March 13, 2026, from [Link]
-
Aminosäuren. (n.d.). Medizinische Fakultät Münster. Retrieved March 13, 2026, from [Link]
-
2.7 Mass Spectrometry of Some Common Functional Groups. (2023, February 11). Chemistry LibreTexts. Retrieved March 13, 2026, from [Link]
-
Specific Rotation and Observed Rotation Calculations in Optical Activity. (2017, November 21). YouTube. Retrieved March 13, 2026, from [Link]
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Introduction to propargylated amino acids in research
An in-depth technical analysis of propargylated amino acids, their mechanistic role in bioorthogonal chemistry, and their applications in modern proteomic research.
Executive Summary
The integration of propargylated amino acids into proteomic workflows has fundamentally transformed our ability to track, profile, and isolate proteins in their native environments. By leveraging the uniquely inert nature of the terminal alkyne group, researchers can introduce a minimal steric handle into biomolecules. This guide explores the mechanistic causality behind alkyne-azide cycloaddition, details the paradigms of metabolic labeling (BONCAT) and Activity-Based Protein Profiling (ABPP), and provides a self-validating protocol for executing high-efficiency click chemistry in complex lysates.
The Chemical Foundation: Bioorthogonality via Alkyne-Azide Cycloaddition
Propargylated amino acids—such as homopropargylglycine (HPG) or propargylated lysine derivatives—serve as bioorthogonal reporters. The terminal alkyne is biologically inert; it does not cross-react with endogenous nucleophiles or electrophiles found in cellular systems. To detect these alkynes, researchers employ the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction that forms a highly stable 1,2,3-triazole linkage with an azide-functionalized probe[1].
Mechanistic Causality of CuAAC: The uncatalyzed [3+2] cycloaddition between an alkyne and an azide is kinetically forbidden at physiological temperatures. The introduction of a Copper(I) catalyst dramatically lowers the activation energy, accelerating the reaction by a factor of 107 . However, Cu(I) is thermodynamically unstable in aqueous buffers and rapidly catalyzes the generation of reactive oxygen species (ROS) via the reduction of ambient oxygen, which can severely degrade proteins and nucleic acids[2].
To solve this, modern protocols mandate the use of accelerating chelating ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). THPTA serves a critical dual purpose:
-
Kinetic Acceleration: It coordinates Cu(I) to maintain it in the active +1 oxidation state, preventing its disproportionation or oxidation to Cu(II)[2].
-
Biomolecular Shielding: It physically occupies the coordination sphere of the copper ion, intercepting ROS and protecting the cellular environment from oxidative damage, which is especially critical when labeling live cells[2].
Furthermore, the orientation of the click reaction matters. Research indicates that utilizing an alkyne-tagged biological target and an azide-functionalized reporter probe is optimal. In the reverse orientation, excess alkyne-tags activated by Cu(I) can occasionally undergo non-specific nucleophilic attack by endogenous cysteine residues, increasing background noise[3].
CuAAC reaction logic: Cu(I) and THPTA catalyze the bioorthogonal alkyne-azide cycloaddition.
Metabolic Incorporation: The BONCAT Paradigm
Bioorthogonal Non-Canonical Amino Acid Tagging (4) relies on the metabolic incorporation of the propargylated amino acid HPG[4].
The Causality of HPG Uptake: Methionyl-tRNA synthetase (MetRS) possesses a promiscuous binding pocket that can accommodate the linear, sterically unobtrusive alkyne group of HPG as a surrogate for native methionine. By transiently depleting endogenous methionine from the culture media, researchers shift the competitive binding equilibrium, forcing the cellular translational machinery to incorporate HPG into newly synthesized polypeptide chains[4]. This provides a precise temporal "snapshot" of the translatome, allowing researchers to isolate proteins synthesized strictly during the HPG pulse[5].
Activity-Based Protein Profiling (ABPP) & PTM Tracking
Beyond global metabolic labeling, propargylated amino acids are engineered into Activity-Based Probes (ABPs). In traditional ABPP, attaching a bulky fluorophore directly to an enzyme inhibitor often hinders cellular uptake and alters the probe's binding affinity. By replacing the bulky reporter with a minimal propargyl handle, the probe retains its native pharmacokinetic properties. The probe covalently binds the active enzyme in vivo, and the reporter tag is subsequently conjugated ex vivo using CuAAC[1].
Additionally, propargylated analogs of S-adenosylmethionine (SAM), such as ProSeMet, are used to map the methylproteome. Enzymes transfer the propargyl group to target lysine or arginine residues, creating site-specific propargylated amino acids that can be enriched and sequenced via mass spectrometry to discover novel post-translational modifications (PTMs)[6].
Quantitative Parameters for Optimal CuAAC Labeling
To ensure high labeling efficiency while minimizing background noise, precise stoichiometric control of the CuAAC reagents is required. The following table synthesizes the optimal quantitative parameters for lysate-based click chemistry[2][7].
| Parameter | Optimal Concentration | Mechanistic Rationale |
| Cu(II) Source (CuSO₄) | 50 – 200 µM | Provides the pre-catalytic metal; concentrations >50 µM are required to overcome competitive chelation by endogenous lysate proteins. |
| Reducing Agent (Na-Ascorbate) | 2.5 – 5.0 mM | Reduces Cu(II) to the active Cu(I) state. Used in vast excess to maintain a reducing environment against ambient oxygen. |
| Cu(I) Ligand (THPTA) | 250 µM – 1.0 mM (≥ 5:1 ratio to Cu) | Accelerates cycloaddition kinetics and physically shields biomolecules from Cu(I)-mediated oxidative damage. |
| Azide-Probe (Reporter) | 20 – 100 µM | Excess probe drives the reaction forward; higher concentrations require more stringent post-reaction washing. |
| Reaction Time / Temp | 30 – 60 min @ RT | Provides >70% conversion efficiency. Prolonged incubation yields diminishing returns and increases off-target background. |
Validated Experimental Protocol: HPG Metabolic Labeling & CuAAC
To ensure scientific integrity, the following BONCAT workflow is designed as a self-validating system . It incorporates a mandatory negative control and stringent precipitation steps to differentiate true covalent triazole linkages from non-specific hydrophobic intercalation[8].
Step 1: Sensitization (Methionine Depletion)
-
Wash cultured cells (e.g., HEK293) twice with warm PBS to remove residual serum.
-
Incubate cells in Methionine-free DMEM supplemented with dialyzed FBS for 30 minutes. Causality: Depleting intracellular methionine pools lowers the competitive threshold, maximizing MetRS affinity for the incoming HPG[4].
Step 2: Metabolic Pulse (HPG Incorporation)
-
Add HPG to the media at a final concentration of 1 mM.
-
Self-Validation Control: In a parallel well, add 1 mM standard L-Methionine instead of HPG. (Any fluorescent/biotin signal detected in this control later will quantify the non-specific background of the click reaction).
-
Incubate for 1–4 hours depending on the desired translatome window.
Step 3: Lysis and Denaturation
-
Harvest cells and lyse in a denaturing buffer (e.g., 1% SDS, 50 mM Tris-HCl, pH 8.0) containing protease inhibitors.
-
Boil lysates at 95°C for 5 minutes. Causality: Native proteins bury hydrophobic regions. Boiling in SDS unfolds the tertiary structure, exposing sterically hindered propargylated residues to the aqueous click reagents[7].
Step 4: CuAAC Click Reaction
-
Dilute the lysate to 1–2 mg/mL protein concentration.
-
Assemble the click reaction master mix in this exact order to prevent premature Cu(I) oxidation:
-
Azide-Fluorophore or Azide-Biotin (50 µM final)
-
CuSO₄ (100 µM final)
-
THPTA (500 µM final)
-
Sodium Ascorbate (2.5 mM final, freshly prepared)
-
-
Vortex gently and incubate in the dark at room temperature for 1 hour.
Step 5: Stringent Washing (Signal Validation)
-
Add 4 volumes of ice-cold Methanol, 1 volume of Chloroform, and 3 volumes of ddH₂O to the reaction. Vortex vigorously and centrifuge at 14,000 x g for 5 minutes.
-
Discard the upper and lower liquid phases, leaving the precipitated protein disk intact at the interface.
-
Wash the disk twice with 100% Methanol. Causality: Unreacted azide-probes are highly hydrophobic and will non-specifically bind to proteins. Methanol/Chloroform precipitation strips all non-covalently bound probes. The survival of the signal through this wash definitively validates the presence of the covalent triazole linkage[8].
BONCAT workflow: Metabolic labeling with HPG followed by CuAAC tagging and self-validation.
Conclusion
The strategic deployment of propargylated amino acids provides an elegant, minimally perturbative window into cellular dynamics. By understanding the thermodynamic and kinetic causality of the CuAAC reaction—specifically the protective and accelerating role of ligands like THPTA—researchers can achieve near-quantitative labeling of the translatome and active proteome. When coupled with rigorous, self-validating precipitation protocols, this chemistry yields data of the highest analytical integrity.
References
-
Title: 4 Source: Springer Nature
-
Title: 5 Source: ResearchGate
-
Title: 8 Source: PMC / NIH
-
Title: 7 Source: Ting Laboratory
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Title: 1 Source: MDPI
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Title: 3 Source: PMC / NIH
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Title: 2 Source: PMC / NIH
-
Title: 6 Source: ACS
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- 2. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
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- 7. static1.squarespace.com [static1.squarespace.com]
- 8. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity and Bioorthogonal Utility of (R)-alpha-Propargylalanine (D-Propargylglycine)
Executive Summary
(R)-alpha-Propargylalanine, universally designated in the literature as D-propargylglycine (D-Pra) , is a non-proteinogenic amino acid characterized by a terminal alkyne moiety. In biochemical research, stereochemistry dictates function: while its enantiomer L-propargylglycine acts as an inhibitor of cystathionine γ-lyase (CSE)[1], D-Pra serves a distinct, dual-purpose role. It is both a highly specific mechanism-based (suicide) inhibitor of D-amino acid oxidase (DAAO) [2] and a premier bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in advanced peptide engineering[3]. This guide explores the mechanistic causality behind its biological activity and provides validated methodologies for its application in synthetic biology.
Mechanistic Biology: Suicide Inhibition of D-Amino Acid Oxidase (DAAO)
D-Amino acid oxidase (DAAO) is an FAD-dependent flavoenzyme responsible for the oxidative deamination of neutral D-amino acids into their corresponding α -keto acids. D-Pra acts as a classic suicide substrate for this enzyme[4].
The Mechanism of Covalent Inactivation
When D-Pra enters the DAAO active site, it is initially recognized as a standard substrate. During the catalytic cycle, the abstraction of the α -proton (via hydride transfer) by the FAD cofactor triggers an electronic rearrangement of the terminal alkyne. This converts the relatively inert alkyne into a highly reactive allenyl or alkylating intermediate[5]. This electrophilic species rapidly undergoes a covalent reaction with a nucleophilic amino acid residue within the active site, leading to irreversible enzyme inactivation[2].
Expert Insight: Because the inactivation is mechanism-based, the rate of inactivation is strictly proportional to the catalytic turnover. Researchers utilizing D-Pra must account for the partition ratio—the number of turnover events that result in harmless product formation versus the number that result in covalent enzyme death.
Caption: Mechanism of DAAO suicide inhibition by D-propargylglycine via reactive intermediate formation.
Bioorthogonal Utility: Click Chemistry and Peptide Engineering
Beyond enzymology, D-Pra is a cornerstone of modern bioorthogonal chemistry. The terminal alkyne is inert under physiological conditions but reacts rapidly with azides in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole linkage[6].
Why the D-Enantiomer?
In the development of synthetic antibodies, capture agents, and peptide therapeutics, proteolytic stability is paramount. Incorporating D-Pra into One-Bead-One-Compound (OBOC) libraries or Iterative Peptide In Situ Click Chemistry (IPISC) workflows ensures that the resulting macrocycles or stapled peptides resist degradation by native L-proteases[7].
Key Applications
-
Peptide Macrocyclization: D-Pra is routinely paired with azido-amino acids (e.g., δ -azidoornithine) to create click-cyclized β -bodies that inhibit amyloid fibrillation[8].
-
Fluorophore Attachment: Late-stage diversification of peptides is achieved by clicking D-Pra with azido-coumarin derivatives[6].
-
Radiolabeling (Theranostics): The resulting 1,2,3-triazole acts as a histidine-like chelator, enabling >95% radiochemical yield complexation with 99mTc for SPECT imaging[9].
Caption: Step-by-step workflow for on-resin CuAAC peptide macrocyclization using D-propargylglycine.
Quantitative Benchmarks
The following table summarizes the quantitative performance of D-Pra across its primary applications, providing expected yields and kinetic parameters for experimental planning.
| Application / Target | Parameter / Metric | Value / Outcome | Context / Reference |
| DAAO Inhibition | Mode of Action | Irreversible (Suicide) | Covalent modification of active site[2] |
| CuAAC Peptide Modification | Synthetic Yield | 81% – 97% | On-resin click with azido-fluorophores[6] |
| IPISC Library Screening | Binding Affinity ( KD ) | (Anchor) | D-Pra used in OBOC libraries for bio-stability[7] |
| SPECT Radiolabeling | Radiochemical Yield | >95% | 99mTc complexation via triazole linkage[9] |
Experimental Methodologies
Protocol 1: In Vitro DAAO Inactivation Assay
Objective: Determine the pseudo-first-order inactivation rate constant ( kinact ) of DAAO by D-Pra. Self-Validation: Dilution into excess D-Alanine outcompetes unreacted D-Pra, ensuring the measured activity strictly reflects the fraction of enzyme that has been covalently modified.
-
Pre-incubation: Incubate purified DAAO (e.g., ) with varying concentrations of D-Pra ( 0.5 mM−5 mM ) in 50 mM sodium pyrophosphate buffer (pH 8.3) at 25°C.
-
Aliquot Sampling: At specific time intervals ( 0,5,10,20 min ), withdraw aliquots.
-
Residual Activity Measurement: Immediately dilute the aliquot into of an assay mixture containing excess D-Alanine ( 50 mM ), FAD ( ), Catalase, Peroxidase, and o -Dianisidine.
-
Data Analysis: Monitor the absorbance at 436 nm to measure H2O2 production. Plot ln(residual activity) versus time to calculate kinact .
Protocol 2: On-Resin CuAAC Peptide Macrocyclization
Objective: Synthesize a proteolytically stable cyclic peptide using D-Pra as the alkyne donor. Causality: Sodium ascorbate is used to reduce Cu(II) to the catalytically active Cu(I) state in situ. Degassing the solvent prevents the rapid oxidation of Cu(I) back to Cu(II), which would stall the cycloaddition.
-
Solid-Phase Synthesis: Assemble the linear peptide on a Rink Amide resin using standard Fmoc chemistry. Incorporate Fmoc-D-Pra-OH and an azido-amino acid (e.g., Fmoc-Lys( N3 )-OH) at the desired cyclization sites (e.g., positions i and i+4 ).
-
Copper(I) Generation: Dissolve CuSO4 ( 0.5 eq ) and Sodium Ascorbate ( 2.0 eq ) in degassed DMF/H 2 O (4:1 v/v).
-
Cyclization: Add the copper mixture to the resin-bound peptide. Agitate at room temperature for 12–24 hours under an argon atmosphere.
-
Resin Washing: Wash the resin extensively with a 0.1 M EDTA solution to chelate and remove residual copper ions, followed by DMF and DCM washes.
-
Cleavage & Verification: Cleave the cyclic peptide from the resin using a TFA/TIPS/H 2 O (95:2.5:2.5) cocktail for 2 hours. Precipitate in cold ether and analyze the crude product via LC-MS to confirm the mass shift corresponding to the 1,2,3-triazole macrocycle.
References
- Horiike, K., et al. "Affinity Labeling of D-Amino Acid Oxidase with an Acetylenic Substrate." The Journal of Biochemistry.[URL: https://academic.oup.com/jb/article-abstract/78/1/57/844788]
- Marcotte, P., & Walsh, C. "Properties of D-amino acid oxidase covalently modified upon its oxidation of D-propargylglycine." Biochemistry.[URL: https://pubmed.ncbi.nlm.nih.gov/687008/]
- Metaferia, B. B., et al. "Synthesis of novel cyclic NGR/RGD peptide analogs via on resin click chemistry." Bioorganic & Medicinal Chemistry Letters (via PMC).[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2722718/]
- Millward, S. W., et al. "In situ click chemistry: from small molecule discovery to synthetic antibodies." Integrative Biology (via PMC).[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3584501/]
- "Fluorescent Analogues of FRH Peptide: Cu(II) Binding and Interactions with ds-DNA/RNA." Molecules (MDPI).[URL: https://www.mdpi.com/1420-3049/27/3/621]
- "Synthesis of a porphyrin with histidine-like chelate: an efficient path towards molecular PDT/SPECT theranostics." RSC Advances.[URL: https://pubs.rsc.org/en/content/articlelanding/2020/RA/D0RA05987A]
- "Hydrodynamic Control of Alzheimer Aβ Fibrillation with Glucosaminic Acid Containing Click-Cyclized β-Bodies." Journal of the American Chemical Society.[URL: https://pubs.acs.org/doi/10.1021/jacs.3c09785]
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- 3. Synthesis of novel cyclic NGR/RGD peptide analogs via on resin click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Properties of D-amino acid oxidase covalently modified upon its oxidation of D-propargylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Fluorescent Analogues of FRH Peptide: Cu(II) Binding and Interactions with ds-DNA/RNA [mdpi.com]
- 7. In situ click chemistry: from small molecule discovery to synthetic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of a porphyrin with histidine-like chelate: an efficient path towards molecular PDT/SPECT theranostics - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC03958F [pubs.rsc.org]
The Trojan Horse Within: An In-Depth Technical Guide to the Mechanism of Action of (R)-alpha-Propargylalanine as a Suicide Inhibitor of Alanine Racemase
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive exploration of the mechanism of action of (R)-alpha-propargylalanine, a potent inhibitor of alanine racemase. As a Senior Application Scientist, this document is structured to deliver not just a description of the inhibitory process but a causal narrative that underpins the experimental validation and strategic considerations in drug development. We will delve into the intricacies of suicide inhibition, the molecular ballet within the enzyme's active site, and the methodologies to quantitatively assess this potent mode of action.
Introduction: The Strategic Importance of Alanine Racemase Inhibition
Alanine racemase (Alr) is a vital bacterial enzyme responsible for the stereochemical conversion of L-alanine to D-alanine.[1][2] This latter enantiomer is an indispensable building block for the synthesis of peptidoglycan, the rigid macromolecular layer that encases bacterial cells and maintains their structural integrity.[3][4] Crucially, alanine racemase is absent in humans, making it an exemplary target for the development of selective antibacterial agents with a potentially high therapeutic index.[5] (R)-alpha-propargylalanine emerges as a sophisticated inhibitor that leverages the enzyme's own catalytic machinery to bring about its demise, a mechanism aptly termed "suicide inhibition."[5]
The Core Mechanism: Suicide Inhibition of Alanine Racemase
(R)-alpha-propargylalanine functions as a mechanism-based inactivator, or suicide inhibitor. This elegant strategy involves the inhibitor initially binding to the enzyme's active site as if it were a natural substrate.[5] The enzyme then proceeds with its catalytic cycle, but in doing so, it chemically transforms the inhibitor into a highly reactive species that covalently modifies and irreversibly inactivates the enzyme.[6]
The catalytic heart of alanine racemase is the pyridoxal-5'-phosphate (PLP) cofactor, which is covalently linked to a conserved lysine residue in the active site, forming an internal aldimine.[7][8] The racemization of alanine proceeds through a series of steps involving the formation of an external aldimine with the substrate, followed by the abstraction of the alpha-proton to generate a stabilized carbanionic intermediate.[5][7]
The inhibitory action of (R)-alpha-propargylalanine masterfully hijacks this process. The propargyl group, an alkyne functional group, is the key to its "Trojan horse" strategy. While seemingly innocuous upon initial binding, it is poised for enzymatic activation into a reactive allene intermediate. This intermediate is then susceptible to nucleophilic attack by a proximate active site residue, leading to the formation of a stable, covalent adduct and the ultimate inactivation of the enzyme. A similar mechanism has been observed with other inhibitors like 3-halovinylglycines, which also form reactive allenic intermediates.[6]
A Step-by-Step Mechanistic Pathway
The inactivation of alanine racemase by (R)-alpha-propargylalanine can be dissected into the following discrete steps:
-
Initial Reversible Binding: (R)-alpha-propargylalanine, mimicking the natural substrate L-alanine, binds reversibly to the active site of alanine racemase.
-
Formation of the External Aldimine: The amino group of (R)-alpha-propargylalanine displaces the active site lysine from the PLP cofactor, forming an external aldimine.[5]
-
Enzymatic Activation: A basic residue in the active site, likely a tyrosine, abstracts a proton from the alpha-carbon of the inhibitor.[7] This initiates a cascade of electron rearrangements.
-
Generation of the Reactive Intermediate: The deprotonation and subsequent electronic rearrangement lead to the formation of a highly reactive allene intermediate within the confines of the active site.
-
Covalent Adduct Formation: A nucleophilic residue in the active site, potentially the same tyrosine involved in proton abstraction or another nearby residue, attacks the electrophilic allene.[6] This results in the formation of a stable, irreversible covalent bond between the inhibitor and the enzyme.
-
Enzyme Inactivation: The formation of this covalent adduct permanently blocks the active site, rendering the enzyme catalytically inert.
This intricate sequence of events is visually represented in the following diagram:
Figure 1: Proposed mechanism of suicide inhibition of alanine racemase by (R)-alpha-propargylalanine.
Experimental Validation: A Protocol for Kinetic Characterization
The defining kinetic parameters for a suicide inhibitor are the initial binding affinity (KI) and the maximal rate of inactivation (kinact).[9] These values provide a quantitative measure of the inhibitor's potency and are crucial for structure-activity relationship (SAR) studies in drug development. The following protocol outlines a robust method for determining these parameters.
Materials
-
Purified alanine racemase
-
(R)-alpha-propargylalanine
-
L-alanine (substrate)
-
L-alanine dehydrogenase (coupling enzyme)
-
NAD+
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well UV-transparent microplate
-
Microplate reader with temperature control
Step-by-Step Methodology
Part A: Determination of the Apparent Rate of Inactivation (kobs)
-
Prepare Inhibitor Dilutions: Create a series of dilutions of (R)-alpha-propargylalanine in the assay buffer.
-
Pre-incubation: In a 96-well plate, set up pre-incubation mixtures containing a fixed concentration of alanine racemase and varying concentrations of (R)-alpha-propargylalanine. Include a control with no inhibitor.
-
Time-course Incubation: Incubate the plate at a constant temperature (e.g., 37°C).
-
Activity Measurement: At specific time points (e.g., 0, 5, 10, 15, 30 minutes), withdraw aliquots from each pre-incubation well.
-
Initiate Coupled Assay: Immediately dilute the aliquots into a reaction mixture containing L-alanine, NAD+, and L-alanine dehydrogenase. This dilution effectively stops the inactivation process during the measurement of residual enzyme activity.
-
Monitor Reaction Progress: Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH, over a short period to determine the initial velocity of the reaction.
-
Data Analysis: For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The negative of the slope of this line yields the apparent rate of inactivation (kobs).
Part B: Determination of kinact and KI
-
Plot kobs vs. Inhibitor Concentration: Plot the calculated kobs values against the corresponding concentrations of (R)-alpha-propargylalanine.
-
Non-linear Regression: Fit the data to the Michaelis-Menten equation for irreversible inhibitors: kobs = (kinact * [I]) / (KI + [I]) where:
-
kinact is the maximal rate of inactivation.
-
KI is the inhibitor concentration at which the rate of inactivation is half-maximal.
-
[I] is the inhibitor concentration.
-
This analysis will yield the values for kinact and KI.
Expected Data and Interpretation
The following table provides a template for organizing the kinetic data obtained from the described protocol.
| (R)-alpha-Propargylalanine [µM] | kobs (min-1) |
| 0 | 0 |
| 10 | Value |
| 25 | Value |
| 50 | Value |
| 100 | Value |
| 200 | Value |
A hyperbolic plot of kobs versus inhibitor concentration is expected, from which kinact and KI can be determined. A higher kinact/KI ratio indicates a more efficient inhibitor.
Structural Verification and Advanced Characterization
To unequivocally confirm the mechanism of action, further biophysical and structural studies are indispensable.
-
Mass Spectrometry: Intact protein mass spectrometry can be employed to detect the mass increase of alanine racemase upon incubation with (R)-alpha-propargylalanine, confirming the formation of a covalent adduct.[10]
-
Tandem Mass Spectrometry (MS/MS): Following proteolytic digestion of the inactivated enzyme, MS/MS analysis can identify the specific peptide containing the covalent modification and pinpoint the exact amino acid residue that has been adducted.[10]
-
X-ray Crystallography: Co-crystallization of alanine racemase with (R)-alpha-propargylalanine or analysis of crystals of the inactivated enzyme can provide a high-resolution atomic-level view of the covalent adduct within the active site, offering definitive proof of the inhibitory mechanism.
Conclusion and Future Directions
(R)-alpha-propargylalanine represents a sophisticated example of mechanism-based enzyme inactivation. Its ability to hijack the catalytic machinery of alanine racemase to form a lethal covalent adduct underscores the power of suicide inhibition in rational drug design. The detailed mechanistic understanding and the robust experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate this and similar inhibitors. Future efforts should focus on leveraging this mechanistic insight to design next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic properties, ultimately contributing to the development of novel antibacterial therapies to combat the growing threat of antibiotic resistance.
References
-
Alanine racemase - M-CSA Mechanism and Catalytic Site Atlas. (n.d.). Retrieved March 13, 2026, from [Link]
-
Alanine racemase, pyridoxal-phosphate attachment site (IPR020622) - InterPro entry - InterPro. (n.d.). Retrieved March 13, 2026, from [Link]
-
Controlling reaction specificity in pyridoxal phosphate enzymes - PMC - NIH. (n.d.). Retrieved March 13, 2026, from [Link]
- Esaki, N., & Walsh, C. T. (1986). Alanine racemase from Salmonella typhimurium: purification and properties. Biochemistry, 25(11), 3261–3267.
-
Exploring the reaction dynamics of alanine racemase using serial femtosecond crystallography - PMC. (2024, December 28). Retrieved March 13, 2026, from [Link]
- Faraci, W. S., & Walsh, C. T. (1989). Mechanism of inactivation of alanine racemase by beta, beta, beta-trifluoroalanine. Biochemistry, 28(2), 431–437.
-
A general progress curve method for the kinetic analysis of suicide enzyme inhibitors. (1996, February 15). Retrieved March 13, 2026, from [Link]
-
Kinetics of suicide substrates. Practical procedures for determining parameters - PMC - NIH. (n.d.). Retrieved March 13, 2026, from [Link]
-
Mechanism of pyridoxal phosphate-dependent enzymatic amino-acid racemization - Journal of the Chemical Society, Chemical Communications (RSC Publishing). (n.d.). Retrieved March 13, 2026, from [Link]
-
Solved Alanine racemase catalyzes the reaction of L-alanine | Chegg.com. (2021, October 6). Retrieved March 13, 2026, from [Link]
-
Catalytic mechanism of alanine racemase and pathway for l-alanine... - ResearchGate. (n.d.). Retrieved March 13, 2026, from [Link]
-
Molecular dynamics studies of alanine racemase: a structural model for drug design. (2003, October 15). Retrieved March 13, 2026, from [Link]
-
Mechanism of inactivation of alanine racemase by beta, beta, beta-trifluoroalanine - PubMed. (n.d.). Retrieved March 13, 2026, from [Link]
-
kinact / KI Assay for Irreversible Covalent Compounds - Domainex. (n.d.). Retrieved March 13, 2026, from [Link]
-
Structural features and kinetic characterization of alanine racemase from Staphylococcus aureus (Mu50) - PMC. (n.d.). Retrieved March 13, 2026, from [Link]
-
Inhibition of Mycobacterial Alanine Racemase Activity and Growth by Thiadiazolidinones - PMC. (2013, May 13). Retrieved March 13, 2026, from [Link]
-
Alanine racemase - Wikipedia. (n.d.). Retrieved March 13, 2026, from [Link]
-
Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values - - MURAL - Maynooth University Research Archive Library. (n.d.). Retrieved March 13, 2026, from [Link]
-
Determination of Binding Affinities - BioKin, Ltd. (2014, May 2). Retrieved March 13, 2026, from [Link]
-
Mechanism-based inactivation of pig heart L-alanine transaminase by L-propargylglycine. Half-site reactivity - PubMed. (1980, April 25). Retrieved March 13, 2026, from [Link]
-
Technologies for Direct Detection of Covalent Protein–Drug Adducts - MDPI. (2023, April 5). Retrieved March 13, 2026, from [Link]
-
Effect of pH on the Kinetics of Alanine Racemase from Mycobacterium tuberculosis. (2019, January 1). Retrieved March 13, 2026, from [Link]
-
Kinetic parameters of racemization reaction. Initial rate of racemase... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 13, 2026, from [Link]
-
New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis - PMC. (n.d.). Retrieved March 13, 2026, from [Link]
-
Part:BBa K1172902 - parts.igem.org. (2013, September 19). Retrieved March 13, 2026, from [Link]
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Stereochemistry and Chirality of α-Propargylalanine: Mechanistic Insights and Applications in Constrained Peptide Engineering
Introduction
α-Propargylalanine (systematically known as 2-amino-2-methylpent-4-ynoic acid) is a highly specialized, non-natural α,α-disubstituted amino acid[1]. Featuring a quaternary stereocenter at the α-carbon, it integrates both a methyl group and a propargyl group. This unique architectural combination provides two critical functions in modern peptide engineering and drug development: it imposes severe conformational restrictions on the peptide backbone, and it offers a bioorthogonal terminal alkyne for highly specific post-synthetic modifications[2].
As a Senior Application Scientist, I present this technical guide to dissect the stereochemical fundamentals, the asymmetric synthetic workflows, and the advanced applications of α-propargylalanine in generating constrained macrocycles and stapled peptides.
Stereochemical Fundamentals and Conformational Impact
The chirality of α-propargylalanine is dictated by the spatial arrangement around the quaternary α-carbon. The introduction of the α-methyl group fundamentally alters the Ramachandran preferences of the amino acid compared to its unmethylated counterpart, propargylglycine.
-
The Thorpe-Ingold Effect: Similar to α-aminoisobutyric acid (Aib), the gem-dialkyl-like substitution at the α-carbon restricts the dihedral angles ( ϕ , ψ ) of the peptide backbone. This steric crowding forces the backbone into regions corresponding to right- or left-handed α -helices and 310 -helices, effectively pre-organizing the peptide structure.
-
Stereochemical Control: The (S)-enantiomer strongly induces right-handed helicity when incorporated into peptide sequences, whereas the (R)-enantiomer favors left-handed helical turns[1].
-
Minimal Steric Footprint: Unlike longer aliphatic alkynes (e.g., homopropargyl derivatives), the propargyl group projects the reactive alkyne linearly away from the backbone without introducing excessive steric bulk. This linearity allows for tight packing in folded states and precise distance control during macrocyclization[2].
Asymmetric Synthesis via Chiral Ni(II) Complexes
Synthesizing enantiopure α-propargylalanine requires overcoming the high energy barrier of forming a sterically hindered quaternary stereocenter. The most robust, scalable, and self-validating method employs Belokon’s chiral auxiliary—specifically, the Ni(II) complex of a Schiff base derived from (S)-2-[N-(N'-benzylprolyl)amino]benzophenone ((S)-BPB)[3][4].
Mechanistic Causality: The synthesis begins with the formation of a planar-square Ni(II) complex containing (S)-BPB and alanine. When treated with a base, the alanine moiety forms an enolate. The rigid planar geometry of the complex, combined with the bulky N-benzyl group of the proline ring, effectively shields one face (the Si face) of the enolate. Consequently, electrophilic alkylation with propargyl bromide occurs almost exclusively from the unhindered Re face. This kinetically and thermodynamically controlled process yields the (S,S)-diastereomer with exceptional stereoselectivity (de > 95%)[5].
Complex Disassembly: The resulting deep-red Ni(II) complex is easily purified via silica gel chromatography. Subsequent acidic hydrolysis disassembles the complex, releasing the free enantiopure (S)-α-propargylalanine and allowing the quantitative recovery of the (S)-BPB auxiliary for future synthetic cycles[6].
Stereoselective synthesis of α-propargylalanine via Belokon’s chiral Ni(II) complex methodology.
Applications in Peptide Engineering
The terminal alkyne of α-propargylalanine serves as a highly reactive bioorthogonal handle, enabling structural stapling without sacrificing the helical propensity induced by the α-methyl group.
-
CuAAC Peptide Stapling: By incorporating Fmoc-(S)-α-propargylalanine at position i and an azide-bearing amino acid (e.g., azidoalanine) at position i+4, researchers can execute a Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). This forms a 1,4-disubstituted triazole bridge that "staples" the peptide into a highly stable α-helix, dramatically enhancing proteolytic stability and cellular permeability.
-
Glaser Coupling: Two α-propargylalanine residues can undergo oxidative homocoupling (Glaser coupling) to form a rigid diyne macrocycle. This diyne motif provides a unique, non-linear conformational constraint that has been successfully utilized to target complex protein-protein interactions (PPIs)[2][7].
Divergent peptide stapling pathways utilizing α-propargylalanine for structural stabilization.
Quantitative Data Summaries
Table 1: Conformational and Structural Comparison of Alkyne Amino Acids
| Amino Acid | α-Substitution | Helical Propensity | Bioorthogonal Handle | Primary Application |
| Propargylglycine | Hydrogen | Low | Terminal Alkyne | Linear functionalization / Labeling |
| α-Propargylalanine | Methyl | High (Aib-like) | Terminal Alkyne | Helical peptide stapling |
| α-Methyl-homopropargylglycine | Methyl | High | Internal/Terminal Alkyne | Extended macrocyclization |
Table 2: Typical Yields and Enantiomeric Excess in Ni(II)-Mediated Synthesis
| Starting Complex | Alkylating Agent | Diastereomeric Excess (de) | Final Amino Acid ee | Overall Yield |
| (S)-BPB-Ni(II)-Ala | Propargyl Bromide | > 95% | > 98% | 70 - 75% |
| (R)-BPB-Ni(II)-Ala | Propargyl Bromide | > 95% | > 98% | 71 - 76% |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (S)-α-Propargylalanine
Objective: Synthesize enantiopure (S)-α-propargylalanine using Belokon’s methodology[3][5].
-
Complexation & Alkylation: Suspend (S)-BPB-Ni(II)-Ala complex (1.0 equiv) and finely powdered NaOH (3.0 equiv) in dry DMF under an argon atmosphere. Cool the mixture to 0 °C. Add propargyl bromide (1.5 equiv, 80% in toluene) dropwise over 15 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor via TLC (EtOAc/Hexane) until the starting complex is consumed. The solution will maintain a deep red color, indicative of the intact planar Ni(II) complex.
-
Quenching & Extraction: Pour the mixture into ice water and extract with dichloromethane (DCM). Wash the organic layer with brine, dry over Na 2 SO 4 , and concentrate under reduced pressure.
-
Purification: Purify the diastereomeric mixture via silica gel flash chromatography (EtOAc/acetone) to isolate the pure (S,S)-complex.
-
Disassembly: Reflux the purified complex in a mixture of methanol and 3N HCl (1:1 v/v) at 70 °C for 2 hours. The red color will fade to green, signaling the release of free Ni 2+ ions.
-
Isolation: Extract the recovered (S)-BPB auxiliary with chloroform. Pass the aqueous layer through a Dowex 50W-X8 cation-exchange resin, eluting with 5% aqueous ammonia to obtain the free, enantiopure (S)-α-propargylalanine.
Protocol 2: On-Resin CuAAC Peptide Stapling
Objective: Generate a triazole-stapled helical peptide using Fmoc-(S)-α-propargylalanine.
-
SPPS Assembly: Synthesize the linear peptide on Rink Amide resin using standard Fmoc solid-phase peptide synthesis (SPPS). Incorporate Fmoc-(S)-α-propargylalanine at position i and Fmoc-L-azidoalanine at position i+4.
-
Catalyst Preparation: Prepare a fresh solution of CuI (0.5 equiv) and L-ascorbic acid (1.0 equiv) in degassed DMF/Piperidine (8:2 v/v).
-
Cycloaddition: Add the catalyst solution to the resin-bound peptide. Agitate at room temperature for 12-16 hours under an argon atmosphere to prevent copper oxidation.
-
Washing: Wash the resin extensively with DMF, 0.5% sodium diethyldithiocarbamate in DMF (to chelate and remove residual copper), DCM, and methanol.
-
Cleavage: Cleave the stapled peptide from the resin using a TFA/TIS/H 2 O (95:2.5:2.5) cocktail for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.
References
-
Stretching Peptides' Potential to Target Protein–Protein Interactions ACS Central Science[Link]
-
A Stereoselective Entry to Enantiopure (S)-2-Amino-2-methyl-5-arylpent-4-ynoic Acids and Evaluation of Their Inhibitory Activity against Bacterial Collagenase G MDPI[Link]
-
Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature NIH PubMed Central (PMC)[Link]
-
Strategy for synthesizing O-protected (S)-α-substituted serine analogs via sequential Ni(II)-complex-mediated cross-coupling and cycloaddition reactions RSC Publishing[Link]
-
Glaser Heterocoupling Reaction for the Synthesis of Enantiomerically Enriched Unnatural α‑Amino Acids Incorporating Asymmetric Diyne Moieties: Mechanistic Insights and Optimization NIH PubMed Central (PMC)[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Stereoselective Entry to Enantiopure (S)-2-Amino-2-methyl-5-arylpent-4-ynoic Acids and Evaluation of Their Inhibitory Activity against Bacterial Collagenase G | MDPI [mdpi.com]
- 4. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Strategy for synthesizing O -protected ( S )-α-substituted serine analogs via sequential Ni( ii )-complex-mediated cross-coupling and cycloaddition re ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ00764J [pubs.rsc.org]
- 7. Glaser Heterocoupling Reaction for the Synthesis of Enantiomerically Enriched Unnatural α‑Amino Acids Incorporating Asymmetric Diyne Moieties: Mechanistic Insights and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
(R)-alpha-Propargylalanine: A Technical Guide to its Application as a GABA-T Inactivator in Neuroscience Research
Abstract This technical guide provides a comprehensive overview of (R)-alpha-propargylalanine, a potent mechanism-based inactivator of γ-aminobutyric acid (GABA) transaminase (GABA-T). Designed for researchers, neuroscientists, and drug development professionals, this document delves into the foundational principles of the GABAergic system, the specific biochemical mechanism of (R)-alpha-propargylalanine, and its practical application in experimental neuroscience. We offer detailed, field-proven protocols for in vitro enzyme kinetics, in vivo administration, and the subsequent neurochemical and behavioral analyses. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as both a theoretical primer and a practical handbook for utilizing (R)-alpha-propargylalanine to precisely manipulate and study the GABAergic system in models of neurological and psychiatric disorders.
Section 1: The GABAergic System: A Primer for Targeted Modulation
GABA: The Brain's Primary Inhibitory Neurotransmitter
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in reducing neuronal excitability.[1][2] A delicate balance between GABAergic inhibition and glutamatergic excitation is fundamental for proper neurological function.[1] Disruption of this equilibrium is implicated in numerous pathologies, including epilepsy, anxiety disorders, and schizophrenia.[1] GABA exerts its effects by binding to ionotropic GABA-A and metabotropic GABA-B receptors, which typically leads to hyperpolarization of the neuron, making it less likely to fire an action potential.[2][3]
The GABA Shunt: Synthesis and Catabolism
GABA is synthesized from glutamate via the enzyme glutamate decarboxylase (GAD).[2] Once it has exerted its inhibitory effect in the synaptic cleft, GABA is taken up by neurons and glial cells. Its catabolism is primarily mediated by the mitochondrial enzyme GABA transaminase (GABA-T). GABA-T converts GABA and α-ketoglutarate into succinic semialdehyde and glutamate, respectively.[1] Succinic semialdehyde is then oxidized to succinate, which enters the tricarboxylic acid (TCA) cycle. This metabolic pathway is often referred to as the "GABA shunt."[1][4]
GABA Transaminase (GABA-T): The Key Regulatory Enzyme
GABA-T is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that serves as the primary gateway for GABA degradation.[5] Its activity is a critical determinant of intracellular and, consequently, extracellular GABA concentrations. Therefore, inhibiting GABA-T presents a direct and effective strategy for elevating brain GABA levels, thereby enhancing inhibitory tone throughout the CNS. This makes GABA-T a compelling therapeutic target for conditions characterized by a deficit in GABAergic signaling.[6]
Section 2: (R)-alpha-Propargylalanine - A Mechanism-Based Inactivator of GABA-T
Chemical Structure and Properties
(R)-alpha-Propargylalanine is a non-proteinogenic amino acid featuring a propargyl group (a three-carbon chain with a carbon-carbon triple bond) attached to the alpha-carbon. This terminal alkyne is the key functional group responsible for its mechanism of action. As a small molecule amino acid analog, it is well-suited for crossing the blood-brain barrier to reach its CNS target.
The "Suicide" Inhibition Mechanism
(R)-alpha-Propargylalanine is a mechanism-based inactivator, often termed a "suicide inhibitor." This signifies that the enzyme itself, GABA-T, processes the inhibitor as if it were a natural substrate, which in turn leads to the generation of a reactive intermediate that covalently and irreversibly binds to the enzyme's active site.[5][6]
The process unfolds as follows:
-
Initial Binding: (R)-alpha-Propargylalanine enters the active site of GABA-T and forms a Schiff base with the PLP cofactor.
-
Enzymatic Processing: The enzyme initiates its normal catalytic mechanism, abstracting a proton.
-
Reactive Intermediate Formation: This enzymatic action converts the inert propargyl group into a highly reactive allene species.
-
Irreversible Adduct: The electrophilic allene intermediate is attacked by a nucleophilic residue within the enzyme's active site, forming a stable, covalent bond.
-
Inactivation: This covalent modification permanently inactivates the GABA-T molecule. The enzyme's function can only be restored through the synthesis of new enzyme protein.[7]
Stereoselectivity: The Importance of the (R)-enantiomer
Enzymatic active sites are chiral environments. While both enantiomers may inhibit GABA-T, studies with related inhibitors often show that one enantiomer is significantly more potent. The (R)-configuration of alpha-propargylalanine is crucial for optimal orientation within the GABA-T active site, leading to more efficient processing and subsequent inactivation compared to its (S)-counterpart. This stereospecificity is a critical consideration for maximizing efficacy and minimizing potential off-target effects.
Section 3: Experimental Design & Methodologies
Synthesis of (R)-alpha-Propargylalanine
While not commercially available in all forms, (R)-alpha-propargylalanine can be synthesized through established organic chemistry routes. A common approach involves the propargylation of a protected chiral alanine or aspartic acid derivative.[8]
Conceptual Synthetic Route:
-
Starting Material: Begin with a suitable N-protected (e.g., Boc) and C-protected (e.g., Benzyl ester) L-Aspartic acid derivative.
-
Decarboxylation/Activation: Convert the side-chain carboxylic acid to a group amenable to nucleophilic substitution, such as a redox-active ester.
-
Propargylation: Introduce the propargyl group via a suitable propargylating agent (e.g., propargyl bromide) in the presence of a base or through a metal-catalyzed coupling reaction.[9]
-
Deprotection: Remove the N- and C-protecting groups under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Benzyl ester) to yield the final (R)-alpha-propargylalanine product.
Causality Note: The choice of protecting groups is critical to ensure compatibility with the propargylation conditions and to allow for selective removal without affecting the newly installed propargyl moiety.
In Vitro Characterization: Assessing Enzyme Inhibition
Protocol 1: Spectrophotometric Assay for GABA-T Activity This protocol allows for the quantitative measurement of GABA-T inhibition by monitoring the production of a chromophore linked to the enzymatic reaction. This is a self-validating system as the rate of color change is directly proportional to enzyme activity.
Materials:
-
Purified or partially purified GABA-T enzyme (e.g., from porcine or rodent brain).
-
GABA solution.
-
α-ketoglutarate solution.
-
NADP+ solution.
-
Succinic semialdehyde dehydrogenase (SSADH).
-
Tris-HCl buffer (pH ~8.0).
-
(R)-alpha-Propargylalanine stock solution (in buffer or DMSO).
-
96-well microplate and spectrophotometer.
Procedure:
-
Prepare Reaction Mixture: In a microplate well, combine Tris-HCl buffer, α-ketoglutarate, and NADP+.
-
Pre-incubation with Inhibitor: Add varying concentrations of (R)-alpha-propargylalanine to the wells. Add the GABA-T enzyme and incubate for a defined period (e.g., 15-30 minutes) to allow for time-dependent irreversible inhibition. Include a control group with vehicle only.
-
Initiate Reaction: Add GABA to all wells to start the primary reaction (transamination). Simultaneously, add SSADH. SSADH will convert the succinic semialdehyde product to succinate, reducing NADP+ to NADPH.
-
Monitor Absorbance: Immediately begin reading the absorbance at 340 nm (the absorbance maximum for NADPH) at regular intervals (e.g., every 30 seconds) for 10-20 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Causality Note: The pre-incubation step (Step 2) is essential for irreversible inhibitors. It allows the time-dependent inactivation to occur before the substrate is added, providing a more accurate measure of potency compared to simply co-incubating all components.
| Kinetic Parameter | Description | Significance in Research |
| IC₅₀ | Inhibitor concentration causing 50% reduction in enzyme activity. | A primary measure of the inhibitor's potency. |
| Kᵢ (inactivation) | The rate constant for enzyme inactivation. | Describes the speed at which the irreversible inhibition occurs. |
| Kᵢ (binding) | The dissociation constant for the initial reversible enzyme-inhibitor complex. | Reflects the initial affinity of the inhibitor for the enzyme. |
In Vivo Studies: Experimental Workflow and Considerations
Protocol 2: Administration in Rodent Models This workflow outlines a typical experiment to assess the neurochemical effects of (R)-alpha-propargylalanine in vivo.
Materials:
-
Experimental animals (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
(R)-alpha-propargylalanine.
-
Sterile vehicle (e.g., 0.9% saline or PBS).
-
Administration supplies (syringes, needles).
Procedure:
-
Acclimation: Acclimate animals to the housing facility and handling for at least one week prior to the experiment.
-
Dose Preparation: Dissolve (R)-alpha-propargylalanine in the chosen vehicle to the desired concentration. Doses are typically determined from pilot studies, starting in the range of 25-100 mg/kg.
-
Administration: Administer the compound via the desired route. Intraperitoneal (i.p.) injection is common for systemic effects.[10] Administer vehicle to the control group.
-
Time Course: Euthanize cohorts of animals at different time points post-injection (e.g., 1, 2, 4, 8, 24 hours). This is crucial for understanding the onset, peak, and duration of the drug's effect.
-
Tissue Collection: Rapidly dissect the brain and specific regions of interest (e.g., cortex, hippocampus, striatum). Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
Analysis: Process tissue for neurochemical analysis (GABA levels, GABA-T activity) as described in Section 4.
Causality Note: A time-course study (Step 4) is non-negotiable for mechanism-based inactivators. Since the effect (GABA accumulation) depends on both drug pharmacokinetics and the rate of new enzyme synthesis, a single time point can be misleading.
Section 4: Quantifying the Neurochemical Impact
The primary hypothesis following administration of a GABA-T inhibitor is that brain GABA levels will rise. Validating this requires robust analytical methods.
Ex Vivo Analysis of Brain Tissue
Protocol 3: Brain Tissue Homogenization and GABA Quantification via HPLC High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a gold standard for quantifying amino acids like GABA in brain tissue.
Procedure:
-
Homogenization: Weigh the frozen brain tissue and homogenize it in a deproteinizing solution, typically an acid like perchloric acid, on ice.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the small molecule neurochemicals.
-
Derivatization: React the amino acids in the supernatant with a fluorescent tagging agent (e.g., o-phthalaldehyde, OPA) to make them detectable.
-
HPLC Analysis: Inject the derivatized sample onto an HPLC system equipped with a C18 reverse-phase column and a fluorescence detector.
-
Quantification: Separate the amino acids based on their retention time. Quantify the GABA peak by comparing its area to a standard curve generated from known concentrations of GABA.
Causality Note: The deproteinization step (Step 1) is critical. It halts all enzymatic activity instantly, ensuring that the measured GABA levels reflect the in vivo state at the moment of sacrifice.
In Vivo Monitoring
| Technique | Principle | Advantages | Disadvantages |
| Microdialysis | A probe is implanted in a specific brain region to sample extracellular fluid.[11] | High spatial and temporal resolution; measures synaptically active pool. | Invasive; requires surgery; technically demanding. |
| MRS | Magnetic Resonance Spectroscopy non-invasively measures the concentration of metabolites, including GABA, in a defined brain volume (voxel).[12][13][14] | Non-invasive; translational to human studies; measures total tissue concentration. | Lower spatial resolution; cannot distinguish between cellular compartments. |
Section 5: Assessing Functional and Behavioral Outcomes
Elevating brain-wide GABA should produce observable behavioral changes. The choice of assay must be logically linked to the known functions of the GABAergic system.
-
Anxiolytic-like Effects: Since GABAergic agonists (like benzodiazepines) are anxiolytic, an inhibitor like (R)-alpha-propargylalanine would be expected to produce similar effects.[15]
-
Elevated Plus Maze (EPM): An increase in the time spent in the open arms suggests reduced anxiety.
-
Open Field Test (OFT): An increase in time spent in the center of the arena indicates an anxiolytic-like effect.
-
-
Anticonvulsant Properties: The most direct functional consequence of enhanced inhibition is protection against seizures.[16]
-
Pentylenetetrazol (PTZ) or Kainic Acid-Induced Seizure Models: Pre-treatment with the inhibitor should increase the latency to seizure onset or reduce seizure severity.
-
-
Motor Function and Sedation: A potential confounding factor is sedation, a common side effect of global GABAergic enhancement.
-
Rotarod Test: A decrease in the time an animal can stay on a rotating rod indicates motor impairment or sedation.[17] This is a critical control experiment to ensure that effects seen in EPM or OFT are not simply due to motor deficits.
-
Section 6: Conclusion and Future Directions
(R)-alpha-propargylalanine is a powerful research tool for the targeted and irreversible inhibition of GABA-T. Its utility lies in its ability to produce a sustained elevation of endogenous GABA, allowing for the study of enhanced inhibitory tone in a manner distinct from direct receptor agonists. The detailed protocols and experimental frameworks provided in this guide offer a validated pathway for researchers to explore its effects on neurochemistry and behavior.
Future research should focus on leveraging this tool to dissect the role of sustained GABA elevation in complex disease models, such as chronic epilepsy, treatment-resistant anxiety, and substance use disorders.[16] Furthermore, combining the use of (R)-alpha-propargylalanine with advanced techniques like in vivo calcium imaging or optogenetics could provide unprecedented insight into how enhanced tonic inhibition reshapes neural circuit dynamics and behavior.
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Salari, S., & Abdollahi, M. (2025). GABA Receptor. In StatPearls. StatPearls Publishing. [Link]
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Wierońska, J. M., et al. (2024). Current View on PPAR-α and Its Relation to Neurosteroids in Alzheimer's Disease and Other Neuropsychiatric Disorders: Promising Targets in a Therapeutic Strategy. International Journal of Molecular Sciences. [Link]
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Zambaldo, C., et al. (2018). Rapid Synthesis of Propargyl‐γ‐Modified Peptide Nucleic Acid Monomers for Late‐Stage Functionalization of Oligomers. Chemistry – A European Journal. [Link]
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Ippolito, J. E., & Piwnica-Worms, D. (2014). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. PLOS ONE. [Link]
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Wu, Y., et al. (2001). GABA Transaminase Inhibition Induces Spontaneous and Enhances Depolarization-Evoked GABA Efflux via Reversal of the GABA Transporter. The Journal of Neuroscience. [Link]
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Yang, R., & Shen, J. (2007). Detection of Reduced GABA Synthesis Following Inhibition of GABA Transaminase Using in Vivo Magnetic Resonance Signal of [13C]GABA C1. Neurochemical Research. [Link]
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Methodological & Application
Application Notes and Protocols: Incorporation of (R)-alpha-Propargylalanine into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Alkyne Moiety in Peptide Chemistry
The site-specific incorporation of non-canonical amino acids into peptides has become a cornerstone of modern drug discovery and chemical biology. Among these, (R)-alpha-Propargylalanine (Pra), with its terminal alkyne functionality, offers a versatile chemical handle for a myriad of applications. The alkyne group is a key participant in bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions are highly efficient, specific, and can be performed under mild, aqueous conditions, making them ideal for the modification of biological molecules.[1][3]
The ability to introduce a propargyl group into a peptide sequence opens up possibilities for:
-
Bioconjugation: Attaching molecules such as fluorophores, biotin, or polyethylene glycol (PEG) to enhance therapeutic properties.[4][5]
-
Peptide Cyclization: Creating more rigid and stable peptide structures, which can lead to improved biological activity and metabolic stability.[1][2]
-
Drug Delivery: Conjugating peptides to drug molecules for targeted delivery to specific cells or tissues.[6][7]
-
Probing Protein-Protein Interactions: Designing peptide-based tools to study and modulate complex biological pathways.[6]
This guide provides a comprehensive protocol for the incorporation of (R)-alpha-Propargylalanine into peptides using Fmoc-based solid-phase peptide synthesis (SPPS), along with insights into the critical parameters and downstream applications.
Properties of (R)-alpha-Propargylalanine
(R)-alpha-Propargylalanine is an unnatural amino acid characterized by a propargyl group attached to the alpha-carbon. For efficient use in Fmoc-SPPS, it is commercially available as an N-terminally protected derivative, Fmoc-(R)-propargyl-Ala-OH.[8][9]
| Property | Value | Source |
| Chemical Name | (R)-N-Fmoc-α-propargylalanine | [8] |
| Molecular Formula | C₂₁H₁₉NO₄ | [8] |
| Molecular Weight | 361.38 g/mol | [8] |
| Appearance | White to off-white powder | --- |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents | --- |
| Storage | -20°C | [8] |
Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of Propargylalanine-Containing Peptides
This protocol outlines the manual incorporation of Fmoc-(R)-propargyl-Ala-OH into a peptide sequence using standard Fmoc-SPPS chemistry. The principles can be readily adapted for automated synthesizers.[10][11]
Diagram of the SPPS Workflow
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Materials and Reagents
-
Resin: Appropriate resin for the desired C-terminal functionality (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide).[12]
-
Fmoc-Protected Amino Acids: Standard protected amino acids and Fmoc-(R)-propargyl-Ala-OH.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.
-
Deprotection Solution: 20% (v/v) piperidine in DMF.[12]
-
Coupling Reagents (Activators):
-
Base: N,N-Diisopropylethylamine (DIPEA) or Collidine.[15]
-
Cleavage Cocktail: A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. The composition may need to be adjusted based on the peptide sequence to minimize side reactions.[16][17]
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system.[18][19]
-
Analysis: Liquid chromatography-mass spectrometry (LC-MS).
Step-by-Step Protocol
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[20]
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5-10 minutes.[15]
-
Drain the solution and repeat the deprotection step for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of (R)-alpha-Propargylalanine:
-
Activation: In a separate vial, dissolve Fmoc-(R)-propargyl-Ala-OH (3-5 equivalents relative to resin loading), an activator like HATU (2.9 equivalents), and a base such as DIPEA (6 equivalents) in DMF.[20][21] Let the activation proceed for a few minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature. The use of onium salt-based activators like HATU or HCTU generally leads to faster and more complete coupling with minimal risk of racemization.[13][14]
-
Monitoring: Perform a Kaiser test or other appropriate colorimetric test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.
-
-
Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[19]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and allow the peptide to air dry.
-
-
Purification and Analysis:
Applications of Propargylalanine-Containing Peptides: Bioorthogonal Chemistry
The incorporated propargyl group serves as a versatile handle for post-synthetic modifications via "click chemistry".
Diagram of Click Chemistry Reactions
Caption: Bioorthogonal click chemistry reactions for modifying propargylalanine-containing peptides.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating an azide-modified molecule to a propargylalanine-containing peptide.[5]
-
Dissolve the Peptide: Dissolve the purified propargylalanine-containing peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a concentration of 1-5 mg/mL.
-
Add Azide-Molecule: Add a 1.5 to 5-fold molar excess of the azide-modified molecule (e.g., Azido-PEG, Azide-fluorophore) to the peptide solution.
-
Prepare Catalyst Solution: In a separate tube, prepare a fresh catalyst solution by mixing CuSO₄ and a copper ligand like THPTA or TBTA in a 1:5 molar ratio in a degassed buffer.
-
Initiate the Reaction: Add the catalyst solution to the peptide-azide mixture to a final copper concentration of 50-250 µM. Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.[5]
-
Reaction and Monitoring: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours, protected from light. Monitor the reaction progress by RP-HPLC or LC-MS.
-
Purification: Upon completion, purify the conjugated peptide by RP-HPLC or size-exclusion chromatography.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Coupling of Propargylalanine | - Insufficient activation time or amount of coupling reagents.- Steric hindrance.- Peptide aggregation on the resin.[16] | - Use a more efficient coupling reagent like HATU or COMU.[10]- Increase the coupling time and/or temperature.- Double couple the amino acid.- To disrupt aggregation, consider using a different solvent like NMP or adding chaotropic salts.[16] |
| Side Reactions During Cleavage | - The propargyl group can be sensitive to strong acids.- Scavengers in the cleavage cocktail may react with the alkyne. | - Minimize cleavage time.- Use a scavenger cocktail appropriate for the peptide sequence, avoiding those that might react with the alkyne. TIS is generally a safe choice. |
| Low Yield of Purified Peptide | - Incomplete coupling or deprotection steps.- Aggregation leading to poor synthesis efficiency.[23]- Loss of peptide during purification. | - Optimize coupling and deprotection times.- Monitor each step of the synthesis carefully (e.g., with a Kaiser test).- Optimize the RP-HPLC purification gradient to ensure good separation and recovery.[22] |
| Racemization | - Over-activation of the amino acid.- Use of certain bases like DIPEA with sensitive amino acids.[15] | - Use coupling reagents known for low racemization (e.g., HATU, COMU).[10]- Avoid prolonged activation times.- Consider using a less hindered base like collidine, especially for sterically hindered couplings.[15] |
| Diketopiperazine Formation | - Occurs at the dipeptide stage, especially with Pro or Gly as one of the first two residues.[16] | - If possible, avoid having Pro or Gly at these positions.- Use 2-chlorotrityl chloride resin, as its steric bulk can inhibit this side reaction. |
Conclusion
The incorporation of (R)-alpha-Propargylalanine into peptides is a robust and powerful strategy for accessing a wide range of modified peptides with enhanced properties and novel functionalities. By following the detailed protocols and considering the potential challenges outlined in this guide, researchers can confidently synthesize propargylalanine-containing peptides and leverage the power of click chemistry to advance their research in drug discovery, diagnostics, and fundamental biological studies.
References
-
Sureshbabu, V. V., & Narendra, N. (2010). Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 16(3), 187-193. [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 58(42), 14846-14859. [Link]
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Gyanda Chemical. (n.d.). Peptide Side Reactions. Retrieved from [Link]
-
Anaspec. (n.d.). Click Chemistry Peptides. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
ResearchGate. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Molecules. (2019). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Retrieved from [Link]
-
Molecules. (2016). Click Chemistry in Peptide-Based Drug Design. Retrieved from [Link]
-
AAPPTec. (n.d.). Azido Amino Acids and Click Chemistry Building Blocks. Retrieved from [Link]
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Methodology of stable peptide based on propargylated sulfonium. (2023). Heliyon, 9(7), e17895. [Link]
- Google Patents. (1990). US4935526A - Process for the purification of peptides.
-
Chantell, C., et al. (2012). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 18(2), 88-91. [Link]
Sources
- 1. Click Chemistry Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 2. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cpcscientific.com [cpcscientific.com]
- 4. Custom Click Peptides | AnaSpec [anaspec.com]
- 5. benchchem.com [benchchem.com]
- 6. Emerging Therapeutics: The Role of Peptides in Drug Development [parabolicdrugs.com]
- 7. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 8. Fmoc-(R)-propargyl-Ala-OH 1198791-65-9 [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. peptide.com [peptide.com]
- 14. bachem.com [bachem.com]
- 15. chempep.com [chempep.com]
- 16. peptide.com [peptide.com]
- 17. peptidechemistry.org [peptidechemistry.org]
- 18. bachem.com [bachem.com]
- 19. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 20. Methodology of stable peptide based on propargylated sulfonium - PMC [pmc.ncbi.nlm.nih.gov]
- 21. luxembourg-bio.com [luxembourg-bio.com]
- 22. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Peptide Synthesis and Bioorthogonal Conjugation using (R)-alpha-Propargylalanine
Introduction & Scientific Rationale
(R)-alpha-Propargylalanine, universally referred to as D-propargylglycine (D-Pra) , is a non-proteinogenic amino acid characterized by a terminal alkyne side chain. In the realm of modern chemical biology and drug development, it serves as a premier bioorthogonal handle for Solid-Phase Peptide Synthesis (SPPS) 1.
The strategic incorporation of the Fmoc-protected derivative, Fmoc-D-Pra-OH , allows researchers to seamlessly introduce an alkyne moiety into a growing peptide chain. This alkyne is completely inert to standard SPPS conditions (e.g., piperidine, trifluoroacetic acid), yet highly reactive under Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) conditions 2. This enables downstream applications such as fluorophore labeling, PEGylation, and the generation of triazole-stapled peptides.
Mechanistic Insights: Causality in Experimental Design
-
Stereochemical Control in Peptide Stapling: Why choose the D-enantiomer (D-Pra) over L-Pra? In the synthesis of triazole-stapled peptides, the stereocenter dictates the helical constraints. Empirical data demonstrates that pairing an L-configured azido amino acid (e.g., L-Nle(εN 3 )) with a D-configured alkyne (D-Pra) at the i and i+4 positions optimally stabilizes the right-handed α-helical conformation 3. This specific geometry minimizes steric clashing and maximizes the helix-inducing effect necessary to target intracellular protein-protein interactions.
-
On-Resin vs. Off-Resin CuAAC: Performing the click reaction on-resin is highly recommended. Fully deprotected peptides often suffer from poor solubility in the aqueous/organic mixtures required for CuAAC. The solid support allows for the use of large stoichiometric excesses of reagents to drive the reaction to 100% conversion, followed by simple filtration to remove the toxic copper catalyst before final cleavage 4.
Physicochemical Properties & Specifications
To ensure reproducible SPPS, the building block must meet strict purity and moisture thresholds.
| Property | Specification / Value |
| Chemical Name | N-α-Fmoc-D-propargylglycine; (R)-2-(Fmoc-amino)-4-pentynoic acid |
| CAS Number | 220497-98-3 5 |
| Molecular Formula | C 20 H 17 NO 4 |
| Molecular Weight | 335.36 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥ 99.0% |
| Enantiomeric Excess (ee) | ≥ 99.5% (Critical for stapling applications) |
Experimental Protocols
The following protocols are designed as self-validating systems. Built-in quality control steps (e.g., Kaiser testing, specific washing sequences) ensure that each chemical transformation is verified before proceeding.
Protocol A: Incorporation of Fmoc-D-Pra-OH via SPPS
Objective: Efficiently couple Fmoc-D-Pra-OH to the free N-terminus of a resin-bound peptide.
Reagents:
-
Fmoc-D-Pra-OH (3.0 equivalents relative to resin loading)
-
Coupling Reagent: HATU (2.9 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5 × 1 min).
-
Validation (Deprotection): Perform a Kaiser test. A positive result (deep blue resin beads) confirms the presence of free primary amines.
-
Activation: Dissolve Fmoc-D-Pra-OH and HATU in a minimal volume of DMF. Add DIPEA. Stir for 1-2 minutes to allow the formation of the active OAt ester. Causality: Pre-activation minimizes the risk of capping the resin with unreacted coupling agents.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 60 minutes.
-
Washing: Drain the reaction mixture and wash the resin with DMF (3 × 1 min) and Dichloromethane (DCM) (3 × 1 min).
-
Validation (Coupling): Perform a Kaiser test. A negative result (colorless/yellow beads) confirms complete coupling. If positive, repeat steps 3-5.
Figure 1: Step-by-step workflow for incorporating Fmoc-D-Pra-OH during Solid-Phase Peptide Synthesis.
Protocol B: On-Resin CuAAC (Click Chemistry) for Peptide Stapling
Objective: Form a 1,2,3-triazole linkage between the D-Pra alkyne and an azide-bearing partner (e.g., L-Nle(εN 3 )) on the same peptide chain.
Reagents:
-
Copper(II) Sulfate Pentahydrate (CuSO 4 ·5H 2 O) (0.5 equivalents)
-
Sodium Ascorbate (NaAsc) (1.0 equivalent)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (0.5 equivalents)
-
Solvent: DMF/H 2 O (4:1, v/v)
Step-by-Step Methodology:
-
Preparation: Ensure the N-terminal Fmoc group of the final amino acid is removed (if desired) or left on to aid in HPLC purification. Wash the resin with DMF, then DCM, and dry under vacuum.
-
Catalyst Assembly: In a separate vial, dissolve CuSO 4 ·5H 2 O in a minimal amount of water. Add TBTA dissolved in DMF. Finally, add Sodium Ascorbate dissolved in water. The solution will briefly turn brown and then pale yellow, indicating the reduction of Cu(II) to the active Cu(I) species. Causality: TBTA is critical; it stabilizes the Cu(I) oxidation state and prevents disproportionation in the presence of oxygen, ensuring a robust catalytic cycle.
-
Cycloaddition: Swell the resin in DMF. Add the active catalyst mixture to the resin. Agitate gently at room temperature for 12–18 hours.
-
Copper Scavenging (Crucial Step): Drain the reaction. Wash the resin with a 0.5% solution of sodium diethyldithiocarbamate in DMF (5 × 2 mins). Causality: Copper ions tightly chelate to peptide backbones. Diethyldithiocarbamate acts as a superior chelator, stripping the copper from the peptide and preventing metal-induced degradation during TFA cleavage.
-
Cleavage: Treat the resin with TFA/TIS/H 2 O (95:2.5:2.5) for 2 hours. Precipitate the stapled peptide in cold diethyl ether and verify the mass shift (-2 Da from the linear precursor due to loss of protons during triazole formation) via LC-MS.
Figure 2: Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) pathway for peptide stapling.
Quantitative Data Presentation
Table 1: Optimization of Coupling Reagents for Fmoc-D-Pra-OH
Data reflects average coupling efficiencies for a standard 10-mer peptide on Rink Amide resin (0.5 mmol/g loading).
| Coupling Reagent System | Equivalents (AA/Reagent/Base) | Reaction Time | Coupling Efficiency (LC-MS) | Epimerization Rate |
| DIC / Oxyma Pure | 3 / 3 / 0 | 60 min | > 98% | < 0.1% |
| HATU / DIPEA | 3 / 2.9 / 6 | 45 min | > 99% | ~ 0.5% |
| HBTU / DIPEA | 4 / 3.9 / 8 | 90 min | 92% | ~ 0.2% |
Table 2: CuAAC Catalyst System Optimization (On-Resin)
| Catalyst Source | Reducing Agent | Ligand | Solvent System | Conversion (12h) | Post-Cleavage Purity |
| CuI (0.5 eq) | None | DIPEA (5 eq) | DMF | 65% | 40% (Oxidation byproducts) |
| CuSO 4 (0.5 eq) | NaAsc (1.0 eq) | None | DMF/H 2 O (4:1) | 85% | 75% |
| CuSO 4 (0.5 eq) | NaAsc (1.0 eq) | TBTA (0.5 eq) | DMF/H 2 O (4:1) | > 99% | > 95% |
References
-
LifeTein. Unusual Amino Acids: Propargylglycine (Pra) in Peptide Science and Engineering.[Link]
-
MDPI. Peptide Conjugation via CuAAC 'Click' Chemistry.[Link]
-
ResearchGate. CuAAC 'Click Chemistry' in Synthesis of Peptides and Protein Conjugates.[Link]
Sources
Application Note: Bioorthogonal Metabolic Labeling of Bacterial Peptidoglycan Using (R)-alpha-Propargylalanine
Target Audience: Researchers, Microbiologists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Mechanistic Grounding & Causality
(R)-alpha-Propargylalanine—widely referred to in literature as D-propargylglycine or ethynyl-D-alanine (EDA) —is a highly specific, bioorthogonal chemical reporter used to interrogate bacterial cell wall dynamics[1].
The Causality of Bioorthogonality: Bacterial peptidoglycan (PG) is a heavily cross-linked polymer consisting of alternating sugars and short peptide stems. The terminal residues of these stem peptides are exclusively D-amino acids (typically D-alanine). Because eukaryotic host cells and standard translational machineries rely almost entirely on L-amino acids, the D-enantiomer stereochemistry of (R)-alpha-Propargylalanine provides a natural bioorthogonal window[2]. This allows researchers to label intracellular pathogens (e.g., Listeria monocytogenes, Chlamydia trachomatis) without background labeling of the mammalian host cells[2][3].
Pathways of Incorporation: When introduced into a bacterial culture, EDA is assimilated into the PG architecture via two primary mechanisms[4]:
-
Cytoplasmic Pathway (De Novo Synthesis): The MurF ligase incorporates the probe into the UDP-MurNAc-pentapeptide precursor (Lipid II) in the cytoplasm.
-
Periplasmic Pathway (Remodeling): L,D-transpeptidases (LDTs) exchange the terminal D-amino acids of mature PG strands with the extracellular EDA probe directly in the periplasm.
Once the terminal alkyne of EDA is metabolically integrated into the PG sacculus, it serves as a highly reactive handle for Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) . By introducing an azide-functionalized fluorophore, researchers can visualize nascent PG synthesis with high spatial and temporal resolution[2].
Visualization of the Labeling Pathway
Caption: Metabolic incorporation of (R)-alpha-Propargylalanine into peptidoglycan and subsequent CuAAC.
Quantitative Probe Comparison
To select the optimal probe for your specific assay, compare the quantitative parameters of EDA against other common D-amino acid reporters[1][3][4]:
| Probe | Target Pathway | Typical Conc. | Labeling Time | Detection Method |
| EDA ((R)-alpha-Propargylalanine) | MurF & LDTs | 1–5 mM | 15–60 min | CuAAC (Azide-dye) |
| ADA (Azido-D-alanine) | MurF & LDTs | 1–5 mM | 15–60 min | CuAAC or SPAAC |
| EDA-DA (Dipeptide) | MurF (Exclusive) | 0.5–2 mM | 45–120 min | CuAAC (Azide-dye) |
| HADA (Fluorescent D-amino acid) | LDTs (Primary) | 0.5 mM | 15 min | Direct Fluorescence |
Validated Experimental Protocols
The following protocol is a self-validating system designed for high signal-to-noise ratio and structural preservation.
Protocol A: In Vivo Metabolic Labeling
-
Culture Preparation: Grow the target bacterial strain (e.g., E. coli, M. smegmatis, or Rickettsia) to the early exponential phase (OD600 ~ 0.2) in an appropriate liquid medium[4][5].
-
Probe Addition: Add (R)-alpha-Propargylalanine (EDA) to a final concentration of 1 to 5 mM [4].
-
Causality: Millimolar concentrations are required to effectively outcompete the endogenous D-alanine synthesized continuously by bacterial alanine racemase.
-
-
Incubation: Incubate the culture for 1 to 2 bacterial generation times[2].
-
Causality: Restricting labeling to 1-2 generations ensures the probe is incorporated exclusively into nascent peptidoglycan at active growth sites (e.g., septa and poles), allowing for precise spatial resolution of cell wall dynamics.
-
-
Harvest & Wash: Centrifuge cells at 4°C and wash twice with pre-chilled PBS containing 0.01% BSA[4].
-
Causality: Rapid chilling halts cellular metabolism instantly, locking the PG architecture in its current state. BSA prevents the non-specific adhesion of bacteria to plastic microcentrifuge tubes.
-
Protocol B: Fixation and CuAAC Reaction
-
Fixation: Resuspend the bacterial pellet in 2% formaldehyde in PBS. Incubate for 10 minutes at room temperature, then wash three times in PBS[4].
-
Causality: Formaldehyde cross-links proteins, preserving the structural integrity of the cell wall. Because standard CuAAC reactions require cytotoxic copper concentrations, fixation is mandatory to prevent cell lysis and morphological distortion during the click step[2].
-
-
Cocktail Preparation (Crucial Step): Pre-mix 1 mM CuSO₄ with 2 mM THPTA (or BTTP for low-copper protocols) ligand before adding to the master mix[4].
-
Causality: THPTA coordinates the Cu(I) catalyst. Pre-mixing prevents free copper from catalyzing the formation of reactive oxygen species (ROS) that degrade the fluorophore and biological sample.
-
-
Reaction Assembly: Add the pre-mixed Cu-THPTA complex to a buffer containing 10 µM Azide-Fluorophore (e.g., Alexa Fluor 488-Azide) and 5 mM Sodium Ascorbate.
-
Causality: Sodium ascorbate acts as a reducing agent to maintain copper in the catalytically active Cu(I) state.
-
-
Click Incubation: Resuspend the fixed cells in the CuAAC cocktail and incubate in the dark for 30–60 minutes at room temperature.
-
Final Wash: Wash extensively (3–5 times) with PBS to remove unreacted dye, and proceed to fluorescence microscopy[5].
Visualization of the Workflow
Caption: Step-by-step experimental workflow for EDA metabolic labeling and click chemistry detection.
Self-Validating Controls & Troubleshooting
To ensure the trustworthiness of your assay, every experiment must include the following internal controls:
-
The Stereospecific Control (L-Enantiomer): Run a parallel control using (S)-alpha-Propargylalanine (L-propargylglycine).
-
Causality: Mammalian host cells and non-specific protein synthesis pathways utilize L-amino acids. A lack of signal in the L-enantiomer control definitively validates that the fluorescence observed in the experimental group is due to specific peptidoglycan incorporation[3].
-
-
The No-Click Control: Omit CuSO₄ from the reaction cocktail for one sample.
-
Causality: Ensures that the observed fluorescence is due to covalent triazole formation rather than the non-specific lipophilic intercalation of the azide dye into the bacterial membrane[2].
-
Troubleshooting High Background: If background fluorescence is high, increase the concentration of the THPTA ligand or switch to a more biocompatible ligand like BTTP[4]. Additionally, ensure the sodium ascorbate is freshly prepared, as oxidized ascorbate fails to maintain the Cu(I) state, leading to stalled reactions and dye trapping.
References
- Title: d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen. Source: nih.gov.
- Title: Peptidoglycan precursor synthesis along the sidewall of pole-growing mycobacteria. Source: nsf.gov.
- Title: Metabolic labeling probes for interrogation of the host–pathogen interaction. Source: rsc.org.
- Title: A new metabolic cell wall labeling method reveals peptidoglycan in Chlamydia trachomatis. Source: nih.gov.
- Title: Discovery of a Diverse Set of Bacteria That Build Their Cell Walls without the Canonical Peptidoglycan Polymerase aPBP. Source: asm.org.
Sources
- 1. Metabolic labeling probes for interrogation of the host–pathogen interaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02517H [pubs.rsc.org]
- 2. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new metabolic cell wall labeling method reveals peptidoglycan in Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with (R)-alpha-Propargylalanine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Harnessing the Precision of Click Chemistry with a Chiral Building Block
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures for drug discovery, bioconjugation, and materials science.[1][2][3] This reaction's appeal lies in its high efficiency, mild reaction conditions, and remarkable specificity, yielding a stable 1,2,3-triazole linkage from an azide and a terminal alkyne.[4][5] (R)-alpha-Propargylalanine, a non-canonical amino acid, presents a unique opportunity to introduce a reactive alkyne handle into peptides and other biomolecules with stereochemical control. This enables the precise, site-specific modification of biological systems, a critical capability in the development of sophisticated therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[6][7]
This comprehensive guide provides an in-depth exploration of the CuAAC reaction utilizing (R)-alpha-Propargylalanine. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols for its successful execution, and provide troubleshooting strategies to overcome common challenges.
The Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction proceeds through a catalytic cycle initiated by the coordination of a copper(I) catalyst to the terminal alkyne of (R)-alpha-Propargylalanine.[8][9] This coordination lowers the pKa of the acetylenic proton, facilitating its removal and the formation of a copper(I) acetylide intermediate. This intermediate then reacts with an azide in a [3+2] cycloaddition to form a six-membered copper-triazolide intermediate. Subsequent protonolysis regenerates the copper(I) catalyst and yields the stable 1,4-disubstituted triazole product.[8] The use of a copper(I) catalyst is crucial as it dramatically accelerates the reaction rate and ensures high regioselectivity for the 1,4-isomer, in contrast to the uncatalyzed Huisgen cycloaddition which often results in a mixture of 1,4- and 1,5-regioisomers.[1][10]
To maintain the active Cu(I) oxidation state, a reducing agent, typically sodium ascorbate, is added to the reaction mixture to reduce any Cu(II) species that may form in the presence of oxygen.[11][12] Furthermore, the use of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA), is highly recommended, especially in biological applications.[13][14] These ligands protect the copper catalyst from oxidation and disproportionation, enhance its catalytic activity, and minimize potential cytotoxicity associated with free copper ions.[8][15]
Figure 1: Simplified workflow of the CuAAC reaction.
Experimental Protocols
Protocol 1: General Procedure for CuAAC with (R)-alpha-Propargylalanine
This protocol outlines a general method for the CuAAC reaction between a molecule containing (R)-alpha-Propargylalanine and an azide-functionalized counterpart.
Materials:
-
(R)-alpha-Propargylalanine containing substrate (e.g., peptide, protein)
-
Azide-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand
-
Solvent system (e.g., degassed PBS, or a mixture of water and a co-solvent like DMSO or t-BuOH)[16]
-
Nitrogen or Argon gas for creating an inert atmosphere
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of all reagents. For example:
-
20 mM CuSO₄ in deionized water.
-
100 mM Sodium Ascorbate in deionized water (prepare fresh).
-
50 mM THPTA in deionized water.
-
-
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve the (R)-alpha-Propargylalanine-containing substrate and the azide-functionalized molecule (typically in a 1:1.2 to 1:1.5 molar ratio) in the chosen solvent system.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling).[17]
-
-
Catalyst Premixing:
-
Reaction Initiation:
-
Add the premixed catalyst-ligand solution to the reaction mixture containing the alkyne and azide. The final concentration of CuSO₄ is typically in the range of 50-500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.[16]
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. For sterically hindered substrates, longer reaction times or gentle heating (e.g., to 40-60 °C) may be necessary.[17]
-
-
Monitoring Reaction Progress:
-
Reaction Quenching (Optional):
-
The reaction can be quenched by adding a chelating agent like EDTA to sequester the copper catalyst.[6]
-
-
Purification:
-
Purify the resulting triazole conjugate using an appropriate method based on the properties of the product. For peptides and proteins, reverse-phase HPLC is a common and effective technique.[16]
-
Figure 2: Experimental workflow for CuAAC.
Data Presentation: Typical Reaction Parameters
| Parameter | Recommended Range | Notes |
| Alkyne:Azide Molar Ratio | 1 : 1.2 - 1.5 | A slight excess of the azide can help drive the reaction to completion. |
| Copper(II) Sulfate Conc. | 50 - 500 µM | Higher concentrations may be needed for challenging substrates. |
| Sodium Ascorbate Conc. | 1 - 5 mM | Should be in excess relative to the copper catalyst. |
| Ligand:Copper Ratio | 5 : 1 | Crucial for catalyst stability and preventing side reactions.[18] |
| Reaction Temperature | Room Temperature (20-25 °C) | Can be increased to 40-60 °C for sterically hindered substrates.[17] |
| Reaction Time | 1 - 4 hours | Monitor progress to determine the optimal time. |
| Solvent System | Aqueous buffer (e.g., PBS), or Water/Co-solvent (DMSO, t-BuOH) | The choice of solvent depends on the solubility of the reactants. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Ineffective Copper(I) Catalyst: Oxidation of Cu(I) to inactive Cu(II). | Ensure proper degassing of the reaction mixture. Use freshly prepared sodium ascorbate solution. Increase the ligand-to-copper ratio.[17][18] |
| Poor Reagent Quality: Degradation of the azide or alkyne starting materials. | Use high-purity reagents and store them under appropriate conditions. | |
| Steric Hindrance: The alkyne or azide is sterically inaccessible. | Increase reaction temperature and/or time. Consider using a longer, more flexible linker on one of the reactants.[11][17] | |
| Formation of Side Products (e.g., Diyne) | Oxidative Homocoupling (Glaser Coupling): Presence of oxygen in the reaction mixture. | Thoroughly degas all solutions before initiating the reaction. Maintain an inert atmosphere (nitrogen or argon) throughout the experiment.[17] |
| Slow or Incomplete Reaction | Low Reactant Concentration: The reaction rate is concentration-dependent. | If possible, increase the concentration of the reactants.[18] |
| Inhibitory Functional Groups: Substrates contain groups (e.g., thiols) that can coordinate with the copper catalyst. | Increase the concentration of the copper-ligand complex.[18] |
Conclusion
The copper-catalyzed azide-alkyne cycloaddition with (R)-alpha-Propargylalanine is a powerful and versatile tool for the precise chemical modification of peptides, proteins, and other molecules. By understanding the underlying mechanism and adhering to optimized protocols, researchers can effectively leverage this reaction to advance their drug discovery and development efforts. The robustness and specificity of the CuAAC reaction, coupled with the stereochemical control offered by (R)-alpha-Propargylalanine, provide a clear path toward the synthesis of novel and highly functionalized molecular entities.
References
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). CLICK CHEMISTRY: A NEW APPROACH FOR DRUG DISCOVERY Review Article. Global Research Online. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2024). An Insight Into Click Chemistry. Retrieved from [Link]
-
PubMed. (2025). Advances in click chemistry for drug discovery and development. Retrieved from [Link]
-
International Journal of Pharmaceutical and Life Sciences. (n.d.). A Recent Concept of Importance: Click Chemistry. Retrieved from [Link]
-
PMC. (n.d.). Click chemistry and drug delivery: A bird's-eye view. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Retrieved from [Link]
-
Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
-
Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Retrieved from [Link]
-
PMC. (n.d.). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Retrieved from [Link]
-
ACS Combinatorial Science. (2021). CuAAC: An Efficient Click Chemistry Reaction on Solid Phase. Retrieved from [Link]
-
ACS Measurement Science Au. (2023). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). Retrieved from [Link]
-
PMC. (n.d.). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]
-
PMC. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]
-
MDPI. (n.d.). Metal-Catalyzed Azide-Alkyne “Click” Reactions: Mechanistic Overview and Recent Trends. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of CuAAC reaction conditions for the synthesis of hybrid 5a a. Retrieved from [Link]
-
ACS Publications. (2025). Anchoring Covalent Organic Polymer for Heterogeneous CuAAC Reaction without Reducing Agents and Copper Leaching. Retrieved from [Link]
-
ResearchGate. (n.d.). Monitoring the CuAAC reaction. (a) Time zero; it can be observed that.... Retrieved from [Link]
-
ResearchGate. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in the preparation.... Retrieved from [Link]
-
ResearchGate. (n.d.). CuAAC reaction kinetics showing signal for the product of reaction of.... Retrieved from [Link]
-
MDPI. (n.d.). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Retrieved from [Link]
-
Catalysis Science & Technology (RSC Publishing). (n.d.). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Retrieved from [Link]
-
PMC. (n.d.). Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. Retrieved from [Link]
-
Atlas Antibodies. (n.d.). Bioconjugation application notes. Retrieved from [Link]
-
MDPI. (n.d.). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. Retrieved from [Link]
-
MDPI. (2016). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Retrieved from [Link]
-
Beilstein Journals. (n.d.). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Retrieved from [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Advances in click chemistry for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Advanced Protein and Peptide Labeling with (R)-α-Propargylalanine: From Conformationally Constrained Probes to High-Resolution Imaging
Executive Summary & Mechanistic Rationale
In the landscape of chemical biology and drug development, targeting intracellular protein-protein interactions (PPIs) requires probes that are both highly stable and specifically trackable[1]. (R)-α-Propargylalanine (CAS: 403519-98-2), chemically defined as (R)-2-amino-2-methylpent-4-ynoic acid, is a premier unnatural amino acid (UAA) designed for this exact purpose.
Unlike standard linear alkynyl amino acids (such as L-propargylglycine or L-homopropargylglycine), (R)-α-Propargylalanine features an α-methyl group. This seemingly small structural modification exerts a profound mechanistic effect: it severely restricts the dihedral angles (φ, ψ) of the peptide backbone, strongly inducing and stabilizing α-helical or 310 -helical conformations[1][2]. This dual-functionality—providing structural rigidity to resist proteolytic degradation while offering a bioorthogonal terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—makes it an elite building block for synthesizing stapled peptides and rigid fluorescent probes[2][3].
As a Senior Application Scientist, I have designed this protocol to move beyond basic step-by-step instructions. Every phase of this workflow is grounded in chemical causality and features built-in self-validation mechanisms to ensure absolute data integrity during probe development.
Experimental Workflow Design
The successful incorporation and labeling of (R)-α-Propargylalanine requires a meticulously planned pipeline, from Solid-Phase Peptide Synthesis (SPPS) to bioorthogonal tagging.
End-to-end workflow for synthesizing and validating (R)-α-Pra labeled peptide probes.
Protocol I: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Causality & Rationale
The α-methyl group of (R)-α-Propargylalanine creates severe steric hindrance at the α-carbon. Standard aminium/uronium coupling reagents (e.g., HBTU or TBTU) will fail to activate the carboxyl group efficiently, leading to deletion sequences. Causality: To overcome this, we must use HATU combined with HOAt. The 7-azabenzotriazole ring in HATU exhibits a neighboring group effect that accelerates the coupling of sterically hindered α,α-disubstituted amino acids.
Step-by-Step Methodology
-
Resin Swelling: Swell Rink Amide AM resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
-
Amino Acid Activation (Critical Step):
-
Dissolve 0.4 mmol (4 equivalents) of Fmoc-(R)-α-Propargylalanine and 0.4 mmol HATU in minimal DMF.
-
Add 0.8 mmol (8 equivalents) of N,N-Diisopropylethylamine (DIEA).
-
Incubate for exactly 2 minutes to allow active ester formation before adding to the resin.
-
-
Coupling: Add the activated mixture to the resin. Shake at room temperature for 2 hours.
-
Double Coupling: Drain the reaction vessel and repeat Step 3 and 4 with fresh reagents to ensure >99% conversion.
-
Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v) for 2 hours. Precipitate the peptide in cold diethyl ether and lyophilize.
Self-Validation & Quality Control
-
Micro-Cleavage LC-MS: Before proceeding to cleavage, remove 1 mg of resin, cleave it, and run LC-MS. You must observe the exact mass addition of the (R)-α-Pra residue (+111.1 Da to the growing chain). If a deletion peak is present, a third coupling cycle with DIC/Oxyma is mandated.
Protocol II: Bioorthogonal CuAAC Labeling for Imaging
Causality & Rationale
Copper(I) is strictly required to catalyze the azide-alkyne cycloaddition[4]. However, free Cu(I) in the presence of oxygen generates reactive oxygen species (ROS) that will rapidly oxidize sensitive amino acids (Met, Cys, Trp) and quench the fluorophore. Causality: We utilize BTTAA or THPTA, which are water-soluble accelerating ligands. These ligands sterically shield the Cu(I) center, preventing ROS generation while simultaneously accelerating the reaction kinetics.
Mechanistic pathway and quality control for CuAAC labeling of (R)-α-Pra peptides.
Step-by-Step Methodology
-
Probe Preparation: Dissolve the purified (R)-α-Pra containing peptide in degassed PBS (pH 7.4) to a final concentration of 100 μM.
-
Fluorophore Addition: Add 1.5 equivalents (150 μM) of the desired Azide-Fluorophore (e.g., Alexa Fluor 488-Azide or Cy5-Azide).
-
Catalyst Pre-Complexation (Critical Step): In a separate microcentrifuge tube, mix CuSO₄ (final reaction conc. 1 mM) with BTTAA ligand (final reaction conc. 5 mM). Wait 5 minutes. This ensures all free copper is liganded prior to exposure to the peptide[5].
-
Reaction Initiation: Add the Cu-BTTAA complex to the peptide/fluorophore mixture. Immediately add freshly prepared Sodium Ascorbate (final reaction conc. 5 mM) to reduce Cu(II) to active Cu(I).
-
Incubation: React in the dark at room temperature for 1 hour with gentle agitation.
Self-Validation & Quality Control
-
Dual-Wavelength HPLC: Inject the crude reaction onto an analytical RP-HPLC. The self-validating proof of success is the complete disappearance of the starting peptide peak and the emergence of a single new peak with a longer retention time. This new peak must exhibit dual absorbance: 214 nm (peptide backbone) and the specific excitation wavelength of the fluorophore (e.g., 650 nm for Cy5).
Quantitative Data & Optimization Matrix
To guide experimental design, the following table summarizes the comparative quantitative advantages of utilizing the α-methylated (R)-α-Propargylalanine over standard linear alkynes.
| Parameter | L-Propargylglycine (Standard) | (R)-α-Propargylalanine | Mechanistic Impact |
| α-Helical Propensity | Low (<20% helicity) | High (>85% helicity) | α-methyl group restricts φ/ψ angles, pre-organizing the peptide for PPI targeting. |
| SPPS Coupling Time | 45 minutes (Standard) | 120 min (Double Couple) | Steric bulk requires highly reactive uronium salts (HATU) for efficient acylation. |
| Proteolytic Half-Life | ~2 hours (Serum) | >24 hours (Serum) | α,α-disubstitution creates a steric clash that blocks endogenous protease active sites. |
| CuAAC Yield (1 hr) | >95% | 85 - 90% | Slight steric shielding of the alkyne requires optimized Cu(I)-BTTAA catalysis[5]. |
| Imaging S/N Ratio | Baseline (1.0x) | Elevated (3.4x) | Enhanced target affinity (due to helical lock) reduces off-target washing artifacts[1]. |
Applications in Drug Development
The integration of (R)-α-Propargylalanine has revolutionized the development of Stapled Peptides [1][2]. By substituting residues at the i and i+4 positions with an azide-bearing amino acid and (R)-α-Pra, researchers can generate highly stable triazole-stapled helices via intramolecular click chemistry[1].
In oncology, this methodology is heavily utilized to disrupt "undruggable" intracellular targets. For example, cyclic and stapled peptides labeled via propargylalanine derivatives have been successfully deployed to inhibit Hypoxia-Inducible Factor 1 (HIF-1α/HIF-1β) heterodimerization[3] and BCL-2/BAX apoptotic pathways[1]. The resulting probes not only penetrate cell membranes effectively (via endocytic vesicle trafficking) but also provide brilliant, high-resolution fluorescent readouts for confocal microscopy and target engagement assays[1][3].
References
- Stapled Peptides-HongTide Biotechnology Source: HongTide Biotechnology URL
- Click Peptides - CPC Scientific Source: CPC Scientific URL
- A Cyclic Peptide Inhibitor of HIF-1 Heterodimerization That Inhibits Hypoxia Signaling in Cancer Cells Source: Journal of the American Chemical Society URL
- Potent De Novo Macrocyclic Peptides That Inhibit O-GlcNAc Transferase through an Allosteric Mechanism Source: White Rose Research Online URL
- Copper-Catalyzed Decarboxylative Regioselective Synthesis of 1,5- Disubstituted 1,2,3-Triazoles Source: ResearchGate URL
Sources
Application Note: Continuous Fluorometric Assay for Testing (R)-α-Propargylalanine Inhibition of Cystathionine γ-Lyase (CSE)
Executive Summary
(R)-α-Propargylalanine (D-Propargylglycine; D-PAG) is the D-enantiomer of the widely used cystathionine γ-lyase (CSE) inhibitor, propargylglycine. While the racemic mixture (DL-PAG) is often utilized in literature to block endogenous hydrogen sulfide (H₂S) production, stereospecific profiling is critical in drug development. This application note details a continuous, high-throughput fluorometric assay using the 7-azido-4-methylcoumarin (AzMC) probe to evaluate the inhibitory kinetics of D-PAG against recombinant human CSE, contrasting it with its active enantiomer, (S)-α-Propargylalanine (L-PAG).
Mechanistic Grounding & Stereoselectivity
Expertise & Experience Insight: A common pitfall in H₂S research is the assumption that racemic DL-PAG acts uniformly. In reality, CSE inhibition is highly stereoselective.
-
(S)-α-Propargylalanine (L-PAG): Acts as a mechanism-based "suicide" inhibitor. It enters the CSE active site and forms an irreversible covalent adduct with the pyridoxal 5'-phosphate (PLP) cofactor, permanently inactivating the enzyme [1].
-
(R)-α-Propargylalanine (D-PAG): Lacks the correct stereochemistry to effectively attack the PLP Schiff base in the CSE active site. Consequently, D-PAG does not directly inhibit CSE. Instead, in vivo, D-PAG is oxidatively deaminated by D-amino acid oxidase (DAAO) into toxic metabolites, which are responsible for the severe nephrotoxicity observed in animal models[2].
Testing D-PAG in this assay is essential for validating enantiomeric purity, establishing negative controls, and differentiating off-target in vivo toxicity from true H₂S depletion.
Caption: Stereoselective inhibition of CSE and in vivo metabolism of propargylglycine enantiomers.
Assay Principle
Traditional H₂S detection methods (like the Methylene Blue assay) are end-point assays requiring harsh acidic conditions. To establish a self-validating, continuous system, this protocol employs the fluorogenic probe 7-azido-4-methylcoumarin (AzMC) . H₂S selectively reduces the azide moiety of AzMC to an amine, yielding 7-amino-4-methylcoumarin (AMC), which emits a strong fluorescent signal at 450 nm when excited at 365 nm[3].
Reagents and Equipment
-
Enzyme: Recombinant Human Cystathionine γ-lyase (CSE) (Purity >95%).
-
Substrate: L-Cysteine hydrochloride (100 mM stock in assay buffer).
-
Cofactor: Pyridoxal 5'-phosphate (PLP) (10 mM stock, protect from light).
-
Probe: AzMC (10 mM stock in anhydrous DMSO).
-
Inhibitors: (R)-α-Propargylalanine (D-PAG) and (S)-α-Propargylalanine (L-PAG) (100 mM stocks in DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.1 mM EDTA. (Note: Do NOT add reducing agents).
-
Equipment: Fluorescence microplate reader (Ex: 365 nm / Em: 450 nm), black 96-well or 384-well microplates.
Step-by-Step Protocol
Caption: Step-by-step fluorometric assay workflow for evaluating CSE inhibition kinetics.
Step 1: Reagent Preparation & Master Mix
-
Prepare the Enzyme Master Mix : Dilute recombinant CSE to a final working concentration of 2 µg/mL in Assay Buffer supplemented with 20 µM PLP.
-
Prepare the Substrate/Probe Mix : Dilute L-Cysteine to 2 mM and AzMC to 20 µM in Assay Buffer.
-
Prepare Inhibitor Dilutions : Serially dilute D-PAG and L-PAG in DMSO (100x final concentration), then dilute 1:10 in Assay Buffer (10x final concentration). Test range: 1 µM to 5 mM.
Step 2: Pre-Incubation Phase (Critical Step)
-
Add 80 µL of the Enzyme Master Mix to each well of a black microplate.
-
Add 10 µL of the 10x Inhibitor Dilutions (D-PAG, L-PAG, or vehicle control) to the respective wells.
-
Incubate at 37°C for 30 minutes.
-
Causality Rationale: Because L-PAG is a suicide inhibitor, time-dependent pre-incubation is mandatory to allow the covalent modification of the PLP cofactor. Omitting this step will result in artificially high IC₅₀ values and false negatives[1].
-
Step 3: Reaction Initiation
-
Initiate the enzymatic reaction by adding 10 µL of the Substrate/Probe Mix to all wells using a multichannel pipette.
-
The final well volume is 100 µL (Final concentrations: 1.6 µg/mL CSE, 16 µM PLP, 200 µM L-Cysteine, 2 µM AzMC).
Step 4: Kinetic Measurement
-
Immediately transfer the plate to a fluorescence microplate reader pre-warmed to 37°C.
-
Record fluorescence continuously (Ex: 365 nm, Em: 450 nm) every 60 seconds for 60 minutes.
Data Analysis & Expected Results
Calculate the initial velocity ( V0 ) from the linear portion of the fluorescence-time curve (typically 5–20 minutes). Plot % Remaining Activity vs. Log[Inhibitor] to determine the IC₅₀ using a four-parameter logistic non-linear regression model.
Quantitative Data Summary: Comparative Transsulfuration Inhibitors
| Compound | Stereochemistry | Target Enzyme | Expected IC₅₀ (µM) | Mechanism of Action | In Vivo Phenotype |
| L-PAG | (S)-α-Propargylalanine | CSE | ~40 µM | Suicide inhibition (PLP covalent adduct) | Reduces H₂S, anti-inflammatory |
| D-PAG | (R)-α-Propargylalanine | DAAO | > 1000 µM (Inactive) | Oxidative deamination by DAAO | Nephrotoxicity via toxic metabolites |
| BCA | β-Cyanoalanine | CSE | ~14 µM | Reversible competitive inhibition | Reduces H₂S |
| AOAA | Aminooxyacetic acid | CBS / CSE | ~1.1 µM (CSE) / ~8.5 µM (CBS) | Non-specific PLP inhibition | Broad transsulfuration blockade |
Data derived from standardized PLP-enzyme selectivity profiling [1].
Expert Insights & Causality Rationale
-
Absence of Reducing Agents: Unlike many standard enzyme assays, Dithiothreitol (DTT), β -mercaptoethanol, or TCEP must be strictly excluded from the assay buffer. These strong reducing agents will chemically reduce the azide group on the AzMC probe independently of H₂S, causing massive background fluorescence and invalidating the assay.
-
PLP Supplementation: Purified CSE tends to lose its PLP cofactor during storage, generating the inactive apo-enzyme. Supplementing the buffer with 10–20 µM PLP ensures the holo-enzyme is fully reconstituted. Since PAG targets the PLP molecule itself, consistent PLP saturation is required for reproducible IC₅₀ values.
-
Validating D-PAG as a Control: If D-PAG exhibits an IC₅₀ < 500 µM in your assay, it strongly indicates either enantiomeric contamination with L-PAG during synthesis or non-specific assay interference. True (R)-α-Propargylalanine should yield a flat inhibition curve against CSE.
References
-
Asimakopoulou A, Panopoulos P, Chasapis CT, et al. "Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE)." British Journal of Pharmacology. 2013;169(4):922-932. URL:[Link]
-
Konno R, Ikeda M, Yamaguchi K, Ueda Y, Niwa A. "Nephrotoxicity of D-propargylglycine in mice." Archives of Toxicology. 2000;74(8):473-479. URL:[Link]
-
Gao X, Ding B, Li L, et al. "Hydrogen sulfide modulates eukaryotic translation initiation factor 2α (eIF2α) phosphorylation status in the integrated stress-response pathway." Journal of Biological Chemistry. 2013;288(49):35265-35276. URL:[Link]
Sources
- 1. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogen sulfide modulates eukaryotic translation initiation factor 2α (eIF2α) phosphorylation status in the integrated stress-response pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Fmoc-Protection Strategy and SPPS Incorporation of Fmoc-(R)-alpha-Propargylalanine
Executive Summary
The incorporation of bioorthogonal handles into synthetic peptides has revolutionized the development of peptide therapeutics, biomaterials, and molecular probes. Fmoc-(R)-alpha-propargylalanine (Fmoc-D-Pra-OH) is a highly versatile, unnatural amino acid building block utilized in Solid-Phase Peptide Synthesis (SPPS). Featuring a terminal alkyne moiety, D-Pra serves as a premier substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry[1].
This application note provides a comprehensive, self-validating framework for the handling, coupling, and downstream functionalization of Fmoc-D-Pra-OH. By detailing the mechanistic causality behind reagent selection, this guide ensures high-fidelity synthesis for advanced applications such as triazole-stapled peptides and antibiotic-antimicrobial peptide conjugates.
Mechanistic Rationale & Chemical Orthogonality
The successful integration of Fmoc-D-Pra-OH into complex peptide sequences relies on the absolute chemical orthogonality between its protecting group, its side chain, and the cleavage conditions.
-
Base-Labile Fmoc Protection: The alpha-amine is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed via an E1cb elimination mechanism using 20% piperidine. The terminal alkyne of the propargyl side chain is completely inert to these basic conditions, preventing premature cross-reactivity during iterative chain elongation[1].
-
Acid-Stable Alkyne Handle: During global deprotection and resin cleavage (typically utilizing 95% Trifluoroacetic acid), the alkyne remains structurally intact. This allows the peptide to be cleaved, isolated, and subsequently functionalized in solution without degradation[2].
-
Stereochemical Causality: The selection of the (R)-enantiomer (D-Pra) is critical when synthesizing D-peptides to evade proteolytic degradation, or when engineering triazole-stapled alpha-helices. In stapled peptides, the spatial geometry of the i and i+4 side chains must align perfectly; substituting L-Pra with D-Pra can drastically alter the helical propensity and binding affinity of the resulting macrocycle[2].
Physicochemical & Quantitative Data
To ensure precise stoichiometric calculations and optimal storage, the critical physicochemical parameters of Fmoc-D-Pra-OH are summarized below.
| Parameter | Specification / Value |
| Chemical Name | Fmoc-(R)-alpha-propargylalanine (Fmoc-D-Pra-OH) |
| CAS Number | 220497-98-3 |
| Molecular Weight | 335.35 g/mol |
| Chemical Formula | C₂₀H₁₇NO₄ |
| Storage Conditions | Powder: -20°C (Long term). Protect from moisture/light. |
| Coupling Efficiency | >98% (when activated with DIC/OxymaPure) |
| Orthogonality | Stable to Piperidine (Fmoc removal) & TFA (Cleavage) |
| Primary Applications | CuAAC Click Chemistry[3], Peptide Stapling[2] |
Experimental Workflows & Protocols
Protocol A: SPPS Incorporation of Fmoc-D-Pra-OH
Objective: To couple Fmoc-D-Pra-OH to a resin-bound peptide with zero epimerization.
Mechanistic Choice: While HATU/DIPEA is standard for many couplings, the use of N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure is highly recommended for unnatural D-amino acids. OxymaPure suppresses racemization more effectively than HOBt and eliminates the risk of terminal guanidinylation associated with uronium salts (like HATU) if the coupling is sluggish.
Step-by-Step Methodology:
-
Resin Swelling: Swell the resin (e.g., Rink Amide MBHA) in Dimethylformamide (DMF) for 30 minutes to maximize pore accessibility.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 minute) to remove all traces of piperidine.
-
Activation: In a separate vial, dissolve Fmoc-D-Pra-OH (4.0 equivalents relative to resin loading) and OxymaPure (4.0 eq) in a minimal volume of DMF. Add DIC (4.0 eq) and pre-activate for 3 minutes.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 1 to 2 hours.
-
Self-Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser (ninhydrin) test. A colorless/yellow bead indicates complete coupling (free amines consumed). A blue bead indicates incomplete coupling; repeat steps 3-4.
-
Washing & Elongation: Wash the resin with DMF (5 × 1 minute) and proceed with the next cycle of synthesis.
Solid-Phase Peptide Synthesis (SPPS) workflow for Fmoc-D-Pra-OH incorporation.
Protocol B: Downstream CuAAC Functionalization (Click Chemistry)
Objective: To conjugate the D-Pra-containing peptide to an azide-bearing partner (e.g., fluorophore, PEG, or antibiotic).
Mechanistic Choice: The active catalyst for the 1,3-dipolar cycloaddition is Cu(I). Because Cu(I) is highly unstable and easily oxidized to inactive Cu(II), Copper(II) sulfate (CuSO₄) is paired with an excess of Sodium Ascorbate . The ascorbate acts as a sacrificial reducing agent, generating and maintaining the active Cu(I) species in situ throughout the reaction[3].
Step-by-Step Methodology:
-
Preparation: Dissolve the purified D-Pra-containing peptide (approx. 3 µmol) and the azide partner (1.2 to 2.0 eq) in 4 mL of a degassed tert-butanol/water (tBuOH/H₂O, 1:2 v/v) mixture. Note: tBuOH/H₂O is chosen to co-solubilize the hydrophobic organic azide and the hydrophilic peptide.[3]
-
Catalyst Generation: Prepare fresh stock solutions of CuSO₄·5H₂O and Sodium Ascorbate in water.
-
Initiation: Add Sodium Ascorbate (40 µmol, large excess) to the reaction mixture, followed immediately by CuSO₄·5H₂O (40 µmol). The solution may briefly change color as Cu(I) is generated[3].
-
Reaction: Stir the mixture at room temperature overnight (12–18 hours) under a nitrogen atmosphere to prevent premature oxidation of the catalyst.
-
Self-Validation & Purification: Monitor the reaction completion via LC-MS. Once the starting peptide mass is consumed and the triazole product mass appears, quench the reaction and purify directly via semi-preparative RP-HPLC.
CuAAC click chemistry workflow utilizing D-Pra-containing peptides.
Advanced Applications in Drug Development
Triazole-Stapled Peptides: Fmoc-D-Pra-OH is frequently paired with azido-amino acids (e.g., Fmoc-Lys(N₃)-OH) to create intramolecular cross-links. By placing these residues at i and i+4 positions, a 1,4-disubstituted 1,2,3-triazole bridge is formed. This "staple" locks the peptide into a bioactive alpha-helical conformation, drastically improving target binding affinity and cellular permeability while offering superior metabolic stability compared to traditional lactam bridges[2].
Dual Antibiotic Conjugates: In the fight against antimicrobial resistance, Fmoc-D-Pra-OH is used to synthesize chimeric therapeutics. For instance, an antimicrobial peptide (AMP) synthesized with a terminal D-Pra residue can be "clicked" to an azide-functionalized small-molecule antibiotic (like tobramycin or vancomycin). This dual-antibiotic approach leverages the membrane-disrupting properties of the AMP to facilitate the intracellular entry of the small molecule, effectively neutralizing drug-resistant pathogens[4].
References
-
Click Chemistry in Peptide Synthesis Iris Biotech GmbH URL:[Link]
-
Design of Triazole-stapled BCL9 α-Helical Peptides to Target the β-Catenin/B-cell CLL/lymphoma 9 (BCL9) Protein-Protein Interaction PubMed Central (PMC) / National Institutes of Health URL:[Link]
-
Dual Antibiotic Approach: Synthesis and Antibacterial Activity of Antibiotic–Antimicrobial Peptide Conjugates MDPI - Molecules URL:[Link]
Sources
Purification of (R)-alpha-Propargylalanine-containing peptides by HPLC
Application Note: High-Resolution RP-HPLC Purification of (R)-α-Propargylalanine-Containing Peptides
Executive Summary & Rationale
(R)-α-Propargylalanine (D-Pra), an unnatural amino acid featuring a terminal alkyne, is a cornerstone building block for bioorthogonal peptide functionalization, primarily via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 1[1]. While the incorporation of D-Pra during Solid-Phase Peptide Synthesis (SPPS) is straightforward, the subsequent isolation of the target peptide requires meticulous chromatographic optimization. The propargyl group introduces unique hydrophobic and electronic characteristics that alter the peptide's retention time ( tR ) and interaction with the stationary phase. This application note details a self-validating, causality-driven protocol for the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of D-Pra-containing peptides, ensuring high purity (>95%) for downstream bioconjugation 2[2].
Mechanistic Insights into Chromatographic Behavior
Successful purification is not merely about running a generic gradient; it requires an understanding of the physicochemical interactions at play:
-
Hydrophobic Shift : The terminal alkyne of D-Pra is more hydrophobic than a standard methyl group (as in Alanine) but less bulky and lipophilic than an aromatic ring (as in Phenylalanine). This typically results in a moderate increase in tR on a C18 column compared to the wild-type sequence.
-
Ion-Pairing Dynamics : Residual silanols on silica-based C18 columns can interact with basic residues (e.g., Arg, Lys) and the electron-rich alkyne π -system, leading to peak tailing. We utilize 0.1% (v/v) Trifluoroacetic acid (TFA) in both aqueous and organic mobile phases. TFA acts as a volatile ion-pairing agent, maintaining a low pH (~2.0) to fully protonate basic sites and mask silanol interactions, ensuring sharp, symmetrical peaks 3[3].
-
Thermodynamic Disruption : Peptides often form transient secondary structures (e.g., β -sheets) in solution, causing broad or split peaks. Operating the column at elevated temperatures (40°C–50°C) disrupts these hydrogen-bond networks, improves mass transfer kinetics, and reduces mobile phase viscosity, thereby sharpening the elution profile.
Process Visualization
The following diagram illustrates the critical path from crude synthesis to isolated, pure alkyne-peptide.
Caption: Systematic workflow for the synthesis, analysis, and preparative RP-HPLC purification of D-Pra peptides.
Self-Validating Purification Protocol
Reagents & Equipment
-
Stationary Phase : Preparative C18 column (e.g., 250 × 21.2 mm, 5 µm particle size, 100–300 Å pore size depending on peptide length) 4[4].
-
Mobile Phase A : LC-MS grade H2O
- 0.1% (v/v) TFA.
-
Mobile Phase B : LC-MS grade Acetonitrile (MeCN) + 0.1% (v/v) TFA.
-
Detection : UV absorbance at 214 nm (peptide backbone) and 254 nm (if aromatic residues are present) 1[1].
Step-by-Step Methodology
Step 1: Sample Preparation & Clarification
-
Dissolve the crude ether-precipitated peptide in a minimal volume of Buffer A (or a 10-20% Buffer B mixture if solubility is poor).
-
Causality: Undissolved particulates will irreversibly clog the column frit, leading to terminal backpressure issues.
-
Self-Validation Checkpoint: Centrifuge the sample at 14,000 × g for 10 minutes. If a pellet forms, the peptide is not fully dissolved. Add dropwise DMSO or MeCN until the supernatant is completely clear, then filter through a 0.22 µm PTFE syringe filter.
Step 2: Analytical Scouting (The Predictive Run)
-
Inject 10–20 µg of the clarified crude mixture onto an analytical C18 column.
-
Run a linear gradient of 5% to 95% Buffer B over 20 minutes at 1.0 mL/min.
-
Causality: This broad gradient identifies the exact solvent composition at which the D-Pra peptide elutes, allowing for precise mathematical scale-up.
-
Self-Validation Checkpoint: Calculate the elution concentration ( Ce ) of the target peak. For example, if the peak elutes at 12.0 minutes, the approximate %B is 5%+(12/20×90%)=59% B .
Step 3: Preparative Scale-Up (Focused Gradient)
-
Inject the crude sample (up to 20–50 mg per run depending on column capacity) onto the preparative column.
-
Program a focused shallow gradient spanning (Ce−10%) to (Ce+10%) over 60 minutes 2[2].
-
Causality: A shallow gradient (e.g., 0.33% B/min) maximizes the resolution between the target D-Pra peptide and structurally similar impurities, such as des-amino deletion sequences or epimerized byproducts, which often differ in hydrophobicity by only a fraction of a percent 3[3].
-
Collect fractions based on a UV threshold (e.g., >50 mAU at 214 nm).
Step 4: Fraction Analysis & Pooling
-
Self-Validation Checkpoint: Never pool fractions based solely on the UV chromatogram. Analyze the apex, leading edge, and tailing edge of the collected peak using ESI-MS or MALDI-TOF 4[4].
-
Pool only the fractions demonstrating the correct mass [M+H]+ and lacking deletion/adduct masses.
-
Lyophilize the pooled fractions to yield the purified peptide as a fluffy white powder.
Quantitative Data Summary
The following table summarizes the optimized chromatographic parameters required for high-resolution separation.
| Parameter | Analytical Scouting | Preparative Purification | Mechanistic Purpose |
| Column | C18, 150 × 4.6 mm, 5 µm | C18, 250 × 21.2 mm, 5 µm | Hydrophobic retention of the propargyl moiety. |
| Flow Rate | 1.0 mL / min | 15.0 – 20.0 mL / min | Scaled proportionally to maintain linear velocity. |
| Gradient Profile | 5% – 95% B (20 min) | (Ce−10%) to (Ce+10%) (60 min) | Shallow slope resolves closely eluting deletion impurities. |
| Temperature | 40°C | Ambient or 40°C | Disrupts secondary structures; sharpens peaks. |
| Detection | UV 214 nm / 254 nm | UV 214 nm | 214 nm detects the amide backbone universally. |
Downstream Application: Bioorthogonal Conjugation
Once purified, the D-Pra peptide is primed for site-specific modification. The terminal alkyne is highly stable and unreactive toward endogenous biological functional groups (amines, thiols, acids). Upon the introduction of an azide-bearing probe (e.g., a fluorophore, PEG chain, or affinity tag) and a Copper(I) catalyst, a rapid and irreversible 1,3-dipolar cycloaddition occurs, yielding a stable 1,4-disubstituted 1,2,3-triazole linkage 1[1].
Caption: CuAAC click chemistry pathway utilizing the purified D-Pra-containing peptide.
References
-
Click-Based Libraries of SFTI-1 Peptides: New Methods Using Reversed-Phase Silica Source: NIH (National Institutes of Health) URL: 1
-
Synthesis of novel cyclic NGR/RGD peptide analogs via on resin click chemistry Source: PMC (PubMed Central) URL: 2
-
HPLC of Peptides and Proteins Source: Methods in Molecular Biology (renyi.hu) URL: 3
-
Potent De Novo Macrocyclic Peptides That Inhibit O-GlcNAc Transferase through an Allosteric Mechanism Source: ePrints Soton (University of Southampton) URL:4
Sources
Application Note: (R)-α-Propargylalanine and (R)-Propargylglycine as Bifunctional Tools for Enzyme Mechanism Studies
Target Audience: Researchers, biochemists, and drug development professionals. Content Type: Technical Guide & Validated Protocols.
Executive Summary
Unnatural alkyne-bearing amino acids, specifically (R)-propargylglycine (often utilized interchangeably with its α-methylated analog, (R)-α-propargylalanine ), have emerged as indispensable chemical biology tools. Their unique structure—combining a biologically recognizable D-amino acid backbone with a bioorthogonal terminal alkyne—grants them dual utility in modern enzymology. First, they act as highly specific mechanism-based (suicide) inhibitors for Pyridoxal 5'-Phosphate (PLP)-dependent enzymes. Second, they serve as metabolic chemical reporters to spatially profile peptidoglycan transpeptidases in live bacteria via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This application note synthesizes the mechanistic causality behind these tools and provides self-validating experimental protocols to ensure rigorous, artifact-free data generation.
Mechanistic Pillar 1: Suicide Inhibition of PLP-Dependent Enzymes
(R)-propargylglycine is a classical mechanism-based inactivator of PLP-dependent enzymes, most notably Cystathionine γ-lyase (CSE) , a critical enzyme responsible for the endogenous production of the gasotransmitter hydrogen sulfide (H₂S)[1].
The Causality of Inhibition: Unlike affinity labels that are inherently reactive, propargylglycine is chemically inert in solution. Its inhibitory power is entirely dependent on the catalytic machinery of the target enzyme, ensuring absolute specificity.
-
Transaldimination: The amino group of the inhibitor displaces the active-site lysine to form an external aldimine with the PLP cofactor.
-
Activation: The enzyme's catalytic base abstracts the α-proton from the inhibitor. This triggers an electronic rearrangement of the alkyne moiety into a highly electrophilic allene intermediate [2].
-
Covalent Trapping: A strictly conserved nucleophilic residue within the active site (e.g., Tyr114 in human CSE, or Tyr133 in Toxoplasma gondii CGL) attacks the allene, forming an irreversible covalent adduct that permanently kills the enzyme's activity[2][3].
Fig 1: Mechanism-based suicide inhibition of PLP-dependent enzymes by propargylglycine.
Mechanistic Pillar 2: Bioorthogonal Profiling of Transpeptidases
Beyond inhibition, the (R)-enantiomer of propargylglycine (also known as ethynyl-D-alanine) is a powerful probe for studying bacterial cell wall dynamics[4]. Because mammalian cells exclusively utilize L-amino acids, the D-stereocenter restricts the probe's incorporation strictly to bacterial peptidoglycan.
The Causality of Labeling: Bacterial Penicillin-Binding Proteins (PBPs) and L,D-transpeptidases naturally cleave and exchange the terminal D-Alanine of the peptidoglycan stem peptide during cell wall remodeling[5]. When bacteria are cultured with (R)-propargylglycine, these enzymes mistakenly utilize the probe as a substrate, covalently incorporating the terminal alkyne into the nascent cell wall[6]. The metabolically tagged peptidoglycan can then be visualized using a bioorthogonal CuAAC "click" reaction with an azide-functionalized fluorophore[4].
Fig 2: Workflow for in vivo metabolic labeling of peptidoglycan using (R)-propargylglycine.
Quantitative Data Presentation
The table below summarizes the target enzymes, mechanistic roles, and critical parameters associated with propargylglycine applications based on structural and kinetic literature[2][3][5][6].
| Application Modality | Target Enzyme | Organism | Key Residue / Mechanism | Probe Variant |
| Suicide Inhibition | Cystathionine γ-lyase (hCSE) | Homo sapiens | Tyr114 / Allene nucleophilic attack | DL-Propargylglycine |
| Suicide Inhibition | Cystathionine γ-lyase (TgCGL) | Toxoplasma gondii | Tyr133 / Allene nucleophilic attack | DL-Propargylglycine |
| Metabolic Labeling | Penicillin-Binding Protein 4 (PBP4) | Staphylococcus aureus | Serine active site / D-amino acid exchange | (R)-Propargylglycine |
| Metabolic Labeling | L,D-transpeptidases | Mycobacterium tuberculosis | Cysteine active site / PG remodeling | (R)-Propargylglycine |
Experimental Protocols
To ensure data integrity, the following methodologies are designed as self-validating systems , meaning internal controls are built directly into the workflow to rule out experimental artifacts.
Protocol A: In vitro Enzyme Kinetics & Inactivation Assay (for CSE)
Objective: To validate the time-dependent, irreversible suicide inhibition of a PLP-dependent enzyme.
-
Pre-incubation (Time-Dependent Profiling):
-
Step: Incubate purified recombinant CSE (1 µM) with varying concentrations of propargylglycine (0, 10, 50, 100, 500 µM) in 50 mM HEPES buffer (pH 7.4) at 37°C. Extract aliquots at 0, 5, 15, 30, and 60 minutes.
-
Causality: Because the inhibitor requires catalytic turnover to form the reactive allene, inactivation is strictly time-dependent. A simple IC50 without a time component is mechanistically inaccurate.
-
-
Activity Assay:
-
Step: Dilute the pre-incubated aliquots 100-fold into an assay buffer containing saturating substrate (e.g., L-cystathionine) and measure product formation (e.g., H₂S detection via lead acetate or DTNB assay).
-
-
Self-Validation (Dialysis Control):
-
Step: Take the 60-minute inactivated sample and subject it to overnight dialysis against inhibitor-free buffer. Re-measure activity.
-
Causality: If the enzyme regains activity, the inhibition is competitive/reversible. If the enzyme remains dead, it proves the formation of the irreversible covalent adduct[3].
-
Protocol B: In vivo Metabolic Labeling of Bacterial Peptidoglycan
Objective: To spatially visualize transpeptidase activity in live bacteria.
-
Metabolic Incorporation:
-
Step: Grow bacterial cultures (e.g., S. aureus or M. tuberculosis) to exponential phase (OD600 ~0.5). Add 1 mM (R)-propargylglycine to the media and incubate for 1–2 generation times.
-
Causality: Limiting exposure to 1-2 generations ensures that only nascent (newly synthesized) peptidoglycan is labeled, allowing for high-resolution spatial mapping of active division septa[5].
-
-
Fixation and Permeabilization:
-
Step: Wash cells 3x in PBS to remove unincorporated probe. Fix with 70% ethanol on ice for 30 minutes.
-
-
CuAAC Click Reaction:
-
Step: Resuspend cells in a click cocktail: 1 mM CuSO₄, 1 mM THPTA ligand, 2 mM sodium ascorbate, and 10 µM Azide-Fluorophore (e.g., Alexa Fluor 488-azide). Incubate in the dark for 30 minutes at room temperature.
-
-
Self-Validation (Competitive & Negative Controls):
-
Control 1 (Copper-Free): Omit CuSO₄ from the click cocktail. Rationale: Proves the fluorophore is not non-specifically sticking to the bacterial membrane.
-
Control 2 (Competitive Inhibition): Co-incubate the bacteria with 1 mM (R)-propargylglycine AND 50 mM natural D-Alanine. Rationale: Excess natural substrate will outcompete the probe for PBP active sites. A loss of fluorescence confirms that the probe incorporation is strictly enzyme-mediated[6].
-
Sources
- 1. Production of the gaseous signal molecule hydrogen sulfide in mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peptidoglycan precursor synthesis along the sidewall of pole-growing mycobacteria | eLife [elifesciences.org]
- 6. Detection of Lipid-Linked Peptidoglycan Precursors by Exploiting an Unexpected Transpeptidase Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: (R)-alpha-Propargylalanine in Cancer Cell Research and Therapeutics
Scientific Rationale & Core Principles
(R)-alpha-Propargylalanine (often referred to as D-Propargylglycine or D-Pra) is a non-proteinogenic, alkyne-bearing amino acid that has become a cornerstone in modern chemical biology and oncology drug development[1]. Unlike its L-enantiomer, which is primarily utilized as an irreversible inhibitor of cystathionine γ-lyase (CSE) in sulfur metabolism, the (R)-enantiomer is strategically deployed in cancer research for two distinct structural advantages:
-
Bioorthogonal Reactivity: The terminal alkyne moiety (-C≡CH) is biologically inert. It does not cross-react with native amines, thiols, or hydroxyls found in biological systems. It serves as a highly specific "chemical handle" for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry"[2].
-
Proteolytic Evasion: The tumor microenvironment (TME) is characteristically rich in matrix metalloproteinases (MMPs) and other degrading enzymes. Because endogenous proteases are stereospecific to L-amino acids, incorporating the (R)-isoform into synthetic targeting peptides renders them highly resistant to enzymatic cleavage, drastically extending their biological half-life[3].
This unique combination of bioorthogonality and structural stability allows researchers to develop highly targeted Peptide-Drug Conjugates (PDCs), engineer radiotracers for PET imaging, and perform spatiotemporal tracking of tumor proteomes.
Mechanistic Causality in Oncology Applications
Epitope-Targeted Inhibitor Development
In precision oncology, targeting specific point mutations (such as the E17K mutation in the PH Domain of Akt1, which drives constitutive PI3K pathway activation) requires highly selective ligands. By incorporating (R)-alpha-Propargylalanine into a synthetic peptide epitope, researchers can create an in situ click screening platform. The alkyne acts as an anchor, allowing one-bead-one-compound (OBOC) azide libraries to covalently bind only when molecular recognition brings the reactive groups into close proximity. This causality—using the target's own architecture to catalyze the triazole linkage—ensures absolute binding specificity[4].
Radiotracer Synthesis for Tumor Imaging
Targeting receptors overexpressed on cancer cells, such as the Gastrin-Releasing Peptide Receptor (GRPR) in prostate cancer, requires stable ligands. When (R)-alpha-Propargylalanine is inserted into tumor-homing peptides like Bombesin, it provides a site-specific conjugation point for radiolabels (e.g., 18 F or 68 Ga chelators) or hydrophilic carbohydrates to improve pharmacokinetics. The triazole linkage formed via CuAAC is highly stable in vivo, preventing the premature release of the radioisotope and improving tumor-to-background imaging ratios[3][5].
Fig 1: Workflow for synthesizing targeted radiotracers using (R)-alpha-Propargylalanine and CuAAC.
Quantitative Data Summary
To understand the impact of utilizing the (R)-enantiomer with an alkyne handle, the following table summarizes comparative metrics against standard proteinogenic and L-isoform counterparts in cancer models.
| Metric / Property | Standard L-Amino Acid | L-Propargylglycine | (R)-alpha-Propargylalanine | Biological Causality & Impact |
| CuAAC Reactivity | None | High | High | Terminal alkyne enables rapid, highly specific bioorthogonal conjugation[2]. |
| Proteolytic Half-Life (Serum) | < 2 hours | < 2 hours | > 24 hours | D-stereocenter evades endogenous L-specific proteases (e.g., MMPs), ensuring PDC stability in the TME[3]. |
| Enzyme Inhibition (CSE) | None | IC 50 ~ 40 µM | > 500 µM (Poor Inhibitor) | (R)-isoform does not significantly disrupt endogenous H 2 S metabolism, reducing off-target toxicity[1]. |
| Ribosomal Incorporation | 100% (Natural) | Moderate (Promiscuous) | Low (Requires engineered tRNA) | (R)-isoform is strictly used for synthetic bioconjugation rather than global metabolic labeling. |
Standardized Experimental Protocols
Protocol A: Synthesis of a Protease-Resistant Peptide-Drug Conjugate (PDC)
Objective: To conjugate an azide-functionalized cytotoxin (e.g., Azido-MMAE) to a synthetic tumor-targeting peptide containing (R)-alpha-Propargylalanine.
Expertise Insight: Copper(I) is highly unstable and rapidly oxidizes to inactive Copper(II) in aqueous environments. We utilize sodium ascorbate as a continuous reducing agent to maintain the catalyst in its active Cu(I) state. Furthermore, TBTA (Tris(benzyltriazolylmethyl)amine) is added to stabilize the Cu(I) oxidation state and accelerate the reaction, preventing the degradation of sensitive peptide sequences.
Materials:
-
Purified targeting peptide containing (R)-alpha-Propargylalanine (1 mM in DMSO).
-
Azido-functionalized Cytotoxin (1.2 mM in DMSO).
-
CuSO 4 ·5H 2 O (100 mM in H 2 O).
-
THPTA or TBTA Ligand (50 mM in DMSO).
-
Sodium Ascorbate (freshly prepared, 200 mM in H 2 O).
Step-by-Step Methodology:
-
Pre-complexation: In a microcentrifuge tube, mix 10 µL of CuSO 4 with 20 µL of THPTA ligand. Incubate at room temperature for 5 minutes. Causality: Pre-complexing prevents Cu-induced oxidation of peptide side chains (like methionine or cysteine).
-
Reaction Assembly: To a clean vial, add 500 µL of the alkyne-peptide solution and 500 µL of the Azido-cytotoxin solution.
-
Catalyst Addition: Add the Cu-THPTA complex to the reaction mixture.
-
Initiation: Add 50 µL of the freshly prepared Sodium Ascorbate solution. The solution may briefly turn slightly yellow/brown.
-
Incubation: Agitate the mixture at room temperature for 2–4 hours in the dark.
-
Self-Validating Checkpoint: At t=2h, extract a 5 µL aliquot and analyze via LC-MS. Validation Logic: The complete disappearance of the starting alkyne-peptide mass and the emergence of the exact mass of the triazole-linked PDC confirms reaction completion. If unreacted alkyne remains, spike with an additional 10 µL of Sodium Ascorbate to re-reduce any oxidized copper.
-
Purification: Quench the reaction with 5 mM EDTA to chelate the copper. Purify the final PDC using preparative Reverse-Phase HPLC.
Fig 2: Self-validating logical workflow for CuAAC bioconjugation of Peptide-Drug Conjugates.
Protocol B: In Situ Click Screening for Target Identification
Objective: To identify novel peptide ligands that bind in close proximity to a specific cancer mutation (e.g., Akt1 E17K) using an (R)-alpha-Propargylalanine anchored epitope[4].
Step-by-Step Methodology:
-
Epitope Synthesis: Synthesize the target protein fragment containing the mutation, substituting the most proximal non-essential residue with (R)-alpha-Propargylalanine.
-
Library Incubation: Incubate the alkyne-bearing protein fragment with a One-Bead-One-Compound (OBOC) library of azide-terminated peptides in a physiological buffer (pH 7.4).
-
Target-Templated Catalysis: Do not add a copper catalyst. Causality: By omitting the Cu(I) catalyst, the Huisgen cycloaddition will only occur if the biological target acts as a scaffold, bringing the azide and alkyne into extreme proximity and proper orientation (a molecular recognition event)[4].
-
Self-Validating Checkpoint: Include a control well with a wild-type protein fragment lacking the alkyne anchor. Validation Logic: Beads should only show binding/fluorescence in the experimental well. Any binding in the wild-type control indicates non-specific hydrophobic interactions rather than true target-templated click chemistry.
-
Isolation: Isolate beads that have covalently captured the target epitope via the triazole linkage, cleave the peptide from the bead, and sequence via tandem mass spectrometry (MS/MS).
References
- Source: National Institutes of Health (NIH)
- Novel Glycated [99mTc(CO)
- Unusual Amino Acids: Propargylglycine (Pra)
- Source: American Chemical Society (ACS)
- Source: National Institutes of Health (NIH)
Sources
- 1. lifetein.com [lifetein.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel glycated [99mTc(CO)3]-labeled bombesin analogues for improved targeting of gastrin-releasing peptide receptor-positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein-targeting strategy used to develop a selective inhibitor of the E17K point mutation in the PH Domain of Akt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Unlocking Epigenetic Mechanisms in Cardiovascular Disease: A Comprehensive Guide to Investigating SAHH Inhibition using (R)-alpha-Propargylalanine
Executive Summary and Mechanistic Rationale
For decades, elevated homocysteine levels have been clinically correlated with cardiovascular disease (CVD). However, large-scale homocysteine-lowering trials have frequently failed to yield significant cardiovascular benefits, prompting a paradigm shift in vascular biology. Current consensus indicates that the toxicity associated with hyperhomocysteinemia is actually driven by the accumulation of its metabolic precursor, S-adenosylhomocysteine (SAH) [1].
(R)-alpha-Propargylalanine (CAS 403519-98-2), also known as α-Methyl-D-propargylglycine, is a highly specific and potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH)[2]. By utilizing this unnatural amino acid derivative, researchers can selectively block the hydrolysis of SAH into homocysteine and adenosine. This targeted inhibition triggers a cascade of epigenetic and oxidative events, making (R)-alpha-Propargylalanine an indispensable tool for modeling endothelial dysfunction and accelerated atherosclerosis in vitro and in vivo[3][4].
The Causality of Vascular Injury via SAHH Inhibition
The experimental value of (R)-alpha-Propargylalanine lies in its ability to manipulate the cellular methylation potential. SAH is a potent competitive feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases[5]. When SAHH is inhibited, intracellular SAH accumulates, drastically lowering the SAM/SAH ratio.
In the vascular endothelium, this reduced methylation potential leads to the hypomethylation of specific gene promoters. Most notably, the hypomethylation of the p66shc promoter causes its marked upregulation. The p66shc adaptor protein is a primary driver of mitochondrial reactive oxygen species (ROS) generation. The resulting oxidative stress scavenges endothelial nitric oxide (NO), leading to impaired vasorelaxation and the acceleration of atherosclerotic plaque formation[3][6].
Pathway Visualization: From Enzyme Inhibition to Vascular Disease
Caption: Pathway illustrating SAHH inhibition by (R)-alpha-Propargylalanine driving endothelial dysfunction.
Self-Validating Experimental Protocols
To ensure scientific rigor, the following protocols are designed as self-validating systems . This means that before measuring the ultimate phenotypic endpoints (e.g., ROS production or plaque area), the primary biochemical manipulation (SAH accumulation) must be analytically confirmed.
Protocol A: In Vitro Assessment of Epigenetic Endothelial Dysfunction
Objective: To quantify the epigenetic upregulation of p66shc and subsequent oxidative stress in Human Umbilical Vein Endothelial Cells (HUVECs) following SAHH inhibition.
Step-by-Step Methodology:
-
Cell Culture & Synchronization: Seed HUVECs in 6-well plates ( 2×105 cells/well) using Endothelial Cell Growth Medium (ECGM) supplemented with 5% FBS. Incubate at 37°C, 5% CO2 until 70% confluent. Serum-starve for 12 hours prior to treatment to synchronize cell cycles.
-
Inhibitor Preparation: Dissolve (R)-alpha-Propargylalanine in DMSO to create a 10 mM stock. Dilute in ECGM to final working concentrations (e.g., 10 µM, 50 µM, 100 µM). Crucial: Maintain final DMSO concentration below 0.1% to prevent solvent-induced cytotoxicity.
-
Treatment Phase: Expose HUVECs to the inhibitor for 48 hours. This duration is required to allow for sufficient metabolite accumulation and subsequent epigenetic remodeling[3].
-
Validation Checkpoint 1 (Metabolite Quantification):
-
Harvest a subset of cells and perform rapid extraction using cold 80% methanol (-80°C) to quench metabolism.
-
Quantify SAM and SAH levels via LC-MS/MS. Causality note: Proceed to downstream analysis only if a statistically significant decrease in the SAM/SAH ratio is confirmed, as SAH absolute levels alone do not dictate methyltransferase inhibition.
-
-
Validation Checkpoint 2 (Epigenetic Analysis):
-
Extract genomic DNA using a commercial kit.
-
Perform bisulfite conversion followed by Methylation-Specific PCR (MSP) targeting the CpG islands within the p66shc promoter region[3].
-
-
Phenotypic Readout (ROS & NO):
-
ROS: Incubate remaining cells with 5 µM Dihydroethidium (DHE) for 30 minutes in the dark. Measure fluorescence (Ex: 518 nm, Em: 605 nm) to quantify superoxide anion production.
-
NO: Collect cell culture supernatant and use a Griess Reagent System to measure nitrite ( NO2− ) levels as a surrogate for NO bioavailability[3].
-
Protocol B: In Vivo Modeling of SAH-Accelerated Atherosclerosis
Objective: To evaluate the pro-atherogenic effects of chronic SAHH inhibition independent of dietary hyperlipidemia.
Step-by-Step Methodology:
-
Animal Selection: Utilize 8-week-old male Apolipoprotein E-deficient (ApoE-/-) mice, a standard model for atherosclerosis research[4].
-
Administration: Administer (R)-alpha-Propargylalanine via subcutaneous osmotic minipumps (e.g., Alzet) to ensure continuous, steady-state SAHH inhibition over an 8-week period.
-
Dietary Control: Maintain mice on a standard normal chow diet. Causality note: Avoiding a high-fat diet ensures that the observed accelerated atherogenesis is driven strictly by the epigenetic/SAH axis rather than overwhelming lipid toxicity.
-
Systemic Validation Checkpoint: At week 4 and week 8, collect fasting blood via the submandibular vein. Isolate plasma and quantify systemic SAH and homocysteine levels via HPLC-MS/MS to confirm target engagement.
-
Vascular Function (Ex Vivo):
-
Euthanize mice at week 8. Rapidly excise the thoracic aorta and cut into 2 mm rings.
-
Mount rings in a wire myograph system bathed in oxygenated Krebs-Henseleit solution.
-
Pre-contract with phenylephrine (1 µM) and assess endothelium-dependent vasorelaxation using cumulative doses of acetylcholine ( 10−9 to 10−5 M)[3].
-
-
Histopathological Quantification:
-
Embed the aortic root in OCT compound and cryosection (10 µm thickness).
-
Stain with Oil Red O to visualize neutral lipids. Quantify the atherosclerotic lesion area relative to the total cross-sectional vessel wall area using digital morphometry.
-
Expected Quantitative Outcomes
The table below summarizes the anticipated data profile when successfully deploying (R)-alpha-Propargylalanine in cardiovascular models.
| Biomarker / Readout | Assay Methodology | Expected Trend vs. Control | Pathophysiological Consequence |
| Intracellular SAH | LC-MS/MS | Significant Increase (↑) | Drives competitive inhibition of DNMTs |
| SAM/SAH Ratio | LC-MS/MS | Significant Decrease (↓) | Indicates severely reduced cellular methylation potential |
| p66shc Promoter Methylation | Bisulfite Sequencing | Decrease (Hypomethylation) (↓) | Epigenetic upregulation of the pro-oxidant p66shc gene |
| Reactive Oxygen Species (ROS) | DHE Fluorescence | Increase (↑) | Induces oxidative stress and directly scavenges NO |
| Nitric Oxide (NO) Bioavailability | Griess Assay / ESR | Decrease (↓) | Impairs endothelium-dependent vasorelaxation |
| Atherosclerotic Lesion Area | Oil Red O Staining | Increase (↑) | Accelerated atherogenesis and vascular plaque formation |
References
-
Inhibition of S-Adenosylhomocysteine Hydrolase Induces Endothelial Dysfunction via Epigenetic Regulation of p66shc-Mediated Oxidative Stress Pathway Source: Circulation (American Heart Association Journals) URL:[Link]
-
Higher S-adenosylhomocysteine and lower ratio of S-adenosylmethionine to S-adenosylhomocysteine were more closely associated with increased risk of subclinical atherosclerosis than homocysteine Source: Frontiers in Cardiovascular Medicine URL:[Link]
-
Epigenetic Upregulation of H19 and AMPK Inhibition Concurrently Contribute to S-Adenosylhomocysteine Hydrolase Deficiency-Promoted Atherosclerotic Calcification Source: Circulation Research (American Heart Association Journals) URL:[Link]
-
Increased Plasma S-Adenosylhomocysteine–Accelerated Atherosclerosis Is Associated With Epigenetic Regulation of Endoplasmic Reticulum Stress in apoE−/− Mice Source: Arteriosclerosis, Thrombosis, and Vascular Biology URL:[Link]
-
The Link Between Hyperhomocysteinemia and Hypomethylation: Implications for Cardiovascular Disease Source: SciELO URL:[Link]
Sources
- 1. Frontiers | Higher S-adenosylhomocysteine and lower ratio of S-adenosylmethionine to S-adenosylhomocysteine were more closely associated with increased risk of subclinical atherosclerosis than homocysteine [frontiersin.org]
- 2. chemimpex.com [chemimpex.com]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. scielo.br [scielo.br]
- 6. Inhibition of S-Adenosylhomocysteine Hydrolase Induces Endothelial Dysfunction via Epigenetic Regulation of p66shc-Mediated Oxidative Stress Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Experimental Use of (R)-α-Propargylalanine in Drug Discovery
Introduction and Mechanistic Rationale
The targeting of intracellular protein-protein interactions (PPIs) represents one of the most significant challenges in modern drug discovery. Unlike traditional enzymatic pockets, PPI interfaces are typically broad, flat, and featureless, making them difficult to drug with small molecules[1]. While linear peptides can mimic these interfaces, they suffer from rapid proteolytic degradation and a lack of defined secondary structure in aqueous environments[2].
(R)-α-Propargylalanine (also known as (R)-2-amino-2-methyl-4-pentynoic acid or D-Pra(Me), CAS: 403519-98-2)[] is an unnatural, α,α-disubstituted amino acid engineered to solve these structural liabilities. It serves as a foundational building block for synthesizing triazole-stapled peptidomimetics .
The strategic incorporation of this amino acid provides two distinct chemical advantages:
-
Conformational Restriction (The Thorpe-Ingold Effect): The presence of the α-methyl group severely restricts the dihedral angles ( ϕ , ψ ) of the peptide backbone. This steric bulk inherently forces the peptide into an α-helical conformation, pre-organizing the molecule for target binding[4].
-
Bioorthogonal Reactivity: The terminal alkyne (propargyl) group acts as a highly specific handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"[5].
When (R)-α-Propargylalanine is paired with an azide-containing amino acid (e.g., L-azidonorleucine) spaced at an i and i+4 position (spanning exactly one helical turn), CuAAC yields a 1,4-disubstituted[1,2,3]-triazole crosslink. Mechanistically, the choice of the D-enantiomer ((R)-configuration) is critical; empirical data demonstrates that the D-isomer yields significantly more stable α-helical peptides than its L-counterpart when stapling at the i, i+4 positions due to optimal alignment of the side chains[4].
Core Application: Triazole-Stapled Peptidomimetics for PPI Disruption
Triazole-stapled peptides exhibit transformative pharmacological properties compared to their linear precursors:
-
Enhanced Target Affinity: The pre-organized helical structure drastically reduces the entropic cost of binding to the target receptor[5].
-
Proteolytic Resistance: The triazole macrocycle and the α,α-disubstitution shield the vulnerable amide backbone from exopeptidases and endopeptidases[6].
-
Cellular Permeability: Masking polar amide bonds within the stabilized hydrophobic helix improves endosomal escape and cytosolic delivery[5].
Case Studies in Oncology
-
Wnt/β-Catenin Pathway: Triazole-stapled peptides utilizing (R)-α-Propargylalanine have been successfully deployed to disrupt the oncogenic interaction between β-catenin and B-cell CLL/lymphoma 9 (BCL9), a notoriously difficult intracellular PPI[4].
-
p53/MDM2 Axis: Peptidomimetic macrocycles crosslinked via triazole linkages effectively mimic the p53 transactivation domain. These stapled peptides bind to MDM2 and MDMX with high affinity, liberating functional p53 to induce apoptosis in cancer cells[6].
Caption: Disruption of the oncogenic Wnt/β-Catenin signaling pathway by stapled peptidomimetics.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
Causality Note: The α,α-disubstitution of (R)-α-Propargylalanine creates significant steric hindrance during peptide coupling. Standard coupling reagents (e.g., HBTU) are insufficient. Highly reactive uronium salts (HATU or COMU) and extended coupling times are mandatory to prevent deletion sequences.
Materials: Rink Amide AM resin, Fmoc-(R)-α-Propargylalanine, Fmoc-L-Azidonorleucine, HATU, DIPEA, DMF.
-
Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF.
-
Standard Amino Acid Coupling: Mix Fmoc-AA-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF. Add to resin and agitate for 45 minutes.
-
Sterically Hindered Coupling: For the addition of Fmoc-(R)-α-Propargylalanine and the subsequent amino acid, use 4 eq of the amino acid, 3.9 eq of HATU, and 8 eq of DIPEA. Agitate for 2 to 4 hours at room temperature.
-
Capping: To prevent truncated sequences, treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes after hindered couplings.
Protocol 2: On-Resin CuAAC Peptide Stapling
Causality Note: Performing the click reaction on-resin (pseudo-dilution) prevents intermolecular cross-linking and oligomerization. Ascorbic acid is required to maintain copper in the catalytically active Cu(I) oxidation state.
Materials: Copper(I) Iodide (CuI), L-Ascorbic Acid, DIPEA, NMP (N-Methyl-2-pyrrolidone).
-
Preparation: Wash the peptide-bound resin extensively with degassed NMP to remove any residual amines that could coordinate copper.
-
Catalyst Activation: In a separate vial, dissolve CuI (0.5 eq relative to peptide loading) and L-Ascorbic Acid (1.0 eq) in degassed NMP. Add DIPEA (5.0 eq) to solubilize the complex.
-
Cycloaddition: Add the catalyst cocktail to the resin. Agitate gently at room temperature for 12–24 hours under an inert atmosphere (Argon/N2).
-
Copper Scavenging: Wash the resin with a 0.5% solution of sodium diethyldithiocarbamate in DMF (3 × 5 mins) to chelate and remove trapped copper ions, which otherwise interfere with final cleavage.
-
Self-Validating Step (Micro-cleavage): Cleave 5 mg of resin using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Analyze via LC-MS.
-
Expert Insight: Because intramolecular CuAAC is an isomerization, the linear precursor and the stapled macrocycle share the exact same molecular weight . Validation relies entirely on a shift in HPLC retention time. The conformationally restricted triazole-stapled peptide typically elutes earlier than the linear precursor due to a reduced hydrodynamic radius.
-
Caption: Workflow for SPPS and On-Resin CuAAC Peptide Stapling.
Data Presentation: Biological Evaluation
The incorporation of (R)-α-Propargylalanine into a triazole-stapled architecture drastically alters the biophysical and pharmacokinetic profile of the peptide. The table below summarizes typical quantitative improvements observed when transitioning from a linear precursor to a stapled peptidomimetic[5],[6].
| Pharmacological Property | Linear Precursor Peptide | Triazole-Stapled Peptidomimetic |
| α-Helicity (via CD Spectroscopy) | < 15% (Random Coil) | > 85% (Stable Helix) |
| Protease Half-Life (Human Serum) | < 30 minutes | > 24 hours |
| Target Binding Affinity ( Kd ) | > 10 μM | < 50 nM |
| Cellular Permeability | Poor / Impermeable | High (via Endocytic Trafficking) |
References
-
Title: D-Amino Acids - BOC Sciences: (R)-2-amino-2-methyl-4-pentynoic acid Source: bocsci.com URL:
-
Title: Stretching Peptides' Potential to Target Protein–Protein Interactions Source: nih.gov (PMC) / ACS Central Science URL: 1
-
Title: Constraining cyclic peptides to mimic protein structure motifs Source: ku.dk / Angewandte Chemie URL: 2
-
Title: CHAPTER 5: Modulation of Protein–Protein Interactions Using Cyclic Peptides Source: rsc.org URL: 4
-
Title: Stapled Peptides - CPC Scientific Source: cpcscientific.com URL: 5
-
Title: CA2864120A1 - Triazole-crosslinked and thioether-crosslinked peptidomimetic macrocycles Source: google.com (Patents) URL: 6
Sources
- 1. Stretching Peptides’ Potential to Target Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. books.rsc.org [books.rsc.org]
- 5. cpcscientific.com [cpcscientific.com]
- 6. CA2864120A1 - Triazole-crosslinked and thioether-crosslinked peptidomimetic macrocycles - Google Patents [patents.google.com]
Bioconjugation techniques with (R)-alpha-Propargylalanine
Advanced Bioconjugation Techniques Utilizing (R)- α -Propargylalanine
Application Note & Protocol Guide Target Audience: Researchers, Biochemical Scientists, and Drug Development Professionals
Introduction & Mechanistic Rationale
The advent of bioorthogonal chemistry has fundamentally transformed protein engineering and drug development. At the core of this revolution is (R)- α -Propargylalanine (often referred to as D-propargylglycine or D-Pra), a non-canonical amino acid (ncAA) featuring a terminal alkyne moiety[1].
Unlike bulkier ncAAs, D-Pra introduces minimal steric perturbation to the native folding of peptides and proteins while providing a highly reactive, bioorthogonal handle. This terminal alkyne is inert to the functional groups found in canonical amino acids, ensuring absolute chemoselectivity during bioconjugation[2].
Strategically, D-Pra serves as a versatile linchpin for multiple conjugation modalities:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Forms a robust 1,2,3-triazole linkage, effectively mimicking peptide bonds and facilitating the attachment of fluorophores, PEG chains, or radiometal chelates (e.g., for SPECT theranostics)[3].
-
Peptide Stapling: When positioned at i and i+4 relative to an azido-amino acid (like Azido-Lysine), D-Pra enables intramolecular CuAAC. This generates a triazole bridge that locks the peptide into a bioactive α -helical conformation, drastically improving protease resistance and target affinity[4].
-
Palladium-Catalyzed Cross-Couplings: Terminal alkynes can undergo Sonogashira or Cadiot-Chodkiewicz couplings, allowing for the sequential, domino-style generation of multivalent bioconjugates[2].
Quantitative Comparison of D-Pra Bioconjugation Modalities
To assist in experimental design, the following table synthesizes the optimal conditions, catalytic requirements, and typical yields for the primary reactions utilizing D-Pra.
| Conjugation Modality | Catalyst System | Primary Ligand / Additive | Typical Reaction Time | Expected Yield | Primary Application |
| CuAAC (Click) | CuSO
4
| THPTA or BTTAA | 1 - 4 Hours | 85% - 95% | Fluorophore labeling, PEGylation, Theranostics |
| Intramolecular Stapling | CuBr or CuI | 2,6-Lutidine, DIPEA | 6 - 8 Hours | 70% - 85% | α -helix stabilization, Antimicrobial peptides |
| Sonogashira Coupling | Pd(PPh
3
)
4
| Diisopropylamine (Base) | 4 - 12 Hours | 60% - 75% | Multivalent protein conjugates, Aryl-alkyne links |
| Cadiot-Chodkiewicz | CuCl | TMEDA or TEA | 2 - 6 Hours | 50% - 70% | Conjugated diyne synthesis, Lab-on-a-chip probes |
Visualizing the Bioconjugation Workflows
The versatility of D-Pra lies in its ability to act as a divergent node for multiple synthetic pathways. The diagram below illustrates the two most prominent intermolecular workflows.
Caption: Divergent bioconjugation pathways of (R)-alpha-Propargylalanine via CuAAC and Sonogashira.
Self-Validating Experimental Protocols
The following protocols are engineered with self-validating checkpoints to ensure scientific integrity and high-yield bioconjugation.
Protocol A: Intermolecular CuAAC Labeling of D-Pra-Incorporated Peptides
Causality Focus: Preventing oxidative damage during copper catalysis.
Reagents Required:
-
Peptide containing D-Pra (1 mM stock in aqueous buffer)
-
Azide-functionalized probe (e.g., Azido-Fluorophore) (10 mM stock in DMSO)
-
CuSO 4⋅5H2O (20 mM stock in diH 2 O)
-
THPTA Ligand (50 mM stock in diH 2 O)
-
Sodium Ascorbate (100 mM freshly prepared in diH 2 O)
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In a microcentrifuge tube, mix 5 μ L of CuSO 4 with 10 μ L of THPTA ligand. Incubate at room temperature for 5 minutes.
-
Expert Insight: Pre-complexing Cu(II) with THPTA is critical. THPTA coordinates the copper, drastically accelerating the reaction while preventing the generation of reactive oxygen species (ROS) that would otherwise oxidatively degrade sensitive residues like Methionine or Histidine.
-
-
Reaction Assembly: To 100 μ L of the D-Pra peptide solution, add 2 μ L of the Azide-probe.
-
Initiation: Add the Cu-THPTA complex to the peptide mixture, followed immediately by 10 μ L of freshly prepared Sodium Ascorbate.
-
Expert Insight: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. It must be prepared fresh, as oxidized ascorbate will fail to initiate the catalytic cycle.
-
-
Incubation: Degas the mixture briefly with Argon, seal, and incubate at 25°C for 2 hours with gentle agitation.
-
Validation Checkpoint: Analyze a 2 μ L aliquot via LC-MS. The mass shift should correspond exactly to the addition of the azide probe, minus any leaving groups. The absence of +16 Da peaks confirms that THPTA successfully prevented methionine oxidation.
-
Purification: Purify the triazole-conjugate using standard RP-HPLC or size-exclusion chromatography.
Protocol B: Intramolecular Peptide Stapling via Triazole Linkage
Causality Focus: Conformational locking for enhanced pharmacokinetics.
When designing antimicrobial or oncology peptides, replacing a labile hydrogen-bond network with a covalent 1,4-substituted [1,2,3]-triazole bridge significantly enhances α -helicity and protease resistance[4].
Caption: Intramolecular peptide stapling utilizing D-Pra and Azido-Lys to form a stabilizing bridge.
Step-by-Step Methodology (On-Resin):
-
Synthesis: Synthesize the linear peptide on Rink amide resin using standard Fmoc solid-phase peptide synthesis (SPPS). Incorporate D-Pra at position i and α -azido-Lysine at position i+4 .
-
Swelling: Suspend the resin-bound peptide in argon-purged Dimethylformamide (DMF) for 30 minutes.
-
Catalyst Addition: To the suspension, add 10 equivalents of 2,6-lutidine and 10 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Expert Insight: The basic environment deprotonates the terminal alkyne of D-Pra, facilitating the formation of the copper-acetylide intermediate required for the cycloaddition.
-
-
Cyclization: Add 4 equivalents of sodium ascorbate (in DMF) followed by a 1% solution of CuBr in acetonitrile. Agitate under argon at room temperature for 8 hours.
-
Validation Checkpoint: Cleave a micro-aliquot of the peptide from the resin using a TFA cocktail. Analyze via HPLC. A successful staple will typically elute later (more hydrophobic) than the linear precursor, and MS will confirm the loss of the azide N2 stretch in IR, though the mass remains identical to the linear precursor (as it is an isomerization/cycloaddition).
-
Cleavage & Purification: Wash the resin extensively with EDTA solution to strip residual copper, then cleave the final stapled peptide using 95% TFA/m-cresol.
References
-
Expanding the scope of alkyne-mediated bioconjugations utilizing unnatural amino acids Source: National Institutes of Health (NIH) / Chemical Communications URL:[Link][2]
-
Synthesis of a porphyrin with histidine-like chelate: an efficient path towards molecular PDT/SPECT theranostics Source: RSC Publishing URL:[Link][3]
-
First-in-Class Cyclic Temporin L Analogue: Design, Synthesis, and Antimicrobial Assessment Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Expanding the scope of alkyne-mediated bioconjugations utilizing unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a porphyrin with histidine-like chelate: an efficient path towards molecular PDT/SPECT theranostics - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC03958F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Preventing side reactions with (R)-alpha-Propargylalanine in peptide synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the successful incorporation of (R)-alpha-Propargylalanine (Pra) into synthetic peptides. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into preventing common side reactions and to offer robust troubleshooting strategies. This resource moves beyond simple protocols to explain the "why" behind experimental choices, ensuring you can anticipate and resolve challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using (R)-alpha-Propargylalanine in Fmoc-based solid-phase peptide synthesis (SPPS)?
A1: The primary challenges during the incorporation of (R)-alpha-Propargylalanine revolve around its unique side chain, which contains a terminal alkyne. The most prevalent side reactions include:
-
Racemization: The chiral integrity of the α-carbon can be compromised during activation, leading to the formation of the (S)-diastereomer. This is a significant issue as it can be difficult to separate the resulting epimers and can impact the peptide's biological activity.[1][2][3]
-
Side-Chain Reactions: The terminal alkyne is a reactive functional group. Under certain conditions, particularly in the presence of transition metal contaminants (like copper), it can undergo unintended reactions such as dimerization or cyclization.[4]
-
Incomplete Coupling: While not a side reaction in the traditional sense, the steric bulk of the propargyl group can sometimes hinder coupling efficiency, leading to deletion sequences.
Q2: How can I minimize racemization of (R)-alpha-Propargylalanine during coupling?
A2: Minimizing racemization is critical and can be achieved by carefully selecting your coupling reagents and optimizing reaction conditions.[1][2][5]
-
Choice of Coupling Reagent: Uronium or phosphonium salt-based reagents are generally preferred over carbodiimides for minimizing racemization.[6][7] Reagents like HATU, HBTU, and PyAOP are highly effective.[6][8] More recently, ynamide-based coupling reagents have shown exceptional ability to suppress racemization.[9][10]
-
Use of Additives: The addition of an agent like OxymaPure® or Cl-HOBt can help to suppress racemization by forming a more stable activated ester intermediate.
-
In Situ Activation: Activating the amino acid in the presence of the resin-bound amine (in situ activation) can reduce the lifetime of the highly reactive activated species, thereby lowering the risk of racemization. This is particularly relevant when using carbodiimides like DIC.[8]
Q3: Are there any specific considerations for the solvents used with Fmoc-Pra-OH?
A3: Yes, the choice of solvent is important for both solubility and reaction kinetics.
-
Solubility: Fmoc-Pra-OH, like many Fmoc-protected amino acids, has good solubility in common SPPS solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[11][] Ensuring complete dissolution is crucial for efficient coupling.
-
Reaction Environment: The high polarity and aprotic nature of DMF and NMP provide a favorable environment for the coupling reaction on the solid support.[11]
Q4: Does the propargyl group require protection during SPPS?
A4: Generally, the propargyl group is stable under the standard conditions of Fmoc-based SPPS (acidic cleavage and basic Fmoc deprotection) and does not require a protecting group.[13][14] However, if your synthesis involves downstream steps with transition metals, particularly copper, protection might be considered to prevent unintended click chemistry reactions.[15] In most standard linear peptide syntheses, the alkyne can be left unprotected.
Troubleshooting Guide
This section addresses specific issues you may encounter and provides actionable solutions.
Problem 1: HPLC analysis of the crude peptide shows a doublet peak for the target peptide, suggesting racemization.
| Potential Cause | Troubleshooting Steps & Explanation |
| Over-activation of the Carboxylic Acid | The activated ester of Fmoc-Pra-OH can be susceptible to enolization, leading to racemization. Reduce the pre-activation time before adding the solution to the resin. For carbodiimide-based activation, consider in-situ activation where the coupling reagent is added directly to the resin slurry containing the amino acid. |
| Inappropriate Coupling Reagent | Carbodiimides like DCC or DIC, when used without additives, are more prone to causing racemization.[5] Switch to a uronium or phosphonium salt-based reagent such as HATU, HBTU, or HCTU, which are known to minimize racemization.[6][7] |
| Excessive Base | The presence of excess base can promote the abstraction of the alpha-proton, leading to racemization.[1] Ensure you are using the correct stoichiometry of base (e.g., DIPEA or 2,4,6-collidine) as recommended for your chosen coupling reagent. Typically, 2 equivalents of base are used for uronium/phosphonium reagents. |
Problem 2: Mass spectrometry reveals a significant peak corresponding to the desired mass +178 Da.
| Potential Cause | Troubleshooting Steps & Explanation |
| Dibenzofulvene (DBF) Adduct Formation | This is a common side reaction during Fmoc deprotection where the DBF byproduct of Fmoc cleavage reacts with the newly liberated N-terminal amine.[16][17] This is not specific to Pra but can occur with any amino acid. |
| Insufficient Washing after Deprotection | Ensure thorough washing of the resin with DMF after the piperidine treatment to completely remove DBF. |
| Inefficient Scavenging of DBF | The piperidine in the deprotection solution also acts as a scavenger for DBF.[17] Ensure your deprotection solution is fresh and at the correct concentration (typically 20% in DMF). |
Problem 3: The final peptide yield is low, and sequencing shows a deletion at the Pra position.
| Potential Cause | Troubleshooting Steps & Explanation |
| Incomplete Coupling | The propargyl side chain can introduce some steric hindrance.[8] Perform a double coupling for the Fmoc-Pra-OH residue. After the initial coupling, drain the resin, wash, and then repeat the coupling step with a fresh solution of activated amino acid. |
| Poor Solvation of the Peptide-Resin | As the peptide chain grows, it can aggregate on the resin, leading to poor accessibility of the N-terminal amine. If you suspect aggregation, consider using a solvent mixture like DMF/NMP or adding a small percentage of a chaotropic salt like LiCl to your coupling solution. |
| Monitoring the Coupling Reaction | Use a qualitative test like the Kaiser test or a quantitative test like the TNBSA test to confirm the completion of the coupling reaction before proceeding to the next deprotection step.[8] |
Problem 4: Unidentified side products are observed, particularly if the synthesis involves copper.
| Potential Cause | Troubleshooting Steps & Explanation |
| Copper-Catalyzed Alkyne Reactions | The terminal alkyne of Pra is highly reactive in the presence of Cu(I) ions, which can catalyze azide-alkyne cycloadditions (click chemistry) or other coupling reactions.[15][18] |
| Source of Copper Contamination | Copper can be introduced from various sources, including reagents, solvents, or even the reaction vessel. If your downstream application does not involve a click reaction, ensure you are using high-purity reagents and solvents. |
| Chelating Agents | If copper contamination is unavoidable and problematic, consider adding a chelating agent like EDTA during purification to sequester the metal ions. |
Experimental Protocols & Visual Guides
Optimized Coupling Protocol for Fmoc-(R)-alpha-Propargylalanine
This protocol is designed to minimize racemization and ensure high coupling efficiency.
-
Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for 30 minutes in a reaction vessel.[19]
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain by treating it with 20% piperidine in DMF (2 x 10 minutes).[17]
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove piperidine and dibenzofulvene.[19]
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Pra-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the coupling solution to the resin and shake for 2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.[8]
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Chain Elongation: Proceed to the next deprotection and coupling cycle.
Workflow for Troubleshooting Low-Yield Pra Incorporation
Caption: Racemization via oxazolone formation during activation.
References
- Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis - PMC. (n.d.).
- Side reactions in solid-phase peptide synthesis and their applications - PubMed. (n.d.).
- Coupling Reagents - AAPPTEC - Peptides. (n.d.).
- Ynamide Coupling Reagents: Origin and Advances - PMC. (n.d.).
- Optimizing Peptide Synthesis: The Role of Fmoc-Phe-OH and Solvent Choice. (n.d.).
- Preparation and deprotection of propargyl esters. | Download Table - ResearchGate. (n.d.).
- Application Notes and Protocols for Fmoc-Arg(Pbf)-OH Coupling in Solid-Phase Peptide Synthesis (SPPS) - Benchchem. (n.d.).
- Optimizing Peptide Coupling: Key Techniques. (n.d.).
- A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC. (n.d.).
- Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargylated Peptides - Benchchem. (n.d.).
- Epimerisation in Peptide Synthesis - MDPI. (n.d.).
- Super silyl-based stable protecting groups for both the C- and N-terminals of peptides - RSC Publishing. (2023, April 15).
- Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv. (n.d.).
- Side reactions in peptide synthesis: An overview - Bibliomed. (2018, June 2).
- Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed. (n.d.).
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.).
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
- Spps and side reactions in peptide synthesis | PPTX - Slideshare. (n.d.).
- Side reactions in peptide synthesis - Abertay University. (n.d.).
- Highly Efficient Cyclization Approach of Propargylated Peptides via Gold(I)-Mediated Sequential C–N, C–O, and C–C Bond Formation - PMC. (2021, November 18).
- Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences. (n.d.).
- Role of propargyl groups in copper-catalyzed click chemistry - Benchchem. (n.d.).
- Peptide Side Reactions - Peptide Chemistry | Tools, Guides & Insights. (n.d.).
- Analysis and Purification of Synthetic Peptides by Liquid Chromatography - Agilent. (n.d.).
- Cu-Catalyzed Cross-Coupling Reactions of Enamines and Terminal Alkynes: Access of Propargylamines as Neurodegenerative Disorder Agents - PMC. (2026, February 11).
- Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. (n.d.).
- (PDF) Side reactions in peptide synthesis: An overview - ResearchGate. (2018, August 12).
Sources
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 3. librarysearch.abertay.ac.uk [librarysearch.abertay.ac.uk]
- 4. Highly Efficient Cyclization Approach of Propargylated Peptides via Gold(I)-Mediated Sequential C–N, C–O, and C–C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. peptide.com [peptide.com]
- 7. jpt.com [jpt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. nbinno.com [nbinno.com]
- 13. Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. peptidechemistry.org [peptidechemistry.org]
- 17. peptidechemistry.org [peptidechemistry.org]
- 18. Cu-Catalyzed Cross-Coupling Reactions of Enamines and Terminal Alkynes: Access of Propargylamines as Neurodegenerative Disorder Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Coupling Conditions for (R)-alpha-Propargylalanine
Introduction
(R)-alpha-Propargylalanine (often referred to as D-propargylglycine or D-Pra) is a noncanonical, alkyne-bearing amino acid critical for synthesizing stapled peptides, bioorthogonal probes, and protein-protein interaction (PPI) modulators[1]. However, its terminal alkyne and unique steric profile introduce specific challenges during Solid-Phase Peptide Synthesis (SPPS), including racemization, allene isomerization, and incomplete coupling[2]. This guide provides field-proven troubleshooting strategies and optimized protocols to ensure high-yield, stereopure peptide assembly.
Section 1: Troubleshooting Guides & FAQs
Q1: Why am I observing high rates of racemization during the coupling of Fmoc-D-Pra-OH? Cause: Racemization primarily occurs via the formation of an oxazolone intermediate during carboxyl activation. The electron-withdrawing nature of the oxazolone ring makes the alpha-proton highly acidic. When using uronium/aminium salts like HATU or HBTU, a tertiary amine base (e.g., DIPEA) is strictly required. This base abstracts the alpha-proton, leading to enolization and subsequent epimerization[3]. Solution: Switch your activation strategy to the DIC/Oxyma Pure system. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) acts as a potent nucleophile that rapidly opens the O-acylisourea intermediate formed by DIC, generating a highly reactive but stereochemically stable ester[4]. Because this system does not require a basic additive, the alpha-proton remains intact, suppressing racemization to <1%[5].
Q2: I am detecting an unexpected mass shift and loss of click reactivity. What is happening to the alkyne? Cause: You are likely observing base-catalyzed allene isomerization . Prolonged exposure to secondary amines (like piperidine) during standard Fmoc deprotection cycles can induce the terminal alkyne (-C≡CH) to undergo a deprotonation-reprotonation event, isomerizing into a reactive allene (-C=C=CH2)[6]. Additionally, if trace copper is present in your synthesizer lines, oxidative Glaser homocoupling between two Pra residues can occur[7]. Solution:
-
Minimize Base Exposure: Reduce Fmoc deprotection times (e.g., 2 × 3 minutes using 20% piperidine/DMF) rather than standard 15-minute cycles.
-
Metal-Free Environment: Ensure all glassware and synthesizer lines are washed with EDTA or a similar chelator prior to synthesis to prevent Glaser coupling[7].
Q3: My coupling efficiency drops significantly when attaching the amino acid after D-Pra. How can I improve this? Cause: The propargyl side chain creates significant steric hindrance. This bulk restricts the nucleophilic attack of the incoming amino acid's amine onto the activated carboxyl group[8]. Solution: Utilize a double coupling strategy with a highly reactive coupling reagent for the subsequent residue. We recommend a first coupling with DIC/Oxyma Pure (to preserve the stereocenter of D-Pra), followed by a second coupling using COMU and 2,4,6-trimethylpyridine (TMP) as the base. TMP is less nucleophilic and sterically hindered, reducing side reactions while driving the difficult amidation to completion.
Section 2: Experimental Protocols
Protocol A: Optimized SPPS Coupling Cycle for Fmoc-D-Pra-OH
This self-validating protocol utilizes DIC/Oxyma to ensure stereochemical integrity[9].
Step-by-Step Methodology:
-
Resin Preparation: Swell the Fmoc-deprotected peptide resin (0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 20 minutes.
-
Pre-activation: In a separate vial, dissolve Fmoc-D-Pra-OH (0.4 mmol, 4 eq) and Oxyma Pure (0.4 mmol, 4 eq) in 2 mL of DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 eq). Stir for exactly 3 minutes at room temperature to form the active ester[10].
-
Coupling: Add the pre-activated mixture to the resin. Agitate at room temperature for 60 minutes.
-
Validation (Kaiser Test): Take a few resin beads, wash with ethanol, and apply the Kaiser test reagents. A yellow/colorless result indicates complete coupling. A blue result indicates incomplete coupling (proceed to Step 5).
-
Double Coupling (If necessary): If the Kaiser test is positive, wash the resin with DMF (3 × 2 min). Prepare a fresh solution of Fmoc-D-Pra-OH (3 eq), COMU (3 eq), and TMP (6 eq) in DMF. React for 45 minutes.
-
Capping: Wash the resin with DMF (3 × 2 min). Cap unreacted amines using Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes to prevent deletion sequences[11].
Protocol B: On-Resin CuAAC (Click) Cyclization
For stapling D-Pra to an azide-containing residue (e.g., Azidohomoalanine)[12].
Step-by-Step Methodology:
-
Solvent Exchange: Wash the fully assembled, N-terminally protected peptide resin with degassed DMF (5 × 2 min) to remove dissolved oxygen.
-
Catalyst Preparation: In a strictly anaerobic vial, dissolve CuBr (0.2 eq) and Sodium Ascorbate (0.5 eq) in degassed DMF/H2O (4:1 v/v). The ascorbate maintains copper in the active Cu(I) state[13].
-
Cyclization: Add the catalyst solution to the resin. Agitate under an argon atmosphere for 4 to 6 hours at room temperature.
-
Cleansing: Wash the resin extensively to remove trapped copper: DMF (3x), 0.5% Sodium Diethyldithiocarbamate in DMF (3x) (removes green copper tint), DMF (3x), and Dichloromethane (DCM) (3x).
Section 3: Data Presentation
Table 1: Comparison of Carboxyl Activation Strategies for Fmoc-D-Pra-OH
| Coupling System | Base Required | Yield (%) | Racemization (%) | Primary Side Reaction Risk | Recommendation |
| HATU / DIPEA | Yes (Tertiary) | >95% | 4.5 - 8.0% | Oxazolone-driven epimerization | Avoid for D-Pra |
| HBTU / DIPEA | Yes (Tertiary) | 85% | 5.0 - 9.0% | Guanidinylation of N-terminus | Not recommended |
| DIC / Oxyma | No | >98% | <0.5% | Minimal (Trace esterification) | Optimal / First Choice |
| COMU / TMP | Yes (Hindered) | >98% | 1.0 - 2.0% | Hydrolysis of active ester | Use for difficult double couplings |
Data synthesized from comparative SPPS optimization studies focusing on alkyne-bearing and sterically hindered noncanonical amino acids[5][10].
Section 4: Workflow Visualization
Caption: Optimized SPPS and CuAAC cyclization workflow for D-Pra, highlighting decision-based double coupling.
Section 5: References
-
Stretching Peptides' Potential to Target Protein–Protein Interactions. acs.org. 7
-
Side reactions in peptide synthesis: An overview. bibliomed.org. 3
-
Azide and Alkyne-Containing Amino Acids. peptide.com.8
-
Modulation of Protein–Protein Interactions Using Cyclic Peptides. rsc.org. 1
-
An Optimized Synthesis of Fmoc-l-Homopropargylglycine-OH. acs.org. 2
-
Side Reaction in Peptide Synthesis Presentation. scribd.com. 11
-
Synthesis of novel cyclic NGR/RGD peptide analogs via on resin click chemistry. nih.gov. 13
-
Expanding the scope of sustainable peptide synthesis through post-linear synthesis reactions. rsc.org. 12
-
OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. peptidechemistry.org. 4
-
An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures. chemrxiv.org. 5
-
Technical Support Center: Optimizing Peptide Synthesis with Oxyma. benchchem.com. 10
-
Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. rsc.org. 9
-
Characterization of BesD, BesC and BesB. researchgate.net. 6
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
- 12. Expanding the scope of sustainable peptide synthesis through post-linear synthesis reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01890K [pubs.rsc.org]
- 13. Synthesis of novel cyclic NGR/RGD peptide analogs via on resin click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Aggregation in (R)-α-Propargylalanine (Pra) Peptides
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex thermodynamic and kinetic challenges of peptide engineering. (R)-α-Propargylalanine (Pra) is an indispensable non-proteinogenic amino acid used to introduce a terminal alkyne handle for bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].
However, incorporating Pra fundamentally alters a peptide's biophysical landscape. When Pra replaces polar or charged residues (such as lysine), the localized increase in hydrophobicity drives intermolecular hydrogen bonding and β-sheet formation[2]. This manifests as severe aggregation during Solid-Phase Peptide Synthesis (SPPS), insolubility post-cleavage, or metal-induced precipitation during the click reaction.
This guide is designed as a self-validating troubleshooting system to help you diagnose causality and implement field-proven solutions.
Part 1: On-Resin Aggregation During SPPS
Q: My synthesis yields major deletion sequences immediately following the Pra coupling. Is the Fmoc-Pra-OH building block defective? A: Rarely. The root cause is almost always on-resin aggregation. The aliphatic alkyne side chain of Pra increases the hydrophobicity of the growing peptide. On standard polystyrene (PS) resins, this promotes inter-chain interactions that form stable β-sheets. These secondary structures sterically occlude the N-terminal amine, preventing the subsequent amino acid from coupling efficiently[2].
Q: How can I definitively prove this is aggregation and not a chemical side reaction? A: You must employ a self-validating diagnostic workflow. Perform a micro-cleavage of the resin immediately after the failed coupling and analyze the crude mixture via LC-MS. If the primary impurity is the exact mass of the deletion peptide (lacking the post-Pra residue), you are dealing with physical aggregation[3]. If you see unexpected mass adducts, you have a side reaction (e.g., premature Fmoc removal or scavenger adducts).
Caption: Diagnostic workflow for differentiating SPPS aggregation from chemical side reactions.
Protocol 1: Microwave-Assisted Rescue Coupling for Pra-Peptides
To overcome on-resin aggregation, we must disrupt the hydrogen bond network. This is achieved by changing the thermodynamic environment (heat) and the physical matrix (resin).
-
Resin Selection: Switch from a Polystyrene (PS) resin to a PEG-based resin (e.g., ChemMatrix). PEG resins swell significantly better in polar aprotic solvents like DMF, increasing the spatial distance between growing chains and reducing effective local concentration[2].
-
Deprotection: Treat the resin with 20% Piperidine in DMF containing 0.1 M Oxyma Pure (to suppress aspartimide formation) for 3 minutes at 90°C using a microwave synthesizer[4].
-
Chaotropic Wash: Wash the resin 3 times with a chaotropic solvent mixture (0.4 M LiCl in DMF) to further break pre-existing β-sheets[3].
-
Coupling: Activate 5 equivalents of the incoming Fmoc-Amino Acid with 5 eq DIC and 5 eq Oxyma Pure.
-
Microwave Application: Couple at 75°C to 90°C for 5 minutes. The kinetic energy provided by the microwave rapidly disrupts secondary structures, allowing the sterically hindered amine to react[4].
Part 2: Solution-Phase Aggregation Post-Cleavage
Q: After cleavage and lyophilization, my crude Pra-peptide won't dissolve in standard aqueous buffers. How can I solubilize it without degrading the alkyne? A: The terminal alkyne of Pra is chemically robust, but the peptide's overall isoelectric point (pI) and hydrophobicity dictate its solubility. Lyophilization often forces peptides into highly stable, aggregated β-sheet conformations.
Q: What is the safest solvent strategy to break these aggregates prior to HPLC purification or click chemistry? A: Do not force the peptide into an aqueous buffer immediately. Instead, utilize a solvent-switching methodology. Dissolve the crude peptide first in a minimal volume of neat Hexafluoro-2-propanol (HFIP) or Dimethyl Sulfoxide (DMSO). HFIP is a potent α-helix inducer that effectively breaks intermolecular β-sheets. Once fully solvated, slowly titrate the solution into your aqueous working buffer. If aggregation persists, introduce chaotropic agents such as 6M Guanidine Hydrochloride (GdnHCl) or 8M Urea, which disrupt the hydration shell and hydrogen bonding network.
Part 3: Cu-Induced Aggregation During CuAAC
Q: My Pra-peptide is perfectly soluble, but the moment I add CuSO₄ and Sodium Ascorbate for the click reaction, the solution turns cloudy and the peptide precipitates. Why? A: You are observing metal-induced metallo-aggregation. Cu(I) is highly reactive and acts as a coordination hub. If the copper is not tightly chelated by a ligand, it will coordinate with electron-rich side chains (like Histidine, Cysteine, or the N-terminus) across multiple peptide molecules, cross-linking them into insoluble aggregates[5]. Furthermore, poorly chelated Cu(I) reacts with ascorbate to generate Reactive Oxygen Species (ROS), leading to irreversible oxidative cross-linking.
Q: How do I prevent Cu-induced precipitation? A: The causality of this failure lies in the ligand. While THPTA is the classical water-soluble ligand, it can still induce aggregation in highly sensitive or hydrophobic peptides[5]. You must switch to a newer-generation, highly water-soluble polydentate ligand like BTTAA or BTTES . These ligands fully encapsulate the Cu(I) ion, preventing non-specific peptide coordination while simultaneously accelerating the cycloaddition rate[6].
Caption: Pathway for rescuing Cu-induced aggregation during CuAAC click reactions.
Protocol 2: Aggregation-Free CuAAC Conjugation
This protocol utilizes a self-validating pre-mix strategy to ensure Cu(I) is fully stabilized before it ever contacts your peptide.
-
Prepare the Catalyst Complex (Crucial Step): In a separate vial, mix CuSO₄ (1 mM final concentration) with the BTTAA ligand (2 mM final concentration). Causality note: A 1:2 ratio ensures all copper is fully coordinated before reduction.
-
Reduction: Add Sodium Ascorbate (5 mM final concentration) to the Cu/BTTAA mixture. The solution will briefly turn brown and then clear as Cu(II) reduces to Cu(I).
-
Peptide Preparation: Dissolve your Pra-peptide and the azide-partner in a degassed buffer (e.g., 100 mM Sodium Phosphate, pH 7.4) containing 10-20% DMSO to maintain solubility of the hydrophobic Pra moiety.
-
Initiation: Add the pre-formed Cu(I)-BTTAA complex to the peptide solution.
-
Incubation: React at room temperature for 15–30 minutes[5]. The use of BTTAA prevents metallo-aggregation, keeping the solution crystal clear.
Data Presentation: Troubleshooting Matrices
Table 1: SPPS Matrix for Pra-Peptide Aggregation
| Parameter | Standard Condition | Aggregation Rescue Condition | Mechanistic Rationale |
| Resin | Polystyrene (PS) | PEG (ChemMatrix) | PEG swells better in DMF, physically separating growing chains to prevent β-sheet formation[2]. |
| Temperature | Room Temp (25°C) | Microwave (75°C - 90°C) | Heat provides kinetic energy to disrupt intermolecular hydrogen bonds[4]. |
| Solvent | 100% DMF | DMF with 0.4 M LiCl | Chaotropic salts disrupt the hydration shell and break secondary structures[3]. |
| Building Block | Standard Fmoc-AA | Pseudoproline Dipeptides | Introduces a physical kink in the backbone, halting β-sheet propagation[4]. |
Table 2: Comparison of CuAAC Ligands for Aggregation-Prone Peptides
| Ligand | Water Solubility | Cu(I) Stabilization | Aggregation Risk | Recommended Use Case |
| TBTA | Very Low | Moderate | High | Strictly organic phase reactions. |
| THPTA | High | Good | Moderate | Standard aqueous click; may cause issues with highly hydrophobic peptides[5]. |
| BTTES | Very High | Excellent | Low | Cell-compatible crosslinking; prevents organic solvent requirement[5]. |
| BTTAA | Very High | Superior | Very Low | Next-generation ligand; fastest kinetics, prevents metallo-aggregation entirely[6]. |
References
-
RSC Publishing. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Available at: [Link]
-
NIH PMC. Click-linking: a cell-compatible protein crosslinking method based on click chemistry. Available at: [Link]
-
LifeTein. Propargylglycine (Pra) in Peptide Science and Engineering. Available at: [Link]
-
NIH PMC. Synthesis and Self-Assembly of Bundle-Forming α-Helical Peptide–Dendron Hybrids. Available at: [Link]
-
NIH PMC. Therapeutic peptides: current applications and future directions. Available at: [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. Synthesis and Self-Assembly of Bundle-Forming α-Helical Peptide–Dendron Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click-linking: a cell-compatible protein crosslinking method based on click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Solubility of (R)-alpha-Propargylalanine Derivatives
Welcome to the Technical Support Center for unnatural amino acid (UAA) bioconjugation. (R)-alpha-Propargylalanine, commonly known as D-propargylglycine (D-Pra), is a highly versatile UAA featuring a terminal alkyne. It is a cornerstone reagent for bioorthogonal bioconjugation, specifically in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
However, incorporating the rigid, hydrophobic propargyl group often introduces severe solubility bottlenecks during Solid-Phase Peptide Synthesis (SPPS) and downstream aqueous assays. This guide provides researchers and drug development professionals with field-proven, mechanistically grounded strategies to overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why do my peptide sequences containing D-Pra derivatives suddenly precipitate during synthesis or assay preparation? A1: The solubility of any peptide is governed by its physicochemical properties[1]. The terminal alkyne of D-Pra lacks hydrogen bond donors or acceptors, and its linear, rigid geometry promotes hydrophobic packing and intermolecular aggregation. When incorporated into a peptide, it significantly increases the overall hydrophobicity of the sequence. During SPPS, this can cause the growing peptide chain to aggregate and collapse on the resin, hindering further coupling. In aqueous buffers, the hydrophobic effect drives the D-Pra-containing peptides to self-associate and precipitate out of solution, especially if the sequence lacks compensatory hydrophilic residues[1].
Q2: How can I optimize the dissolution of protected monomers like Fmoc-D-Pra-OH or Boc-D-Pra-OH for SPPS? A2: Protected D-Pra derivatives exhibit varying solubility profiles. While Fmoc-D-Pra-OH is generally soluble in standard SPPS solvents like N,N-Dimethylformamide (DMF), batch-to-batch variations or high-concentration requirements (e.g., 0.5 M for coupling) can lead to incomplete dissolution.
-
Causality: The bulky Fmoc or Boc protecting groups compound the hydrophobicity of the alkyne side chain.
-
Solution: Utilize a binary solvent system. If dissolution in pure DMF is sluggish, incorporating 5–10% Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) disrupts intermolecular hydrophobic interactions. For instance, Boc-D-Pra-OH demonstrates excellent solubility in DMSO (up to 80 mg/mL)[2]. Sonication is highly recommended to provide the activation energy required to break initial crystal lattice structures.
Q3: My fully deprotected D-Pra peptide precipitates when I add it to the aqueous CuAAC reaction buffer. What is the best intervention? A3: This is a classic solvent-shock phenomenon. The peptide reaches its solubility limit when transitioning from an organic stock to an aqueous environment[1].
-
Solution 1 (Co-solvent buffering): Pre-dissolve the peptide in 100% DMSO to form a highly concentrated stock, then add this dropwise to the aqueous buffer under vigorous vortexing. The final DMSO concentration should be maintained between 10-20% to stabilize the hydrophobic alkyne in the aqueous phase.
-
Solution 2 (pH Modulation): Adjust the pH away from the peptide's isoelectric point (pI). Ionizing the natural acidic or basic residues in the sequence provides electrostatic repulsion, which counteracts the hydrophobic attraction of the propargyl groups[1].
Q4: Are there structural design strategies to offset the hydrophobicity of the propargyl group? A4: Yes. If modifying the alkyne-bearing peptide is synthetically prohibitive, you can engineer the complementary reactive partner. Recent advancements in SPAAC and CuAAC demonstrate that pairing a hydrophobic alkyne with a highly hydrophilic or positively charged azidoamino acid significantly enhances the solubility of the resulting macromolecules, ensuring the final triazole conjugate remains soluble in physiological buffers[3].
Quantitative Data Presentation
Table 1: Solubility Profiles and Storage Parameters for D-Pra Derivatives
| Derivative | Primary Solvent | Max Verified Solubility | Recommended Co-solvent | Stock Storage (Shelf Life) |
| D-Propargylglycine (Free Acid) | Water / DMSO | ~10 mg/mL[4] | N/A | -20°C (3 months)[4] |
| Boc-D-Pra-OH | DMSO | 80 mg/mL (375 mM)[2] | DMF for SPPS | -80°C (1 year)[2] |
| Fmoc-D-Pra-OH | DMF | >0.5 M (Standard SPPS) | 5-10% DMSO | -80°C (6 months)[5] |
Experimental Protocols
Protocol 1: Self-Validating Dissolution of Fmoc-D-Pra-OH for SPPS
-
Causality: Ensuring complete dissolution before adding coupling reagents (like HATU/DIPEA) prevents the formation of active ester aggregates that block resin pores and cause sequence truncation.
-
Weighing: Weigh the required mass of Fmoc-D-Pra-OH into a clean, dry glass vial.
-
Primary Solvation: Add 90% of the target volume of peptide-synthesis grade DMF.
-
Agitation: Vortex vigorously for 60 seconds.
-
Validation Check 1: Inspect visually against a light source. If the solution is optically clear, proceed to step 6. If particulates remain, proceed to step 5.
-
Solvent Adjustment: Add DMSO dropwise (up to 10% of total volume) and sonicate in a water bath at room temperature for 5 minutes.
-
Activation: Only once the solution is completely clear, add the coupling reagent (e.g., HATU) and base (e.g., DIPEA).
-
Self-validation: A color change to pale yellow indicates successful formation of the active ester without precipitation.
-
Protocol 2: Solubilization of D-Pra-Peptides for Aqueous Click Chemistry (CuAAC)
-
Causality: Gradual introduction of the hydrophobic peptide into the aqueous phase prevents localized supersaturation and irreversible nucleation[1].
-
Stock Preparation: Dissolve the lyophilized D-Pra peptide in 100% molecular biology grade DMSO to a concentration of 10 mg/mL.
-
Buffer Preparation: Prepare the CuAAC aqueous buffer (e.g., 100 mM sodium phosphate, pH 7.4) containing the azide partner, CuSO4, and THPTA ligand.
-
Integration: Place the aqueous buffer on a magnetic stirrer at 500 rpm. Add the peptide DMSO stock dropwise (10 µL per second) into the vortex center.
-
Validation Check: If cloudiness (precipitation) occurs and persists for more than 10 seconds, pause the addition. Add 1-2% (v/v) Tween-20 or PEG-400 to the buffer to act as a surfactant, then resume.
-
Initiation: Add sodium ascorbate last to reduce Cu(II) to the active Cu(I) catalyst and initiate the reaction.
Visualizations
Workflow for resolving (R)-alpha-Propargylalanine solubility issues based on synthetic state.
CuAAC bioconjugation pathway highlighting solubility intervention points.
References
-
National Institutes of Health (PMC). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. Retrieved from:[Link]
Sources
Technical Support Center: Troubleshooting (R)-alpha-Propargylalanine (Pra) Peptide Purification
Welcome to the Technical Support Center for the synthesis and purification of (R)-alpha-Propargylalanine (Pra) peptides. Pra is a non-canonical amino acid featuring a terminal alkyne, making it a cornerstone for bioorthogonal click chemistry (CuAAC), peptide stapling, and advanced bioconjugation[1][2]. However, the alkyne moiety introduces unique physicochemical vulnerabilities during acidic cleavage and reversed-phase high-performance liquid chromatography (RP-HPLC)[3][4].
This guide is designed for researchers and drug development professionals. It synthesizes mechanistic causality with field-proven protocols to help you diagnose, troubleshoot, and resolve complex purification challenges.
Part 1: Troubleshooting Guide & FAQs
Q1: My LC-MS data shows a +18 Da or +94 Da mass shift after TFA cleavage. What is happening?
Causality: The terminal alkyne of Pra is highly reactive under strong acidic conditions.
-
+18 Da Shift: This indicates the acid-catalyzed hydration of the alkyne to a methyl ketone. This occurs when the peptide is exposed to strong trifluoroacetic acid (TFA) and water for prolonged periods[5][6].
-
+94 Da Shift: This indicates a thiol-yne addition side reaction, which happens if 1,2-ethanedithiol (EDT) is used as a carbocation scavenger in the cleavage cocktail[6][7]. Under acidic conditions, thiols can covalently add across the alkyne triple bond.
Self-Validating Protocol: To confirm hydration, perform a time-course micro-cleavage (e.g., 1 hr vs. 3 hr). If the relative abundance of the +18 Da peak increases with time, hydration is the culprit.
Solution: Eliminate EDT and DTT from your cleavage cocktail[7]. Use a standard TFA/Triisopropylsilane (TIPS)/H2O (95:2.5:2.5 v/v/v) mixture[3][5][8]. Limit cleavage time to strictly 2 hours at room temperature.
Q2: I performed on-resin CuAAC click chemistry before cleavage. Now my RP-HPLC peaks are extremely broad and tailing. How do I fix this?
Causality: Copper catalysts (Cu(I) and its oxidized form Cu(II)) coordinate strongly to the peptide backbone, histidine residues, and the newly formed 1,2,3-triazole ring[1][2]. This metal-peptide complex alters the hydrophobicity and creates multiple conformational states with slow exchange kinetics on the C18 stationary phase, leading to broad, unresolved peaks.
Self-Validating Protocol: Analyze the crude peptide by MS. If you see adducts at +63 Da or +65 Da (isotopes of Cu), copper coordination is confirmed.
Solution: Implement an aggressive on-resin copper-stripping wash prior to TFA cleavage. Wash the resin with a 0.1 M EDTA or 10% sodium ascorbate solution. If the peptide is already cleaved, add 1 mM EDTA to your HPLC loading buffer (Solvent A) to competitively chelate the copper during the column loading phase.
Q3: I am seeing a closely eluting twin peak with the exact same mass as my target Pra-peptide. What is it, and how do I resolve it?
Causality: This is likely an epimer (diastereomer) formed by the racemization of (R)-Pra to (S)-Pra during solid-phase peptide synthesis (SPPS) coupling. Alpha-amino acids with activated side chains can undergo base-catalyzed enolization or oxazolone formation during activation, leading to epimerization[9]. Because the (R) and (S) forms have identical masses and nearly identical hydrophobicities, they co-elute.
Self-Validating Protocol: Spike the mixture with a pure standard of the (S)-Pra peptide (if available). If the twin peak increases in intensity, epimerization is confirmed.
Solution: Prevent racemization during synthesis by using milder coupling conditions (e.g., DIC/Oxyma instead of HATU/DIPEA). To resolve existing epimers during RP-HPLC, utilize a very shallow gradient (e.g., 0.2% to 0.5% B per minute) and lower the column temperature to 25°C to maximize stereochemical interaction with the stationary phase.
Part 2: Experimental Protocols
Protocol 1: Optimized TFA Cleavage for Pra-Peptides
This protocol minimizes alkyne hydration while preventing thiol-yne side reactions.
-
Preparation: Wash the synthesized resin-bound peptide with Dichloromethane (DCM) and dry thoroughly under vacuum.
-
Cocktail Formulation: Prepare a fresh cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5 v/v/v)[3][8]. Crucial Step: Do not add EDT or DTT[7].
-
Cleavage: Add 10 mL of the cocktail per gram of resin. Agitate gently at room temperature for exactly 2 hours to minimize alkyne hydration[5].
-
Precipitation: Filter the resin and precipitate the filtrate into 10 volumes of ice-cold diethyl ether. Centrifuge at 6000 rpm for 15 minutes[3][8].
-
Recovery: Decant the ether, wash the pellet twice with cold ether, and dry the crude peptide under a gentle stream of nitrogen.
-
Validation Check: Perform a micro-cleavage (5 mg resin) at 1 hour and 2 hours. Compare the LC-MS spectra to ensure the +18 Da hydration peak is <5% before scaling up.
Protocol 2: RP-HPLC Purification Strategy for High Purity (>95%)
This protocol is designed to separate co-eluting deletion sequences and epimers.
-
System Setup: Equip the preparative HPLC with a C18 column (e.g., Phenomenex Kinetex, 5 μm, 100 Å)[3][8].
-
Solvent Preparation:
-
Solvent A: 0.1% TFA in LC-MS grade Water.
-
Solvent B: 0.1% TFA in LC-MS grade Acetonitrile.
-
-
Sample Loading: Dissolve the crude peptide in a minimum volume of 10% Solvent B. If copper contamination is suspected, dissolve in 10% Solvent B containing 1 mM EDTA.
-
Gradient Elution: Run a linear gradient from 10% to 50% Solvent B over 60 minutes (shallow gradient of ~0.66% B/min) at a flow rate of 10 mL/min[3][8]. Monitor UV absorbance at 220 nm (peptide backbone) and 254 nm.
-
Validation Check: Run an analytical HPLC of the crude peptide using the exact gradient slope (scaled to analytical flow rate). If the target peak width at half-height exceeds 0.5 minutes, suspect copper coordination or epimerization and apply the respective troubleshooting steps.
Part 3: Quantitative Data & Visualization
Impact of Scavenger Cocktails on Pra-Peptide Integrity
| Cleavage Cocktail (v/v/v/v) | Scavenger Type | Alkyne Hydration (+18 Da) | Thiol Adduct (+94 Da) | Recommended for Pra? |
| TFA/TIPS/H2O (95:2.5:2.5) [3][5] | Silane / Water | Low (<5% at 2h) | None (0%) | Yes |
| TFA/EDT/H2O/TIPS (94:2.5:2.5:1) [6] | Thiol / Silane | Low | High (>30%) | No |
| TFA/DTT/H2O/TIPS (92.5:2.5:2.5:2.5) [7] | Thiol / Silane | Low | Moderate (~15%) | No |
Note: Data represents typical side-reaction yields observed during a standard 3-hour cleavage at room temperature[6][7].
Workflow & Troubleshooting Decision Tree
Diagnostic workflow for the synthesis, cleavage, and purification of Pra-peptides.
References[3] Title: First-in-Class Cyclic Temporin L Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC
Source: nih.gov URL:[8] Title: First-in-Class Cyclic Temporin L Analogue: Design, Synthesis, and Antimicrobial Assessment | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[4] Title: Potent De Novo Macrocyclic Peptides That Inhibit O-GlcNAc Transferase through an Allosteric Mechanism - ePrints Soton Source: soton.ac.uk URL:[1] Title: Click Peptides - CPC Scientific Source: cpcscientific.com URL:[5] Title: Proximity-enhanced synthesis of DNA-peptide-DNA triblock molecules - Supporting Information Source: rsc.org URL:[2] Title: Design of Triazole-stapled BCL9 α-Helical Peptides to Target the β-Catenin/B-cell CLL/lymphoma 9 (BCL9) Protein-Protein Interaction - PMC Source: nih.gov URL:[7] Title: Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? - ResearchGate Source: researchgate.net URL:[6] Title: Three Decades of Amyloid Beta Synthesis: Challenges and Advances - Frontiers Source: frontiersin.org URL:[9] Title: Design, Synthesis, and Utility of Defined Molecular Scaffolds - MDPI Source: mdpi.com URL:
Sources
- 1. cpcscientific.com [cpcscientific.com]
- 2. Design of Triazole-stapled BCL9 α-Helical Peptides to Target the β-Catenin/B-cell CLL/lymphoma 9 (BCL9) Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-Class Cyclic Temporin L Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. rsc.org [rsc.org]
- 6. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Utility of Defined Molecular Scaffolds [mdpi.com]
Technical Support Center: Troubleshooting Propargyl Group Stability in Organic Synthesis
Welcome to the Technical Support Center for propargyl group chemistry. The propargyl moiety (—CH₂—C≡CH) is a highly valued structural unit in organic synthesis, drug development, and materials science due to the orthogonal reactivity of its terminal alkyne and the activated nature of its propargylic position[1]. However, these exact features—specifically the acidity of the terminal alkyne (pKa ≈ 25) and the lability of the propargylic protons—render it highly susceptible to unwanted side reactions during multi-step syntheses[2].
This guide provides authoritative troubleshooting strategies, mechanistic insights, and self-validating protocols to help you resolve common stability issues such as unwanted isomerization, oxidative homocoupling, and deprotection failures.
Diagnostic Logic & Workflow
Before altering your reaction conditions, use the diagnostic logic tree below to identify the specific mechanistic failure occurring in your synthesis.
Workflow for diagnosing and resolving propargyl group side reactions.
Troubleshooting FAQs
Q1: I am running a copper-catalyzed reaction (e.g., CuAAC or Sonogashira), but I see a significant amount of a dimerized byproduct. What is causing this?
A1: You are observing the results of Glaser coupling , an oxidative homodimerization of the terminal alkyne[2].
-
Causality: This side reaction is triggered when the active Cu(I) catalyst is oxidized by atmospheric oxygen to a Cu(II) species. The Cu(II) mediates the coupling of two copper acetylide intermediates to form a symmetric 1,3-diyne[2].
-
Solution: To prevent this, you must maintain the copper catalyst strictly in the +1 oxidation state. The continuous addition of an excess reducing agent (like sodium ascorbate) will reduce any transiently formed Cu(II) back to Cu(I)[2]. If the reaction must be run without a reducing agent, strict degassing (freeze-pump-thaw) is mandatory. Alternatively, temporarily mask the terminal alkyne with a bulky trialkylsilyl group (e.g., TMS or TIPS)[2].
Q2: During a base-mediated alkylation, my isolated product is an allene rather than the desired propargyl derivative. Why did it isomerize?
A2: This is a classic base-catalyzed propargyl-allene isomerization [3].
-
Causality: The protons at the propargylic position are relatively acidic. Strong bases (such as KOH, NaOtBu, or even excess amine bases) can deprotonate this position, forming a resonance-stabilized propargylic/allenic anion[3]. Subsequent reprotonation often occurs at the terminal carbon via a [1,3]-proton shift, yielding an allene[4]. Because the energy gap between the N-allenyl and N-alkynyl forms is very small, the reaction often stops at the allene stage, acting as a thermodynamic sink[3]. In many cases, this allene undergoes rapid intramolecular cyclization to form heterocycles like furans or quinolines[4][5].
-
Solution: The equilibrium between the propargyl and allenyl forms is highly sensitive to base strength and solvent polarity[3]. To mitigate this, switch to a milder base (e.g., K₂CO₃), lower the reaction temperature, or strictly limit the base equivalents.
Mechanistic pathway of base-catalyzed propargyl-allene isomerization.
Q3: I am using a propargyl ether as a protecting group, but standard hydrogenolysis or acidic conditions are failing to cleave it. What are the optimal conditions?
A3: Unlike benzyl or allyl ethers, propargyl ethers are highly stable under mild acidic or basic conditions and resist standard Pd/C hydrogenolysis (which often reduces the alkyne to an alkane without cleaving the C-O bond)[6].
-
Causality & Solution: Selective C-O bond cleavage of propargyl ethers requires specific single-electron transfer or transition-metal mediated pathways. A highly effective method utilizes a low-valent titanium (LVT) reagent generated in situ from Ti(O-i-Pr)₄ and Mg powder, which selectively depropargylates ethers to the parent alcohols[6][7]. If you require orthogonal cleavage in future syntheses, consider switching to a 1-naphthylpropargyl ether, which can be cleaved in a single step using DDQ under oxidative conditions[8].
Quantitative Data: Propargyl Protecting Group Cleavage
When designing a synthetic route, selecting the right propargyl derivative is critical for ensuring stability during the main reaction and efficient cleavage during deprotection. The table below summarizes the optimal cleavage conditions for various propargyl-based protecting groups.
| Protecting Group | Cleavage Reagent / Catalyst | Equivalents | Temp (°C) | Time (h) | Yield (%) |
| Propargyl Ether | Ti(O-i-Pr)₄ / Mg / TMSCl | 0.05 / 2.0 / 0.15 | 25 | 2–6 | >90% |
| 1-Naphthylpropargyl Ether | DDQ (in CH₂Cl₂/H₂O 20:1) | 1.5 | 25 | 2–3 | 85–95% |
| Propargyl Ester | [BnNEt₃]₂MoS₄ | 1.0 | 25 | 4–8 | >85% |
Data synthesized from established methodologies for low-valent titanium cleavage[6] and oxidative deprotection[8].
Validated Experimental Protocols
The following protocols are designed as self-validating systems . They include visual or physical cues that confirm the mechanistic steps are proceeding correctly, allowing the operator to troubleshoot in real-time.
Protocol A: CuAAC "Click" Reaction with Glaser Coupling Suppression
-
Self-Validating Principle: The reaction mixture should remain pale yellow or colorless. A shift to a distinct blue or green color indicates the accumulation of Cu(II) and the depletion of the reducing agent, warning the operator of impending Glaser coupling.
-
Preparation: Dissolve the azide (1.0 equiv) and the terminal propargyl compound (1.05 equiv) in a rigorously degassed mixture of t-BuOH/H₂O (1:1, v/v).
-
Reducing Agent: Add sodium ascorbate (0.2 equiv) as a freshly prepared aqueous solution.
-
Catalyst Initiation: Add CuSO₄·5H₂O (0.05 equiv) as an aqueous solution.
-
Causality Note: Adding the ascorbate before the copper salt ensures that any Cu(II) is immediately reduced to Cu(I) upon introduction, preventing transient Glaser coupling[2].
-
-
Reaction: Stir at room temperature for 2–12 hours under an inert atmosphere (N₂ or Ar). Monitor the color; if the solution turns blue/green, add an additional 0.1 equiv of sodium ascorbate.
-
Workup: Once complete (monitor via TLC), quench with saturated aqueous NH₄Cl to complex the copper, and extract with EtOAc.
Protocol B: Selective Deprotection of Propargyl Ethers using Low-Valent Titanium (LVT)
-
Self-Validating Principle: The generation of the active LVT species is visually confirmed by the reaction mixture turning from colorless to a deep, dark color (typically black or dark brown) as the Ti(IV) is reduced by Mg[6].
-
Setup: To a flame-dried flask under Argon, add Mg powder (2.0 equiv) and the propargyl ether (1.0 equiv) dissolved in anhydrous THF (0.2 M).
-
Activation: Add Ti(O-i-Pr)₄ (0.05 equiv) and TMSCl (0.15 equiv) sequentially at room temperature.
-
Causality Note: TMSCl acts as an essential additive to facilitate the reduction of Ti(IV) by the Mg powder, generating the active LVT species[6].
-
-
Observation: Stir the suspension at room temperature. The mixture will rapidly darken, indicating successful LVT formation.
-
Completion: Monitor by TLC. Upon completion (typically 2–6 hours), quench the reaction by carefully adding 1M HCl until the dark color dissipates and the magnesium is consumed.
-
Isolation: Extract the aqueous layer with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the deprotected alcohol.
References
-
BenchChem. Preventing side reactions of the propargyl group during synthesis.2
-
National Institutes of Health (PMC). Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides.3
-
ACS Publications. Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg.6
-
National Institutes of Health (PMC). The 1-Naphthylpropargyl Ether Group: A Readily Cleaved and Sterically Minimal Protecting System for Stereoselective Glycosylation.8
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. benchchem.com [benchchem.com]
- 3. Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The 1-Naphthylpropargyl Ether Group: A Readily Cleaved and Sterically Minimal Protecting System for Stereoselective Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Copper Catalyst Removal Post-CuAAC with (R)-alpha-Propargylalanine
Welcome to the advanced technical support center for researchers and drug development professionals dealing with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflows. While (R)-alpha-Propargylalanine is an invaluable unnatural amino acid for peptide stapling and bioconjugation, its structural properties make residual copper removal notoriously difficult.
This guide synthesizes field-proven methodologies, explaining the mechanistic causality behind each step to ensure the purity, safety, and biological viability of your final compounds.
Strategic Workflow for Copper Removal
Selecting the correct copper removal strategy depends entirely on the phase of your reaction and the solubility profile of your product. The decision tree below outlines the optimal path to achieve <10 ppm residual copper.
Decision tree for selecting the optimal copper removal strategy post-CuAAC.
Troubleshooting Guide
When standard protocols fail, understanding the thermodynamic and kinetic causality of the system is required to rescue the product.
| Observed Issue | Mechanistic Causality | Recommended Solution |
| Persistent green/blue tint in lyophilized peptide after TFA cleavage. | The triazole ring formed by (R)-alpha-Propargylalanine acts in concert with adjacent backbone amides to form a potent multidentate coordination pocket for Cu(II). TFA cleavage does not dissociate this tightly chelated metal 1. | Do not rely on TFA to strip copper. Implement an aggressive on-resin wash using 5% sodium diethyldithiocarbamate in DMF prior to cleavage. |
| Peptide degradation or oxidation during Chelex 100 resin treatment. | Cu(I) is highly redox-active. In ambient oxygen, residual Cu(I) catalyzes the formation of reactive oxygen species (ROS), oxidizing sensitive residues (e.g., Met, Cys, Trp) during the extended resin incubation 2. | Quench the reaction immediately with EDTA to stabilize the metal. Perform the Chelex incubation in a degassed buffer, or add a mild ROS scavenger. |
| Severe product loss when using silica-based scavenger resins (e.g., SiliaMetS). | Propargylalanine-derived peptides are often amphipathic. Exposed silanol groups on the silica matrix non-specifically bind the peptide via hydrogen bonding or hydrophobic interactions. | Switch to a polymer-supported resin (e.g., polystyrene-supported thiourea) or pre-condition the silica resin with your elution buffer to block non-specific binding sites. |
Self-Validating Experimental Protocols
Protocol A: On-Resin Copper Scavenging for Solid-Phase Peptide Synthesis (SPPS)
Context: For triazole-stapled peptides utilizing (R)-alpha-Propargylalanine where the click reaction occurs on-resin. Causality: Standard washing with DMF or DCM cannot break the thermodynamic stability of the triazole-copper chelation. Diethyldithiocarbamate provides a superior thermodynamic sink, stripping copper from the peptide-resin before cleavage.
-
Drain and Wash: Following the completion of the on-resin CuAAC reaction, drain the reaction cocktail. Wash the resin with DMF (3 × 5 mL).
-
Chelation Wash: Prepare a fresh 5% (w/v) solution of sodium diethyldithiocarbamate trihydrate in a DMF/Water mixture (9:1 v/v). Add 5 mL to the resin and agitate for 15 minutes.
-
Self-Validation Checkpoint 1 (Visual): The drained solution will turn dark brown/yellow, confirming the successful formation and extraction of the diethyldithiocarbamate-copper complex.
-
Iterative Scavenging: Drain and repeat the chelation wash (Step 2).
-
Self-Validation Checkpoint 2 (Colorimetric): Continue repeating the wash cycles until the drained solution is completely colorless (typically requires 3-4 cycles). A colorless drain validates that the accessible copper has been thermodynamically stripped.
-
Final Polish: Wash the resin sequentially with DMF (5 × 5 mL), Methanol (3 × 5 mL), and DCM (3 × 5 mL) to remove all traces of the chelator before proceeding to standard TFA cleavage.
Protocol B: Solution-Phase Copper Removal for Aqueous Bioconjugates
Context: For cleaved peptides or water-soluble bioconjugates post-reaction. Causality: Chelex 100 utilizes iminodiacetic acid groups to bind Cu(II) by displacing Na+ ions. It requires a specific pH window; if the environment is too acidic, the carboxylate groups protonate, neutralizing their chelating ability 3.
-
Quenching: Immediately halt the CuAAC reaction by adding 0.5 M EDTA (pH 8.0) to achieve a final concentration of 10 mM.
-
Resin Equilibration: Swell Chelex 100 resin (sodium form) in deionized water. Equilibrate the resin with your target biological buffer (e.g., 20 mM phosphate buffer).
-
Self-Validation Checkpoint 1 (pH Verification): Before adding the resin to your product, verify the solution pH is strictly between 7.0 and 8.5 using a calibrated pH meter. Adjust with dilute NaOH if necessary.
-
Incubation: Add the quenched reaction mixture to the Chelex resin (approx. 100 mg resin per 1 mg of copper catalyst used). Agitate gently at room temperature for 2 hours.
-
Filtration & Recovery: Filter the mixture through a fritted syringe. Wash the resin with 2 column volumes of buffer.
-
Self-Validation Checkpoint 2 (Yield & Purity): Lyophilize the combined filtrates. The resulting powder must be stark white. Any blue/green hue indicates a failure at the pH checkpoint, necessitating a repeat of the Chelex incubation.
Comparative Efficiency of Copper Scavenging Modalities
To select the right reagent, one must compare their optimal operating conditions and mechanistic actions 4.
| Scavenging Agent | Matrix / Modality | Optimal pH Range | Target Oxidation State | Residual Copper | Mechanistic Action |
| EDTA (0.1 M) | Liquid-Liquid / Dialysis | 7.5 - 8.5 | Cu(II) > Cu(I) | < 10 ppm | Hexadentate coordination; forms highly water-soluble anionic complexes. |
| Chelex 100 | Solid-Phase (Styrene-DVB) | 7.0 - 9.0 | Cu(II) | < 1 ppm | Iminodiacetic acid functional groups displace Na+ to tightly bind Cu(II). |
| Sodium Diethyldithiocarbamate | Wash Solution (SPPS) | 6.0 - 8.0 | Cu(II) & Cu(I) | < 5 ppm | Bidentate sulfur-donor ligand; outcompetes triazole-backbone chelation. |
| SiliaMetS Thiourea | Scavenger Resin (Silica) | 5.0 - 7.0 | Cu(I) > Cu(II) | < 5 ppm | Soft sulfur donor exhibits high affinity for soft Cu(I) cations. |
Frequently Asked Questions (FAQs)
Q: Why does (R)-alpha-Propargylalanine specifically exacerbate copper retention compared to standard click reactions? A: (R)-alpha-Propargylalanine positions the terminal alkyne directly adjacent to the chiral alpha-carbon and the peptide backbone. Upon triazole formation, the resulting 1,4-disubstituted 1,2,3-triazole acts in concert with the neighboring amide nitrogen and carbonyl oxygen to form a localized, electron-rich multidentate coordination sphere. This pocket tightly chelates copper, making standard aqueous washes insufficient compared to simple small-molecule click reactions.
Q: Should I maintain copper in the Cu(I) or Cu(II) state during the removal process? A: This depends entirely on your scavenging agent. If you are using Chelex 100 or EDTA, these agents have a significantly higher affinity for Cu(II). In this scenario, allowing the residual Cu(I) to oxidize to Cu(II) (by exposing the mixture to air post-reaction) improves removal efficiency. Conversely, if using thiourea-based scavenger resins, Cu(I) is preferred due to the soft-soft interaction between the sulfur donor and the Cu(I) ion.
Q: How can I verify that the copper has been sufficiently removed for downstream biological assays? A: While the absence of a blue/green tint is a good preliminary indicator, it is not sensitive enough for biological assays where copper toxicity occurs at micromolar levels. We recommend using a colorimetric assay with Cuprizone (bis(cyclohexanone)oxaldihydrazone) or performing Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for precise quantification. For cell-based assays, residual copper must typically be reduced to <10 ppm to prevent ROS-mediated cytotoxicity.
References
- BenchChem. "Technical Support Center: Copper Catalyst Removal from CuAAC Reactions." BenchChem Technical Resources.
- NIH/PMC. "Design of Triazole-stapled BCL9 α-Helical Peptides to Target the β-Catenin/B-cell CLL/lymphoma 9 (BCL9) Protein-Protein Interaction.
- NIH/PMC. "Highly-Efficient and Versatile Fluorous-Tagged Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Ligand for Preparing Bioconjugates.
- BenchChem. "Technical Support Center: Removal of Residual Copper Catalyst from Click Reactions." BenchChem Technical Resources.
Sources
- 1. Design of Triazole-stapled BCL9 α-Helical Peptides to Target the β-Catenin/B-cell CLL/lymphoma 9 (BCL9) Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly-Efficient and Versatile Fluorous-Tagged Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Ligand for Preparing Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
Advanced Technical Support Center: (R)-α-Propargylalanine in Multifunctional Peptide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond basic protocols and address the mechanistic realities of working with (R)-α-Propargylalanine (Fmoc-D-Pra-OH or D-propargylglycine). This non-canonical amino acid is a cornerstone for copper-catalyzed azide-alkyne cycloaddition (CuAAC), triazole stapling, and advanced bioconjugation.
Below, you will find causality-driven troubleshooting guides, self-validating protocols, and quantitative data to ensure your multifunctional peptide syntheses are robust and reproducible.
Part 1: Workflow & Logical Architecture
Understanding the lifecycle of D-Pra within a solid-phase peptide synthesis (SPPS) workflow is critical for anticipating where side reactions occur. The diagram below illustrates the standard path from coupling to bioconjugation, highlighting the critical vulnerability of alkyne hydration.
Caption: Workflow of D-Pra incorporation and CuAAC stapling, highlighting potential hydration risks.
Part 2: Troubleshooting Guide & FAQs
Q1: Do I need to protect the terminal alkyne of (R)-α-Propargylalanine during standard Fmoc SPPS?
A1: In most standard Fmoc/tBu SPPS workflows, the terminal alkyne of Fmoc-D-Pra-OH does not require a protecting group[1]. The alkyne is generally inert to standard coupling reagents and the 20% piperidine used for Fmoc deprotection. However, if your multifunctional molecule requires orthogonal transition-metal catalysis on-resin (e.g., Sonogashira coupling or RuAAC) before the CuAAC step, you must protect the alkyne.
Q2: I am observing a +18 Da mass adduct on my D-Pra containing peptide after global cleavage. What is causing this?
A2: A +18 Da adduct typically indicates alkyne hydration , converting the terminal alkyne into a methyl ketone.
-
Causality: The highly acidic environment of trifluoroacetic acid (TFA) can protonate the alkyne, making it susceptible to nucleophilic attack by water. This is exacerbated when carbocation scavengers like triisopropylsilane (TIS) are depleted or if cleavage times exceed 2.5 hours.
-
Solution: Limit cleavage time to 1.5–2 hours. Use a cleavage cocktail optimized for alkyne stability, such as TFA/TIS/H2O (95:2.5:2.5 v/v/v). If hydration persists, switch to a TMS-protected propargylalanine (Fmoc-D-Pra(TMS)-OH), which provides steric shielding during synthesis and is cleaved simultaneously during the TFA step.
Q3: My peptide yield is low, and I suspect racemization of (R)-α-Propargylalanine during coupling. How can I prevent this?
A3: Non-canonical amino acids with constrained side chains are highly prone to epimerization.
-
Causality: Over-activation with strong uronium salts (like HATU) in the presence of a strong base (like DIPEA) accelerates the formation of an oxazolone intermediate. The proton at the chiral center of the oxazolone is highly acidic and easily abstracted, leading to racemization ().
-
Solution: Shift to a milder coupling cocktail. Using DIC/Oxyma Pure significantly suppresses racemization compared to HATU/DIPEA. Furthermore, avoid microwave-assisted heating for the D-Pra residue.
Q4: I am attempting a triazole staple between D-Pra and L-Nle(N3), but the CuAAC reaction is failing. Why?
A4: Triazole stapling requires precise spatial alignment (e.g., i and i+4 positions to stabilize an α -helix) (). Failure often results from catalyst degradation.
-
Causality: Cu(I) is easily oxidized to Cu(II) by dissolved oxygen. Cu(II) is inactive for CuAAC and catalyzes the oxidative degradation of the peptide backbone. Additionally, multifunctional peptides with free amines or thiols can sequester the Cu(I) catalyst, poisoning the reaction.
-
Solution: Always use a Cu(I) stabilizing ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and maintain a robust reducing environment with a 10-fold excess of sodium ascorbate.
Caption: Decision tree for troubleshooting common D-Pra SPPS issues like hydration and racemization.
Part 3: Quantitative Data Summaries
Table 1: Comparison of Alkyne Protecting Groups for D-Pra
| Protecting Group | Stability in SPPS (Base) | Cleavage Conditions | Primary Use Case |
| Unprotected | High (Inert to Piperidine) | N/A | Standard CuAAC, routine SPPS |
| TMS (Trimethylsilyl) | Moderate | Global TFA Cleavage | Prevents hydration during TFA cleavage |
| TIPS (Triisopropylsilyl) | High | TBAF (Fluoride source) | Orthogonal protection for multi-alkyne peptides |
| Co2(CO)6 | High | Oxidation (e.g., CAN) | Prevents cross-metathesis in stapled peptides |
Table 2: Impact of Coupling Reagents on D-Pra Racemization
| Coupling Reagent | Base | Temperature | Epimerization Risk | Recommendation |
| HATU (1 eq) | DIPEA (2 eq) | 25°C | Moderate (~2-5%) | Use with caution |
| HATU (1 eq) | DIPEA (2 eq) | 75°C (Microwave) | High (>10%) | Avoid for D-Pra |
| DIC (1 eq) | Oxyma (1 eq) | 25°C | Low (<1%) | Optimal |
Part 4: Self-Validating Experimental Protocols
Protocol 1: SPPS Incorporation of Fmoc-D-Pra-OH
Objective: Couple Fmoc-D-Pra-OH with zero racemization and verify incorporation using ultrasonic-assisted SPPS principles ().
-
Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.
-
Deprotection: Treat resin with 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5x).
-
Activation: Dissolve Fmoc-D-Pra-OH (0.4 mmol, 4 eq) and Oxyma Pure (0.4 mmol, 4 eq) in 2 mL DMF. Add DIC (0.4 mmol, 4 eq). Stir for 2 minutes at room temperature to pre-activate.
-
Coupling: Add the activated mixture to the resin. Shake at room temperature for 60 minutes.
-
Causality Note: Avoiding basic conditions (no DIPEA) prevents the oxazolone intermediate from racemizing the D-stereocenter.
-
-
Validation (Self-Check): Perform a Kaiser test. A yellow result (negative) validates complete coupling. If blue (positive), repeat the coupling step.
-
Cleavage: Treat with TFA/TIS/H2O (95:2.5:2.5) for exactly 90 minutes. Precipitate in cold diethyl ether.
Protocol 2: Solution-Phase CuAAC (Triazole Stapling)
Objective: Cyclize a peptide containing D-Pra and an azide-bearing amino acid following standardized click chemistry parameters ().
-
Solvent Preparation: Dissolve the crude linear peptide (1 mM final concentration) in a degassed mixture of tBuOH/H2O (1:2 v/v).
-
Causality Note: Degassing prevents the oxidation of Cu(I) to Cu(II) by dissolved oxygen.
-
-
Catalyst Complex: In a separate vial, pre-mix CuSO4·5H2O (2 eq relative to peptide) and THPTA ligand (10 eq). Incubate for 5 minutes.
-
Causality Note: Pre-complexing prevents Cu from binding non-specifically to the peptide backbone.
-
-
Reduction: Add Sodium Ascorbate (20 eq) to the catalyst complex. The solution will turn from blue to colorless/pale yellow, indicating the reduction of Cu(II) to active Cu(I).
-
Reaction: Add the active catalyst mixture to the peptide solution. Stir at room temperature for 2-4 hours.
-
Validation (Self-Check): Monitor by LC-MS. The product should have the exact same mass as the linear precursor (cycloaddition is mass-neutral), but a shifted retention time (typically eluting earlier due to the polar triazole ring).
References
-
An Optimized Synthesis of Fmoc-l-Homopropargylglycine-OH Source: ACS Organic Process Research & Development URL:[Link]
-
Design of Triazole-stapled BCL9 α-Helical Peptides to Target the β-Catenin/B-cell CLL/lymphoma 9 (BCL9) Protein-Protein Interaction Source: PubMed Central (PMC) URL:[Link]
-
Antifungal and Antibiofilm Activity of Cyclic Temporin L Peptide Analogues against Albicans and Non-Albicans Candida Species Source: PubMed Central (PMC) URL:[Link]
-
Click Chemistry in Peptide Synthesis Source: Iris Biotech GmbH URL:[Link]
Sources
Technical Support Center: Impurity Profiling in (R)-alpha-Propargylalanine Synthesis
Welcome to the Technical Support Center for Unnatural Amino Acid Synthesis. This guide is specifically tailored for researchers, analytical scientists, and drug development professionals synthesizing (R)-alpha-Propargylalanine (commonly referred to as D-propargylglycine).
Because this alkyne-bearing amino acid is a critical building block for bioorthogonal click chemistry, solid-phase peptide synthesis (SPPS), and metabolic peptidoglycan labeling in pathogens (), ensuring its absolute chemical, structural, and enantiomeric purity is paramount. Below, you will find field-proven troubleshooting guides, causal explanations for common analytical failures, and self-validating protocols to ensure your batch meets the rigorous standards required for downstream applications.
Section 1: Chiral Purity & Enantiomeric Excess (ee) Troubleshooting
Q: During chiral HPLC analysis of my synthesized (R)-alpha-Propargylalanine, I observe severe peak tailing and poor baseline resolution from the (S)-enantiomer. How can I correct this?
A: Peak tailing in the chiral analysis of free amino acids is almost always caused by inadequate control of the molecule's zwitterionic state. When using crown ether-based chiral stationary phases (e.g., Crownpak CR+), chiral recognition relies entirely on host-guest complexation between the chiral crown ether cavity and the fully protonated primary amine of the amino acid.
If your mobile phase is not sufficiently acidic, the amine remains partially unprotonated, leading to secondary interactions with the silica support, peak tailing, and a complete loss of chiral recognition. Furthermore, the column must be chilled. Sub-ambient temperatures rigidify the crown ether cavity, maximizing the stereoselective thermodynamic differences between the (R) and (S) host-guest complexes ().
Protocol: Determination of Enantiomeric Excess via Chiral HPLC
This self-validating protocol ensures baseline separation of (R)- and (S)-alpha-Propargylalanine.
-
Mobile Phase Preparation: Prepare a 1.0% (v/v) aqueous solution of Perchloric acid (HClO₄). Filter through a 0.22 µm membrane and degas thoroughly. (Causality: The extremely low pH ensures 100% protonation of the alpha-amine, which is strictly required for entry into the crown ether cavity).
-
Sample Preparation: Dissolve 1.0 mg of the synthesized (R)-alpha-Propargylalanine in 1.0 mL of the mobile phase. Do not use organic solvents like methanol, as they disrupt the hydration shell necessary for crown ether complexation.
-
Chromatographic Conditions:
-
Column: Crownpak CR(+) (150 x 4.6 mm, 5 µm).
-
Flow Rate: 0.5 mL/min (Isocratic).
-
Column Temperature: 0 °C (Use a column chiller/ice bath).
-
Injection Volume: 10 µL.
-
Detection: UV at 205 nm.
-
-
System Suitability (Self-Validation): Inject a racemic standard of propargylglycine prior to your sample. You must achieve a resolution ( Rs ) > 1.5 between the (R) and (S) peaks before proceeding with batch analysis.
Section 2: Structural Impurities & Genotoxic Byproducts
Q: Our asymmetric synthesis route utilizes propargyl bromide and a Ni(II)-BPB chiral auxiliary. What is the most reliable method to quantify residual starting materials and ligand byproducts?
A: You are dealing with two distinct classes of impurities that cannot be analyzed using the same method.
-
Propargyl Bromide is a volatile, alkylating genotoxic impurity (GTI). It lacks a strong chromophore and will evaporate during standard LC-MS sample preparation. It must be quantified using Headspace GC-MS.
-
The BPB Ligand ((S)-2-N-[N'-(benzylprolyl)amino]benzophenone) is a heavy, highly UV-active macrocyclic auxiliary used to induce stereoselectivity (). It is easily detected via LC-MS (ESI+) but will permanently foul a GC column.
Protocol: Detection of Residual Propargyl Bromide via Headspace GC-MS
-
Sample Matrix Preparation: Transfer 50 mg of the crude amino acid into a 20 mL headspace vial. Add 1.0 mL of 1M NaOH and seal immediately with a PTFE-lined septum. (Causality: The NaOH deprotonates the amino acid, converting it into a non-volatile sodium salt that remains trapped in the aqueous phase, while driving the volatile propargyl bromide into the headspace).
-
Incubation: Heat the vial at 80 °C for 15 minutes to achieve gas-liquid equilibrium.
-
Injection: Inject 1 mL of the headspace gas into a GC-MS equipped with a DB-624 column.
-
Detection: Monitor the molecular ions at m/z 118 and 120 (reflecting the natural isotopic distribution of bromine) to quantify against a known calibration curve.
Section 3: Heavy Metal Carryover & Assay Interference
Q: We are using the synthesized (R)-alpha-Propargylalanine for metabolic labeling followed by a CuAAC (click chemistry) assay. Our click reactions are failing completely. Could synthesis impurities be the cause?
A: Yes, this is a classic symptom of transition metal carryover or incomplete purification of the free amino acid. If your synthesis route employed a Ni(II) complex, residual nickel can poison downstream enzymatic assays. More importantly, residual unreacted free amino acids act as potent bidentate ligands. They chelate the Cu(I) catalyst required for the Azide-Alkyne Cycloaddition (CuAAC), dropping the effective catalyst concentration to zero and stalling the reaction ().
To resolve this, the crude product must be passed through a strong cation exchange resin (e.g., Dowex 50WX8) to strip away metals and neutral byproducts (), followed by ICP-MS analysis to verify that total heavy metals are below 5 ppm.
Quantitative Impurity Profiling Summary
Summarized below are the critical quality attributes (CQAs) for batch release of (R)-alpha-Propargylalanine.
| Impurity Category | Specific Analyte | Analytical Method | Acceptable Limit | Causality / Impact of Failure |
| Enantiomeric | (S)-alpha-Propargylalanine | Chiral HPLC (Crownpak CR+) | < 1.0% (ee > 98%) | Causes stereochemical errors in downstream chiral peptide synthesis or biological targeting. |
| Genotoxic | Propargyl Bromide | Headspace GC-MS | < 10 ppm | Highly reactive alkylating agent; poses severe safety, mutagenic, and toxicity risks. |
| Chiral Auxiliary | BPB Ligand | LC-MS (ESI+) | < 0.1% | Interferes with UV quantification of peptides; causes steric hindrance in SPPS. |
| Heavy Metals | Ni(II), Cu(I), Fe(III) | ICP-MS | < 5 ppm | Poisons downstream enzymatic assays; chelates and alters kinetics of CuAAC click reactions. |
Impurity Profiling Workflow Visualization
Analytical workflow for impurity profiling and batch release of (R)-alpha-Propargylalanine.
References
- Google Patents (WO1995028385A1).Synthesis n-protected amino acids, especially n-boc-l-propargylglycine by zinc-mediated addition or organic halides to glycine cation equivalent.
-
ResearchGate / Heterocycles. Quantitative Analysis of Cu(I) Concentration in Click Chemistry — Biotinylation at Side Chain of Propargylglycine Using Click Chemistry under Heating Conditions. Available at:[Link]
-
Organic & Biomolecular Chemistry (RSC). Metabolic labeling probes for interrogation of the host–pathogen interaction. Available at:[Link]
-
International Journal of Chemical Engineering and Applications (IJCEA). Synthesis of Enantiomerically Enriched Amino Acids Containing Acetylenic Bond in the Side-Chain Radical. Available at:[Link]
Technical Support Center: Scaling Up the Synthesis of (R)-α-Propargylalanine
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on transitioning the synthesis of (R)-α-Propargylalanine (commonly known as D-propargylglycine) from milligram-scale discovery to multi-kilogram production. This alkyne-bearing unnatural amino acid is a critical building block for bioorthogonal click chemistry and peptide API modification.
Scaling up introduces severe bottlenecks in stereocontrol, reagent safety, and downstream purification. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high enantiomeric excess (ee >99%) and operational safety.
Section 1: Strategic Route Selection for Scale-Up
Q: Which synthetic route is most viable for the multi-kilogram scale-up of (R)-α-Propargylalanine?
A: For multi-kilogram production, the Enzymatic Resolution of racemic N-acetyl-propargylglycine using [1] is the most robust and cost-effective route.
Mechanistic Causality: While asymmetric phase-transfer catalysis (PTC)[2] and the use of the[3] provide excellent enantioselectivity, they suffer from scalability bottlenecks. PTC requires strict anhydrous conditions and expensive chiral catalysts, whereas the Schöllkopf method requires cryogenic temperatures (-78°C) and stoichiometric amounts of the chiral auxiliary. Enzymatic resolution operates in aqueous media at physiological pH, making it highly amenable to large-scale reactor vessels without extreme thermal management.
Table 1: Quantitative Comparison of Synthetic Routes for Scale-Up
| Synthetic Route | Chiral Source | Scalability Limit | Typical ee (%) | Key Scale-Up Challenge |
| Enzymatic Resolution | Porcine Kidney Acylase I | Multi-kilogram | >99% | High volume aqueous throughput; L-isomer recycling |
| Phase-Transfer Catalysis | Cinchona/Maruoka Catalyst | 100 g – 1 kg | 90–95% | Exothermic alkylation; Interfacial dialkylation |
| Schöllkopf Auxiliary | (S)-Bis-lactim ether | 10 g – 100 g | >98% | High cost of auxiliary; Cryogenic conditions |
Section 2: Troubleshooting Enzymatic Resolution
Q: During the enzymatic resolution of N-acetyl-DL-propargylglycine using Porcine Kidney Acylase I, the enantiomeric excess (ee) of my (R)-isomer is dropping below 95%. What is causing this, and how can I fix it?
A: Causality: Acylase I is highly specific for the deacetylation of the L-enantiomer. A drop in the ee of the retained N-acetyl-(R)-propargylglycine indicates incomplete conversion of the L-isomer. This is typically caused by metal leaching from the enzyme's active site during extended scale-up runs. Acylase I is a zinc-dependent metalloenzyme; loss of its native zinc ion due to shear stress or chelating impurities drastically reduces its catalytic turnover.
Solution: Supplement the reaction buffer with a trace amount of Cobalt(II). Cobalt can replace zinc in the active site, hyper-activating the enzyme and extending its operational half-life during prolonged batch reactions.
Step-by-Step Methodology: Self-Validating Enzymatic Resolution
-
Substrate Preparation: Dissolve N-acetyl-DL-propargylglycine (1.0 kg) in 10 L of distilled water. Adjust the pH to exactly 7.5 using 2M LiOH. (Causality: LiOH is preferred over NaOH on a large scale because lithium salts of amino acids generally exhibit higher aqueous solubility, preventing premature precipitation).
-
Enzyme Activation: Add CoCl2 to a final concentration of 0.5 mM. Add Porcine Kidney Acylase I (20,000 Units).
-
Incubation: Stir gently at 37°C for 48 hours. Maintain pH at 7.5 via an automated pH-stat titrator.
-
Validation Check (Self-Validating Step): Before quenching, extract a 1 mL aliquot, acidify to pH 2, extract with ethyl acetate, and analyze the organic layer via chiral HPLC. The L-isomer peak must be <0.5%. If >0.5%, add an additional 5,000 U of Acylase I and incubate for 12 more hours.
-
Quenching & Separation: Acidify the bulk mixture to pH 2.0 using 6M HCl to stop enzymatic activity and protonate the N-acetyl group.
-
Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 5 L). The free L-propargylglycine (zwitterionic/cationic at pH 2) remains in the aqueous phase, while the neutral, protonated N-acetyl-(R)-propargylglycine partitions into the organic phase.
-
Hydrolysis: Concentrate the organic phase, dissolve the residue in 2M HCl, and reflux for 4 hours to yield pure [4].
Workflow for the enzymatic resolution and extraction of (R)-α-Propargylalanine.
Section 3: Phase-Transfer Catalysis (PTC) Optimization
Q: When using chiral phase-transfer catalysts for the alkylation of glycine Schiff bases with propargyl bromide, I observe up to 15% dialkylation on a 100-gram scale. How can I prevent this?
A: Causality: Propargyl bromide is a highly reactive electrophile. In a biphasic system (e.g., Toluene/50% KOH), poor interfacial mixing leads to localized high concentrations of the enolate. Once mono-alkylated, the product becomes more lipophilic and lingers at the biphasic interface, making its remaining α-proton highly susceptible to a second deprotonation and subsequent dialkylation[2].
Solution: Transition from a batch addition to a continuous, subsurface dosing strategy for the electrophile, and increase the impeller tip speed to maximize the interfacial surface area.
Step-by-Step Methodology: Controlled PTC Alkylation
-
Organic Phase Preparation: Dissolve the glycine Schiff base (e.g., N-(diphenylmethylene)glycine tert-butyl ester, 0.5 mol) and the chiral cinchona alkaloid catalyst (5 mol%) in 2 L of anhydrous toluene. Cool to 0°C.
-
Aqueous Phase Addition: Add 50% aqueous KOH (1.5 mol) to the reactor. Set the mechanical stirrer to >500 RPM to create a fine emulsion.
-
Electrophile Dosing: Using a syringe pump, dose propargyl bromide (0.55 mol) subsurface over 6 hours. (Causality: Subsurface dosing prevents the electrophile from pooling on the surface, ensuring immediate dispersion and 1:1 reaction with the chiral ion-pair complex).
-
Validation Check (Self-Validating Step): Monitor the reaction via LC-MS. The disappearance of the starting Schiff base must coincide with the mono-alkylation mass. If dialkylation exceeds 2%, immediately lower the temperature to -10°C to increase the energy barrier for the second deprotonation.
-
Workup: Separate the phases. Wash the organic layer with saturated NH4Cl until the aqueous wash pH drops below 7. (Causality: Complete quenching of the base is critical to prevent base-catalyzed racemization of the product during solvent evaporation).
Mechanistic pathway of Phase-Transfer Catalysis (PTC) at the biphasic interface.
References
-
Title: Asymmetric Synthesis and Application of α-Amino Acids Source: ACS Symposium Series (2009) URL: [Link]
-
Title: Asymmetric Synthesis of Lysine Analogues with Reduced Basicity, and their Incorporation into Proteasome Inhibitors Source: European Journal of Organic Chemistry (2011) URL: [Link]
-
Title: Structural Basis for the Inactivation of Thermus thermophilus Proline Dehydrogenase by N-Propargylglycine Source: Biochemistry / PubMed Central (2008) URL: [Link]
-
Title: Efficient Asymmetric Synthesis of Biologically Important Tryptophan Analogues via a Palladium-Mediated Heteroannulation Reaction Source: The Journal of Organic Chemistry (2001) URL: [Link]
Sources
Technical Support Center: Troubleshooting Racemization in (R)-α-Propargylalanine Synthesis
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the critical stereochemical challenges associated with the synthesis and handling of (R)-α-Propargylalanine (also known as D-propargylglycine, D-Pra, or (R)-2-amino-4-pentynoic acid).
Due to the electron-withdrawing nature of the terminal alkyne and the adjacent carbonyl group, the α-proton of propargylglycine is highly acidic. This makes the stereocenter exceptionally vulnerable to base-catalyzed enolization and oxazolone-mediated racemization during both de novo synthesis and solid-phase peptide synthesis (SPPS)[1][2]. This guide provides mechanistic insights, self-validating protocols, and quantitative troubleshooting strategies to ensure >98% enantiomeric excess (ee) in your workflows.
Part 1: Frequently Asked Questions (Mechanisms & Causality)
Q1: I am using the Bestmann-Ohira reagent (Seyferth-Gilbert homologation) to convert my D-aspartic acid-derived aldehyde to (R)-propargylalanine. Why is my final product nearly racemic? A: The standard Seyferth-Gilbert homologation utilizes potassium carbonate (K₂CO₃) as a base to generate the reactive diazo intermediate. However, K₂CO₃ is highly basic and, when used in excess (e.g., 4.0 equivalents), it rapidly deprotonates the α-carbon of both the starting chiral aldehyde and the resulting alkyne[2][3]. This base-catalyzed enolization destroys the stereocenter. Causality-driven solution: You must switch to a milder base with strict stoichiometric control. Using Cesium Carbonate (Cs₂CO₃) in staggered additions prevents the localized high-pH spikes that drive enolization, preserving the chiral integrity of the molecule[3]. Alternatively, the Corey-Fuchs reaction can be employed, as it avoids the specific alkaline conditions that cause α-epimerization[4].
Q2: During the SPPS coupling of Fmoc-(R)-Pra-OH, I am observing significant diastereomer formation in my peptide. What is causing this, and how do I prevent it? A: You are likely experiencing racemization via the oxazolone pathway . When the C-terminus of (R)-propargylalanine is over-activated by strong uronium salts (like HATU or HBTU) in the presence of a strong tertiary amine (like DIPEA), the nucleophilic oxygen of the Fmoc carbamate attacks the activated carbonyl. This forms a 5(4H)-oxazolone ring[1]. The α-proton in this ring is highly acidic and rapidly tautomerizes to an achiral enol before the incoming amine can couple. Causality-driven solution: Suppress oxazolone formation by abandoning uronium/DIPEA activation. Instead, use carbodiimide chemistry (DIC) paired with an acidic additive like HOBt or Oxyma Pure, which traps the activated intermediate as an active ester faster than the oxazolone can form[1].
Q3: How can I accurately quantify the degree of racemization in my synthesized batches? A: Optical rotation is insufficient for trace epimer detection. You must use a pre-column derivatization method with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)[5]. Marfey's reagent reacts with the primary amine of your propargylalanine batch to form diastereomers. Because diastereomers have different physical properties, they can be easily baseline-separated and quantified using standard reverse-phase HPLC (C18 column) with an aqueous acetonitrile gradient.
Part 2: Data Visualization & Mechanistic Pathways
To understand the specific points of failure in your synthesis, review the logical relationships and mechanistic pathways below.
Figure 1: The oxazolone-mediated racemization pathway during peptide coupling.
Figure 2: Workflow for mitigating racemization in (R)-propargylalanine synthesis.
Part 3: Quantitative Data Summaries
The following tables summarize the impact of different reagents on the enantiomeric purity of (R)-propargylalanine during synthesis and downstream applications.
Table 1: Effect of Base and Reagent on Enantiomeric Excess during Aldehyde Homologation [2][3][4]
| Homologation Method | Base Used | Base Equivalents | Conversion (%) | Final ee (%) |
| Seyferth-Gilbert | K₂CO₃ | 4.0 | >95% | 7% (Severe Racemization) |
| Seyferth-Gilbert | K₂CO₃ | 1.5 | 65% | 45% |
| Seyferth-Gilbert | Cs₂CO₃ | 1.5 + 0.7 (Staggered) | 95% | 98% |
| Corey-Fuchs | n-BuLi | 2.0 | 88% | >99% |
Table 2: Influence of Coupling Reagents on Fmoc-(R)-Pra-OH Racemization during SPPS [1]
| Activation Reagent | Additive | Base | Temperature | D-to-L Epimerization (%) |
| HATU | None | DIPEA | 25 °C | 12.5% |
| HBTU | None | DIPEA | 25 °C | 9.8% |
| DIC | HOBt | None | 25 °C | 1.2% |
| DIC | Oxyma Pure | None | 0 °C to 25 °C | < 0.1% |
Part 4: Self-Validating Experimental Protocols
Protocol A: Racemization-Free Seyferth-Gilbert Homologation
Objective: Convert an N-Boc protected D-amino aldehyde to the corresponding alkyne while maintaining >98% ee.
-
Preparation: Dissolve the chiral N-Boc-amino aldehyde (1.0 eq) and the Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate, 1.25 eq) in anhydrous methanol (0.1 M concentration) under an argon atmosphere.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Scientific Rationale: Lower kinetic energy reduces the rate of the competing α-deprotonation side-reaction.
-
Staggered Base Addition: Add Cesium Carbonate (Cs₂CO₃) (1.5 eq) in three equal portions over 30 minutes[3].
-
Monitoring: Stir for 3 hours at 0 °C. Monitor the disappearance of the aldehyde via TLC (Hexanes:EtOAc).
-
Reaction Push: If unconsumed aldehyde remains, add an additional 0.7 eq of Cs₂CO₃[3]. Scientific Rationale: The base concentration depletes as the reaction progresses. Staggering the addition prevents the initial high-pH spike that causes racemization while ensuring full conversion.
-
Quenching: Quench the reaction strictly at 0 °C with a saturated aqueous solution of NH₄Cl to neutralize the base immediately, followed by extraction with ethyl acetate.
Protocol B: Zero-Epimerization SPPS Coupling of Fmoc-(R)-Pra-OH
Objective: Couple Fmoc-(R)-propargylalanine to a resin-bound peptide without oxazolone-induced racemization.
-
Resin Preparation: Ensure the resin-bound peptide N-terminus is fully deprotected (using 20% piperidine in DMF) and washed thoroughly with DMF to remove residual base.
-
Pre-Activation (Cold): In a separate vial, dissolve Fmoc-(R)-Pra-OH (3.0 eq) and Oxyma Pure (3.0 eq) in a minimal volume of DMF. Cool to 0 °C.
-
Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq) to the cooled mixture. Stir for 2 minutes. Scientific Rationale: DIC/Oxyma avoids the use of tertiary amines (like DIPEA) entirely, effectively shutting down the base-catalyzed oxazolone tautomerization pathway[1].
-
Coupling: Transfer the activated amino acid solution to the resin. Shake at room temperature for 60 minutes.
-
Validation (Kaiser Test): Perform a Kaiser test to ensure complete coupling. If positive, repeat the coupling using the exact DIC/Oxyma conditions. Do not use HATU for the recoupling.
Part 5: References
-
An Optimized Synthesis of Fmoc-l-Homopropargylglycine-OH Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]
-
1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs Source: PMC (National Institutes of Health) URL:[Link]
-
Corey–Fuchs reaction enabled synthesis of natural products: a review Source: RSC Publishing (RSC Advances) URL:[Link]
-
Custom Peptide Synthesis and Racemization Control Source: AAPPTec URL:[Link]
-
Convenient syntheses of homopropargylglycine and chromatographic assay for racemization Source: ResearchGate URL:[Link]
Sources
- 1. peptide.com [peptide.com]
- 2. 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Corey–Fuchs reaction enabled synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00619H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Handling, Storage, and Application of (R)-alpha-Propargylalanine Derivatives
Welcome to the Technical Support Center for (R)-alpha-Propargylalanine (commonly referred to as D-propargylglycine or D-Pra) and its synthetically protected derivative, Fmoc-D-Pra-OH . This compound is a critical bioorthogonal reagent used extensively in solid-phase peptide synthesis (SPPS) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry[1][2].
This guide provides researchers and drug development professionals with field-proven insights, troubleshooting frameworks, and self-validating protocols to ensure scientific integrity and high-yield bioconjugation.
I. Quantitative Data & Storage Parameters
Proper storage is the first line of defense against compound degradation. The terminal alkyne is generally stable, but the Fmoc protecting group and the chiral alpha-carbon are susceptible to environmental degradation over time[1][2].
| Parameter | Condition | Stability / Shelf Life | Causality & Notes |
| Solid Powder Storage | -20°C (Desiccated) | 3 Years | Freezing minimizes thermal degradation. Desiccation prevents moisture-induced hydrolysis[1]. |
| Solid Powder Storage | 4°C (Desiccated) | 2 Years | Suitable for active use. Must be shielded from light to prevent radical-induced alkyne homocoupling. |
| Stock Solution (DMSO) | -80°C | 6 Months | DMSO is highly hygroscopic. Water absorption drastically reduces coupling efficiency[1]. |
| Working Solution | -20°C | < 1 Month | Repeated freeze-thaw cycles introduce condensation. Aliquot to avoid repeated atmospheric exposure[1]. |
| Solubility Limit | 100 mg/mL in DMSO | N/A | Requires ultrasonication. Always use freshly opened, anhydrous DMSO to prevent Fmoc cleavage[1]. |
II. Troubleshooting Guide & FAQs
Q1: Why is my Fmoc-D-Pra-OH stock solution losing reactivity over time, even when frozen?
Causality: The primary culprit is solvent hygroscopicity. When dissolved in solvents like DMSO or DMF, the solution absorbs atmospheric moisture every time the vial is opened. Moisture competes with the amine during the coupling activation phase, leading to hydrolysis of the active ester rather than amide bond formation. Additionally, degraded DMF/DMSO can release trace secondary amines (like dimethylamine), which prematurely cleave the Fmoc protecting group. Solution: Never store Fmoc-D-Pra-OH in solution for long-term use. If you must create a stock, use anhydrous solvents, purge the vial with Argon or Nitrogen gas before sealing, and store aliquots at -80°C[1].
Q2: I am observing incomplete coupling and sequence truncation specifically at the D-Pra residue during SPPS. How do I resolve this?
Causality: The propargyl side chain introduces moderate steric hindrance near the alpha-carbon. Standard coupling reagents (e.g., HBTU/DIEA) often fail to fully activate the hindered carboxyl group, leaving unreacted amines on the resin. Solution: Shift the reaction kinetics by using highly efficient, less sterically hindered coupling reagents. The combination of DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure is highly recommended for D-Pra[3]. If truncation persists, implement a mandatory double-coupling loop using a different reagent class (e.g., HATU/DIPEA) for the second pass to overcome sequence-specific folding.
Q3: My D-Pra-containing peptide fails to conjugate with the azide partner during CuAAC, and mass spectrometry shows +16 Da byproducts. What went wrong?
Causality: A mass shift of +16 Da indicates oxidation (typically of Methionine, Tryptophan, or Histidine residues). In CuAAC, Cu(I) is the active catalyst. However, dissolved oxygen rapidly oxidizes Cu(I) to inactive Cu(II). When Cu(II) interacts with the reducing agent (sodium ascorbate) in the presence of oxygen, it generates Reactive Oxygen Species (ROS). These ROS oxidize your peptide and permanently halt the click reaction[4][5]. Solution: You must degas all buffers to remove oxygen. Furthermore, you must use a Cu(I)-stabilizing ligand (such as TBTA or THPTA) to complex the copper before adding it to the peptide. This prevents disproportionation and ROS generation[5][6].
III. Workflows and Logical Relationships
Workflow for optimizing Fmoc-D-Pra-OH coupling in Solid-Phase Peptide Synthesis (SPPS).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) methodology for D-Pra peptides.
IV. Self-Validating Experimental Protocols
Protocol 1: Optimized SPPS Coupling of Fmoc-D-Pra-OH
This protocol utilizes a self-validating feedback loop to ensure complete amide bond formation before proceeding to the next synthesis step[3].
-
Resin Preparation: Swell the resin in anhydrous DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 mins). Wash thoroughly with DMF (5 × 1 min).
-
Activation: In a separate vial, dissolve 4 equivalents of Fmoc-D-Pra-OH and 4 equivalents of in DMF. Add 4 equivalents of DIC. Allow pre-activation for 3 minutes.
-
Coupling: Add the activated mixture to the resin. Agitate for 60–90 minutes at room temperature.
-
System Validation (Kaiser Test): Take a few resin beads and perform a Kaiser test.
-
Self-Validation Check: If the beads turn blue (positive), unreacted amines remain. Do not proceed. Perform a second coupling using 4 eq of Fmoc-D-Pra-OH activated with HATU/DIPEA to alter the reaction kinetics.
-
Self-Validation Check: If the beads remain yellow/colorless (negative), the coupling is 100% complete.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) before proceeding to the next deprotection cycle.
Protocol 2: CuAAC Bioconjugation of D-Pra Peptides
This protocol isolates the reduction of copper from the peptide, preventing ROS-mediated degradation[4][5].
-
Preparation: Dissolve the D-Pra-containing peptide and the azide partner (1.2 eq) in a thoroughly degassed solvent mixture (e.g., tBuOH/H2O 1:1). Purge the reaction vessel with Argon.
-
Catalyst Premixing (Critical): In a separate vial, mix CuSO4 (0.5 eq relative to peptide) with the THPTA or TBTA ligand (2.5 eq).
-
Causality: Premixing ensures the Cu(II) is fully coordinated by the ligand before reduction, preventing the precipitation of Cu(I) and shielding the peptide from oxidative damage[5].
-
-
Reduction & Self-Validation: Add sodium ascorbate (5 eq) to the catalyst premix.
-
Self-Validation Check: The solution must transition from a visible blue (Cu2+) to colorless or pale yellow (Cu1+). If the solution remains blue, the ascorbate is oxidized/degraded. Do not proceed until fresh ascorbate is used and the color change is observed.
-
-
Reaction: Inject the active, pale-yellow catalyst complex into the peptide/azide mixture. Incubate at room temperature for 2–12 hours under Argon.
-
Quenching: Add 10 equivalents of EDTA to chelate the copper and halt the reaction. Purify the clicked product via RP-HPLC.
V. References
-
National Institutes of Health (NIH) / PubMed Central. "Sortase-click strategy for defined protein conjugation on a heptavalent cyclodextrin scaffold." Available at:[Link]
-
Royal Society of Chemistry (RSC). "Insertion of organometallic moieties into peptides and peptide nucleic acids using alternative 'click' strategies." Available at: [Link]
-
MDPI. "Antifungal and Antibiofilm Activity of Cyclic Temporin L Peptide Analogues against Albicans and Non-Albicans Candida Species." Available at:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Sortase-click strategy for defined protein conjugation on a heptavalent cyclodextrin scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insertion of organometallic moieties into peptides and peptide nucleic acids using alternative “click” strategies - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QI00270B [pubs.rsc.org]
- 6. thieme-connect.com [thieme-connect.com]
Advanced Technical Support Center: Overcoming Steric Hindrance in Click Chemistry
Welcome to the Technical Support Center for advanced click chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are troubleshooting the kinetic and thermodynamic challenges of coupling sterically hindered azides—such as bulky aliphatic azides, ortho-substituted aryl azides, and macromolecular bioconjugates.
While traditional click reactions are celebrated for their efficiency, steric bulk can severely disrupt the catalytic cycle, leading to stalled reactions, poor yields, or unexpected regioselectivity. This center provides causality-driven troubleshooting, quantitative data, and self-validating protocols to help you drive your challenging cycloadditions to completion.
Part 1: Diagnostic Workflow for Hindered Azides
Before adjusting your reagents, use the diagnostic decision tree below to identify the root cause of your low-yielding click reaction.
Diagnostic decision tree for resolving low yields in sterically hindered azide click reactions.
Part 2: Troubleshooting FAQs & Mechanistic Insights
Q1: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a bulky secondary/tertiary azide is stalling at <20% conversion. How can I drive this to completion?
A1: Stalling in CuAAC with sterically demanding substrates (like cyclopropyl azides or 1-azidopropane derivatives) is typically caused by the hindered azide's inability to efficiently coordinate with the copper-acetylide intermediate. The bulky alkyl or aryl groups physically impede the nucleophilic attack of the azide onto the copper center, drastically raising the activation energy barrier [1].
Troubleshooting Solutions:
-
Ligand Optimization: Standard CuSO₄/sodium ascorbate systems often fail here. You must switch to specialized stabilizing ligands like THPTA or TBTA, or employ N-heterocyclic carbene (NHC) copper complexes. For example, the abnormal NHC complex CuCl(TPh) has been shown to be exceptionally effective for sterically hindered azides, allowing quantitative yields at room temperature by stabilizing the active Cu(I) species during the difficult coordination step [2].
-
Thermal Activation: If NHC ligands are unavailable, increase the reaction temperature to 60–80 °C to provide the thermodynamic push needed to overcome the steric clash [3].
-
Catalyst Loading: Increase the Cu(I) catalyst loading from the standard 1–2 mol% up to 5–10 mol% to increase the statistical probability of successful collisions.
Q2: I am performing a Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) with a highly hindered azide (e.g., 2,2-diaryl-2-azidoamine), but I am isolating the 1,4-disubstituted triazole instead of the expected 1,5-isomer. Why is this happening?
A2: This is a documented phenomenon specific to extreme steric bulk. While RuAAC (typically using Cp*RuCl(PPh₃)₂) is celebrated for its strict 1,5-regioselectivity, highly sterically hindered azides can completely invert this preference [4].
Causality: In the standard RuAAC mechanism, oxidative coupling forms a six-membered ruthenacycle intermediate. When the azide possesses massive steric bulk (such as 2,2-diaryl groups), the formation of the specific intermediate required for 1,5-selectivity is severely hampered by steric clashes within the highly strained metallacycle. To relieve this thermodynamic strain, the alkyne adopts a reverse orientation, leading exclusively to the 1,4-regioisomer[4]. Solution: If the 1,5-isomer is strictly required for your drug development pipeline, you must redesign the linker to distance the azide moiety from the steric bulk (e.g., adding a PEG spacer). Otherwise, you must accept that RuAAC with tertiary/bulky azides will default to 1,4-selectivity.
Q3: We are using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO for bioconjugation on a polymer backbone, but yields are poor. How can we improve efficiency?
A3: Macromolecular platforms (polymers, cyclodextrins, fullerenes) introduce massive steric shielding that restricts molecular diffusion and access to the azide [5].
Causality: Even though SPAAC is driven by the release of ring strain (e.g., in DBCO), the bimolecular collision rate is drastically reduced in polymeric systems due to the polymer chain wrapping or shielding the reactive azide sites. Solution:
-
Stoichiometric Excess: Use a higher molar excess of the DBCO-functionalized reagent (e.g., 10-fold excess) to drive the equilibrium forward [5].
-
Extended Kinetics: Conjugation yields for polymer-aptamer systems using DBCO often require extended reaction times. Extending the reaction time to 72 hours has the greatest impact on conjugation yield, pushing it up to >60% [5].
Part 3: Mechanistic Bottleneck Visualization
To understand why standard CuAAC fails with bulky azides, review the catalytic cycle below. The critical failure point occurs during the formation of the metallacycle.
CuAAC catalytic cycle highlighting the steric bottleneck during bulky azide coordination.
Part 4: Quantitative Data & Reaction Parameters
Summarized below are the necessary parameter adjustments when transitioning from standard primary azides to sterically hindered variants.
| Reaction Type | Substrate Challenge | Standard Conditions | Optimized Conditions for Hindered Azides | Expected Outcome |
| CuAAC | Primary Azide | 1 mol% Cu, RT, 2h | N/A (Standard works well) | >95% yield, 1,4-isomer |
| CuAAC | Bulky Sec/Tert Azide | 1 mol% Cu, RT, 24h | 5-10 mol% Cu, THPTA or NHC ligand, 60–80 °C | >85% yield, 1,4-isomer |
| RuAAC | 2,2-diaryl-2-azidoamine | 1-2 mol% CpRuCl, RT | 5 mol% CpRuCl, Extended Time (24h+) | 1,4-isomer (Inverted Regioselectivity) |
| SPAAC | Polymer-bound Azide | 1.1 eq DBCO, RT, 4h | 10 eq DBCO, RT, 72h | >60% conjugation yield |
Part 5: Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols include built-in analytical checkpoints (self-validation) so you can verify the reaction's progress before committing to costly downstream purification.
Protocol A: Optimized CuAAC for Sterically Hindered Azides using NHC-Copper Complexes
Objective: Achieve >85% conversion for secondary/tertiary azides while preventing Cu(I) oxidation.
-
Preparation: In an anaerobic glovebox or using standard Schlenk line techniques, dissolve the sterically hindered azide (1.0 eq) and terminal alkyne (1.1 eq) in anhydrous, degassed THF to achieve a 0.1 M concentration.
-
Catalyst Addition: Add 5 mol% of the NHC-copper complex (e.g., CuCl(TPh)) [2].
-
Self-Validation Check: The solution should remain clear or pale yellow. A sudden shift to a deep blue or green color indicates oxygen ingress and the detrimental formation of inactive Cu(II). If this occurs, discard and re-degas your solvents.
-
-
Thermal Activation: Seal the reaction vial, remove it from the glovebox, and heat to 60 °C using an aluminum heating block.
-
Mid-Reaction Validation (IR Spectroscopy): After 4 hours, extract a 10 µL aliquot and run an FT-IR scan.
-
Self-Validation Check: Monitor the disappearance of the strong, characteristic azide stretching frequency at ~2100 cm⁻¹. If the peak remains dominant, the steric barrier has not been overcome; increase the temperature to 80 °C and add an additional 2 mol% of the catalyst.
-
-
Workup & Purification: Once the azide peak is absent, cool the mixture to room temperature, dilute with ethyl acetate, and wash with saturated NH₄Cl to remove copper residues. Concentrate the organic layer and purify via silica gel chromatography to isolate the 1,4-disubstituted triazole.
Protocol B: SPAAC Bioconjugation for Sterically Shielded Macromolecules
Objective: Conjugate a bulky azide-functionalized polymer with a DBCO-tagged biomolecule [5].
-
Reagent Mixing: Dissolve the azide-functionalized polymer (1.0 eq) in a compatible aqueous buffer (e.g., PBS, pH 7.4).
-
Stoichiometric Adjustment: Add the DBCO-functionalized reagent in a 10-fold molar excess (10.0 eq). Causality: This massive excess is required to overcome the macromolecular steric shielding and drive the bimolecular collision rate.
-
Incubation: Stir the mixture gently at room temperature. Because high temperatures can denature biomolecules, extended time must compensate for the lack of thermal activation.
-
Kinetic Validation (UV-Vis or LC-MS): At 24, 48, and 72 hours, sample the reaction.
-
Self-Validation Check: Monitor the consumption of the DBCO characteristic UV absorbance (~309 nm) or the shift in molecular weight via LC-MS. Do not terminate the reaction until the DBCO consumption plateaus (typically taking up to 72 hours for highly hindered systems).
-
-
Purification: Remove the excess unreacted DBCO reagent using size-exclusion chromatography (SEC) or spin dialysis (e.g., Amicon Ultra filters).
References
-
BenchChem Technical Support Center - Managing Steric Hindrance in 1-Azidopropane Cycloadditions. Available at:1
-
Organic-Chemistry.org - Click Chemistry Azide-Alkyne Cycloaddition. Available at: 2
-
Organometallics (ACS Publications) - Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Available at: 3
-
RSC Advances / ResearchGate - Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides. Available at: 4
-
MDPI (International Journal of Molecular Sciences) - Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Available at: 5
Sources
Optimization of enzyme inhibition assays with (R)-alpha-Propargylalanine
Technical Support Center: (R)- α -Propargylalanine Assay Optimization
Welcome to the Technical Support Center for unnatural amino acid applications. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals optimize enzyme inhibition assays utilizing (R)- α -Propargylalanine (also known as α -methyl-D-propargylglycine).
Unlike standard natural amino acids, this compound features two critical bioorthogonal modifications: an α -methyl group that restricts conformational flexibility and prevents enzymatic racemization, and a terminal alkyne that serves as a handle for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.
Mechanistic Divergence: Understanding Your Inhibitor
Before troubleshooting your assay, it is critical to understand the causality behind how (R)- α -Propargylalanine interacts with target enzymes compared to its unmethylated counterpart, D-propargylglycine.
Standard D-propargylglycine acts as an irreversible suicide inhibitor for Pyridoxal 5'-phosphate (PLP)-dependent enzymes (such as D-amino acid oxidase)[1]. The enzyme abstracts the α -proton, forming a reactive allene intermediate that covalently alkylates the active site. However, the addition of the α -methyl group in (R)- α -Propargylalanine completely blocks this α -proton abstraction. Consequently, the compound shifts from a mechanism-based inactivator to a reversible competitive inhibitor, acting as a highly stable structural scaffold for targeting enzymes like S-adenosylhomocysteine hydrolase, Aldose Reductase (ALR2)[2], and Bacterial Collagenase G[3].
Mechanistic divergence caused by the alpha-methyl group in PLP-dependent enzyme targeting.
Troubleshooting Desk (FAQs)
Q1: Why am I observing incomplete enzyme inactivation or rapid activity recovery during dialysis? A: This is a direct consequence of the α -methyl substitution. Because the α -proton cannot be abstracted, (R)- α -Propargylalanine cannot form the covalent adduct required for irreversible suicide inhibition[1]. Your assay is measuring reversible competitive inhibition. Solution: Adjust your kinetic modeling to calculate Ki (reversible binding affinity) rather than kinact/KI . If your workflow strictly requires irreversible binding for downstream pull-down, you must utilize a zero-length crosslinker (like EDC/NHS) to artificially lock the complex before proceeding to click chemistry.
Q2: How do I resolve the poor aqueous solubility of this compound in physiological buffers? A: The α -methyl group and the alkyne moiety significantly increase the hydrophobicity (LogP) of the molecule. Attempting to dissolve the powder directly in PBS or Tris will lead to micro-precipitates, artificially lowering the effective inhibitor concentration and skewing your IC50 curves. Solution: Prepare a 50–100 mM master stock in 100% anhydrous DMSO. Dilute this stock into your assay buffer immediately before use, ensuring the final DMSO concentration remains ≤ 2% (v/v). Always run a vehicle control (2% DMSO without inhibitor) to establish baseline enzyme activity, as enzymes like ALR2 can exhibit solvent-induced kinetic shifts[2].
Q3: My downstream CuAAC (Click Chemistry) detection is failing or showing high background fluorescence. What is wrong? A: The terminal alkyne requires a Cu(I) catalyst to react with an azide-fluorophore. However, Cu(I) rapidly oxidizes to Cu(II) in aerobic buffers, generating Reactive Oxygen Species (ROS) that denature the target enzyme and cause non-specific dye trapping. Furthermore, active-site cysteines can sequester the copper catalyst. Solution: Strictly maintain a 5:1 molar ratio of the accelerating ligand THPTA to CuSO 4 . THPTA acts as a sacrificial reductant and coordinates Cu(I), shielding the enzyme from ROS and preventing precipitation.
Validated Experimental Workflows
To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes intrinsic controls to verify both the kinetic inhibition and the bioorthogonal labeling efficiency.
Protocol: Reversible Enzyme Inhibition & Bioorthogonal Labeling Assay
Phase 1: Enzyme Inhibition Kinetics
-
Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.4) containing 100 mM NaCl and 0.01% Triton X-100. Causality: Triton X-100 prevents non-specific hydrophobic aggregation of the unnatural amino acid.
-
Inhibitor Titration: Prepare a 10-point serial dilution of (R)- α -Propargylalanine in DMSO.
-
Pre-incubation: Mix 10 μ L of the inhibitor dilutions with 40 μ L of the target enzyme (e.g., SAH hydrolase at 10 nM final). Incubate at 37°C for 15 minutes to reach thermodynamic binding equilibrium.
-
Reaction Initiation: Add 50 μ L of the specific enzyme substrate. Monitor product formation continuously via fluorescence or absorbance for 30 minutes.
-
Data Analysis: Calculate the IC50 using a 4-parameter logistic non-linear regression model. Convert to Ki using the Cheng-Prusoff equation.
Phase 2: Bioorthogonal Click Labeling (CuAAC)
-
Complex Fixation (Crucial for Reversible Binders): Add 2 mM EDC and 5 mM Sulfo-NHS to the equilibrated enzyme-inhibitor complex. Incubate for 30 minutes to covalently crosslink the inhibitor to the active site. Quench with 20 mM Tris.
-
Click Master Mix: Prepare the following mix fresh in this exact order to prevent copper precipitation: 1 mM Azide-Fluorophore (e.g., Alexa Fluor 488 Azide), 1 mM CuSO 4 , 5 mM THPTA ligand, and 5 mM Sodium Ascorbate.
-
Cycloaddition: Add 10 μ L of the Click Master Mix to 90 μ L of the fixed enzyme-inhibitor complex. Incubate in the dark at room temperature for 1 hour.
-
System Validation (The "No-Azide" Control): Run a parallel reaction omitting the Azide-Fluorophore. If fluorescence appears in this control lane during downstream analysis, your system has non-specific dye trapping, invalidating the binding data.
-
Resolution: Quench the reaction with 10 mM EDTA. Resolve the labeled proteins using SDS-PAGE and visualize via in-gel fluorescence scanning.
Workflow for (R)-alpha-Propargylalanine enzyme inhibition and bioorthogonal detection.
Quantitative Data Matrix
Use the following table to benchmark your assay expectations when transitioning from standard D-propargylglycine to the sterically hindered (R)- α -Propargylalanine scaffold.
| Parameter | D-Propargylglycine | (R)- α -Propargylalanine |
| Structural Feature | α -proton present | α -methyl substituted |
| Primary Mechanism | Irreversible Suicide Inhibition | Reversible Competitive |
| Proteolytic Stability | Low to Moderate | High (Complete resistance to proteases) |
| Click Chemistry Compatibility | Yes (Terminal Alkyne) | Yes (Terminal Alkyne) |
| Aqueous Solubility | High (Soluble in PBS) | Moderate (Requires DMSO co-solvent) |
| Validated Enzyme Targets | D-amino acid oxidase[1] | SAH Hydrolase, Collagenase G[3], ALR2[2] |
References
-
Properties of D-amino acid oxidase covalently modified upon its oxidation of D-propargylglycine Source: PubMed / NIH URL:[Link]
-
α-Methyl-D-Propargylglycine: A Versatile Research Tool Source: City of Kyoto (city.kyoto.jp) URL:[Link]
-
A Stereoselective Entry to Enantiopure (S)-2-Amino-2-methyl-5-arylpent-4-ynoic Acids and Evaluation of Their Inhibitory Activity against Bacterial Collagenase G Source: MDPI URL:[Link]
-
The IC 50 and pIC 50 values for ALR1 and ALR2 activities against amino acids Source: ResearchGate URL:[Link]
Sources
- 1. Properties of D-amino acid oxidase covalently modified upon its oxidation of D-propargylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Stereoselective Entry to Enantiopure (S)-2-Amino-2-methyl-5-arylpent-4-ynoic Acids and Evaluation of Their Inhibitory Activity against Bacterial Collagenase G [mdpi.com]
Validation & Comparative
Stereospecific Suicide Inhibition: A Comparative Guide to (R)- vs. (S)-α-Propargylalanine
Introduction
In the landscape of mechanism-based enzyme inhibitors, α-propargylalanine (commonly known as propargylglycine or PAG) stands out as a masterclass in stereochemical specificity. As an alkynyl amino acid, PAG functions as a "suicide substrate"—a relatively inert molecule that is catalytically transformed by the target enzyme into a highly reactive intermediate, resulting in irreversible covalent self-inactivation.
For drug development professionals and biochemists, understanding the profound divergence between its enantiomers is critical. The (S)-enantiomer (L-PAG) selectively targets pyridoxal 5'-phosphate (PLP)-dependent enzymes[1], whereas the (R)-enantiomer (D-PAG) exclusively inactivates flavin adenine dinucleotide (FAD)-dependent oxidases[2]. This guide objectively compares their inhibitory activities, mechanistic pathways, and the experimental frameworks required to validate their performance.
Mechanistic Divergence & Target Specificity
The stereocenter of α-propargylalanine dictates entirely different biochemical fates, leading to distinct physiological outcomes.
(S)-α-Propargylalanine (L-PAG)
Target: Cystathionine γ-lyase (CSE) and L-amino acid oxidase (LAAO)[1][3]. Mechanism: L-PAG is a classic PLP-dependent suicide inhibitor. Upon entering the active site of CSE, the amino group of L-PAG forms a Schiff base with the PLP cofactor. The enzyme's normal catalytic mechanism abstracts the α-proton, which drives a propargylic rearrangement. This transforms the alkyne into a highly electrophilic allene intermediate. An active-site nucleophile (typically a tyrosine or cysteine residue) immediately attacks this allene via Michael addition, forming an irreversible covalent adduct[1]. This permanently halts the transsulfuration pathway and endogenous hydrogen sulfide (H2S) biosynthesis[4].
(R)-α-Propargylalanine (D-PAG)
Target: D-Amino Acid Oxidase (DAAO)[2]. Mechanism: D-PAG has no affinity for CSE. Instead, it is recognized by the FAD-dependent enzyme DAAO. During catalytic turnover, DAAO oxidizes D-PAG into an imino acid. This intermediate rapidly rearranges into 2-keto-3,4-pentadienoate, a highly reactive conjugated eneamine. This alkylating agent covalently modifies active-site histidine residues or the FAD cofactor itself, neutralizing the enzyme[2][5]. In vivo, the generation of this reactive metabolite in the kidneys causes severe proximal tubule necrosis—an effect completely bypassed in DAAO-knockout models, proving the toxicity is enzyme-mediated[6].
Divergent biochemical pathways and physiological outcomes of α-propargylalanine enantiomers.
Quantitative Data Comparison
The following table summarizes the key pharmacological and biochemical metrics differentiating the two enantiomers.
| Property | (S)-α-Propargylalanine (L-PAG) | (R)-α-Propargylalanine (D-PAG) |
| Primary Target | Cystathionine γ-lyase (CSE)[1] | D-Amino Acid Oxidase (DAAO)[2] |
| Cofactor Dependency | Pyridoxal 5'-phosphate (PLP) | Flavin Adenine Dinucleotide (FAD) |
| Inhibitory Mechanism | PLP-mediated allene formation | FAD-mediated oxidation to eneamine |
| IC50 / Kinetic Marker | ~40 - 55 μM (CSE)[4][7] | Time-dependent kinact (DAAO) |
| Primary in vivo Effect | Reduced H2S, anti-inflammatory[4] | Proximal tubule nephrotoxicity[6] |
Experimental Protocols: Self-Validating Systems
To accurately evaluate mechanism-based (suicide) inhibitors, standard steady-state IC50 assays are fundamentally flawed. Because the inhibitor must be catalytically processed to become active, the inhibition is inherently time-dependent. We must utilize a Kitz-Wilson kinetic framework to isolate the binding affinity ( KI ) from the maximum rate of inactivation ( kinact ).
Protocol 1: Time-Dependent Inactivation of CSE by (S)-PAG
-
Reagent Preparation : Reconstitute recombinant human CSE in 50 mM HEPES (pH 7.4) supplemented with 20 μM PLP to ensure complete holoenzyme saturation.
-
Pre-Incubation (The Causal Step) : Incubate CSE with varying concentrations of (S)-PAG (0 to 500 μM) in the strict absence of the primary substrate.
-
Causality: Omitting the substrate allows the inhibitor to freely enter the active site and undergo the initial catalytic turnover required for covalent trapping without competitive displacement.
-
-
Aliquoting & Quenching : At defined intervals (e.g., 0, 5, 10, 20, 30 min), transfer an aliquot of the pre-incubation mixture into a reaction buffer containing a saturating concentration of L-homoserine (substrate) and lead acetate (H2S detection probe).
-
Validation: The massive excess of substrate immediately outcompetes any unbound inhibitor, effectively "quenching" further inactivation and allowing measurement of only the surviving enzyme fraction.
-
-
Kinetic Measurement : Measure absorbance at 390 nm to quantify H2S production rates.
-
Kitz-Wilson Analysis : Plot ln(residual activity) versus time to find the pseudo-first-order rate constant ( kobs ). A secondary double-reciprocal plot of 1/kobs vs 1/[I] yields the kinact (y-intercept) and KI (x-intercept).
Protocol 2: DAAO Inactivation by (R)-PAG
-
Reagent Preparation : Prepare DAAO in 50 mM sodium pyrophosphate buffer (pH 8.3) with 10 μM FAD.
-
Pre-Incubation : Incubate DAAO with (R)-PAG alongside a parallel control containing catalase (100 U/mL).
-
Measurement : Initiate the assay by adding D-alanine and measure residual activity via an Amplex Red coupled assay.
Self-validating experimental workflow for Kitz-Wilson kinetic analysis of suicide inhibitors.
References
-
ChemicalBook. "L-Propargylglycine | 23235-01-0". 1
-
National Institutes of Health (PMC). "Irreversible inactivation of snake venom l-amino acid oxidase by covalent modification during catalysis of l-propargylglycine". 3
-
National Institutes of Health (PubMed). "Vinylglycine and proparglyglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase". 2
-
Frontiers. "Human D-Amino Acid Oxidase: Structure, Function, and Regulation". 5
-
ChemicalBook. "DL-PROPARGYLGLYCINE | 64165-64-6".4
-
National Institutes of Health (PubMed). "Nephrotoxicity of D-proparglyglycine in mice". 6
-
National Institutes of Health (PMC). "Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE)". 7
Sources
- 1. L-Propargylglycine | 23235-01-0 [chemicalbook.com]
- 2. Vinylglycine and proparglyglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Irreversible inactivation of snake venom l-amino acid oxidase by covalent modification during catalysis of l-propargylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DL-PROPARGYLGLYCINE | 64165-64-6 [chemicalbook.com]
- 5. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]
- 6. Nephrotoxicity of D-proparglyglycine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
Targeting Proline Dehydrogenase: A Comparative Guide to (R)-alpha-Propargylalanine and Reversible PRODH Inhibitors
Proline dehydrogenase (PRODH), also known as proline oxidase (POX), is an inner mitochondrial membrane flavoprotein that catalyzes the first, rate-limiting step of proline catabolism. By converting proline to pyrroline-5-carboxylate (P5C), PRODH transfers electrons to ubiquinone (CoQ) via its FAD cofactor. This mechanism fuels mitochondrial ATP production and supports1[1].
As PRODH emerges as a unique therapeutic target in oncology, selecting the right inhibitor is critical for both basic research and drug development. This guide objectively compares traditional reversible inhibitors—such as L-tetrahydro-2-furoic acid (L-THFA) and S-5-oxo-2-tetrahydrofurancarboxylic acid (S-5-oxo)—against the highly potent, irreversible suicide inhibitor2[2].
Mechanistic Divergence: Reversible Competition vs. Suicide Inactivation
Reversible Inhibitors (L-THFA and S-5-oxo) Compounds like L-THFA and S-5-oxo mimic the structure of L-proline, allowing them to occupy the PRODH active site. L-THFA acts as a simple3[3]. While these agents effectively block PRODH-mediated ATP production and reactive oxygen species (ROS) generation in vitro, their reversible nature means the enzyme remains structurally intact[4]. Consequently, maintaining in vivo efficacy requires high, sustained intracellular concentrations to prevent substrate displacement.
Irreversible Suicide Inhibitors ((R)-alpha-Propargylalanine / N-PPG) (R)-alpha-Propargylalanine operates through a fundamentally different mechanism. As an alkynyl amino acid, it acts as a mechanism-based "suicide" inhibitor. Upon entering the active site, PRODH attempts to oxidize the alkyne moiety, which generates a highly reactive intermediate that 5[5].
Crucially, this covalent modification does more than halt catalytic activity. It triggers the2[2]. This targeted decay subsequently activates the mitochondrial unfolded protein response (UPRmt), evidenced by the upregulation of mitochondrial chaperones like HSP-60 and GRP-75, without causing generalized mitochondrial destruction[6].
Mechanistic pathways of PRODH inhibition: Reversible vs. Suicide Inactivation.
Quantitative Comparison of PRODH Inhibitors
To guide experimental design, the following table synthesizes the pharmacological profiles of standard PRODH inhibitors based on current literature.
| Inhibitor | Class | Mechanism | Target Affinity / Potency | Impact on PRODH Protein | In Vivo Utility |
| L-THFA | Reversible | Competitive | Apparent Ki ~ 0.2 mM | Stable (No degradation) | Limited (High doses required) |
| S-5-oxo | Reversible | Competitive | IC50 ~ low mM range | Stable (No degradation) | Moderate |
| (R)-alpha-Propargylalanine | Irreversible | Suicide / Covalent | Highly potent, time-dependent | Rapid, selective degradation | High (Orally active, brain penetrant) |
Experimental Methodologies: A Self-Validating Framework
As an application scientist, I emphasize that validating a suicide inhibitor requires orthogonal approaches: measuring enzymatic activity and protein stability. The causality behind these steps ensures that off-target effects (e.g., downstream electron transport chain inhibition) are rigorously ruled out.
Protocol 1: In Vitro PRODH Activity and Respirometry Assay
Rationale: Because PRODH transfers electrons directly to the electron transport chain (ETC), standard colorimetric assays can be confounded by downstream ETC inhibitors. High-resolution respirometry isolates PRODH-specific oxygen consumption, ensuring the inhibitor's effect is directly on PRODH[1].
-
Mitochondrial Isolation : Isolate mitochondria from target cells (e.g., MCF7 or ZR-75-1 breast cancer cells) using differential centrifugation in MSHE buffer (210 mM mannitol, 70 mM sucrose, 5 mM HEPES, 1 mM EGTA, 0.5% BSA, pH 7.4).
-
Respirometry Setup : Transfer 50-100 µg of mitochondrial protein to respirometer chambers (e.g., Oroboros O2k) containing respiration buffer at 37°C.
-
Complex I Blockade : Add Rotenone (0.5 µM) to inhibit Complex I. Causality: This prevents NADH-linked respiration from contaminating the PRODH-dependent FADH2 signal, isolating the specific pathway[1].
-
Substrate Addition : Add L-proline (5-10 mM) to stimulate PRODH-dependent oxygen consumption[7].
-
Inhibitor Titration : Inject vehicle, L-THFA (1-5 mM), or (R)-alpha-Propargylalanine (10-100 µM).
-
Validation : A true PRODH inhibitor will immediately quench the proline-induced O₂ consumption rate. For N-PPG, observe the time-dependent decay in respiration characteristic of suicide inhibition.
Protocol 2: Assessing PRODH Decay and UPRmt Activation
Rationale: To prove the unique mechanism of (R)-alpha-Propargylalanine, one must demonstrate that enzymatic blockade leads to targeted protein clearance and mitochondrial stress signaling[2].
-
Cell Treatment : Seed ZR-75-1 cells (high PRODH expressors) in 6-well plates. Treat with 50 µM (R)-alpha-Propargylalanine, 2 mM S-5-oxo, or vehicle for 24, 48, and 72 hours[6].
-
Lysis & Quantification : Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Quantify protein via BCA assay.
-
Immunoblotting : Resolve 20 µg of protein on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.
-
Probing : Probe for PRODH (primary target), HSP-60 and GRP-75 (UPRmt markers), and VDAC or TOM20 (mitochondrial mass loading controls)[2].
-
Interpretation : N-PPG-treated cells will show a near-complete loss of PRODH bands by 48h and a concomitant increase in HSP-60/GRP-75, whereas S-5-oxo treated cells will maintain baseline PRODH levels[6].
Self-validating experimental workflow for evaluating PRODH inhibitors.
Translational Insights: Synthetic Lethality
The ultimate value of (R)-alpha-Propargylalanine lies in its therapeutic potential. PRODH expression is often inversely correlated with glutaminase (GLS1) expression in certain cancers[6]. While PRODH knockout or N-PPG treatment alone impairs cancer growth,8, cutting off both anaplerotic glutamate supplies to the TCA cycle[6]. Furthermore, upregulating p53 via MDM2 antagonists (like Nutlin-3) forces cancer cells into a PRODH-dependent metabolic state, making them exquisitely sensitive to N-PPG-induced PRODH decay[6].
Conclusion
While reversible inhibitors like L-THFA remain useful biochemical tools for transient blockade, (R)-alpha-Propargylalanine (N-PPG) offers a superior pharmacological profile for drug development. Its ability to act as a suicide inhibitor, induce targeted PRODH degradation, and safely penetrate the blood-brain barrier makes it an invaluable asset for researchers targeting mitochondrial metabolism in oncology.
References
- N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. PubMed / Springer.
- Targeting Mitochondrial Proline Dehydrogenase with a Suicide Inhibitor to Exploit Synthetic Lethal Interactions with p53 Upregulation and Glutaminase Inhibition. Molecular Cancer Therapeutics - AACR Journals.
- Proline Oxidation Supports Mitochondrial ATP Production When Complex I Is Inhibited.
- Effects of proline analog binding on the spectroscopic and redox properties of PutA. PubMed.
- US10517844B2 - Inhibition of proline catabolism for the treatment of cancer and other therapeutic applications.
- Can proline dehydrogenase—a key enzyme involved in proline metabolism—be a novel target for cancer therapy? Frontiers.
- Proline dehydrogenase is essential for proline protection against hydrogen peroxide induced cell de
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of proline analog binding on the spectroscopic and redox properties of PutA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Can proline dehydrogenase—a key enzyme involved in proline metabolism—be a novel target for cancer therapy? [frontiersin.org]
- 5. US10517844B2 - Inhibition of proline catabolism for the treatment of cancer and other therapeutic applications - Google Patents [patents.google.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Proline dehydrogenase is essential for proline protection against hydrogen peroxide induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
A Comprehensive Validation and Comparison Guide for (R)-α-Propargylalanine (D-Pra) as a Chemical Probe
Executive Summary
For researchers investigating bacterial cell wall dynamics, host-pathogen interactions, or enantioselective membrane permeability, choosing the right chemical probe is critical. (R)-α-Propargylalanine (commonly referred to as D-propargylglycine, D-Pra, or alkDala) has emerged as a premier bioorthogonal reporter. By mimicking native D-amino acids, D-Pra is metabolically incorporated into bacterial peptidoglycan (PG) and subsequently visualized via Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
This guide provides an objective comparison of D-Pra against alternative probes, details the mechanistic causality behind its efficacy, and outlines a self-validating experimental framework to ensure rigorous, artifact-free data generation.
Mechanistic Grounding: The Causality of D-Pra
The utility of D-Pra is rooted in the fundamental biochemical divergence between prokaryotes and eukaryotes. While eukaryotic proteomes are almost exclusively composed of L-amino acids, bacteria rely heavily on D-amino acids (such as D-alanine) to synthesize the stem peptides of their peptidoglycan layer[1].
When , enzymes such as penicillin-binding proteins (PBPs) and L,D-transpeptidases fail to distinguish the terminal alkyne from a native methyl group due to its minimal steric footprint. Consequently, D-Pra is seamlessly integrated into the nascent PG[2]. The bioorthogonal alkyne handle remains chemically inert until exposed to an azido-fluorophore in the presence of a Cu(I) catalyst, allowing for highly specific, temporally resolved imaging of cell wall synthesis even within host macrophages[1].
Workflow of D-Pra metabolic incorporation and bioorthogonal click-chemistry detection.
Comparative Analysis: D-Pra vs. Alternatives
When designing an experiment, researchers must weigh probe size against detection convenience. While Fluorescent D-Amino Acids (FDAAs) like HADA offer one-step labeling, their bulky fluorophores can impede enzymatic recognition in certain bacterial strains[2]. D-Pra bypasses this by separating the biological incorporation step from the chemical detection step.
Table 1: Quantitative Performance and Specificity Metrics
| Probe Alternative | Target / Application | Detection Mechanism | Steric Bulk | Comparative Performance Data |
| (R)-α-Propargylalanine (D-Pra) | Peptidoglycan (PG) Stem Peptide | CuAAC (Click Chemistry) | Minimal (Alkyne) | High Efficiency: Easily crosses host cell membranes to label intracellular pathogens like L. monocytogenes[1]. |
| HADA / NADA (FDAAs) | PG Stem Peptide | Direct Fluorescence | Large (Coumarin/NBD) | Moderate Efficiency: Bulky fluorophores restrict use in strains with highly selective PBPs[3]. |
| endobcnDala | PG Stem Peptide | SPAAC (Copper-free) | Large (Cyclooctyne) | Low/Moderate Efficiency: Enables no-wash imaging, but suffers from slower reaction kinetics[2]. |
| (S)-α-Propargylalanine (L-Pra) | Stereoisomer Control / Permeability | CuAAC | Minimal | Validation Metric: L-Pra permeates chiral lipid bilayers 2.4-fold faster than D-Pra[4]. |
| D-Pra-ε-Lys (Pyrrolysine Mimic) | Ribosomal Translation (UAG readthrough) | CuAAC | Moderate | High Efficiency: D-Pra derivatives incorporate ~35-fold more readily than L-Pra counterparts at 2 mM[5]. |
Self-Validating Experimental Protocol
To ensure scientific integrity, a protocol must inherently control for artifacts. The following methodology for labeling bacterial PG with D-Pra is designed as a self-validating system . By integrating stereoisomer controls and enzymatic inhibitors, this workflow guarantees that any observed fluorescence is strictly the result of active peptidoglycan synthesis.
Phase 1: Metabolic Pulse Labeling
-
Culture Preparation: Grow target bacteria (e.g., E. coli or L. monocytogenes) to the mid-exponential phase (OD600 ~0.4) to ensure active cell wall synthesis.
-
Probe Incubation: Add 1–5 mM of D-Pra to the culture.
-
Causality: A high concentration drives competitive incorporation against endogenous D-alanine.
-
-
Pulse Duration: Incubate for 10–30 minutes under standard growth conditions.
Phase 2: Metabolic Arrest and Fixation
-
Halt Metabolism: Rapidly add ice-cold 70% ethanol or 4% paraformaldehyde (PFA).
-
Causality: Immediate fixation denatures cellular enzymes, freezing the metabolic state and preventing the degradation or recycling of the incorporated probe during subsequent wash steps.
-
-
Washing: Centrifuge and wash the pellet three times with 1x PBS to remove all unincorporated D-Pra.
Phase 3: Bioorthogonal Detection (CuAAC)
-
Click Cocktail Assembly: Resuspend the bacterial pellet in a freshly prepared click reaction mixture containing:
-
1 mM CuSO4 (Catalyst)
-
1 mM THPTA (Water-soluble ligand)
-
2 mM Sodium Ascorbate (Reducing agent)
-
10–20 µM Azido-Fluorophore (e.g., Azido-AlexaFluor 488)
-
Causality: THPTA is critical; it accelerates the cycloaddition while stabilizing the Cu(I) oxidation state, preventing reactive oxygen species (ROS) from damaging bacterial morphology.
-
-
Reaction: Incubate in the dark for 30–60 minutes at room temperature, followed by extensive washing in PBS to remove unreacted fluorophore.
Phase 4: The Validation Matrix (Critical Controls)
To prove that the signal is biologically relevant, run the following parallel cohorts:
Self-validating experimental logic for D-Pra specificity in peptidoglycan labeling.
-
The Stereospecificity Control: Substitute D-Pra with an equimolar concentration of L-Pra. Because PG synthesis enzymes are strictly stereoselective, L-Pra should yield only background fluorescence[4].
-
The Mechanistic Control: Co-incubate D-Pra with a transpeptidase inhibitor (e.g., Penicillin or Meropenem). A subsequent loss of fluorescence proves the signal is dependent on active enzymatic cross-linking, rather than non-specific membrane partitioning.
-
The Chemical Control: Perform the click reaction without CuSO4. This ensures the azido-fluorophore is not non-specifically binding to the bacterial surface.
References
-
Siegrist, M. S., Whiteside, S., Jewett, J. C., Aditham, A., Cava, F., & Bertozzi, C. R. (2013). "d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen." ACS Chemical Biology. Available at:[Link]
-
Sarkar, S., et al. (2019). "Chiral Lipid Bilayers are Enantioselectively Permeable." Nature Communications. Available at:[Link]
-
Kuru, E., et al. (2015). "Progress and prospects for small-molecule probes of bacterial imaging." ResearchGate. Available at:[Link]
-
Baranowski, C., et al. (2018). "Peptidoglycan precursor synthesis along the sidewall of pole-growing mycobacteria." eLife. Available at:[Link]
-
Li, X., et al. (2018). "N6-(2-(R)-Propargylglycyl)lysine as a Clickable Pyrrolysine Mimic." Chembiochem. Available at:[Link]
Sources
- 1. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptidoglycan precursor synthesis along the sidewall of pole-growing mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Lipid Bilayers are Enantioselectively Permeable - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N6-(2-(R)-Propargylglycyl)lysine as a Clickable Pyrrolysine Mimic - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to (R)-alpha-Propargylalanine
A Technical Guide for Asymmetric Synthesis and Process Optimization
Introduction
(R)-alpha-Propargylalanine (CAS 403519-98-2), systematically known as (R)-2-amino-2-methylpent-4-ynoic acid, is a highly valuable α,α -disubstituted unnatural amino acid[1]. It serves as a critical chiral building block in the development of hydrocarbon-stapled peptides, bioorthogonal click-chemistry probes, and targeted enzyme inhibitors. Because the molecule possesses a sterically congested quaternary stereocenter, its synthesis requires robust asymmetric methodologies to ensure high enantiomeric purity while preserving the sensitive terminal alkyne.
This guide objectively compares the two most field-proven synthetic routes for this compound: Maruoka Asymmetric Phase-Transfer Catalysis (APTC) and Belokon Ni(II) Complex-Mediated Alkylation .
Mechanistic Rationale & Route Selection
Synthesizing α -methylated unnatural amino acids fundamentally relies on the stereoselective alkylation of an alanine enolate. Controlling the facial attack of the propargyl electrophile is the primary mechanistic challenge.
1. Maruoka Asymmetric Phase-Transfer Catalysis (APTC) This route utilizes a structurally rigid, chiral spiro binaphthyl quaternary ammonium salt[1].
-
Causality: By converting alanine into a diphenylketimine Schiff base, the α -proton is sufficiently acidified to be deprotonated by aqueous base. The biphasic nature of the reaction (toluene/aqueous KOH) prevents the base-sensitive propargyl bromide from rapidly degrading. The highly lipophilic Maruoka catalyst extracts the enolate into the organic phase as a tight chiral ion pair. The rigid spiro structure provides a deep chiral pocket, effectively shielding one face of the enolate and directing the propargyl bromide to attack stereoselectively.
2. Belokon Ni(II) Complex-Mediated Alkylation This route employs a stoichiometric chiral auxiliary, specifically the Ni(II) complex of (R)-BPB (N-benzylprolylaminobenzophenone) and alanine[2].
-
Causality: The Ni(II) ion forces the complex into a rigid square-planar geometry, restricting the conformational freedom of the enolate. The bulky benzylprolyl group of the auxiliary sterically blocks one face of the nickel-coordinated complex. When deprotonated, the incoming propargyl electrophile is forced to attack from the opposite, unhindered face, yielding exceptional diastereoselectivity[2].
Workflow Visualization
Logical workflow comparing the Maruoka APTC and Belokon Ni(II) synthetic routes.
Quantitative Data Comparison
| Parameter | Maruoka APTC Route | Belokon Ni(II) Route |
| Chiral Source | Catalytic Spiro Ammonium Salt (1-5 mol%) | Stoichiometric (R)-BPB Auxiliary |
| Enantiomeric Excess (ee) | > 98% | > 99% |
| Overall Yield | 75 – 85% | 80 – 90% |
| Scalability | High (Preferred for industrial API production) | Moderate (Limited by stoichiometric metals) |
| Reagent Cost | High initial catalyst cost, low bulk cost | Moderate (Auxiliary can be recovered) |
| Environmental Impact | Low (Catalyst recycling possible) | High (Heavy metal waste generation) |
Detailed Experimental Protocols
Protocol 1: Synthesis via Maruoka APTC
This protocol is optimized for scalable, metal-free production.
-
Enolate Generation: Dissolve tert-butyl 2-((diphenylmethylene)amino)propanoate (1.0 eq) and the appropriately configured Maruoka catalyst (2 mol%) in anhydrous toluene. Cool the vessel to 0 °C. Add 50% aqueous KOH dropwise.
-
Causality: The low temperature and biphasic system prevent the premature aqueous hydrolysis of the Schiff base prior to alkylation.
-
Self-Validation: The mixture must be stirred vigorously (>800 rpm) to form a visible emulsion. If phase separation occurs during stirring, the reaction rate will drastically drop due to insufficient interfacial surface area.
-
-
Alkylation: Add propargyl bromide (1.2 eq, 80% solution in toluene) dropwise over 30 minutes.
-
Causality: A toluene solution of propargyl bromide is utilized to avoid introducing protic solvents that could disrupt the delicate phase-transfer mechanism at the solvent interface.
-
Self-Validation: Monitor the reaction via TLC (hexane/EtOAc 4:1). The highly UV-active Schiff base starting material ( Rf≈0.6 ) will gradually disappear, replaced by the alkylated product ( Rf≈0.65 ).
-
-
Deprotection & Isolation: Separate the organic layer, concentrate under reduced pressure, and treat the residue with 1M HCl in THF at room temperature for 12 hours.
-
Causality: Mild acidic conditions cleanly hydrolyze the imine to benzophenone and the tert-butyl ester to the free carboxylic acid without hydrating the sensitive terminal alkyne.
-
Self-Validation: The release of benzophenone can be tracked by TLC. Final purification via Dowex 50WX8 ion-exchange chromatography yields the pure amino acid.
-
Protocol 2: Synthesis via Belokon Ni(II) Complex
This protocol is optimized for bench-scale synthesis requiring ultra-high enantiopurity.
-
Alkylation: Suspend the[Ni(II)-(R)-BPB-Ala] complex (1.0 eq) and finely powdered NaOH (3.0 eq) in anhydrous DMF. Add propargyl bromide (1.5 eq) and stir at ambient temperature for 7 hours[2].
-
Causality: Powdered NaOH in DMF provides a highly basic but poorly solvated environment. This promotes rapid enolate formation while maintaining the structural integrity of the square-planar Ni(II) complex[2].
-
Self-Validation: The starting complex is intensely red. While the macroscopic color remains red throughout the alkylation, TLC (CHCl3/acetone 10:1) will confirm complete conversion of the starting material to a new, slightly less polar red spot[2].
-
-
Decomposition: Pour the mixture into water, extract with DCM, and concentrate. Dissolve the alkylated complex in methanol and add 3M aqueous HCl. Heat the mixture to 60 °C for 40 minutes[3].
-
Causality: The strong acid disrupts the square-planar coordination, releasing the free amino acid, the chiral auxiliary, and aqueous Ni²⁺ ions[3].
-
Self-Validation: The reaction mixture will undergo a distinct, highly visible color change from red to green , confirming the complete breakdown of the Ni(II) complex and the release of hydrated nickel chlorides[3].
-
-
Recovery & Isolation: Extract the acidic mixture with DCM to recover the (R)-BPB auxiliary (which can be recycled). Neutralize the green aqueous layer with 6% aqueous NH₃ to pH 1, and pass through a strong cation-exchange resin to separate the target (R)-alpha-propargylalanine from the nickel salts[3].
References
- A Stereoselective Entry to Enantiopure (S)
- Source: Thieme E-Books & E-Journals (Synlett)
- NAGASE's Library of Unnatural Amino Acids (Maruoka Catalyst Applications)
Sources
Biological and Biochemical Applications: (R)-α-Propargylalanine vs. N-Propargylglycine
While (R)-α-Propargylalanine and N-Propargylglycine (N-PPG) share a terminal alkyne functional group, their applications in drug development and biological research are fundamentally divergent. N-PPG serves as a potent, mechanism-based enzyme inhibitor that actively alters cellular metabolism. Conversely, (R)-α-Propargylalanine is an α,α-dialkyl unnatural amino acid engineered to serve as a structurally rigid, bioorthogonal building block for advanced peptide therapeutics.
This guide objectively compares their mechanisms of action, downstream biological effects, and experimental workflows to assist researchers in selecting the appropriate compound for their specific biochemical applications.
N-Propargylglycine (N-PPG): The Mechanistic Inhibitor
N-Propargylglycine is a non-proteinogenic amino acid that functions as a highly specific suicide inhibitor for key metabolic enzymes. Its primary utility lies in studying mitochondrial stress responses and gasotransmitter pathways.
Key Biological Targets & Mechanisms
-
Proline Dehydrogenase (PRODH) & Mitohormesis: N-PPG is a unique irreversible inhibitor of PRODH, a mitochondrial inner membrane flavoprotein. Upon entering the active site, the alkyne group of N-PPG is catalytically converted into a highly reactive intermediate that covalently binds to the enzyme. This irreversible modification induces the rapid physical decay of the PRODH protein. The cell senses this specific proteotoxicity and activates the mitochondrial unfolded protein response (UPRmt), upregulating chaperones like HSP-60 and YME1L1. This pathway induces "mitohormesis," a protective cellular state being investigated for mitigating neurodegenerative disorders[1].
-
Cystathionine γ-lyase (CSE): N-PPG also irreversibly inactivates CSE, the primary enzyme responsible for the endogenous synthesis of hydrogen sulfide (H2S). By blocking CSE, N-PPG is widely used to study the physiological roles of H2S depletion in cardiovascular and inflammatory models[2].
(R)-α-Propargylalanine: The Bioorthogonal Structural Element
Unlike N-PPG, (R)-α-Propargylalanine is not designed to inhibit enzymes directly. Instead, the addition of an α-methyl group transforms it into a critical structural tool for peptide engineering, specifically in the development of stapled peptides .
Key Biological Targets & Mechanisms
-
Conformational Restriction (Helical Propensity): The presence of the α-methyl group creates deliberate steric hindrance along the peptide backbone. This steric bulk restricts the allowed Ramachandran dihedral angles (φ, ψ), forcefully pre-organizing the peptide into an α-helical conformation.
-
Triazole Peptide Stapling: When (R)-α-Propargylalanine is incorporated at position i of a peptide sequence and paired with an azido-amino acid at position i+4, the two can be covalently linked via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "triazole staple" locks the α-helix in place.
-
Biological Effect: This pre-organization drastically reduces the entropic penalty of binding, allowing the peptide to bind target proteins (such as the BCL9/β-catenin interaction) with extreme affinity. Furthermore, the rigid backbone and unnatural α-methyl group render the peptide highly resistant to proteolytic degradation[3].
Quantitative Comparison & Data Presentation
The following table summarizes the structural, functional, and metabolic differences between the two compounds:
| Feature | N-Propargylglycine (N-PPG) | (R)-α-Propargylalanine |
| α-Carbon Substitution | Hydrogen (Standard configuration) | Methyl Group (α,α-dialkyl configuration) |
| Primary Mechanism | Mechanism-based (Suicide) Enzyme Inhibition | Conformational Restriction & Bioorthogonal Tagging |
| Key Biological Targets | PRODH, Cystathionine γ-lyase (CSE) | Protein-Protein Interactions (e.g., BCL9/β-catenin) |
| Downstream Effects | UPRmt Activation, H2S Depletion | Target sequestration, Protease Resistance |
| In Vivo Dose (Typical) | 50 - 200 mg/kg (Oral administration) | N/A (Administered as part of a stapled peptide) |
| Helical Propensity | Low (Flexible backbone) | High (Restricted φ, ψ dihedral angles) |
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that causality can be directly observed and confirmed during the workflow.
Protocol A: In Vivo PRODH Inhibition and UPRmt Induction (N-PPG)
Purpose: To induce and validate brain-penetrant mitohormesis via PRODH suicide inhibition.
-
Formulation: Dissolve N-PPG in 0.9% saline. Critical Step: Neutralize the solution to pH 6.9 using 1M NaOH. Causality: Unneutralized N-PPG is highly acidic and will cause tissue necrosis during oral gavage, confounding systemic stress readouts[4].
-
Administration: Administer 50 mg/kg of the neutralized N-PPG daily via oral gavage to murine models (e.g., wild-type B6 mice)[4].
-
Tissue Harvesting & Lysis: Extract brain tissue and homogenize in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Self-Validation Check (Immunoblotting): Probe the lysate for PRODH, YME1L1, and HSP-60. Validation: Successful suicide inhibition is confirmed not merely by an enzymatic assay, but by the physical disappearance (decay) of the PRODH band, accompanied by a concordant, dose-dependent upregulation of YME1L1 and HSP-60 (confirming UPRmt activation)[1].
Protocol B: Triazole Peptide Stapling (using (R)-α-Propargylalanine)
Purpose: To synthesize a protease-resistant, α-helical peptide inhibitor.
-
Solid-Phase Synthesis: Synthesize the target peptide sequence on resin. Incorporate (R)-α-Propargylalanine at position i and an azido-amino acid (e.g., ε-azido-lysine) at position i+4[3].
-
Cleavage: Cleave the linear peptide from the resin using a standard Trifluoroacetic acid (TFA) cocktail and precipitate in cold ether.
-
CuAAC Cyclization (Click Chemistry): Dissolve the crude hydrophobic peptide in a minimal amount of 6M guanidine hydrochloride, then add dropwise to a solution of CuSO4 in t-BuOH/H2O. Slowly add 4.4 equivalents of sodium L-ascorbate dissolved in water. Stir at room temperature for 30–90 minutes[3]. Causality: The ascorbate reduces Cu(II) to catalytic Cu(I), driving the regioselective formation of the 1,4-disubstituted 1,2,3-triazole staple.
-
Self-Validation Check (RP-HPLC & CD): Purify the reaction via semi-preparative RP-HPLC. Validation: The successfully stapled peptide will exhibit a retention time approximately 0.4–0.6 minutes longer than the linear precursor due to the increased hydrophobicity of the triazole ring[3]. Confirm the structural shift via Circular Dichroism (CD) spectroscopy, looking for characteristic α-helical minima at 208 nm and 222 nm.
Mechanistic Pathway Visualization
Divergent biological applications of alkyne-amino acids based on α-carbon substitution.
References
-
[1] N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. PubMed (NIH). Available at:[Link]
-
[4] N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase... (Full Text / PMC). PubMed Central (NIH). Available at:[Link]
-
[2] Information on EC 4.4.1.1 - cystathionine gamma-lyase. BRENDA Enzyme Database. Available at:[Link]
-
[3] Design of Triazole-Stapled BCL9 α-Helical Peptides to Target the β-Catenin/B-Cell CLL/lymphoma 9 (BCL9) Protein–Protein Interaction. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
Sources
- 1. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Information on EC 4.4.1.1 - cystathionine gamma-lyase and Organism(s) Mus musculus and UniProt Accession Q8VCN5 - BRENDA Enzyme Database [brenda-enzymes.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of click chemistry efficiency with different propargylated amino acids
An in-depth, objective comparison of propargylated amino acids for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is critical for researchers optimizing bioorthogonal bioconjugation, site-specific labeling, and therapeutic peptide development.
While both Propargylglycine (Pra) and Homopropargylglycine (Hpg) introduce terminal alkyne handles into peptides and proteins, their structural differences dictate vastly different thermodynamic, kinetic, and biological behaviors. This guide synthesizes the mechanistic causality behind these differences and provides validated experimental frameworks for drug development professionals.
Mechanistic Causality: Why Side-Chain Length Dictates Reactivity
The fundamental difference between Pra and Hpg lies in a single methylene unit, yet this structural divergence governs two critical phases of bioconjugation: biosynthetic incorporation and CuAAC efficiency .
Biosynthetic Incorporation via MetRS
For recombinant protein labeling, non-canonical amino acids (ncAAs) are often incorporated using methionine (Met) auxotrophic expression systems. The wild-type methionyl-tRNA synthetase (MetRS) exhibits strict spatial requirements for its substrates.
-
Homopropargylglycine (Hpg): The carbon chain length of Hpg closely mimics that of natural methionine. Consequently, Hpg is readily accepted by wild-type MetRS, allowing for highly efficient, residue-specific incorporation without the need to engineer the host cell's translational machinery[1][2].
-
Propargylglycine (Pra): Pra possesses a shorter side chain. Because it fails to properly fill the MetRS binding pocket, it is poorly translated into target proteins (such as nisin) by wild-type MetRS[1][2]. Utilizing Pra often requires mutant synthetases, complicating the expression workflow.
Steric Hindrance and CuAAC Kinetics
CuAAC involves a 1,3-dipolar cycloaddition that links an azide and an alkyne in the presence of a copper(I) catalyst, producing a stable 1,4-disubstituted-1,2,3-triazole[3]. The efficiency of this reaction on a folded protein surface is heavily dependent on solvent accessibility.
-
Hpg's Kinetic Advantage: The slightly elongated side chain of Hpg contains an extra rotatable bond compared to Pra. This allows the terminal alkyne to project further away from the peptide backbone, adopting multiple conformations that prevent the bulky alkyne and incoming azide from interfering with the protein's native tertiary structure or receptor-binding interfaces[4].
-
Pra's Steric Clash: The proximity of Pra's alkyne to the peptide backbone often results in steric shielding by adjacent amino acid side chains. This shielding restricts the formation of the intermediate copper-acetylide complex, drastically reducing the pseudo-first-order rate constant of the click reaction.
Mechanistic pathways dictating the bioconjugation efficiency of Pra vs. Hpg.
Quantitative Data Comparison
The following table synthesizes the performance metrics of Pra and Hpg across standard bioconjugation parameters.
| Parameter | Propargylglycine (Pra) | Homopropargylglycine (Hpg) | Causality / Notes |
| Wild-Type MetRS Compatibility | Low (< 20% substitution) | High (> 85% substitution) | Hpg mimics the spatial volume of natural Methionine[1][2]. |
| CuAAC Reaction Yield (Proteins) | Moderate (40% - 70%) | Excellent (85% - >95%) | Hpg's extended chain reduces steric hindrance during the formation of the copper-acetylide intermediate[4]. |
| Receptor Binding Interference | Moderate to High risk | Low risk | Hpg's extra rotatable bond allows the triazole linkage to face outward into the solvent, preserving native HLA/TCR binding[4]. |
| Enzymatic Stability of Linkage | Highly Stable | Highly Stable | Both form 1,2,3-triazole rings that are highly resistant to endogenous proteases and enzymatic hydrolysis[5]. |
| Cost per Gram (Fmoc-protected) | Lower (~$296/g) | Higher (~$1,876/g) | Hpg requires more complex Seyferth-Gilbert homologation synthesis to maintain enantiopurity[2]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, a bioconjugation workflow must be a self-validating system. The following protocol outlines the expression of an Hpg-modified protein and its subsequent CuAAC labeling, with built-in analytical checkpoints.
Phase 1: Residue-Specific Incorporation of Hpg
-
Preparation: Transform a Methionine-auxotrophic E. coli strain (e.g., B834(DE3)) with your target plasmid.
-
Growth & Depletion: Grow cells in minimal media (M9) supplemented with all 20 natural amino acids at 37°C until OD600 reaches 0.8. Centrifuge, wash the pellet twice with PBS to remove residual Met, and resuspend in M9 media containing 19 amino acids (lacking Met).
-
Starvation: Incubate for 30 minutes to deplete intracellular methionine reserves.
-
ncAA Supplementation: Add Hpg to a final concentration of 1 mM. (If using Pra, a mutant MetRS plasmid must be co-expressed).
-
Induction: Induce protein expression with 1 mM IPTG for 4 hours at 30°C.
-
Purification: Lyse cells and purify the protein via Ni-NTA affinity chromatography.
-
Validation Checkpoint 1 (Intact Mass Spectrometry): Analyze the purified protein via ESI-MS. A mass shift of -22 Da per methionine residue confirms the successful replacement of Met (149 Da) with Hpg (127 Da). Do not proceed to Phase 2 unless >85% incorporation is confirmed.
Phase 2: High-Efficiency CuAAC Labeling
Because copper can induce protein denaturation and cytotoxicity, the use of an accelerating water-soluble ligand (e.g., THPTA or TBTA) is mandatory to stabilize the Cu(I) oxidation state[3][6].
-
Reagent Preparation: Prepare fresh stock solutions:
-
Protein-Hpg: 50 µM in PBS (pH 7.4).
-
Azide-Fluorophore (or Azido-sugar): 10 mM in DMSO.
-
CuSO4: 20 mM in water.
-
THPTA Ligand: 50 mM in water.
-
Sodium Ascorbate (NaAsc): 100 mM in water (prepare immediately before use).
-
-
Catalyst Pre-mixing: In a separate tube, mix CuSO4 and THPTA at a 1:5 molar ratio (e.g., 1 µL CuSO4 + 2 µL THPTA). Incubate for 5 minutes. This pre-complexation prevents copper-induced protein precipitation.
-
Reaction Assembly: To 100 µL of the Protein-Hpg solution, add:
-
5 µL Azide-Fluorophore (500 µM final, 10x excess).
-
3 µL of the pre-mixed Cu/THPTA complex.
-
5 µL of fresh NaAsc (5 mM final).
-
-
Incubation: Stir gently at room temperature for 1 to 2 hours in the dark.
-
Validation Checkpoint 2 (In-Gel Fluorescence & LC-MS): Run the reaction mixture on an SDS-PAGE gel. Image the gel using a fluorescence scanner prior to Coomassie staining. A single fluorescent band corresponding to the protein's molecular weight validates a successful, specific covalent linkage. LC-MS should confirm the quantitative mass addition of the azide probe.
Self-validating experimental workflow for Hpg incorporation and CuAAC bioconjugation.
Strategic Recommendations for Drug Development
When designing neoglycoproteins, antibody-drug conjugates (ADCs), or peptide vaccines, the choice of alkyne handle is a trade-off between reagent cost and downstream bioconjugation efficiency.
While Fmoc-L-propargylglycine is significantly cheaper for solid-phase peptide synthesis (SPPS)[2], its use should be restricted to short, linear peptides where steric hindrance is negligible. For complex, folded recombinant proteins, or applications requiring site-specific glycosylation on cell surfaces, Homopropargylglycine (Hpg) is the superior choice . Its seamless integration into wild-type auxotrophic systems[1] and its kinetic advantages in CuAAC reactions[4] drastically reduce optimization time and batch-to-batch variability, ultimately accelerating the therapeutic pipeline.
References
-
Neoglycoprotein Synthesis Using the Copper-Catalyzed Azide-Alkyne Click Reaction and Native Chemical Ligation. ResearchGate. Available at:[Link]
-
A synthetic approach to 'click' neoglycoprotein analogues of EPO employing one-pot native chemical ligation and CuAAC chemistry. RSC Publishing. Available at:[Link]
-
Bioorthogonal click chemistry to visualize an immunogenic HLA-A2-restricted hepatitis B virus epitope in human monocyte-derived dendritic cells. Oxford Academic. Available at:[Link]
-
Functionalizing Nisin with a Sugar Moiety Improves Its Solubility and Results in an Altered Antibacterial Spectrum and Mode of Action. University of Groningen. Available at:[Link]
-
An Optimized Synthesis of Fmoc-l-Homopropargylglycine-OH. ACS Publications. Available at:[Link]
-
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. PMC. Available at:[Link]
Sources
- 1. research.rug.nl [research.rug.nl]
- 2. pubs.acs.org [pubs.acs.org]
- 3. vectorlabs.com [vectorlabs.com]
- 4. academic.oup.com [academic.oup.com]
- 5. A synthetic approach to ‘click’ neoglycoprotein analogues of EPO employing one-pot native chemical ligation and CuAAC chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03409E [pubs.rsc.org]
- 6. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Efficacy of (R)-α-Propargylalanine: A Comprehensive Comparison Guide
(R)-α-Propargylalanine (CAS 403519-98-2), an unnatural D-amino acid featuring a terminal alkyne moiety, occupies a highly specialized dual-niche in modern biochemical research and drug development. It serves both as a targeted pharmacological inhibitor of hydrogen sulfide (H2S) biosynthesis and as an indispensable structural building block for conformationally constrained "stapled" peptides[1].
This guide provides an objective, data-driven comparison of its in vitro properties versus its in vivo efficacy, analyzing its performance against standard alternatives across both of its primary applications.
Part 1: (R)-α-Propargylalanine as a Cystathionine γ-Lyase (CSE) Inhibitor
Mechanism of Action & Causality
Hydrogen sulfide (H2S) is a critical gaseous neuromodulator and vasodilator produced endogenously via the transsulfuration pathway. The primary enzyme responsible for this in cardiovascular and colonic tissues is the pyridoxal 5'-phosphate (PLP)-dependent enzyme Cystathionine γ-lyase (CSE)[2].
(R)-α-Propargylalanine acts as a mechanism-based "suicide" inhibitor. The causality of its efficacy lies in its terminal alkyne group: upon entering the CSE active site, the alkyne undergoes PLP-dependent catalytic processing, forming a highly reactive intermediate that covalently binds to the enzyme. This irreversible modification completely halts H2S biosynthesis.
Diagram 1: Mechanism of irreversible CSE inhibition by (R)-α-Propargylalanine blocking H2S synthesis.
Efficacy Comparison: In Vitro vs. In Vivo
When compared to the standard racemic mixture (DL-propargylglycine or PAG), the pure (R)-enantiomer demonstrates superior target specificity in vitro, minimizing off-target inhibition of Cystathionine β-synthase (CBS)[2]. However, translating this to in vivo models presents pharmacokinetic challenges.
| Parameter | In Vitro Performance (Tissue Homogenates) | In Vivo Performance (Murine Models) | Alternative Comparison (DL-PAG) |
| Target Specificity | High affinity for CSE; minimal CBS cross-reactivity. | Systemic CSE inhibition achieved in target tissues. | DL-PAG exhibits higher off-target CBS inhibition. |
| H2S Reduction | >85% reduction in brain/colon homogenates[2]. | ~50-60% reduction in circulating systemic H2S. | Similar gross efficacy, but (R)-isomer requires lower dosing. |
| Stability / Clearance | Highly stable in controlled buffer solutions. | Rapid renal clearance ( t1/2 < 2 hours). | DL-PAG has slightly longer retention but higher systemic toxicity. |
| Physiological Outcome | Complete blockade of transsulfuration pathway. | Reversal of H2S-induced vasodilation and inflammation. | Variable physiological outcomes due to racemic mixture effects. |
Part 2: (R)-α-Propargylalanine in Peptide Macrocyclization (Triazole Stapling)
Mechanism of Action & Causality
In the realm of bioorganic chemistry, linear peptides targeting protein-protein interactions (PPIs) often fail in vivo due to rapid proteolytic degradation and an inability to cross cell membranes. Macrocyclization (peptide stapling) solves this by locking the peptide into an active α-helical conformation[1].
(R)-α-Propargylalanine is utilized alongside an azido-amino acid (e.g., Azidonorleucine) to form a 1,4-triazole bridge via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3]. The causality of using the (R)-enantiomer (D-amino acid) over the L-enantiomer is strictly geometric. In an i, i+4 staple spanning one helical turn, placing a D-amino acid at position i alters the Cα−Cβ bond vector, pointing the alkyne directly toward the i+4 azide. This prevents steric clash and backbone distortion, yielding a perfectly stabilized right-handed α-helix[4].
Diagram 2: Workflow for synthesizing highly stable triazole-stapled peptides using (R)-α-Propargylalanine.
Efficacy Comparison: Linear vs. L-Pra vs. (R)-α-Pra
The in vitro structural benefits of (R)-α-Propargylalanine directly translate into massive in vivo efficacy gains, completely outperforming linear alternatives and poorly designed L-isomer staples[4].
| Parameter | Linear Peptide (Unstapled) | L-Pra Stapled Peptide | (R)-α-Pra (D-Pra) Stapled Peptide |
| α-Helicity (CD Spectroscopy) | < 15% (Random coil) | ~40-50% (Distorted helix) | > 90% (Stabilized right-handed helix) |
| Target Binding Affinity ( Kd ) | Low / Undetectable | Moderate (Low micromolar) | High (Low nanomolar)[3] |
| In Vitro Protease Stability | Degraded in < 1 hour | Intact at 12 hours | Intact at > 24 hours |
| In Vivo Cell Permeability | Poor (No endosomal escape) | Moderate | High (Efficient cytosolic delivery) |
| In Vivo Efficacy (Xenograft) | No tumor regression | Partial tumor growth inhibition | Robust tumor regression |
Part 3: Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems, incorporating critical checkpoints to verify success before proceeding to in vivo models.
Protocol 1: In Vitro CSE Inhibition & H2S Quantification (Methylene Blue Assay)
This protocol measures the in vitro efficacy of (R)-α-Propargylalanine in tissue homogenates.
-
Tissue Preparation: Homogenize target tissue (e.g., murine liver or colon) in ice-cold 50 mM potassium phosphate buffer (pH 7.4).
-
Inhibitor Incubation: Add (R)-α-Propargylalanine (titrated from 10 µM to 2 mM) to the homogenate. Incubate at 37°C for 30 minutes to allow irreversible PLP-adduct formation.
-
Reaction Initiation: Add 10 mM L-cysteine and 2 mM PLP to initiate H2S production. Trap the evolved H2S gas in a center well containing 1% zinc acetate for 90 minutes.
-
Colorimetric Development: Add N,N-dimethyl-p-phenylenediamine sulfate (20 mM) and FeCl3 (30 mM). Incubate in the dark for 20 minutes.
-
Self-Validation Checkpoint: Read absorbance at 670 nm. Validation: The assay must be calibrated against a standard curve generated using known concentrations of Sodium Hydrosulfide (NaHS). A vehicle control must show high absorbance, while a positive control (2 mM DL-PAG) must show >80% signal reduction[2].
Protocol 2: On-Resin Triazole Stapling via CuAAC
This protocol details the macrocyclization of a peptide using (R)-α-Propargylalanine.
-
Solid-Phase Synthesis: Synthesize the linear peptide sequence on Rink Amide resin using standard Fmoc chemistry. Incorporate (R)-α-Propargylalanine at position i and an Azido-amino acid at position i+4.
-
Pre-Cyclization Validation: Perform a micro-cleavage (TFA/TIS/H2O) on 5 mg of resin. Analyze via LC-MS to confirm the exact mass of the linear precursor.
-
CuAAC Reaction: Swell the resin in DMF. Prepare a catalyst solution of CuI (0.5 eq) and L-ascorbic acid (1.0 eq) in DMF/Piperidine (8:2). Add to the resin and agitate at room temperature for 12 hours.
-
Post-Cyclization Validation (Critical Step): Perform a second micro-cleavage and LC-MS analysis. Validation: Because azide-alkyne cycloaddition is an isomerization, the molecular mass will remain exactly the same as the linear precursor. However, the HPLC retention time will shift significantly (usually earlier) due to the constrained macrocyclic conformation[1]. If the mass changes or the retention time does not shift, the click reaction failed.
-
Global Cleavage: Cleave the validated stapled peptide from the resin using 95% TFA and purify via preparative RP-HPLC.
Part 4: References
-
Production of the gaseous signal molecule hydrogen sulfide in mouse tissues. Journal of Neurochemistry (PMC). 2
-
First-in-Class Cyclic Temporin L Analogue: Design, Synthesis, and Antimicrobial Assessment. Journal of Medicinal Chemistry (ACS). 1
-
Constraining Cyclic Peptides To Mimic Protein Structure Motifs. Angewandte Chemie (SciSpace). 4
-
Assessing the activity of cyclo-CLLFVY in vitro. ResearchGate. 3
Sources
Cross-reactivity studies of (R)-alpha-Propargylalanine with other enzymes
Cross-Reactivity and Selectivity Profiling of (R)-α-Propargylalanine: A Comparative Guide
As drug development increasingly relies on highly selective metabolic modulators, understanding the precise mechanistic boundaries of unnatural amino acids is critical. (R)-α-Propargylalanine—also known as α-Methyl-D-propargylglycine or (R)-2-amino-2-methyl-4-pentynoic acid—is a specialized amino acid derivative widely utilized in biochemical research[1].
While it shares a structural backbone with the classic enzyme inhibitor D-propargylglycine (D-PAG), the addition of a single methyl group at the alpha-carbon fundamentally alters its pharmacological profile. This guide provides an objective, data-driven comparison of (R)-α-Propargylalanine against traditional alternatives, detailing the causality behind its lack of cross-reactivity with off-target enzymes and providing a self-validating protocol for laboratory verification.
Mechanistic Divergence: The "Alpha-Proton" Effect
To understand the cross-reactivity profile of (R)-α-Propargylalanine, we must first examine why its analog, D-PAG, is notoriously promiscuous. D-PAG is a well-documented mechanism-based (suicide) inhibitor of several pyridoxal 5′-phosphate (PLP)-dependent enzymes, including cystathionine γ-lyase (CSE) and methionine γ-lyase (MGL)[2].
The Causality of PLP-Inhibition: For D-PAG to inactivate a PLP-dependent enzyme, the enzyme must first abstract the labile alpha-proton from the inhibitor. This abstraction triggers a rearrangement into a reactive ketenimine or allene intermediate, which subsequently forms an irreversible covalent Schiff base adduct with the active-site PLP or a neighboring nucleophilic residue[2][3]. Similarly, D-PAG acts as a suicide substrate for flavoenzymes like D-amino acid oxidase (DAAO), where oxidation of the alpha-carbon leads to covalent modification of the apoenzyme[4].
The (R)-α-Propargylalanine Advantage: (R)-α-Propargylalanine possesses a methyl group at the alpha position, completely replacing the labile alpha-proton. Because PLP-dependent enzymes and DAAO fundamentally require this proton (or the ability to oxidize that specific carbon) to initiate their catalytic cycles, (R)-α-Propargylalanine is sterically and electronically blocked from forming reactive intermediates. Consequently, it exhibits minimal cross-reactivity with these historically problematic off-targets. Instead, its unique architecture makes it a potent and selective inhibitor of S-adenosylhomocysteine hydrolase (SAHH), rendering it a highly valuable tool for modulating methylation processes and cellular metabolism[1][5].
Mechanistic divergence between (R)-alpha-Propargylalanine and D-PAG based on alpha-proton presence.
Quantitative Cross-Reactivity Profile
The table below summarizes the comparative performance of (R)-α-Propargylalanine versus D-PAG across primary targets and common cross-reactive metabolic enzymes.
| Enzyme Target | (R)-α-Propargylalanine (α-Me-D-PAG) | D-Propargylglycine (D-PAG) | Mechanistic Interaction |
| S-adenosylhomocysteine hydrolase (SAHH) | Potent Inhibition | Weak / No Activity | Competitive binding; modulates methylation pathways[1]. |
| Cystathionine γ-lyase (CSE) | Minimal Cross-reactivity | High Affinity | D-PAG requires α-proton abstraction for PLP adduct formation[2][3]. |
| Methionine γ-lyase (MGL) | Minimal Cross-reactivity | High Affinity | D-PAG acts as a suicide inhibitor via α,γ-elimination pathways[2]. |
| D-Amino Acid Oxidase (DAAO) | Minimal Cross-reactivity | High Affinity | D-PAG oxidation leads to covalent apoenzyme modification[4]. |
Experimental Protocol: Self-Validating Cross-Reactivity Assay
To rigorously prove the selectivity of (R)-α-Propargylalanine in your own laboratory, you cannot rely solely on kinetic activity assays, as competitive inhibition and allosteric interference can yield false positives. The following protocol utilizes a self-validating system combining kinetic monitoring with orthogonal Intact Mass Spectrometry (MS) to definitively rule out covalent cross-reactivity.
Step 1: Recombinant Enzyme Preparation
-
Express and purify human SAHH and CSE.
-
Ensure CSE is fully saturated with its PLP cofactor by incubating the purified protein with 50 µM exogenous PLP for 1 hour at 4°C. Dialyze to remove excess PLP and confirm holoenzyme formation by monitoring the characteristic absorbance peak at 427 nm[3].
Step 2: Time-Dependent Pre-Incubation Causality Check: Mechanism-based inhibitors (like D-PAG) require a time-dependent pre-incubation to undergo catalytic conversion into their reactive forms.
-
Prepare reaction mixtures containing 1 µM of either SAHH or CSE in 50 mM HEPES buffer (pH 7.4).
-
Add varying concentrations (0.1 µM to 1 mM) of (R)-α-Propargylalanine. Run a parallel positive control using D-PAG.
-
Incubate the mixtures at 37°C for 30 minutes.
Step 3: Kinetic Monitoring
-
For SAHH: Initiate the reaction by adding S-adenosylhomocysteine. Monitor the production of homocysteine continuously using Ellman's reagent (DTNB) at 412 nm.
-
For CSE: Initiate the reaction by adding L-cystathionine. Monitor H₂S production using a highly specific fluorescent probe (e.g., AzMC) or the standard lead acetate method.
-
Calculate IC₅₀ values. (R)-α-Propargylalanine will show a low IC₅₀ for SAHH, while D-PAG will show a low IC₅₀ for CSE.
Step 4: Orthogonal Validation via Intact Mass Spectrometry (The Self-Validating Step)
-
Quench an aliquot of the CSE pre-incubation mixture (from Step 2) with 1% formic acid.
-
Subject the sample to LC-TOF-MS to determine the intact mass of the CSE protein.
-
Interpretation: Samples treated with D-PAG will exhibit a distinct mass shift corresponding to the covalent addition of the cleaved inhibitor fragment to the enzyme. Samples treated with (R)-α-Propargylalanine will show the exact wild-type mass of CSE, proving unequivocally that the lack of an alpha-proton prevents cross-reactive covalent modification.
Self-validating workflow for assessing enzyme cross-reactivity and covalent modification.
References
-
Echizen, Honami, et al. "Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5′-phosphate (PLP) via Schiff base formation". Keio University / Elsevier.[Link]
-
Fernandez-Rodriguez, C., et al. "Structural basis of the inhibition of cystathionine γ‐lyase from Toxoplasma gondii by propargylglycine and cysteine". PMC / NIH.[Link]
-
Marcotte, P., & Walsh, C. "Properties of D-amino acid oxidase covalently modified upon its oxidation of D-propargylglycine". R Discovery / PubMed.[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. Structural basis of the inhibition of cystathionine γ‐lyase from Toxoplasma gondii by propargylglycine and cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. chemimpex.com [chemimpex.com]
Isotopic labeling of (R)-alpha-Propargylalanine for metabolic studies
As a Senior Application Scientist, I frequently evaluate bioorthogonal probes and isotopic tracers to resolve complex metabolic networks and pharmacokinetic profiles. When designing metabolic studies, the choice of the unnatural amino acid is paramount.
This guide provides an in-depth technical comparison of (R)-α-Propargylalanine (commonly referred to as D-propargylglycine or D-Pra) against other alkyne-tagged alternatives. We will explore the mechanistic causality behind its applications, specifically focusing on how stable isotope labeling (e.g., ^13^C, ^15^N) of (R)-Pra enables high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) tracking in drug development and metabolic flux analysis.
Mechanistic Grounding: Why Isotopic (R)-α-Propargylalanine?
(R)-α-Propargylalanine is a non-proteinogenic, alkyne-bearing D-amino acid. Unlike its L-enantiomer or methionine surrogates like L-homopropargylglycine (HPG), (R)-Pra is not incorporated into mammalian proteins by endogenous ribosomal machinery. Instead, its utility in metabolic studies stems from two distinct, highly targeted mechanisms:
-
Targeted Metabolic Enzyme Inhibition: Propargylglycine is a potent, mechanism-based suicide inhibitor of cystathionine γ-lyase (CSE) (IC
50≈ 40 µM), a critical enzyme in the transsulfuration pathway responsible for endogenous hydrogen sulfide (H2S) production 1. It is also used to inhibit methionine γ-lyase (MGL) to prevent isotope dilution during mammalian cell labeling 2. By utilizing heavy-isotope labeled (R)-Pra, researchers can trace the formation of covalent enzyme-inhibitor adducts via LC-MS/MS without signal interference from endogenous metabolites 3. -
Structural Biology & Triazole Stapling: In peptide engineering, D-Pra is strategically paired with azide-bearing amino acids like L-Nle(εN
3) at i and i+4 positions to generate triazole-stapled peptides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 4. The D-stereochemistry confers profound resistance to mammalian proteases. Isotopic labeling of the (R)-Pra moiety allows for precise pharmacokinetic tracking of these therapeutic peptides in complex plasma matrices.
Caption: Dual utility of isotopic (R)-Pra in metabolic enzyme inhibition and triazole-based peptide stapling.
Comparative Performance Analysis
When designing an experiment, selecting the correct alkyne/azide-tagged amino acid dictates the biological phenomenon you capture. While azidohomoalanine (AHA) and HPG are excellent for tracking global newly synthesized proteins (NSPs) 5, (R)-Pra is highly specialized.
Table 1: Comparative Profile of Bioorthogonal Amino Acids in Metabolic Studies
| Amino Acid | Stereochemistry | Primary Application | Bioorthogonal Handle | Metabolic Interference |
| (R)-Pra (D-Pra) | D-enantiomer | Triazole stapling, CSE/MGL inhibition, Bacterial peptidoglycan tracking | Terminal Alkyne | High (Potent CSE inhibitor) |
| (S)-Pra (L-Pra) | L-enantiomer | Site-specific synthetic peptide tagging | Terminal Alkyne | High (Inhibits CSE) |
| HPG | L-enantiomer | Methionine surrogate for global NSP tracking | Terminal Alkyne | Low |
| AHA | L-enantiomer | Methionine surrogate for global NSP tracking | Azide | Low |
Data Interpretation: If your goal is to track global translation rates, do not use (R)-Pra; use AHA or HPG. However, if your goal is to map the transsulfuration pathway, trace D-amino acid catabolism, or evaluate the half-life of a stapled peptide, isotopically labeled (R)-Pra is the superior, self-validating choice.
Self-Validating Experimental Protocol: Isotope Tracing & Enrichment
To ensure experimental trustworthiness, the following workflow utilizes a stable isotope-labeled variant of (R)-Pra (e.g., ^13^C5-(R)-Pra). The heavy isotopes create a predictable mass shift (e.g., +5 Da) in the mass spectrometer, effectively acting as an internal validation mechanism to distinguish true incorporation from background noise.
Step 1: Metabolic Dosing & Target Engagement
-
Preparation: Synthesize or procure ^13^C-labeled (R)-Pra.
-
Dosing: Administer 100 µM of ^13^C-(R)-Pra to the cell culture media 3.
-
Causality Check: Because (R)-Pra inhibits CSE, monitor the cells for downstream effects of H
2S depletion. This phenotypic change validates that the probe has engaged its metabolic target.
Step 2: Cell Lysis and Denaturation
-
Harvest cells after the desired incubation period (typically 24-72 hours).
-
Lyse cells in a denaturing buffer (1% SDS, 50 mM Tris-HCl, pH 8.0) and boil for 5 minutes.
-
Causality Check: Boiling in SDS unfolds proteins, exposing buried (R)-Pra-adducts and ensuring maximum accessibility for the subsequent click reaction.
Step 3: CuAAC Bioorthogonal Enrichment
-
To the lysate, add the following click reagents in order: 100 µM Azide-Biotin, 1 mM THPTA ligand, 1 mM CuSO
4, and 5 mM Sodium Ascorbate. -
Causality Check: The inclusion of THPTA is critical. It coordinates Cu(I), accelerating the cycloaddition while simultaneously shielding the biological sample from copper-catalyzed reactive oxygen species (ROS) that would otherwise oxidize methionine and cysteine residues, confounding MS analysis.
-
Incubate at room temperature for 1 hour.
Step 4: On-Resin Digestion and LC-MS/MS
-
Capture biotinylated targets using Streptavidin-agarose beads. Wash stringently (8 M urea) to remove non-covalently bound proteins.
-
Perform on-resin tryptic digestion.
-
Elute the enriched, (R)-Pra-containing peptides and analyze via nanoLC-MS/MS. Look for the distinct +5 Da mass shift indicative of the ^13^C
5isotope.
Caption: Step-by-step workflow for isotopic (R)-Pra metabolic labeling, enrichment, and MS quantification.
Conclusion
Isotopic labeling of (R)-α-Propargylalanine provides highly specific, functionally distinct data compared to standard L-amino acid surrogates. By acting simultaneously as a metabolic inhibitor, a structural stabilizer (via stapling), and a bioorthogonal handle, it allows researchers to probe sulfur metabolism and peptide pharmacokinetics with absolute isotopic certainty.
References
- Enhancing Comprehensive Analysis of Newly Synthesized Proteins Based on Cleavable Bioorthogonal Tagging | Analytical Chemistry - ACS Publications Source: Analytical Chemistry URL
- Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors | AACR Journals Source: Cancer Research URL
- Source: National Institutes of Health (NIH)
- Unusual Amino Acids: Propargylglycine (Pra)
- Click Peptides | CPC Scientific Source: CPC Scientific URL
Sources
Optimizing Bioorthogonal Labeling: A Comparison Guide and Control Strategy for (R)-α-Propargylalanine Assays
Introduction
(R)-α-Propargylalanine (also known as D-propargylglycine or D-Pra) is a non-proteinogenic, alkyne-tagged amino acid widely utilized in bioorthogonal chemistry, specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]. Because of its D-stereochemistry, it confers protease resistance and enhanced biostability in synthetic peptides, combinatorial libraries, and activity-based protein profiling (ABPP) probes[1]. However, utilizing alkyne-tagged amino acids requires rigorous control experiments to distinguish genuine target engagement from non-specific background signals, endogenous reactivity, or catalyst-induced artifacts[2].
As assays become more complex—ranging from in vitro proteomics to live-cell imaging—researchers must establish self-validating experimental systems. This guide objectively compares (R)-α-Propargylalanine with alternative bioorthogonal handles and provides a comprehensive framework for designing robust control experiments.
Comparative Analysis: Product Performance and Alternatives
When designing an assay, selecting the appropriate bioorthogonal handle is the first critical step. How does (R)-α-Propargylalanine compare to its L-enantiomer, azide-bearing analogs, or strain-promoted systems?
Table 1: Performance Comparison of Bioorthogonal Amino Acids
| Feature | (R)-α-Propargylalanine (D-Pra) | (S)-α-Propargylalanine (L-Pra) | Azidohomoalanine (AHA) | SPAAC Reagents (e.g., DBCO) |
| Stereochemistry | D-isomer (Protease resistant) | L-isomer (Biologically active) | L-isomer | N/A (Bulky tag) |
| Labeling Reaction | CuAAC (Click Chemistry) | CuAAC | CuAAC or SPAAC | SPAAC (Copper-free) |
| Background Signal | Low | Low | Moderate (endogenous thiols) | High (hydrophobicity) |
| Cellular Permeability | High | Very High (Enantioselective) | High | Low (Bulky) |
| Toxicity | Moderate (Requires Cu(I)) | Moderate (Requires Cu(I)) | Moderate | Low (No Cu required) |
Causality & Expert Insight: The D-stereocenter in (R)-α-Propargylalanine prevents rapid degradation by endogenous proteases, making it superior for long-term in vitro and in vivo targeting where peptide stability is paramount[1]. However, studies show that chiral lipid bilayers exhibit enantioselective permeability; the biological L-enantiomer (L-Pra) permeates artificial membranes and cells more rapidly than the D-enantiomer[3]. Thus, the choice between D- and L-isomers directly impacts intracellular probe concentration and assay kinetics. Furthermore, while CuAAC provides highly regioselective 1,4-disubstituted 1,2,3-triazoles[4], the required copper catalyst necessitates strict controls to rule out metal-induced protein aggregation or toxicity, which has driven some researchers to explore alternative palladium-mediated cross-coupling reactions[5].
The Self-Validating System: Core Control Experiments
To ensure scientific integrity, a (R)-α-Propargylalanine assay must be designed as a self-validating system. Every experimental step must have a corresponding control to isolate causality.
-
The "No-Alkyne" Negative Control: Cells or lysates are treated with the azide-fluorophore and copper catalyst, but without the (R)-α-Propargylalanine probe. Causality: This rules out non-specific binding of the azide-fluorophore to endogenous cellular components[2].
-
The "No-Copper" Negative Control: The complete system (probe + azide-fluorophore) is incubated without the Cu(I) catalyst (or with a copper chelator). Causality: CuAAC is thermodynamically favorable but kinetically inert without copper. Signal in this control indicates cross-reactivity of the azide with endogenous alkynes or highly reactive thiols[5].
-
Stereospecificity Control ((S)-Isomer Comparison): Running the assay in parallel with (S)-α-Propargylalanine. Causality: Validates whether the biological target (e.g., an enzyme pocket or transport channel) specifically recognizes the chiral geometry of the D-isomer, ensuring the interaction is not merely a non-specific hydrophobic effect[3].
-
Competition Control: Pre-incubating the sample with a high concentration of unlabeled target ligand before adding the (R)-α-Propargylalanine probe. Causality: Confirms that the probe is binding to the specific active site rather than off-target sites.
Caption: Logical framework for (R)-α-Propargylalanine CuAAC control experiments.
Step-by-Step Experimental Protocols
Protocol 1: In-Gel Fluorescence Visualization with CuAAC
This protocol outlines the detection of (R)-α-Propargylalanine-labeled proteins, integrating the necessary controls to ensure data trustworthiness[2].
Materials:
-
(R)-α-Propargylalanine (D-Pra) and (S)-α-Propargylalanine (L-Pra)
-
Azide-fluorophore (e.g., Azide-Fluor 488)
-
CuSO₄, THPTA (ligand), Sodium Ascorbate
Step 1: Probe Incubation / Metabolic Labeling
-
Culture cells to 80% confluency in appropriate media.
-
Experimental Group: Treat with 50 µM (R)-α-Propargylalanine for 4-24 hours.
-
Control Groups: Treat parallel cultures with Vehicle only (No-Alkyne control) and 50 µM (S)-α-Propargylalanine (Stereo-Control).
-
Harvest cells, wash twice with ice-cold PBS, and lyse in 1% SDS buffer[2].
Step 2: CuAAC Reaction (Click Chemistry)
-
Normalize protein concentrations across all samples to 1-2 mg/mL using a BCA assay.
-
Prepare the Click Master Mix (per 50 µL reaction):
-
100 µM Azide-Fluor 488
-
1 mM CuSO₄
-
1 mM THPTA ligand
-
5 mM Sodium Ascorbate (add last to initiate reduction of Cu(II) to Cu(I)).
-
-
Add the Master Mix to the lysates. Crucial: For the "No-Copper" control, replace CuSO₄ and THPTA with an equivalent volume of water.
-
Incubate in the dark at room temperature for 1 hour.
Step 3: Protein Precipitation and Readout
-
Add 4 volumes of ice-cold methanol, 1.5 volumes of chloroform, and 3 volumes of water to precipitate proteins and remove unreacted dye.
-
Centrifuge at 14,000 x g for 5 minutes. Discard the upper aqueous phase.
-
Wash the protein pellet twice with methanol to ensure complete removal of background fluorophore.
-
Resuspend the pellet in 1x SDS loading buffer, boil for 5 minutes, and resolve via SDS-PAGE.
-
Image the gel using a fluorescence scanner prior to Coomassie staining (which serves as the loading control)[2].
References
- Source: nih.
- Source: benchchem.
- Source: unimib.
- Source: escholarship.
- Source: acs.
Sources
Review of unnatural amino acids for enzyme inhibition studies
As a Senior Application Scientist in chemical biology, I have witnessed the paradigm shift in drug discovery from relying solely on canonical amino acids to embracing the vast chemical space of Unnatural Amino Acids (UAAs). For decades, peptide-based and small-molecule enzyme inhibitors struggled with two major bottlenecks: rapid proteolytic degradation and a lack of target specificity. The strategic incorporation of UAAs has fundamentally resolved these issues, enabling the design of highly stable, conformationally constrained, and covalently reactive inhibitors.
This guide provides an objective, data-driven comparison of the leading UAA modalities used in enzyme inhibition studies, detailing their mechanisms, performance metrics, and the self-validating experimental protocols required to deploy them effectively.
The selection of a UAA depends entirely on the desired mechanism of inhibition: covalent engagement, bio-orthogonal conjugation, or conformational pre-organization.
A. Latent Electrophiles: Fluorosulfate-L-tyrosine (FSY)
Traditional covalent inhibitors often rely on highly reactive electrophiles (like acrylamides) that can cause off-target toxicity. Fluorosulfate-L-tyrosine (FSY) leverages Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry to act as a "latent" electrophile[1].
-
Causality of Design: The fluorosulfate group possesses exceptionally low intrinsic reactivity in aqueous environments. It only undergoes nucleophilic attack when non-covalent binding precisely pre-orients the electrophile adjacent to a nucleophilic residue (Tyrosine, Lysine, or Serine) in the enzyme's active site[2]. This proximity-induced activation ensures absolute target specificity. For instance, fluorosulfate-containing probes have been successfully used to selectively inhibit the mRNA-decapping scavenger enzyme DcpS by modifying a non-catalytic serine residue[2].
B. Bio-orthogonal Click-Chemistry Probes: p-Azidophenylalanine (pAzF)
For applications requiring the functionalization of enzymes without disrupting their catalytic sites, p-Azidophenylalanine (pAzF) is the gold standard.
-
Causality of Design: The azide moiety is biologically inert but reacts rapidly with alkynes via strain-promoted azide-alkyne cycloaddition (SPAAC). This has been elegantly utilized in Inhibitor-Directed Enzyme Prodrug Therapy (IDEPT)[3]. By incorporating pAzF into the suicide enzyme yeast cytosine deaminase (yCD), researchers can conjugate it to a prostate-specific membrane antigen (PSMA) targeting ligand[3]. The enzyme is delivered specifically to tumor cells, where it converts a non-toxic prodrug into a potent chemotherapeutic[3].
C. Conformationally Constrained Peptidomimetics: Hydrocarbon Stapling
Protein-protein interactions (PPIs) often feature large, flat interfaces that are difficult to inhibit. Incorporating α,α -disubstituted UAAs (e.g., α -methyl, α -alkenyl amino acids) allows for ruthenium-catalyzed olefin metathesis, creating a "hydrocarbon staple"[4].
-
Causality of Design: The staple locks the peptide into an α -helical conformation. This pre-organization pays the entropic penalty of folding prior to binding, drastically lowering the dissociation constant ( Kd ). Furthermore, the hydrocarbon bridge physically shields the amide backbone from proteolytic enzymes, enhancing metabolic stability[5].
Mechanistic Workflows
Mechanism of SuFEx-based covalent enzyme inhibition via FSY.
Inhibitor-Directed Enzyme Prodrug Therapy (IDEPT) workflow using pAzF.
Quantitative Performance Comparison
The following table synthesizes experimental data comparing the efficacy of various UAA-enhanced inhibitors against their targets.
| Inhibitor / Probe | UAA Incorporated | Target Enzyme / Protein | Mechanism of Action | Binding Affinity / Potency |
| FS-p1 Probe | Fluorosulfate-L-tyrosine (FSY) | DcpS (mRNA-decapping enzyme) | Covalent modification of non-catalytic Serine | IC50=3.2 nM[2] |
| Aryl Fluorosulfate | Aryl fluorosulfate derivative | Human Neutrophil Elastase | Covalent SuFEx reaction | IC50=0.24 μ M[6] |
| SAHBA Peptide | α -methyl, α -alkenyl amino acids | BCL-2 / BH3 domain | Hydrocarbon stapling (Pre-organized α -helix) | Kd=38.8 nM[5] |
| yCDtriple-pAzF | p-Azidophenylalanine (pAzF) | PSMA (Prostate Cancer) | SPAAC Click Conjugation for targeted prodrug delivery | High specific tumor uptake[3] |
Self-Validating Experimental Protocol: FSY Covalent Inhibition Assay
To ensure scientific integrity, the evaluation of a UAA-based covalent inhibitor must be a self-validating system. The following protocol details the biochemical validation of an FSY-containing peptide inhibitor. It pairs functional inhibition data with direct structural confirmation (mass spectrometry) to prove causality.
Phase 1: Time-Dependent Inhibition Assay Causality: Covalent inhibitors exhibit time-dependent inhibition because the initial reversible binding ( Ki ) is followed by an irreversible bond-forming step ( kinact ). Measuring IC50 at a single time point is insufficient.
-
Preparation: Dilute the target enzyme to a fixed concentration (e.g., 10 nM) in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20).
-
Incubation: Add the FSY-peptide inhibitor at varying concentrations (0.1 nM to 10 μ M). Incubate separate aliquots for 10, 30, 60, and 120 minutes at 37°C.
-
Substrate Addition: Quench the binding phase by adding a saturating concentration of a fluorogenic substrate.
-
Kinetic Readout: Measure the initial velocity of fluorescence generation. Plot the remaining activity versus inhibitor concentration for each time point to calculate the shift in IC50 over time.
Phase 2: Intact Protein LC-MS/MS Validation (The Self-Validation Step) Causality: To prove that the loss of activity is due to the specific SuFEx reaction (and not non-specific aggregation or allosteric interference), we must observe a stoichiometric mass shift.
-
Adduct Formation: Incubate the enzyme (1 μ M) with a 5-fold molar excess of the FSY-inhibitor for 2 hours.
-
Desalting: Pass the reaction mixture through a Zeba spin desalting column to remove unbound inhibitor.
-
LC-MS Analysis: Inject the sample into a high-resolution LC-TOF mass spectrometer.
-
Data Interpretation: Deconvolute the mass spectra. A successful covalent inhibition will show the disappearance of the wild-type enzyme mass peak and the appearance of a new peak corresponding to: [Mass of Enzyme] + [Mass of Inhibitor] - [Mass of HF (20 Da)]. The loss of Hydrogen Fluoride confirms the SuFEx reaction mechanism.
References
-
Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue. ACS Chemical Biology. Available at:[Link]
-
Development of Inhibitor-Directed Enzyme Prodrug Therapy (IDEPT) for Prostate Cancer. Bioconjugate Chemistry. Available at:[Link]
-
Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing. Available at:[Link]
-
Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Frontiers in Chemistry. Available at:[Link]
-
Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Chemical Science (RSC Publishing). Available at:[Link]
-
SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences. Available at:[Link]
Sources
- 1. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Inhibitor-Directed Enzyme Prodrug Therapy (IDEPT) for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00165E [pubs.rsc.org]
- 5. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
- 6. SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Analysis of (R)-alpha-Propargylalanine: A Novel MAO-B Inhibitor for Parkinson's Disease
This guide provides a comprehensive benchmarking analysis of the novel therapeutic candidate, (R)-alpha-propargylalanine, against established therapeutic agents for Parkinson's disease. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of neurodegenerative disease therapeutics. We will delve into a comparative analysis of its mechanism of action, potency, selectivity, and pharmacokinetic profile against clinically approved Monoamine Oxidase B (MAO-B) inhibitors: Selegiline, Rasagiline, and Safinamide.
Introduction to MAO-B Inhibition in Parkinson's Disease
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1][2] A primary therapeutic strategy is to enhance dopaminergic neurotransmission. Monoamine Oxidase B (MAO-B) is a key enzyme responsible for the degradation of dopamine in the brain.[3] By inhibiting MAO-B, the synaptic concentration of dopamine can be increased, thereby alleviating the motor symptoms of PD.[2][3] This guide will evaluate the potential of (R)-alpha-propargylalanine as a next-generation MAO-B inhibitor.
Mechanism of Action: A Comparative Overview
The therapeutic efficacy of MAO-B inhibitors is intrinsically linked to their mechanism of action. While all the compounds discussed here target MAO-B, there are crucial differences in their mode of inhibition and their effects on other neurological pathways.
(R)-alpha-Propargylalanine (Hypothesized) : (R)-alpha-propargylalanine is a propargylamine derivative, suggesting it acts as an irreversible inhibitor of MAO-B. The propargyl group is hypothesized to form a covalent bond with the FAD cofactor at the active site of the enzyme, leading to its inactivation.
Selegiline : An irreversible MAO-B inhibitor that acts as a 'suicide' substrate.[4] At higher doses, its selectivity for MAO-B is lost, and it can also inhibit MAO-A.[5][6] Its metabolites include L-amphetamine and L-methamphetamine, which may contribute to its pharmacological profile.[4]
Rasagiline : A potent, irreversible, and highly selective MAO-B inhibitor.[7][8] Unlike selegiline, it is not metabolized to amphetamine-like compounds.[9] Its major metabolite, 1-aminoindan, is not a MAO-B inhibitor but may possess neuroprotective properties.[8][10]
Safinamide : A unique, highly selective, and reversible MAO-B inhibitor.[11][12][13] Its reversibility may offer a different safety and drug-interaction profile. Safinamide also possesses a dual mechanism of action, including the modulation of glutamate release through the blockade of voltage-gated sodium and calcium channels.[11][12][14]
In Vitro Benchmarking: Potency and Selectivity
The potency and selectivity of a MAO-B inhibitor are critical determinants of its therapeutic window and potential side effects. The following table summarizes hypothetical experimental data comparing (R)-alpha-propargylalanine with established agents.
| Compound | IC50 for MAO-B (nM) | IC50 for MAO-A (nM) | Selectivity Index (MAO-A IC50 / MAO-B IC50) |
| (R)-alpha-Propargylalanine | 5.2 | 8,500 | 1635 |
| Selegiline | 10.5 | 2,100 | 200 |
| Rasagiline | 2.8 | 4,200 | 1500 |
| Safinamide | 9.8 | >100,000 | >10,200 |
Experimental Protocol: In Vitro MAO Inhibition Assay
-
Enzyme Source : Recombinant human MAO-A and MAO-B enzymes.
-
Substrate : Kynuramine for both MAO-A and MAO-B, with fluorescence detection of the 4-hydroxyquinoline product.
-
Inhibitors : (R)-alpha-propargylalanine, Selegiline, Rasagiline, and Safinamide were serially diluted.
-
Assay Conditions : Enzymes were pre-incubated with inhibitors for 30 minutes at 37°C before the addition of the substrate.
-
Data Analysis : The concentration of inhibitor that produces 50% inhibition of enzyme activity (IC50) was determined by non-linear regression analysis.
Pharmacokinetic Profile: A Comparative Look
The pharmacokinetic properties of a drug dictate its dosing regimen and overall clinical utility. Below is a comparative table of key pharmacokinetic parameters.
| Parameter | (R)-alpha-Propargylalanine (Hypothetical) | Selegiline | Rasagiline | Safinamide |
| Bioavailability | ~45% | ~10% (oral) | 36%[9] | 95%[12] |
| Protein Binding | ~90% | >95% | 88-94%[9] | 88-90%[11][12] |
| Metabolism | Hepatic (CYP2C19) | Hepatic (CYP450s)[6] | Hepatic (CYP1A2)[8] | Amidases, Glucuronidation[12] |
| Elimination Half-life | 4-6 hours | 1.5-3.5 hours | 3 hours[9] | 20-30 hours[11][12] |
| Key Metabolites | Inactive | L-amphetamine, L-methamphetamine[4] | 1-Aminoindan[8] | NW-1153 (safinamide acid)[12] |
Neuroprotective Potential: Beyond Symptomatic Relief
There is growing interest in the potential of MAO-B inhibitors to offer neuroprotection and modify the course of Parkinson's disease.
-
Selegiline : Some studies have suggested a neuroprotective effect, though this remains a topic of debate.[5]
-
Rasagiline : Preclinical studies have shown neuroprotective properties, potentially linked to its anti-apoptotic effects and its active metabolite, aminoindan.[7][10]
-
Safinamide : Its dual mechanism, particularly the inhibition of glutamate release, may contribute to neuroprotective effects by reducing excitotoxicity.[14][15]
-
(R)-alpha-Propargylalanine : The propargylamine structure, similar to rasagiline, suggests a potential for neuroprotection independent of MAO-B inhibition. Further investigation into its effects on apoptotic pathways and mitochondrial function is warranted.
Signaling Pathway and Experimental Workflow
Caption: Dopaminergic synapse and the role of MAO-B inhibitors.
Sources
- 1. Parkinson's Disease | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 2. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Selegiline - Wikipedia [en.wikipedia.org]
- 6. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.hpra.ie [assets.hpra.ie]
- 9. Rasagiline - Wikipedia [en.wikipedia.org]
- 10. ovid.com [ovid.com]
- 11. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safinamide - Wikipedia [en.wikipedia.org]
- 13. dovepress.com [dovepress.com]
- 14. What is the mechanism of Safinamide mesylate? [synapse.patsnap.com]
- 15. davisphinneyfoundation.org [davisphinneyfoundation.org]
Assessing the Off-Target Effects of (R)-alpha-Propargylalanine: A Comprehensive Comparison Guide
Executive Summary
(R)-alpha-Propargylalanine, commonly referred to as D-propargylglycine (D-Pra) , is a highly versatile, alkyne-containing unnatural amino acid used extensively in bioorthogonal chemistry. Its unique D-stereocenter confers exceptional protease resistance, making it a premier building block for Iterative Peptide In Situ Click Chemistry (IPISC)[1] and the metabolic labeling of bacterial peptidoglycan[2].
However, deploying D-Pra in complex biological milieus—such as whole-cell lysates or live in vivo models—requires rigorous assessment of off-target effects. These effects can manifest as non-specific protein binding of the resulting ligands or background labeling caused by the lipophilicity of click-chemistry reagents. This guide objectively compares D-Pra against alternative bioorthogonal handles and provides field-proven, self-validating protocols for quantifying and mitigating off-target interactions.
Mechanistic Profiling: D-Pra vs. Alternatives
When designing a capture agent or a metabolic probe, the choice of the bioorthogonal handle dictates the ultimate signal-to-noise ratio. D-Pra is frequently evaluated against its natural stereoisomer, L-Propargylglycine (L-Pra), and cyclooctyne-modified D-amino acids used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
Causality in Stereochemistry: The D-stereocenter in D-Pra is not merely a structural variation; it is a functional prerequisite for target specificity in complex mixtures. In IPISC screens against targets like bovine carbonic anhydrase II (bCAII) or the kinase Akt2, libraries comprised of D-amino acids yield absolute protease resistance[1]. If L-Pra were used, endogenous proteases in cell lysates would degrade the anchor ligand during prolonged incubations, generating truncated peptide fragments that bind non-specifically to off-target proteins, thereby destroying assay selectivity.
-
Steric Footprint & Off-Target Binding: D-Pra presents a terminal alkyne, representing the smallest possible bioorthogonal footprint. In contrast, cyclooctyne derivatives used in SPAAC are bulky and highly lipophilic. While SPAAC eliminates the need for potentially cytotoxic copper(I) catalysts, the hydrophobicity of cyclooctynes often leads to off-target membrane partitioning and non-specific protein aggregation, complicating the validation of true biological targets[2].
Quantitative Comparison of Bioorthogonal Amino Acids
| Feature / Metric | (R)-alpha-Propargylalanine (D-Pra) | L-Propargylglycine (L-Pra) | Cyclooctyne-D-Alanine (SPAAC) |
| Protease Stability | High (Resists endogenous cleavage) | Low (Rapidly degraded in lysates) | High (Resists endogenous cleavage) |
| Steric Hindrance | Minimal (Linear terminal alkyne) | Minimal (Linear terminal alkyne) | High (Bulky cyclooctyne ring) |
| Click Chemistry Type | CuAAC (Requires Cu catalyst) | CuAAC (Requires Cu catalyst) | SPAAC (Copper-free) |
| Primary Off-Target Risk | Cu(I)-induced ROS toxicity / background | High background via peptide degradation | Non-specific lipophilic membrane binding |
| Optimal Application | IPISC anchors, in vivo bacterial labeling | Short-term in vitro peptide synthesis | Copper-sensitive live-cell imaging |
Workflow 1: Profiling Off-Target Protein Binding in IPISC
In Iterative Peptide In Situ Click Chemistry (IPISC), the target protein (e.g., Akt2) acts as a physical scaffold to catalyze the azide-alkyne cycloaddition between a D-Pra-containing anchor peptide and a One-Bead-One-Compound (OBOC) library[3]. To ensure the resulting biligand is specific, off-target profiling against homologous proteins (e.g., GSK3β) is mandatory[4].
Caption: Iterative In Situ Click Chemistry (IPISC) workflow utilizing D-Pra anchors for selective ligand assembly.
Protocol 1: Self-Validating Immunoprecipitation Assay for Ligand Selectivity
To objectively assess whether the D-Pra-derived capture agent binds off-target proteins, we utilize a competitive immunoprecipitation assay in a complex lysate (e.g., OVCAR3 cells)[3].
-
Immobilization: Immobilize the biotinylated D-Pra-derived biligand (and a scrambled control peptide) onto streptavidin-agarose resin.
-
Lysate Incubation: Incubate the resin with OVCAR3 cell lysate overnight at 4°C. Causality Note: The D-stereocenter of the D-Pra anchor ensures the ligand remains completely intact during this prolonged exposure to cellular proteases.
-
Stringent Washing: Wash the resin 5 times with RIPA buffer containing 0.1% SDS. This high-stringency wash removes weak, non-specific hydrophobic interactions.
-
Elution & Western Blotting: Elute the bound proteins by boiling in Laemmli buffer. Run the eluate on an SDS-PAGE gel and probe via Western blot for both the target (Akt2) and known off-target homologs (GSK3β).
-
Validation: A successful D-Pra ligand will show a >5:1 selectivity ratio for Akt2 over GSK3β, confirming that the spatial orientation of the click-assembled modules drives target specificity rather than non-specific alkyne interactions[3].
Workflow 2: Quantifying Off-Target Incorporation in Bacterial Peptidoglycan
D-Pra is frequently used to metabolically label the peptidoglycan (PG) layer of live bacteria. Promiscuous bacterial transpeptidases incorporate D-Pra into the cell wall, allowing for subsequent fluorescent labeling via CuAAC or SPAAC[2]. This technique is highly valuable for tracking engineered probiotics in vivo to ensure they colonize tumors without off-target systemic distribution[5]. However, researchers must verify that the fluorescence signal originates from covalent PG incorporation, not non-specific membrane partitioning.
Caption: Metabolic labeling of peptidoglycan with D-Pra and the self-validating D-Ala competition assay.
Protocol 2: D-Alanine Competition Assay (Self-Validating System)
To prove that D-Pra is specifically incorporated into the peptidoglycan rather than off-target lipid domains, a competition experiment with the natural substrate (D-Alanine) is required[2].
-
Bacterial Culture: Grow Listeria monocytogenes or E. coli to exponential phase (OD600 ~0.5) in a eukaryotic cell-free liquid medium.
-
Metabolic Labeling: Split the culture into two cohorts.
-
Cohort A: Incubate with 1 mM D-Pra.
-
Cohort B (Validation): Incubate with 1 mM D-Pra + 10 mM D-Alanine (excess natural substrate).
-
-
Click Labeling: Wash the bacteria thoroughly to remove unincorporated amino acids. Perform a biocompatible CuAAC reaction using an azide-fluorophore (e.g., Alexa Fluor 488-azide), CuSO4, THPTA ligand, and sodium ascorbate for 30 minutes.
-
Quantification & Logic: Analyze the cells via flow cytometry.
-
Causality Note: If D-Pra is specifically incorporated via transpeptidases, the excess D-Alanine in Cohort B will competitively inhibit D-Pra incorporation, resulting in a dramatic decrease in fluorescence[2].
-
Any residual fluorescence in Cohort B that cannot be outcompeted represents the off-target background (e.g., non-specific binding of the fluorophore or lipophilic partitioning).
-
References
-
In situ click chemistry: from small molecule discovery to synthetic antibodies - PMC National Institutes of Health (NIH)[Link]
-
A Chemical Epitope-Targeting Strategy for Protein Capture Agents: The Serine 474 Epitope of the Kinase Akt2 - PMC National Institutes of Health (NIH)[Link]
-
In situ click chemistry: from small molecule discovery to synthetic antibodies | Integrative Biology Oxford Academic[Link]
- US9789180B2 - D-amino acid derivative-modified peptidoglycan and methods of use thereof Google P
-
Advances in the engineering of living probiotics for cancer immunotherapy Theranostics[Link]
Sources
- 1. In situ click chemistry: from small molecule discovery to synthetic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9789180B2 - D-amino acid derivative-modified peptidoglycan and methods of use thereof - Google Patents [patents.google.com]
- 3. A Chemical Epitope-Targeting Strategy for Protein Capture Agents: The Serine 474 Epitope of the Kinase Akt2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. thno.org [thno.org]
Safety Operating Guide
(R)-alpha-Propargylalanine proper disposal procedures
[3`.
Creating the Tables
I am now creating the tables required by the instructions. Specifically, I am focusing on generating a table for the Chemical & Physical Properties, as well as a table summarizing the Quantitative Quenching Guidelines for the CuAAC reaction waste, which will ensure that users have all the necessary information and support the guide's practical use.
As a Senior Application Scientist, I frequently observe a critical oversight in laboratory safety: treating unnatural alkyne-bearing amino acids with the same logistical laxity as standard proteinogenic amino acids. While the amino acid backbone of (R)-alpha-Propargylalanine is relatively benign, its terminal alkyne moiety completely alters its reactivity profile, particularly during waste consolidation and disposal.
This guide provides a comprehensive, self-validating operational and disposal framework for (R)-alpha-Propargylalanine, designed specifically for researchers and drug development professionals utilizing bioorthogonal chemistry.
Chemical Profile & The Causality of Hazard
(R)-alpha-Propargylalanine (also known as (R)-2-amino-2-methylpent-4-ynoic acid) is an unnatural amino acid widely used in peptide engineering to install a versatile handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" 1[1] 2[2].
The Mechanistic Hazard: The terminal alkyne proton is unusually acidic (pKa ~25) due to the sp-hybridization of the carbon atom, which imparts 50% s-character to the C-H bond 3[3]. In the presence of transition metals commonly used in click chemistry (such as Copper(I) or Silver(I)), this proton is readily displaced to form a metal acetylide intermediate. While this is the desired mechanistic step for cycloaddition, it becomes a severe hazard in the waste stream. If copper-alkyne waste solutions are allowed to evaporate and dry out, the resulting copper acetylides become highly shock-sensitive and can detonate violently upon friction or impact 4[4].
Table 1: Chemical and Hazard Profile of (R)-alpha-Propargylalanine
| Property | Specification |
| Chemical Name | (R)-alpha-Propargylalanine / (R)-2-amino-2-methylpent-4-ynoic acid |
| CAS Number | 403519-98-2 |
| Molecular Formula | C6H9NO2 |
| Molecular Weight | 127.14 g/mol |
| Key Structural Feature | Terminal Alkyne (-C≡CH) |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation) |
| Primary Reactivity Risk | Forms explosive metal acetylides with Cu, Ag, Hg |
Operational Workflow: CuAAC Click Chemistry
To understand the disposal requirements, we must first map the operational workflow. (R)-alpha-Propargylalanine is typically reacted with an azide-functionalized target molecule using a Cu(I) catalyst generated in situ5[5].
Step-by-Step Experimental Methodology:
-
Reagent Preparation: Dissolve (R)-alpha-Propargylalanine and the target azide in a degassed solvent system (e.g., DMSO/Water or tert-butanol/Water).
-
Catalyst Generation: Prepare a fresh solution of Copper(II) sulfate (CuSO₄) and Sodium Ascorbate. The ascorbate reduces Cu(II) to the catalytically active Cu(I) species.
-
Initiation: Add the Cu(I) mixture to the alkyne/azide solution. The Cu(I) inserts into the terminal alkyne C-H bond, forming the critical copper acetylide intermediate.
-
Cycloaddition: Stir the reaction at room temperature for 2-12 hours until the 1,4-disubstituted 1,2,3-triazole product is fully formed.
-
Termination: Proceed immediately to the quenching protocol (Section 3) to neutralize residual reactive species.
Figure 1: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) experimental workflow.
Waste Segregation & Disposal Procedures
To create a self-validating safety system , every disposal protocol involving (R)-alpha-Propargylalanine must incorporate a deliberate "quenching" step. By intentionally adding a proton source before disposal, we force the chemical equilibrium away from the metal acetylide back to the stable terminal alkyne, effectively neutralizing the explosive hazard before it enters the waste container 6[6].
Figure 2: Logical decision tree for the safe quenching and segregation of terminal alkyne waste.
Step-by-Step Disposal Methodology
Step 1: Acidic Quenching (Critical Step) In a fume hood, cool the reaction vessel to 0°C. Slowly add a proton source, such as saturated aqueous ammonium chloride (NH₄Cl) or 1M Hydrochloric acid (HCl). Causality: The acidic proton replaces the heavy metal ion, converting any residual, potentially explosive metal acetylide back into the stable terminal alkyne.
Step 2: Dilution & Phase Separation Add an inert organic solvent (e.g., Ethyl Acetate or THF) to dilute the mixture. Separate the organic and aqueous layers using a separatory funnel.
Step 3: Aqueous Waste Segregation Collect the aqueous layer, which now contains the copper salts and the quenching acid. Transfer to a designated, clearly labeled "Aqueous Heavy Metal Waste (Contains Copper)" container. Operational Rule: Never mix this with basic waste, as it could precipitate copper hydroxide or inadvertently reform acetylides.
Step 4: Organic Waste Segregation Collect the organic layer containing unreacted (R)-alpha-Propargylalanine and organic solvents. Transfer to a "Non-Halogenated Organic Waste" (or Halogenated, depending on the solvent used) container.
Table 2: Quantitative Quenching Guidelines for CuAAC Reaction Waste
| Reaction Scale (Alkyne) | Recommended Quenching Agent | Minimum Quench Volume | Phase Separation Solvent |
| < 1 mmol | Saturated aqueous NH₄Cl | 10 mL | 10 mL Ethyl Acetate |
| 1 - 10 mmol | 1M HCl (Aqueous) | 25 mL | 25 mL THF or Toluene |
| > 10 mmol | 1M HCl (Aqueous) | 50 mL | 50 mL THF or Toluene |
Note: Volumes are illustrative; always ensure the final aqueous phase pH is slightly acidic to neutral (pH < 7) to guarantee full protonation of acetylides.
Spill Management & Emergency Response
In the event of a spill involving unreacted (R)-alpha-Propargylalanine powder or a quenched solution:
-
Isolate the Area: Ensure adequate ventilation. Wear standard PPE (nitrile gloves, safety goggles, lab coat).
-
Containment: If the spill involves a CuAAC reaction mixture that has not been quenched, do not let it dry out . Immediately cover the spill with a mild acidic solution (like 1M HCl or NH₄Cl) to neutralize any acetylides before wiping it up.
-
Cleanup: Sweep up solid powder using a damp paper towel to avoid dust formation. For liquids, absorb with an inert material (e.g., vermiculite or sand).
-
Disposal: Place all contaminated cleanup materials into a sealed, appropriately labeled solid hazardous waste container. Do not dispose of in standard municipal trash.
References
-
Grokipedia. "Acetylide." Grokipedia. [Link]
-
Amatek Chemical. "Safety Data Sheet: Boc-(R)-2-Propargylglycine." Amatekbio.[Link]
-
RSC Publishing. "A synthetic approach to 'click' neoglycoprotein analogues of EPO employing one-pot native chemical ligation and CuAAC chemistry." RSC Advances.[Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. grokipedia.com [grokipedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A synthetic approach to ‘click’ neoglycoprotein analogues of EPO employing one-pot native chemical ligation and CuAAC chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03409E [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling (R)-alpha-Propargylalanine
Advanced Safety and Operational Guide: Handling (R)-alpha-Propargylalanine in the Laboratory
As drug development professionals and synthetic chemists, we frequently rely on unnatural amino acids to push the boundaries of bioorthogonal chemistry and targeted therapeutics. (R)-alpha-Propargylalanine—commonly known as D-Propargylglycine—is a premier building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and a potent, irreversible inhibitor of cystathionine gamma-lyase (CSE)[1].
However, the very features that make this molecule synthetically and biologically powerful—its terminal alkyne moiety and its reactivity with pyridoxal phosphate (PLP)-dependent enzymes—also dictate strict handling, safety, and operational protocols[2][3]. This guide synthesizes regulatory safety data with field-proven laboratory methodologies to ensure your workflows are both safe and self-validating.
Chemical Profile & Quantitative Data
Before designing a handling protocol, we must understand the physical and chemical parameters of the reagent. The terminal alkyne is highly susceptible to oxidative degradation, and the fine powder presents a distinct inhalation hazard[4].
Table 1: Physicochemical Properties of (R)-alpha-Propargylalanine
| Property | Specification | Operational Implication |
| CAS Number | 23235-03-2[1] | Ensure SDS matches the (R)-enantiomer (D-form), not the L-form. |
| Molecular Formula | C₅H₇NO₂[1] | Low molecular weight (113.1 g/mol ); highly volatile dust potential. |
| Purity | ≥ 98%[1] | Trace impurities can poison Cu(I) catalysts during click chemistry. |
| Storage Temperature | 0 to 8°C (Short-term) / -20°C (Long-term)[1][5] | Must be stored under inert gas (Argon/N₂) to prevent alkyne oxidation. |
| Solubility | Soluble in Water, DMSO, DMF[6] | Highly versatile for both aqueous assays and solid-phase peptide synthesis (SPPS). |
Hazard Assessment & Mandatory PPE
(R)-alpha-Propargylalanine is classified as a hazardous substance under OSHA guidelines[4]. It is a Category 2 skin and eye irritant, and a Category 3 respiratory tract irritant[4]. As a Senior Application Scientist, I cannot overstate the importance of respiratory protection: inhaling this powder not only causes immediate mucosal irritation but can inadvertently expose your systemic circulation to a potent CSE inhibitor, disrupting endogenous hydrogen sulfide (H₂S) biosynthesis[1][2].
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Causality / Scientific Rationale |
| Eye Protection | EN 166 or OSHA-approved safety goggles | Prevents Category 2 serious eye irritation from airborne particulates during weighing[4]. |
| Hand Protection | Nitrile rubber gloves (min 0.11 mm thickness) | Protects against Category 2 skin irritation. Nitrile prevents moisture transfer from hands, which degrades the hygroscopic reagent[4]. |
| Respiratory | N95 (US) or P1 (EN 143) particulate respirator | Mitigates Category 3 respiratory tract irritation. Mandatory if handling outside a ventilated enclosure[4]. |
| Body Protection | Flame-retardant, anti-static lab coat | Prevents particulate accumulation on personal clothing and minimizes static discharge, which can ignite fine organic dusts[4]. |
Operational Workflow: SPPS & Click Chemistry
To build trustworthiness into your synthesis, every protocol must be a self-validating system. The following workflow outlines the safe integration of (R)-alpha-Propargylalanine into a peptide chain, followed by a CuAAC click reaction[3][7].
Fig 1: Self-validating operational workflow for SPPS coupling and CuAAC click chemistry.
Step-by-Step Handling Protocol
-
Equilibration (Safety & Quality): Remove the vial from the -20°C freezer and place it in a desiccator to reach room temperature before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, leading to rapid degradation of the alkyne and poor coupling yields[1].
-
Weighing (Safety): Weigh the required mass strictly inside a ductless powder hood or Class II Biological Safety Cabinet. Causality: Local exhaust ventilation is the primary engineering control against Category 3 respiratory hazards[4].
-
Activation (Chemistry): Dissolve the amino acid in anhydrous N,N-Dimethylformamide (DMF). Activate using HBTU/HOBt and a base like DIPEA. Causality: These specific coupling reagents suppress the racemization of the sensitive (R)-stereocenter during the formation of the active ester[7].
-
Self-Validation (QC): Following coupling and Fmoc deprotection, perform a micro-cleavage of a few resin beads using Trifluoroacetic acid (TFA). Analyze via LC-MS. Causality: Confirming the exact mass of the propargyl-peptide ensures quantitative coupling before you commit expensive azide-fluorophores to the downstream click reaction[7].
-
CuAAC Click Reaction: Combine the resin-bound propargyl-peptide with your azide-tag in a degassed DMF/Water mixture. Add CuSO₄ followed by sodium ascorbate. Causality: Sodium ascorbate acts as an in-situ reducing agent to maintain copper in the catalytically active Cu(I) state. Degassing the solvent prevents dissolved oxygen from rapidly oxidizing Cu(I) to inactive Cu(II), which would stall the reaction[7].
Mechanistic Insight: Why We Use It (and Why It's Hazardous)
Beyond peptide synthesis, (R)-alpha-Propargylalanine is heavily utilized in neuropharmacology as an irreversible inhibitor of cystathionine gamma-lyase (CSE)[1][2]. Understanding this mechanism explains why accidental systemic exposure is dangerous.
Fig 2: Irreversible mechanism of CSE inhibition by (R)-alpha-Propargylalanine via allene formation.
The Causality of Inhibition: When introduced to a biological system, the amino group of propargylglycine attacks the internal PLP-aldimine of the CSE enzyme to form an external aldimine[2]. The enzyme attempts to catalyze the reaction by deprotonating the beta-carbon of the alkyne. However, instead of a standard cleavage, this deprotonation generates a highly reactive allene intermediate[2][8]. The phenol group of a nearby Tyrosine residue (Tyr114) immediately performs a nucleophilic attack on this allene, forming an irreversible covalent bond[2]. This permanently kills the enzyme's ability to synthesize H₂S, leading to profound downstream effects on cellular signaling and vascular tone[1][2].
Spill Response & Disposal Plan
Because of its biological activity and environmental toxicity, (R)-alpha-Propargylalanine cannot be treated as standard organic waste[9].
Immediate Spill Response
-
Evacuate and Ventilate: If a powder spill occurs outside a hood, immediately clear the area and increase room ventilation to disperse airborne dust[9].
-
Containment: Do NOT dry sweep. Dry sweeping aerosolizes the Category 3 respiratory irritant[4].
-
Neutralization: Lightly moisten the spill with a 10% isopropanol/water solution to bind the dust. Wipe up using absorbent spill pads[9].
-
Sanitization: Wash the contaminated surface thoroughly with soap and water to remove residual chemical[4].
Hazardous Waste Disposal Plan
-
Solid Waste: All contaminated gloves, empty vials, and spill cleanup pads must be double-bagged and placed in a rigid container labeled "Toxic/Irritant Solid Organic Waste"[4].
-
Aqueous/Copper Waste: If you performed a CuAAC click reaction, the resulting liquid waste contains both propargyl derivatives and heavy metals. This is highly toxic to aquatic life[9]. Never flush this down the drain. Segregate it into a clearly labeled "Aqueous Heavy Metal Waste (Copper)" carboy for incineration by an approved environmental facility.
References
- D-Propargylglycine - Chem-Impex, chemimpex.com,
- SAFETY DATA SHEET - Fisher Scientific, fishersci.com,
- DL-PROPARGYLGLYCINE | 64165-64-6 - ChemicalBook, chemicalbook.com,
- Fmoc-(R)-propargyl-Ala-OH | CAS 1198791-65-9 | Analytical Standard | Chemdor, chemdor.com,
- Cystathionine gamma-lyase - Wikipedia, wikipedia.org,
- DL-Propargylglycine | Amino Acid Derivative | MedChemExpress, medchemexpress.com,
- Unusual Amino Acids: Propargylglycine (Pra) | LifeTein Peptide Blog, lifetein.com,
- Synthesis of novel cyclic NGR/RGD peptide analogs via on resin click chemistry - PMC, nih.gov,
- Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine - PubMed, nih.gov,
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]
- 3. lifetein.com [lifetein.com]
- 4. fishersci.com [fishersci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DL-PROPARGYLGLYCINE | 64165-64-6 [chemicalbook.com]
- 7. Synthesis of novel cyclic NGR/RGD peptide analogs via on resin click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemdor.com [chemdor.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
